4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3-4(2-6)9-5(7)8-3/h6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQSUJXHFAXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440953 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91526-18-0 | |
| Record name | 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one chemical properties
An In-depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
This guide provides an in-depth analysis of this compound (CAS No. 91526-18-0), a pivotal heterocyclic intermediate in modern organic and medicinal chemistry. Valued for its bifunctional nature, this compound serves as a cornerstone in the synthesis of advanced pharmaceutical agents, most notably as a key component in prodrug formulations designed to enhance therapeutic efficacy. We will explore its fundamental chemical properties, established synthetic protocols, reactivity, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
This compound, also known by synonyms such as DMDO-OH, is characterized by a five-membered dioxolone ring substituted with a reactive hydroxymethyl group and a methyl group.[1][2] This unique architecture confers a versatile reactivity profile, making it an essential building block in complex molecular construction.[3] The cyclic carbonate moiety and the primary alcohol function allow for a range of chemical transformations, which are central to its utility.[3]
The compound's physical and chemical properties are summarized below. It is a combustible liquid that is sensitive to air, heat, and moisture, necessitating careful handling and storage under inert, refrigerated conditions to prevent degradation.[2][4]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 91526-18-0 | [5][6] |
| Molecular Formula | C₅H₆O₄ | [5][6] |
| Molecular Weight | 130.10 g/mol | [5][6] |
| Boiling Point | 214 °C | [7][8] |
| Density | 1.367 g/cm³ | [7] |
| Flash Point | 93 °C | [7][8] |
| Solubility | Soluble in Chloroform | [7] |
| Storage | Inert atmosphere, Store in freezer (-20°C) or at 2-8°C | [7] |
Synthesis and Purification: A Validated Protocol
The most prevalent and industrially relevant synthesis of this compound involves a two-step process starting from its chloromethyl analog, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[6][9] This pathway is favored for its efficiency and scalability. The causality behind this choice lies in the reliable nucleophilic substitution of the chloride, a good leaving group, to form an intermediate ester, which is then selectively hydrolyzed.
Workflow for Synthesis
Caption: A typical two-step synthesis pathway.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.
Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a suitable reaction vessel, add 500 mL of acetonitrile, followed by 50 g of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g of formic acid at room temperature (20-25°C).[6]
-
Cool the mixture to 10-15°C. The cooling step is critical to control the exothermic reaction upon addition of the base.
-
Slowly add 95 g of triethylamine to the cooled mixture. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction.[9]
-
Heat the reaction mixture to 60-65°C and maintain stirring for 5-6 hours. Progress can be monitored by HPLC to ensure the consumption of the starting material.[6]
-
Upon completion, cool the system to 15-20°C and filter to remove the triethylamine hydrochloride salt. Wash the filter cake with acetonitrile.[6]
-
Combine the filtrates and remove the acetonitrile under reduced pressure to obtain the crude formate ester intermediate.
Step 2: Hydrolysis to this compound
-
To the crude intermediate from Step 1, add an appropriate volume of an alcoholic solvent such as isopropyl alcohol (IPA) or methanol.[6][10]
-
Add a solution of hydrogen chloride in the corresponding alcohol (e.g., IPA.HCl). The acidic medium catalyzes the selective hydrolysis of the formate ester without cleaving the more stable cyclic carbonate ring.[10]
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by HPLC). A typical yield for this process is around 79%.[6]
-
After cooling, the product can be isolated through standard workup procedures, including solvent evaporation, extraction with a suitable solvent like ethyl acetate, and washing with water to remove inorganic impurities.[6]
Note: An alternative, cost-effective process utilizes sodium acetate in dimethylformamide (DMF) with catalytic potassium iodide at room temperature, followed by acid hydrolysis, achieving yields of 89-91%.[10]
Chemical Reactivity and Prodrug Activation Mechanism
The synthetic value of this compound stems from the distinct reactivity of its two functional groups.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is the main site for derivatization. It readily undergoes esterification or can be converted into other functional groups. Its most significant reaction is coupling with the carboxylic acid group of an active pharmaceutical ingredient (API) to form an ester linkage.[1] This reaction is the foundation of its use in creating "medoxomil" prodrugs.[11] It can also be reacted with agents like oxalyl chloride to create more reactive intermediates for subsequent coupling.
-
1,3-Dioxol-2-one Ring: This cyclic carbonate structure is relatively stable under neutral conditions but is designed to be labile in vivo. It serves as a bioreversible masking group. Under physiological conditions, base-catalyzed (or esterase-mediated) hydrolysis initiates a cascade that leads to the cleavage of the ring and the release of the active drug. This mechanism is crucial for improving the bioavailability of parent drugs that may have poor solubility or membrane permeability.[11]
Prodrug Activation Pathway
Caption: In-vivo activation of a medoxomil prodrug.
Core Applications in Drug Development
The primary and most authoritative application of this compound is as a key intermediate in the synthesis of prodrugs, particularly for angiotensin II receptor blockers (ARBs) used to treat hypertension.[1][9]
-
Azilsartan Medoxomil and Olmesartan Medoxomil: In these widely prescribed antihypertensive drugs, the "medoxomil" ester is formed by coupling this compound with the respective parent drug (Azilsartan or Olmesartan).[1][11] This structural modification masks a polar carboxylic acid group, enhancing the drug's lipophilicity and dramatically improving its oral absorption and bioavailability.[1][11]
-
Other Pharmaceutical Agents: Its utility extends to other classes of drugs, including antibiotics. The (oxodioxolenyl)methyl carbamate group can be introduced to various APIs to improve their pharmacokinetic profiles.[12]
Beyond pharmaceuticals, its bifunctional nature makes it a candidate for manufacturing specialty polymers and resins where enhanced thermal stability is desired.[1] It has also been investigated for its potential to inhibit carbonic anhydrase isozymes, which are involved in cellular pH regulation and metabolic pathways.[1][2]
Safety, Handling, and Storage
As a laboratory chemical, this compound presents several hazards that require strict adherence to safety protocols.
GHS Hazard Classification: [5]
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[4]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][5]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[4][13]
-
Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles with side shields or a face shield.[4]
-
Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Keep in a cool, dry place, away from incompatible materials, moisture, and heat. Recommended storage is in a freezer at -20°C or refrigerated at 2-8°C.[7]
References
- This compound.PubChem. [Link]
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][6] dioxol-2-one.
- An improved process for this compound.
- Advancing Chemical Synthesis: The Versatility of this compound.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- This compound: A Critical Link in Pharmaceutical Supply Chains.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Cas 91526-18-0, 4-(hidroximetil)-5-metil-1,3-dioxol-2-ona.Lookchem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 91526-18-0 | CAS DataBase [m.chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 10. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. molcore.com [molcore.com]
A Comprehensive Guide to the Structure Elucidation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol: A Key Prodrug Moiety
Abstract: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, systematically known as 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, is a cornerstone promoiety in modern pharmacology.[1] It is the "medoxomil" component of several blockbuster drugs, engineered to enhance the oral bioavailability of parent molecules by creating a transient, more lipophilic ester or carbonate linkage that undergoes enzymatic cleavage in vivo.[2][3] The definitive confirmation of its molecular structure is a critical prerequisite for its use in drug development, quality control, and regulatory submissions. This technical guide provides a holistic, multi-technique workflow for the unambiguous structure elucidation of this compound, grounded in first-principles analytical chemistry. We will move from establishing the molecular formula to mapping the atomic connectivity and functional group architecture, detailing the causality behind each experimental choice and data interpretation.
The Strategic Analytical Workflow: A Multi-Pillar Approach
The structure elucidation of a novel or synthesized small molecule is not a linear process but an iterative system of cross-validation. Our approach is designed to build a self-validating dataset, where each analytical technique provides a unique piece of the puzzle, and the final structure is the only one that satisfies all experimental observations. The workflow is logically sequenced to maximize information gain at each step, starting with foundational mass and composition before delving into the intricacies of atomic connectivity.
Mass Spectrometry (MS): Establishing the Molecular Formula
2.1 Rationale & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step. It provides the exact mass of the molecule with high precision (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition (molecular formula). This formula is the bedrock upon which all subsequent spectroscopic interpretations are built. We employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.
2.2 Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid for positive ion mode).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is chosen to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. A lock mass or internal calibrant is used to ensure high mass accuracy.
-
Analysis: The measured m/z of the most intense ion corresponding to the molecule is processed using the instrument's software to generate a list of possible elemental compositions.
2.3 Expected Data & Interpretation The theoretical molecular formula for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is C₅H₆O₄ . The expected HRMS data is summarized below.
| Ion Species | Theoretical Exact Mass (m/z) | Observed m/z (example) | Interpretation |
| [M+H]⁺ | 131.0339 | ~131.0335 | The protonated molecular ion. Its accurate mass directly validates the elemental composition of C₅H₇O₄⁺. |
| [M+Na]⁺ | 153.0158 | ~153.0155 | The sodium adduct, a common species in ESI, provides a secondary confirmation of the molecular weight. |
| Molecular Formula | C₅H₆O₄ | The only logical formula matching the observed mass within a 5 ppm error margin, consistent with synthesis. | |
| Molecular Weight | 130.0266 Da [1] | The neutral monoisotopic mass. |
The observation of these ions at their predicted high-accuracy masses provides definitive evidence for the molecular formula C₅H₆O₄, setting a non-negotiable constraint for all further analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
3.1 Rationale & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it doesn't reveal the full connectivity, it provides crucial confirmatory evidence. For our target molecule, we expect to see characteristic absorptions for the alcohol (O-H) and the cyclic carbonate carbonyl (C=O) groups.
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond).
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean crystal is subtracted.
3.3 Expected Data & Interpretation The IR spectrum provides a distinct fingerprint confirming the presence of the key functional moieties.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| ~3400 (broad) | Strong | O-H stretch | Confirms the presence of the hydroxyl (-OH) group from the methanol moiety. The broadness is due to hydrogen bonding. |
| ~1820 | Very Strong | C=O stretch (Carbonate) | This high-frequency absorption is highly characteristic of a five-membered cyclic carbonate, a key structural feature.[4] Its presence is a critical piece of evidence. |
| ~1690 | Medium | C=C stretch | Indicates the double bond within the dioxol-one ring. |
| ~1200-1000 | Strong | C-O stretch | Corresponds to the C-O single bonds in the ester and alcohol functionalities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[5][6] It maps the chemical environment of every proton and carbon atom and, through two-dimensional (2D) experiments, reveals how these atoms are connected.
4.1 Experimental Protocol: General NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable -OH proton.
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm is used as the internal standard.[7]
-
Concentration: ~5-10 mg of sample in ~0.6 mL of deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good signal dispersion.
4.2 Proton (¹H) NMR Spectroscopy: Mapping the H-Framework This experiment identifies all unique proton environments in the molecule.
| Label | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-a | ~4.6 | Singlet (s) | 2H | -CH₂ OH | Protons on a carbon adjacent to an oxygen and a C=C double bond are significantly deshielded. |
| H-b | ~2.2 | Singlet (s) | 3H | -CH₃ | Vinylic methyl group protons, deshielded by the adjacent double bond. |
| H-c | Variable (~3-5) | Singlet (s) | 1H | -OH | Chemical shift is concentration and solvent-dependent. Appears as a broad singlet in many cases. |
Note: No spin-spin coupling is expected as there are no adjacent, non-equivalent protons.
4.3 Carbon-13 (¹³C) NMR Spectroscopy: Identifying the Carbon Skeleton This experiment identifies all unique carbon environments.
| Label | Predicted Shift (ppm) | Assignment | Rationale |
| C-1 | ~154 | C =O | Carbonyl carbon of the cyclic carbonate is highly deshielded. |
| C-2 | ~138 | C -CH₃ | Quaternary sp² carbon of the double bond attached to the methyl group. |
| C-3 | ~135 | C -CH₂OH | Quaternary sp² carbon of the double bond attached to the hydroxymethyl group. |
| C-4 | ~56 | -C H₂OH | sp³ carbon attached to an oxygen atom. |
| C-5 | ~10 | -C H₃ | Typical chemical shift for a vinylic methyl carbon. |
4.4 2D NMR Spectroscopy: Connecting the Atoms 2D NMR experiments are essential to confirm that the fragments identified by 1D NMR and MS are connected in the proposed manner.
4.4.1 HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon atom to which it is attached. It is a definitive way to assign the ¹H and ¹³C signals for the protonated carbons.
4.4.2 HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These "long-range" correlations piece the molecular skeleton together.
Key Expected HMBC Correlations:
-
Protons H-b (-CH₃) to:
-
C-2 (²J): Confirms the methyl group is attached to C-2.
-
C-3 (³J): Confirms the position of the methyl group relative to the other double-bond carbon.
-
C-1 (³J): Links the methyl group to the carbonyl carbon across the ring oxygen.
-
-
Protons H-a (-CH₂OH) to:
-
C-3 (²J): Confirms the hydroxymethyl group is attached to C-3.
-
C-2 (³J): Confirms the position of the hydroxymethyl group relative to the other double-bond carbon.
-
The observation of this specific set of HMBC correlations leaves no ambiguity. It definitively proves the connectivity between the methyl group, the hydroxymethyl group, and the dioxolone ring, validating the proposed structure.
Conclusion: A Self-Validating Structural Proof
The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is unequivocally confirmed through the systematic application of modern analytical techniques.
-
HRMS established the molecular formula as C₅H₆O₄.
-
FTIR confirmed the presence of essential alcohol (-OH) and cyclic carbonate (C=O) functional groups.
-
1D NMR (¹H and ¹³C) identified the precise number and type of proton and carbon environments, consistent with the proposed structure.
-
2D NMR (HSQC and HMBC) provided the final, definitive proof by mapping the covalent bonds and atom-to-atom connectivity, assembling the molecular fragments into a single, validated structure.
Each piece of data cross-validates the others, creating a robust and defensible analytical package. This methodical approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the precise chemical identity of such critical pharmaceutical building blocks. While X-ray crystallography could provide solid-state confirmation, the comprehensive spectroscopic data presented here is considered definitive proof of structure for materials in solution.[8]
References
- PubChem. Methyl-2,3-O-isopropylidene-D-ribofuranoside. National Center for Biotechnology Information.
- ChemSynthesis. methyl 2-isopropyl-5-methyl-1,3-dioxole-4-carboxylate.
- Jarosz, S., et al. (2002). Synthesis, Crystal Structure, and Conformation of Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside. Molecules, 7(1), 64-71.
- Tóth, G., et al. (2009). 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry, 47(5), 418-423.
- Saka, K., et al. (1993). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 113(1), 57-65.
- Leis, H. J., et al. (2005). Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 77(13), 4299-4305.
- Google Patents. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-.
- PubChem. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. National Center for Biotechnology Information.
- Zhou, H., et al. (2014). Novel ibuprofen medoxomil prodrug: Design, synthesis and in vitro stability evaluation. Journal of Chemical and Pharmaceutical Research, 6(7), 2339-2342.
- Al-Omary, F. A. M., et al. (2008). Analysis of the structural and electronic properties of 1-(5-Hydroxymethyl - 4 –[ 5 – (5-oxo-5-piperidin-1-yl-penta- 1,3dienyl)-benzo[9][10]dioxol-2-yl] -tetrahydro-furan-2-yl)-5. Eclética Química, 33(1), 71-76.
- Shin, A. Y., & Lee, J. (2024). Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Journal of Natural Products, 87(7), 1872-1880.
- PubChem. (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. National Center for Biotechnology Information.
- Mondal, B., et al. (2022). Atmospheric-Pressure Conversion of CO2 to Cyclic Carbonates over Constrained Dinuclear Iron Catalysts. ACS Omega, 7(28), 24209-24217.
- Bekkam, R., Mo, C., & Nichols, D. E. (2011). A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate. Organic Preparations and Procedures International, 43(6), 578-583.
- Saikkonen, E., et al. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. Applied Sciences, 14(16), 6758.
- PrepChem.com. Synthesis of (1) Production of 4-bromomethyl-5-methyl-1,3-dioxolen-2-one.
- Gores, F., & Schönhoff, M. (2013). Mass and charge transport in cyclic carbonates: implications for improved lithium ion battery electrolytes. Physical Chemistry Chemical Physics, 15(26), 10834-10841.
- NIST. 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST Chemistry WebBook.
- Meier, C., et al. (2020). Correction to “Stereoselective Synthesis of Nucleotide Analog Prodrugs (ProTides) via an Oxazaphospholidine Method”. Organic Letters, 22(21), 8682.
- da Silveira Pinto, L. S., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024.
- PubChem. This compound. National Center for Biotechnology Information.
- Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation.
- Pradere, U., et al. (2012). Synthesis of 5'-methylene-phosphonate furanonucleoside prodrugs: application to D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl nucleosides. Organic Letters, 14(17), 4426-4429.
- Spengler, N., & Kuballa, T. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(13), 7509.
- Chemistry Learning. (2022). Mass Spectrometry of Cycloalkanes. YouTube.
- CAS Common Chemistry. 2-Methyl-2-(2-methylpropyl)-1,3-dioxolane-4-methanol. American Chemical Society.
- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087.
- McCarron, P. A., & Hall, M. (2008). Incorporation of Novel 1-alkylcarbonyloxymethyl Prodrugs of 5-fluorouracil Into Poly(lactide-Co-Glycolide) Nanoparticles. International Journal of Pharmaceutics, 348(1-2), 115-124.
- ResearchGate. (2016). Molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]. Available from: [https://www.researchgate.net/publication/305822396_Molecular_structures_of_methyl_4-13-dioxo-13-dihydro-2H-isoindol-2-ylmethyl]-1-methyl-1H-pyrazol-5-carboxylate_and_methyl_5-13-dioxo-13-dihydro-2H-isoindol-2-ylmethyl]-1-methyl-1H-pyrazol-4-carboxyl]([Link]).
- SpectraBase. (Z)-2-(4-(Benzo[d][9][10]dioxol-5-ylmethylene)tetrahydrofuran-3-yl)acetaldehyde.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 7. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 para-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Keystone Intermediate in Modern Prodrug Design
Introduction: The Unseen Architect of Enhanced Bioavailability
In the landscape of modern pharmaceutical development, the pursuit of optimized pharmacokinetic profiles is paramount. Active pharmaceutical ingredients (APIs) with excellent in-vitro efficacy can fail during clinical trials due to poor solubility, limited membrane permeability, or rapid metabolism. The prodrug strategy, wherein a bioreversible moiety is attached to a parent drug to overcome these barriers, has emerged as a powerful solution. Central to this strategy is the availability of versatile chemical intermediates that can be reliably incorporated into drug molecules and are designed for efficient cleavage in vivo.
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a heterocyclic compound, has established itself as a cornerstone in this field.[1][2] This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, properties, and critical applications of this high-value intermediate. Its primary utility lies in forming the "medoxomil" promoiety, a group expertly designed to enhance the oral absorption of drugs by masking polar functional groups.[3] Prominent examples of its successful application include the angiotensin II receptor blockers Azilsartan medoxomil and Olmesartan medoxomil, both widely prescribed for hypertension.[1][3][4] The genius of the medoxomil moiety lies in its elegant in-vivo activation mechanism: following absorption, it is rapidly hydrolyzed by ubiquitous esterases to release the active drug, along with innocuous byproducts.[5] This self-validating system underscores the trustworthiness and efficacy of this prodrug approach.
This document will delve into the essential technical aspects of this compound, providing field-proven insights into its synthesis, a detailed exploration of its mechanistic role in drug delivery, and a summary of its analytical and safety profiles.
Physicochemical Properties: A Data-Driven Overview
The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The compound is typically a liquid and is sensitive to air, heat, and moisture, necessitating careful storage under an inert atmosphere at refrigerated temperatures to prevent degradation.[6]
| Property | Value | Source(s) |
| CAS Number | 91526-18-0 | [1][2] |
| Molecular Formula | C₅H₆O₄ | [1][2][7] |
| Molecular Weight | 130.10 g/mol | [1][2][7] |
| IUPAC Name | This compound | [1][2] |
| Alternate Names | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH | [1][6] |
| Appearance | Light yellow to brown clear liquid | [6] |
| Density | ~1.367 g/cm³ | [5] |
| Storage Conditions | Refrigerated (2°C - 8°C), protect from light, store under inert gas | [5][6] |
Synthesis: From Precursor to Keystone Intermediate
The most prevalent and industrially viable syntheses of this compound begin with its halogenated precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The process is a two-stage reaction involving the formation of a formate ester intermediate, followed by its hydrolysis to yield the final hydroxymethyl product. The choice of reagents and reaction conditions is critical for maximizing yield and purity while ensuring a scalable and cost-effective process.
Representative Synthetic Workflow
The following diagram outlines a common and efficient workflow for the synthesis of this compound.
Caption: A typical two-stage synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example synthesized from various established methods.[7] Researchers should optimize conditions based on their specific laboratory setup and scale.
Stage 1: Formation of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq) and acetonitrile as the solvent.
-
Addition of Reagents: At room temperature (20-25°C), add formic acid (approx. 1.5-2.0 eq). The use of formic acid is a cost-effective and efficient way to introduce the formate group.
-
Base Addition: Cool the mixture to 10-15°C. Slowly add triethylamine (approx. 2.0-2.5 eq) to the reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. The temperature is controlled to manage the exothermic nature of the neutralization.
-
Reaction: Heat the mixture to 60-65°C and maintain with stirring for 5-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Cool the reaction mixture to 15-20°C. The triethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate, containing the intermediate formate ester, is concentrated under reduced pressure.
Stage 2: Hydrolysis to this compound
-
Solvolysis: To the crude intermediate from Stage 1, add methanol or isopropyl alcohol.
-
Acidification: Add a solution of hydrogen chloride in the corresponding alcohol (e.g., methanolic HCl or isopropanolic HCl) dropwise. This acidic condition catalyzes the transesterification/hydrolysis of the formate ester.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as vacuum distillation or column chromatography to yield this compound as an oily liquid.
This robust process provides the target compound in good yield (typically 75-90%) and purity.[7]
Application in Drug Development: The Medoxomil Prodrug Moiety
The primary and most impactful application of this compound is its role as the precursor to the medoxomil ester promoiety. This moiety is attached to a parent drug, typically at a carboxylic acid group, to enhance its oral bioavailability.
Mechanism of Action: In-Vivo Activation
The medoxomil ester is a classic example of a prodrug that is activated by enzymatic hydrolysis. The process is elegant in its simplicity and effectiveness:
-
Absorption: The lipophilic nature of the medoxomil ester allows the prodrug to be more readily absorbed from the gastrointestinal tract compared to the more polar parent drug.
-
Enzymatic Cleavage: Once in the bloodstream or tissues, ubiquitous esterase enzymes, such as carboxylesterases found in the liver and intestine, recognize and hydrolyze the ester bond.
-
Release of Active Drug: This hydrolysis releases the active drug, which is now able to exert its pharmacological effect. The cleavage also releases the unstable (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol moiety.
-
Spontaneous Decomposition: This released moiety spontaneously decomposes into two innocuous and easily cleared byproducts: carbon dioxide and acetone (via the enol form).
This cascade is a self-validating system, ensuring that the active drug is released efficiently post-absorption.
Signaling Pathway of Prodrug Activation
The following diagram illustrates the in-vivo activation pathway of a medoxomil prodrug.
Caption: In-vivo activation pathway of a medoxomil-ester prodrug.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of this compound. While publicly available, peer-reviewed spectra for this specific compound are scarce, the expected analytical data based on its structure are presented below.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.1-2.3 ppm. The methylene protons (CH₂) of the hydroxymethyl group would likely appear as a singlet (or a doublet if coupled to the hydroxyl proton, which is often broad or exchanges) around δ 4.2-4.5 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | The carbon NMR spectrum would show distinct signals for the five carbon atoms: the methyl carbon, the methylene carbon, the two olefinic carbons of the dioxol ring, and the carbonyl carbon. |
| Infrared (IR) | The IR spectrum should exhibit a strong, characteristic absorption band for the cyclic carbonate carbonyl group (C=O) around 1800-1830 cm⁻¹. A broad absorption band corresponding to the hydroxyl group (O-H stretch) would be present in the region of 3200-3600 cm⁻¹. C-H stretching and bending vibrations would also be observed. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show a protonated molecular ion [M+H]⁺ at m/z 131.03. |
Note: The spectral data presented are predicted values based on the chemical structure and data from analogous compounds. Researchers should obtain experimental data for their specific sample for definitive characterization.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are mandatory when working with this compound. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place away from heat and sources of ignition.[5]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
Conclusion
This compound is more than just a chemical intermediate; it is a critical enabler of modern drug delivery strategies. Its role in the formation of the medoxomil promoiety has allowed for the successful development of important therapeutics with improved oral bioavailability. The well-understood and reliable in-vivo activation mechanism provides a high degree of confidence for its use in drug design. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher working in the field of pharmaceutical development. As the demand for more effective and patient-friendly medicines continues to grow, the importance of keystone molecules like this compound will only increase, solidifying its place as a vital tool in the medicinal chemist's arsenal.
References
- Ostaszewska, A., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 20(12), 21346–21363.
- Apicule. (n.d.). This compound (CAS No: 91526-18-0).
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
- Maddi, N. V. D., et al. (2018). Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Acta Poloniae Pharmaceutica, 75(1), 31-35.
- ARKIVOC. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug.
- New Drug Approvals. (2013). OLMESARTAN.
- PubChem. (n.d.). Olmesartan Medoxomil.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Google Patents. (n.d.). WO2006029056A1 - Preparation of olmesartan medoxomil.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains.
Sources
- 1. apicule.com [apicule.com]
- 2. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2006029056A1 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
Physical properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Introduction
This compound, registered under CAS Number 91526-18-0, is a pivotal heterocyclic organic compound.[1][2] With the molecular formula C₅H₆O₄ and a molecular weight of approximately 130.10 g/mol , this molecule has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1][3] Its structure, featuring a reactive dioxolone ring coupled with a functional hydroxymethyl group, makes it an invaluable intermediate.[1]
This guide offers a comprehensive exploration of the core physical and chemical properties of this compound. As a Senior Application Scientist, the narrative aims to bridge theoretical data with practical, field-proven insights, providing researchers, scientists, and drug development professionals with a reliable resource for its application. The compound is particularly notable for its role as a building block in the synthesis of prodrugs, such as the antihypertensive agent Azilsartan medoxomil, where it serves to enhance the bioavailability of the active pharmaceutical ingredient (API).[1][4]
Molecular Structure and Identification
The unambiguous identification of a chemical entity is the foundation of scientific integrity. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.
-
Common Synonyms: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH, Azilsartan Impurity 55[1]
The structure consists of a five-membered dioxolone ring containing a carbonate group, substituted with a methyl group at position 5 and a hydroxymethyl group at position 4. This unique combination of functional groups dictates its physical characteristics and chemical reactivity.
Core Physical Properties: A Quantitative Overview
For ease of reference and comparison, the fundamental physical properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction setups to purification and storage.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown clear liquid | [1] |
| Molecular Weight | 130.10 g/mol | [1][3] |
| Melting Point | 110-115 °C (literature value, may refer to solid form) | [5] |
| Boiling Point | ~108 °C at 0.5 mmHg; 213.8 ± 32.0 °C at 760 mmHg | [1][5] |
| Density | ~1.32 - 1.4 g/cm³ at 20-25 °C | [1][5] |
| Refractive Index (n20/D) | ~1.47 - 1.494 | [1][5] |
| Flash Point | 93 °C | [1][5][6] |
| Solubility | Soluble in water; Slightly soluble in Chloroform, Methanol | [5][6] |
| XLogP3 (logP) | -0.2 to 1.07 (Calculated) | [3][5] |
| Polar Surface Area (PSA) | 63.58 Ų | [5] |
In-Depth Analysis of Physicochemical Parameters
Understanding the "why" behind the numbers is crucial for effective application. This section delves into the significance of each physical property in a research and development context.
Appearance, State, and Thermal Behavior
The compound typically presents as a light yellow to brown clear liquid.[1] Its relatively high boiling point, especially under atmospheric pressure, suggests strong intermolecular forces, likely hydrogen bonding from the hydroxymethyl group and dipole-dipole interactions from the polar carbonate moiety. The reported boiling point of approximately 108°C is specified at a reduced pressure of 0.5 mmHg, a common practice for purifying thermally sensitive compounds to prevent decomposition at higher temperatures.[1] The flash point of 93°C classifies it as a combustible liquid, necessitating precautions against open flames and sparks during handling.[1][5][6]
Density and Refractive Index
With a density of around 1.32 g/cm³, it is significantly denser than water.[1] The refractive index, approximately 1.47, is a valuable, rapid, and non-destructive method for confirming the identity and assessing the purity of liquid batches in a quality control setting.[1]
Solubility and Partition Coefficient (logP)
Solubility is a critical parameter for any chemical process. This compound is reported as soluble in water, which can be attributed to the polarity of the carbonate and the hydrogen-bonding capability of the hydroxyl group.[5] Its slight solubility in solvents like chloroform and methanol provides flexibility for various reaction and purification schemes.[6]
The octanol-water partition coefficient (logP) is a key indicator of a molecule's lipophilicity. The calculated XLogP3 values range from -0.2 to 1.07, suggesting a relatively balanced hydrophilic-lipophilic character.[3][5] This balance is fundamental to its role in prodrug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties, facilitating passage across biological membranes.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. While raw spectral data is specific to each sample, the expected characteristics for this compound are outlined below.
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the methyl (CH₃) protons, a singlet or doublet for the methylene (CH₂) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O. The precise chemical shifts would confirm the electronic environment of each group.
-
Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. A strong, characteristic absorption band would be observed around 1800 cm⁻¹ for the C=O stretch of the cyclic carbonate. A broad absorption in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Additional peaks corresponding to C-O and C-H stretches would also be present.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular mass of approximately 130.1 g/mol .[1][3]
Experimental Protocol: Determination of Boiling Point at Reduced Pressure
To ensure the trustworthiness of reported data, understanding the methodology is key. The following protocol outlines a standard procedure for determining the boiling point of a thermally sensitive liquid under vacuum, a self-validating system for obtaining reliable physical data.
Objective: To accurately measure the boiling point of this compound at a controlled, reduced pressure to prevent thermal degradation.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place a small volume of the compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
System Sealing: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure. Ensure all joints are properly sealed with vacuum grease.
-
Pressure Regulation: Start the vacuum pump and carefully adjust the pressure using a bleed valve until the desired pressure (e.g., 0.5 mmHg) is stable, as indicated by the manometer.
-
Heating: Begin gently heating the flask using a heating mantle. Stir the liquid if using a magnetic stirrer.
-
Observation: Observe the liquid for the onset of boiling and the formation of a reflux ring of condensate on the thermometer bulb.
-
Temperature Recording: Record the temperature at which the liquid boils steadily and the condensate consistently bathes the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air to the apparatus.
Sources
- 1. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 91526-18-0 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 91526-18-0 [amp.chemicalbook.com]
Spectroscopic data for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
This guide provides a comprehensive overview of the spectroscopic properties of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a key building block in medicinal chemistry and prodrug synthesis. Its utility primarily stems from the cyclic carbonate moiety, which can be tailored for controlled drug release.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and organic synthesis to ensure purity, confirm structural integrity, and monitor reaction progress.
This document moves beyond a simple data repository. It is designed to provide a practical, in-depth perspective on the interpretation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The protocols and interpretations are grounded in fundamental principles and validated by data from structurally similar molecules.
Molecular Structure and Spectroscopic Overview
The structure of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol presents several key features that give rise to a distinct spectroscopic fingerprint. The dioxolone ring contains a carbonate group, a carbon-carbon double bond, a methyl group, and a hydroxymethyl substituent. Each of these functional groups will produce characteristic signals in the various spectroscopic techniques discussed.
Diagram 1: Chemical Structure and Atom Numbering
A visual representation of the molecule with standardized numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
¹H NMR Spectroscopy
The proton NMR spectrum will show four distinct signals corresponding to the methyl, methylene, hydroxyl, and the exchanging hydroxyl protons. The expected chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the carbonate group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.20 | Singlet (s) | 3H | -CH₃ | The methyl group is attached to a C=C double bond, leading to a downfield shift compared to a standard alkyl methyl group. |
| ~4.75 | Singlet (s) | 2H | -CH₂OH | The methylene protons are adjacent to both an oxygen and the C=C double bond, causing a significant downfield shift. |
| ~2.5-3.5 | Broad Singlet (br s) | 1H | -OH | The hydroxyl proton is exchangeable, resulting in a broad signal. Its chemical shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with five distinct signals anticipated.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~10.0 | -CH₃ | Typical chemical shift for a methyl group on a double bond. |
| ~55.0 | -CH₂OH | The carbon is attached to an oxygen atom, shifting it downfield. |
| ~130.0 | C-CH₃ | The quaternary carbon of the double bond attached to the methyl group. |
| ~138.0 | C-CH₂OH | The quaternary carbon of the double bond attached to the hydroxymethyl group. |
| ~154.0 | C=O | The carbonyl carbon of the cyclic carbonate shows a characteristic downfield shift. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing properties and the presence of a residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) for referencing.
-
Instrument Setup:
-
Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 12-15 ppm.
-
Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the sample.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 220-240 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 3000 - 2850 | Medium | C-H Stretch | Methyl, Methylene |
| ~1820 | Strong | C=O Stretch | Carbonate |
| ~1680 | Medium | C=C Stretch | Alkene |
| 1300 - 1000 | Strong | C-O Stretch | Alcohol, Carbonate |
Interpretation:
The most prominent features in the IR spectrum will be the broad O-H stretch from the alcohol and the very strong C=O stretch of the cyclic carbonate at a characteristically high wavenumber (~1820 cm⁻¹). The presence of the C=C stretch confirms the unsaturation within the ring.
Experimental Protocol for IR Data Acquisition
Objective: To identify the key functional groups using Attenuated Total Reflectance (ATR) FT-IR.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 144.04 (for C₅H₈O₄)
-
Key Fragments:
-
m/z = 113: Loss of the hydroxymethyl radical (•CH₂OH)
-
m/z = 99: Subsequent loss of a methyl radical (•CH₃) from the m/z 113 fragment.
-
m/z = 43: A fragment corresponding to the acetyl cation [CH₃CO]⁺, potentially from rearrangement.
-
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
A simplified representation of a possible fragmentation cascade for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern using Electrospray Ionization (ESI) Mass Spectrometry.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and efficient ionization.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that encompasses the expected molecular ion, for example, m/z 50-500.
-
For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 144) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and any adducts (e.g., [M+Na]⁺).
-
Analyze the MS/MS spectrum to identify fragment ions and propose fragmentation pathways.
-
Conclusion
The spectroscopic characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is straightforward using a combination of NMR, IR, and MS techniques. The predicted data in this guide, based on fundamental principles and comparison with related structures, provide a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and facilitating its application in drug discovery and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SUPPORTING MATERIALS. (n.d.).
- Sera, M., et al. (2006). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Yakugaku Zasshi, 126(3), 179-86.
- National Center for Biotechnology Information. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate. PubChem.
- National Center for Biotechnology Information. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate. PubChem.
- PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will delve into the theoretical chemical shifts (δ), signal multiplicities, and coupling constants (J) for each proton in the molecule. Furthermore, this guide outlines a rigorous, step-by-step experimental protocol for acquiring a high-resolution ¹H NMR spectrum of the title compound, ensuring self-validating and reproducible results. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, quality control, and drug development who work with this or similar heterocyclic systems.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule featuring a reactive hydroxyl group and a cyclic carbonate moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of prodrugs to enhance the bioavailability of parent drug molecules. A notable application is in the synthesis of the angiotensin II receptor blocker Olmesartan Medoxomil.
Given its importance, unambiguous structural characterization is paramount. ¹H NMR spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of each proton, we can confirm the identity and purity of this compound.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The analysis is based on the influence of adjacent functional groups, including the electron-withdrawing carbonate group, the carbon-carbon double bond, and the electronegative oxygen atom of the hydroxyl group.
Molecular Structure and Proton Labeling:
Caption: Molecular structure with proton labeling.
Predicted ¹H NMR Data (in CDCl₃ at 400 MHz):
| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale for Prediction |
| Hc (CH₃) | ~2.17 | Singlet (s) | N/A | 3H | The methyl group is attached to an sp²-hybridized carbon of the dioxol-2-one ring. The electron-withdrawing nature of the adjacent oxygen atoms and the double bond will cause a downfield shift compared to a typical vinyl methyl group. Data for the analogous 4,5-dimethyl-1,3-dioxol-2-one shows a signal in this region.[1] |
| Ha, Hb (CH₂OH) | ~4.75 | Broad Singlet (br s) | N/A | 2H | These methylene protons are adjacent to an electronegative oxygen atom and are on a carbon attached to the electron-rich double bond of the ring system. This environment leads to significant deshielding. The signal is expected to be a singlet due to the likely rapid exchange of the hydroxyl proton and the absence of coupling with the methyl protons across the double bond. Long-range coupling is possible but may not be resolved. The signal may be broadened by this exchange. |
| Hd (OH) | Variable (typically 1.5-4.0) | Broad Singlet (br s) | N/A | 1H | The chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2][3] It is expected to be a broad singlet due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This exchange typically decouples the hydroxyl proton from the adjacent methylene protons. |
Causality Behind Experimental Choices in ¹H NMR Acquisition
The selection of experimental parameters is critical for obtaining a high-quality, interpretable ¹H NMR spectrum. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
3.1. Choice of Solvent: Deuterated Chloroform (CDCl₃)
-
Rationale: CDCl₃ is a standard solvent for NMR analysis of moderately polar organic compounds.[4] It possesses excellent solubilizing power for this compound and has a single residual proton peak at approximately 7.26 ppm, which typically does not interfere with the signals of the analyte. The use of a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.
3.2. Internal Standard: Tetramethylsilane (TMS)
-
Rationale: TMS is the universally accepted internal standard for ¹H NMR spectroscopy.[5] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp singlet at 0.00 ppm, which is upfield from the signals of most organic compounds. This provides a reliable reference point for accurate chemical shift determination.
3.3. Spectrometer Frequency: 400 MHz or Higher
-
Rationale: A higher magnetic field strength (and therefore higher resonance frequency) provides greater spectral dispersion, minimizing the potential for signal overlap and allowing for more accurate determination of chemical shifts and coupling constants. For a molecule of this complexity, a 400 MHz spectrometer is considered a suitable instrument to obtain a well-resolved spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
4.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed according to the manufacturer's standard procedures to achieve optimal magnetic field homogeneity.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is appropriate.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals, including any potential impurities, are captured.
-
Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to ensure complete relaxation of all protons, which is crucial for accurate integration.
-
Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended for good digital resolution.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transformation. This will improve the signal-to-noise ratio without significantly compromising resolution.
-
Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak. The integration should be normalized to a known number of protons, for example, the 3 protons of the methyl group.
Experimental Workflow Diagram:
Caption: Workflow for ¹H NMR spectrum acquisition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in medicinal and synthetic chemistry. The predicted chemical shifts, multiplicities, and integration values serve as a robust framework for the interpretation of experimental data. The detailed experimental protocol outlined herein is designed to yield high-quality, reproducible spectra, enabling confident structural verification and purity assessment. It is the author's belief that this guide will be an invaluable tool for scientists and researchers engaged in the synthesis and application of this important heterocyclic compound.
References
- Chemistry Connected. (n.d.). 1H NMR Chemical Shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shifts.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
13C NMR analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
For professionals in pharmaceutical research and chemical synthesis, the precise structural elucidation of molecular compounds is a foundational requirement for ensuring purity, understanding reactivity, and guaranteeing the efficacy of active pharmaceutical ingredients (APIs). Among the most powerful analytical techniques for this purpose is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, which provides direct insight into the carbon framework of a molecule.
This guide offers a detailed examination of the ¹³C NMR analysis of this compound (CAS: 91526-18-0). This compound is a vital bifunctional building block, featuring both a hydroxyl group and a cyclic carbonate, making it crucial in the synthesis of prodrugs like Azilsartan medoxomil and Olmesartan medoxomil.[1][2][3] Its precise characterization is therefore of paramount importance. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, a practical protocol for data acquisition, and a systematic approach to spectral interpretation.
The Molecular Subject: Structure and Significance
This compound is characterized by a five-membered dioxolone ring. This heterocyclic system contains a carbonate group, an alkene bond, and is substituted with a methyl and a hydroxymethyl group. Each of these features creates a distinct electronic environment, which is the key to its resolution by ¹³C NMR.
Caption: Chemical structure of this compound.
Pillar 1: Understanding the ¹³C NMR Spectrum
¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. Due to its low natural abundance (about 1.1%), ¹³C NMR signals are inherently weaker than those in proton (¹H) NMR.[4][5] To overcome this, spectra are typically acquired over numerous scans. A standard and crucial technique is broadband proton decoupling , which irradiates the sample at proton frequencies. This collapses the carbon-proton spin-spin coupling, simplifying the spectrum so that each chemically non-equivalent carbon atom appears as a single sharp line (a singlet).[5]
The position of each signal, its chemical shift (δ) , is measured in parts per million (ppm) relative to a reference standard, usually tetramethylsilane (TMS).[5] The chemical shift is highly sensitive to the local electronic environment of the carbon nucleus. Key influencing factors include:
-
Hybridization: Carbons in sp² orbitals (like alkenes, aromatics, and carbonyls) are more "deshielded" and appear at higher chemical shifts (downfield) than sp³ carbons (alkanes).[4]
-
Electronegativity: Attachment to electronegative atoms like oxygen deshields a carbon nucleus, shifting its signal downfield.[4][5]
-
Inductive and Resonance Effects: The flow of electron density through sigma and pi bonds significantly alters the shielding of nearby carbons.
Predicted ¹³C NMR Spectral Data
The structure of this compound contains five unique carbon environments, and thus five distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The predicted chemical shifts are summarized below, based on established ranges for similar functional groups found in cyclic carbonates and related structures.[4][6][7][8]
| Carbon Atom | Label | Hybridization | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl | C2 | sp² | O-C (=O)-O | 155 - 157 | The carbon is double-bonded to one oxygen and single-bonded to two others, resulting in significant deshielding. Carbonyl carbons in five-membered cyclic carbonates typically resonate in this range.[6][7] |
| Olefinic | C5 | sp² | C =C-CH₃ | 138 - 142 | An sp² carbon of the double bond, substituted with a methyl group. |
| Olefinic | C4 | sp² | C =C-CH₂OH | 128 - 132 | The other sp² carbon of the double bond, substituted with the hydroxymethyl group. |
| Hydroxymethyl | C7 | sp³ | -C H₂OH | 55 - 60 | An sp³ carbon bonded to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane carbon. |
| Methyl | C6 | sp³ | -C H₃ | 9 - 14 | A typical sp³ methyl carbon attached to an sp² carbon, appearing in the upfield region of the spectrum. |
Pillar 2: A Self-Validating Experimental Protocol
Acquiring a high-quality ¹³C NMR spectrum requires careful attention to the experimental setup. The following protocol is designed to yield a reliable and interpretable spectrum.
Caption: Standard workflow for ¹³C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 15-25 mg of the solid this compound. The higher concentration helps to compensate for the low sensitivity of ¹³C NMR.
-
Transfer the solid to a clean, dry vial and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's magnet.
-
Locking and Shimming : The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.
-
Experiment Selection : Choose a standard proton-decoupled ¹³C pulse program (often denoted as zgpg30 or similar on Bruker instruments).
-
Acquisition Parameters :
-
Spectral Width (SW) : Set a wide spectral width, typically from -10 to 230 ppm, to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.[4]
-
Number of Scans (NS) : Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024, 2048, or more) is required to achieve an adequate signal-to-noise ratio. The acquisition time can range from several minutes to a few hours.
-
Relaxation Delay (D1) : A delay of 1-2 seconds between pulses allows for partial relaxation of the carbon nuclei. While not strictly quantitative with this short delay, it provides a good qualitative spectrum in a reasonable time.
-
-
-
Data Processing :
-
Fourier Transformation : The raw data, a free induction decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction : A polynomial function is applied to flatten the baseline of the spectrum.
-
Referencing : The chemical shift axis is calibrated. If using CDCl₃, the central peak of its triplet signal is set to δ 77.16 ppm. All other peaks are referenced relative to this point.
-
Pillar 3: Authoritative Grounding and Spectral Interpretation
The final step is to correlate the peaks in the processed spectrum with the carbon atoms in the molecule.
-
Signal Count : The first validation check is to count the number of signals. The spectrum should display exactly five distinct peaks, corresponding to the five unique carbon environments in the molecule.
-
Chemical Shift Assignment : The experimental chemical shifts of the five peaks are compared against the predicted values in the table.
-
The most downfield signal (highest ppm value) should correspond to the carbonyl carbon (C2) .
-
The next two signals in the downfield region (typically > 100 ppm) will be the two olefinic carbons (C4 and C5) .
-
The signal in the mid-range (55-60 ppm) is assigned to the hydroxymethyl carbon (C7) .
-
The most upfield signal (lowest ppm value) corresponds to the methyl carbon (C6) .
-
-
Advanced Verification (Optional) : For unambiguous assignment, especially of the two olefinic carbons, advanced NMR experiments can be employed.
-
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments can differentiate carbon types. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C2, C4, and C5) would be absent. This would confirm the CH₂ assignment for C7 and the CH₃ for C6.
-
2D NMR (HSQC/HMBC) : A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates carbons with their directly attached protons. A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away, providing definitive connectivity information to resolve any ambiguities.
-
By following this comprehensive approach—grounded in the principles of NMR, executed with a robust experimental protocol, and validated through systematic interpretation—researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
- ResearchGate. ¹H NMR spectra (a) and ¹³C NMR spectra (b) of cyclic carbonate produced using DMC-PTMEG.
- ResearchGate. The ¹³C NMR spectra of the synthesized bis(cyclic carbonate)s (DC250,...
- The Royal Society of Chemistry. Study of cyclic carbonate aminolysis at room temperature.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 22.53 MHz, D₂O, experimental) (HMDB0155830).
- Tetrahedron Letters. ¹³C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate.
- ACS Applied Polymer Materials. Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO₂ Conversion.
- OnePetro. determining carbonate content of cores by 13c nmr.
- The Royal Society of Chemistry. ¹H and ¹³C NMR Spectra.
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- NPTEL. ¹³C NMR spectroscopy • Chemical shift.
- YouTube. How to predict the ¹³C NMR spectrum of a compound.
- ChemAxon Docs. NMR Predictor.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of this compound.
- Tetrahedron Letters. STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: ¹³C NMR ANALYSIS OF 1,3=DIOL ACETONIDES.
- CASPRE. ¹³C NMR Predictor.
- Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[7][9] dioxol-2-one.
- LookChem. On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
- University of Colorado Boulder. ¹³C NMR Chemical Shift Table.
- PubChem. This compound.
- NMRDB.org. Predict ¹³C carbon NMR spectra.
- Chemistry Steps. ¹³C Carbon NMR Spectroscopy.
- Scribd. Predict ¹³C Carbon NMR Spectra.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Mass Spectrometry of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Abstract
This technical guide provides a comprehensive framework for the analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (HMDO) using high-resolution mass spectrometry (HRMS). HMDO is a pivotal chemical intermediate, notably utilized as a promoiety in the synthesis of medoxomil prodrugs to enhance bioavailability.[1] Accurate characterization and quantification of this molecule are critical for drug development, quality control, and metabolism studies. This document details an expert-driven approach, moving from the foundational principles of instrument selection to detailed, step-by-step protocols for sample analysis and data interpretation. It explains the causal logic behind experimental choices, outlines a self-validating workflow, and presents a predictive fragmentation pathway for HMDO, grounded in established principles of mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally related cyclic carbonates.
Introduction: The Analytical Imperative for HMDO
This compound, with a molecular formula of C₅H₆O₄ and a molecular weight of 130.10 g/mol , is a key building block in modern pharmaceutical chemistry.[2][3][4] Its primary significance lies in its role as a reactive handle for creating the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, or "medoxomil," ester or carbamate prodrugs. This strategy effectively masks polar functional groups, such as carboxylic acids, improving the oral absorption of the parent drug. Upon entering systemic circulation, the dioxolone ring is designed to undergo enzymatic or chemical hydrolysis, releasing the active pharmaceutical ingredient (API), carbon dioxide, and HMDO's downstream products.
Given this critical role, the ability to sensitively and selectively detect and quantify HMDO is paramount for:
-
Quality Control: Ensuring the purity of prodrug APIs and identifying potential degradation products.
-
Pharmacokinetic (PK) Studies: Tracking the release of the promoiety as an indirect measure of in vivo prodrug conversion.
-
Metabolite Identification: Confirming the presence of HMDO or its derivatives in metabolic studies.[5]
The inherent polarity and thermal lability of HMDO present unique analytical challenges, making liquid chromatography coupled with mass spectrometry (LC-MS) the technique of choice.
Foundational Strategy: Selecting the Right Tools
The development of a robust LC-MS/MS assay requires a systematic approach that flows from the mass spectrometer back to the sample preparation.[6] The choices made at each step are interdependent and crucial for achieving the desired sensitivity, selectivity, and precision.
The Case for High-Resolution Mass Spectrometry (HRMS)
For pharmaceutical analysis, particularly when dealing with complex matrices or the need for definitive structural confirmation, high-resolution mass spectrometry (HRMS) is the ideal tool.[5][7][8] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems offer significant advantages over standard quadrupole instruments:
-
Mass Accuracy: HRMS provides mass measurements with errors below 5 ppm, which allows for the confident determination of a molecule's elemental composition.[5] This is invaluable for identifying unknown metabolites or degradation products without authentic standards.
-
Enhanced Selectivity: The ability to distinguish between ions with very small mass differences minimizes background noise and improves the signal-to-noise ratio, which is essential for detecting trace-level analytes in complex formulations or biological samples.[7][9]
-
Full-Scan Sensitivity: Modern HRMS instruments provide high sensitivity in full-scan mode, allowing for both quantification of target analytes and simultaneous untargeted screening for unexpected compounds.[10]
Ionization Source: The Gateway to the Mass Analyzer
The choice of ionization technique is dictated by the analyte's physicochemical properties. For a polar, non-volatile small molecule like HMDO, Electrospray Ionization (ESI) is the most suitable method.[10]
-
Why ESI? ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte during the ionization process.[11] This is critical for preserving the intact molecular ion ([M+H]⁺ or adducts like [M+Na]⁺) for MS1 analysis and preventing premature, in-source fragmentation.[12]
-
Polarity Consideration: ESI is most efficient for polar molecules, making it a perfect match for the hydroxyl and carbonate functionalities of HMDO.[10] Positive ion mode is preferred due to the lack of strongly acidic protons, making protonation or adduct formation more favorable than deprotonation.
A Self-Validating Experimental Workflow
A trustworthy protocol is a self-validating one. This workflow incorporates systematic steps and quality checks to ensure data integrity from sample preparation through data analysis.
Detailed Experimental Protocol
3.1.1 Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Mobile Phase Additives: Optima™ LC/MS grade formic acid and ammonium acetate
-
Internal Standard (IS): A structurally similar, stable-isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization behavior (e.g., Glycerol Carbonate [CAS 931-40-8]) should be chosen.[13][14]
3.1.2 Step-by-Step Sample Preparation (Plasma Example)
-
Thaw Plasma: Bring human plasma samples and quality control (QC) samples to room temperature.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water) to all samples except for "double blank" (matrix-only) samples.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. This precipitates plasma proteins.
-
Vortex: Vortex mix for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or LC vial.
-
Dilute: Add 150 µL of LC-MS grade water containing 0.1% formic acid. This step reduces the organic content to prevent poor peak shape upon injection.[14]
-
Mix and Inject: Cover the plate/vial, mix gently, and place in the autosampler for injection.
3.1.3 LC-MS/MS Method Parameters
The following parameters serve as a robust starting point for method development.[14][15]
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid promotes protonation ([M+H]⁺) in positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate | A standard screening gradient to determine retention time.[15] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | Optimal for this molecule's structure. |
| MS Acquisition | Full Scan (MS1) & Data-Dependent MS/MS (ddMS2) | Allows for quantification and simultaneous fragmentation for identification. |
| MS1 Scan Range | m/z 50-400 | Covers the mass of the analyte and potential adducts/fragments. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Acquires fragments from both low and high energy collisions. |
Workflow Visualization
The logical flow of the analytical process can be visualized as follows:
Caption: A self-validating workflow for HMDO analysis.
Data Interpretation: Decoding the Mass Spectrum
Expected Mass Spectra (MS1)
In the initial full scan (MS1), HMDO is expected to be observed primarily as its protonated molecule or as adducts with common mobile phase ions. High-resolution instrumentation allows for precise mass measurement, confirming the elemental composition.
| Ion Species | Formula | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | [C₅H₇O₄]⁺ | 131.0339 | 131.0337 | -1.5 |
| [M+Na]⁺ | [C₅H₆O₄Na]⁺ | 153.0158 | 153.0156 | -1.3 |
| [M+NH₄]⁺ | [C₅H₁₀O₄N]⁺ | 148.0604 | 148.0601 | -2.0 |
Note: The protonated molecule [M+H]⁺ is typically selected as the precursor ion for MS/MS fragmentation experiments due to its high abundance and direct structural relationship to the analyte.
Predictive Fragmentation (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., m/z 131.0339) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of cyclic carbonates is often driven by the facile loss of stable neutral molecules.[16][17][18][19]
For the [M+H]⁺ ion of HMDO, the most probable fragmentation pathway involves the following steps:
-
Neutral Loss of CO₂: The dioxolone ring is energetically primed to eliminate carbon dioxide (43.9898 Da), a highly favorable and common fragmentation for this class of compounds.[18] This results in a prominent fragment ion.
-
Neutral Loss of H₂O: The primary alcohol can easily lose a molecule of water (18.0106 Da), particularly after ring opening or rearrangement.
-
Combined Losses: Sequential losses, such as the loss of both CO₂ and H₂O, are also highly probable.
Fragmentation Pathway Visualization
The proposed fragmentation pathway for the protonated HMDO molecule is illustrated below.
Caption: Predicted fragmentation of protonated HMDO.
Conclusion and Best Practices
This guide outlines an authoritative and robust framework for the high-resolution mass spectrometric analysis of this compound. By leveraging the selectivity and mass accuracy of HRMS with a soft ionization technique like ESI, scientists can achieve definitive identification and reliable quantification of this critical pharmaceutical intermediate. The causality-driven workflow and predictive fragmentation analysis provide a solid foundation for method development, validation, and troubleshooting. For any analytical endeavor, adherence to best practices—including the use of appropriate internal standards, systematic method development, and thorough data review—is essential for ensuring the generation of high-quality, trustworthy data.[15]
References
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.LCGC North America.[Link]
- High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formul
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.MDPI.[Link]
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis.
- This compound.
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.Clinical Tree.[Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery.New Food Magazine.[Link]
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Small Molecule Method Development Strategies with Chad Christianson.Bioanalysis Zone.[Link]
- A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
- Mass spectra (electrospray ionization (ESI), positive mode) of prodrug...
- mass spectra - fragmentation p
- Mass Spectrometry - Fragmentation P
- Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant.YouTube.[Link]
- Cyclic Compound Fragment
- Electrospray-ionization mass spectrometry study of cyclodextrin complexes with A007 prodrugs.PubMed.[Link]
- Fragmentation (mass spectrometry).Wikipedia.[Link]
- Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions.
- Electrospray-ionization mass spectrometry study of cyclodextrin complexes with A007 prodrugs | Request PDF.
- Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ioniz
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. clinicalpub.com [clinicalpub.com]
- 7. longdom.org [longdom.org]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8 [sigmaaldrich.com]
- 14. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Foreword: The Structural Significance of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
An In-Depth Technical Guide to the FT-IR Spectrum of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Subject: Spectroscopic Analysis and Interpretation
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a key synthon in medicinal chemistry, often serves as a versatile prodrug moiety for carboxylic acids, enhancing their bioavailability. Its unique structure, featuring a cyclic carbonate fused to a hydroxymethyl group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint via Fourier-Transform Infrared (FT-IR) spectroscopy is not merely an academic exercise; it is a critical quality control and reaction monitoring tool in pharmaceutical development. This guide provides an in-depth analysis of the expected FT-IR spectrum, the underlying vibrational principles, and a robust protocol for its acquisition and interpretation.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of a molecule is dictated by the vibrations of its constituent bonds. For (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, the spectrum is dominated by the characteristic absorptions of its primary functional groups: the cyclic carbonate, the primary alcohol, and the alkene moiety within the ring.
-
The Carbonyl (C=O) Stretch of the Cyclic Carbonate: The most prominent and diagnostic feature of this molecule is the carbonyl stretch of the 1,3-dioxol-2-one ring. The inclusion of the carbonyl group within a five-membered ring introduces significant ring strain. This strain forces the C=O bond to shorten and strengthen, shifting its stretching frequency to an unusually high wavenumber, typically in the range of 1840-1800 cm⁻¹ . This peak serves as a definitive marker for the intact cyclic carbonate ring.
-
The Hydroxyl (O-H) Stretch of the Primary Alcohol: The primary alcohol's -OH group gives rise to a strong, broad absorption band in the 3600-3200 cm⁻¹ region. The broadening is a direct result of intermolecular hydrogen bonding between molecules in the sample. The presence and shape of this band are crucial for confirming the free hydroxymethyl group.
-
Alkene (C=C) and Ether (C-O-C) Stretches: The endocyclic C=C bond typically exhibits a stretching vibration around 1680-1640 cm⁻¹ . This peak can sometimes be of medium to weak intensity. The structure also contains multiple C-O single bonds within the ring and from the alcohol group. These lead to a series of strong, complex stretching vibrations in the fingerprint region, specifically between 1300 cm⁻¹ and 1000 cm⁻¹ . Disentangling these C-O stretches can be complex, but their collective presence confirms the core ring structure.
-
C-H Bending and Stretching Vibrations: Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. C-H bending vibrations for the methyl group appear around 1450 cm⁻¹ and 1375 cm⁻¹ .
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol outlines the Attenuated Total Reflectance (ATR) FT-IR method, which is ideal for solid or viscous liquid samples due to its minimal sample preparation and high reproducibility.
Instrumentation:
-
FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)
-
ATR Accessory with a Diamond or Germanium Crystal
Protocol Steps:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves 32 or 64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol sample directly onto the center of the ATR crystal.
-
Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. The causality here is critical: poor contact results in a weak, distorted spectrum with low signal-to-noise.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The spectral range should cover 4000 cm⁻¹ to 400 cm⁻¹ .
-
-
Data Processing & Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, ensuring peak intensities are comparable to those from a traditional transmission spectrum.
-
Perform peak picking to identify the exact wavenumbers of the key absorption bands.
-
Correlate the observed peaks with the expected vibrational modes as detailed in the subsequent data table.
-
Data Presentation: Expected FT-IR Absorption Bands
The following table summarizes the anticipated key peaks for a high-purity sample of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch (Hydrogen Bonded) | Primary Alcohol (-OH) |
| 2980 - 2850 | Medium | C-H Stretch (Asymmetric & Symmetric) | Methyl (-CH₃), Methylene (-CH₂) |
| 1840 - 1800 | Very Strong | C=O Stretch (Ring Strain) | Cyclic Carbonate |
| 1680 - 1640 | Medium-Weak | C=C Stretch (Endocyclic) | Alkene |
| 1450, 1375 | Medium | C-H Bend | Methyl (-CH₃) |
| 1300 - 1000 | Strong, Complex | C-O Stretch (Asymmetric & Symmetric) | Carbonate Ring, Alcohol |
Note: The C=O stretch is the most diagnostic peak for confirming the integrity of the 1,3-dioxol-2-one ring system.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the data acquisition and analysis process, emphasizing the self-validating steps required for trustworthy results.
Caption: Workflow for FT-IR analysis using the ATR method.
Conclusion: A Tool for Chemical Certainty
The FT-IR spectrum of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a rich source of structural information. The high-wavenumber carbonyl peak is an unambiguous indicator of the intact cyclic carbonate, while the broad hydroxyl band confirms the presence of the alcohol moiety. By following a robust and self-validating experimental protocol, researchers can confidently use FT-IR spectroscopy to verify the identity, purity, and stability of this important pharmaceutical building block, ensuring the integrity of their synthetic pathways and final drug products.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. U.S. Department of Commerce. [Link]
An In-Depth Technical Guide to 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Key Intermediate in Drug Development
Foreword
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacokinetic profiles is a cornerstone of successful drug development. The use of prodrug strategies, in particular, has gained significant traction as a reliable method to improve oral bioavailability, optimize drug delivery, and minimize off-target effects. Within this context, certain chemical moieties have emerged as pivotal building blocks for the creation of effective prodrugs. This technical guide focuses on one such entity: a dioxolone derivative with the molecular formula C5H6O4. Specifically, we will delve into the chemistry, nomenclature, synthesis, and application of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one , a versatile intermediate that has found significant use in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important compound.
The 1,3-Dioxol-2-one Scaffold: An Overview
The 1,3-dioxol-2-one ring system is a five-membered heterocycle containing a carbonate functional group. This scaffold is of particular interest in medicinal chemistry due to its unique properties. The carbonate ester linkage within the ring is susceptible to enzymatic cleavage, particularly by esterases prevalent in the human body. This inherent lability is the key to its utility in prodrug design. When a drug molecule is tethered to the 1,3-dioxol-2-one moiety, the resulting prodrug can exhibit improved properties, such as enhanced solubility or membrane permeability, facilitating its absorption and distribution. Upon enzymatic hydrolysis, the 1,3-dioxol-2-one ring breaks down, releasing the active drug along with non-toxic byproducts.
IUPAC Nomenclature and Structural Elucidation
The specific C5H6O4 dioxolone derivative that serves as a prominent example and the focus of this guide is This compound [1].
To systematically arrive at this IUPAC name, we follow these steps:
-
Identify the Parent Heterocycle: The core structure is a five-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone at position 2. This is identified as a 1,3-dioxol-2-one .
-
Identify the Principal Functional Groups: The molecule contains a hydroxyl group (-OH) and a methyl group (-CH3) as substituents on the ring.
-
Numbering the Ring: According to IUPAC rules, numbering of the heterocyclic ring starts with one of the heteroatoms and proceeds in a direction that gives the substituents the lowest possible locants. In this case, the double bond is between carbons 4 and 5.
-
Assigning Substituent Positions:
-
The methyl group is located at position 5.
-
The hydroxymethyl group (-CH2OH) is at position 4.
-
-
Assembling the Name: The substituents are listed alphabetically. Thus, we have "hydroxymethyl" and "methyl". Combining these elements gives the full IUPAC name: This compound .
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C5H6O4 | [1] |
| Molecular Weight | 130.10 g/mol | [1] |
| XLogP3 | -0.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis Methodology
The synthesis of this compound is a critical aspect for its application. A common and effective synthetic route involves the modification of a related, more readily available starting material. One reported method involves a two-step sequence starting from the corresponding allylic bromide[2]. A patented method describes a process that can achieve high yield and purity[3].
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation of methodologies described in the literature[2][3].
Step 1: Formation of the Formic Ester Intermediate
-
To a solution of 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one in a suitable aprotic solvent (e.g., N,N-dimethylformamide), add sodium formate.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude formic ester.
Step 2: Acid-Catalyzed Transesterification
-
Dissolve the crude formic ester from Step 1 in an alcohol solvent, such as methanol or ethanol[3].
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction mixture at a specified temperature (e.g., 40 °C) for a period of time, again monitoring for completion by TLC or HPLC[3].
-
Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent[3].
-
The resulting residue can be purified by flash column chromatography on silica gel to yield pure this compound as an oil[2].
Caption: Synthetic workflow for this compound.
Applications in Drug Development: The Prodrug Approach
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of prodrugs[2]. The hydroxyl group provides a convenient handle for attaching a drug molecule that contains a carboxylic acid or other suitable functional group via an ester or another cleavable linkage.
The resulting prodrug, containing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, often exhibits improved oral bioavailability compared to the parent drug[2]. Once absorbed into the bloodstream, endogenous esterases hydrolyze the ester linkage, releasing the active drug and the dioxolone moiety. The latter then rapidly degrades to carbon dioxide and acetoin, which are non-toxic, endogenous compounds[2]. This "traceless" delivery system is highly desirable in drug design.
A notable example of a drug utilizing a similar prodrug strategy is Olmesartan medoxomil, an angiotensin II receptor antagonist used to treat high blood pressure. The "medoxomil" portion of the name refers to the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester. This compound is a known metabolite of Olmesartan medoxomil[1].
Caption: The prodrug activation pathway of a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-derivatized drug.
Comparative Analysis with Related Dioxolone Derivatives
To better understand the specific role of this compound, it is useful to compare it with structurally similar compounds.
-
4,5-dimethyl-1,3-dioxol-2-one (C5H6O3): This compound lacks the hydroxyl group, making it unsuitable for direct conjugation to drugs via esterification of a hydroxyl moiety[4]. It is, however, an important pharmaceutical intermediate in its own right and can be a precursor for halogenated derivatives[5].
-
4,5-bis(hydroxymethyl)-1,3-dioxol-2-one (C5H6O4): This isomer possesses two hydroxymethyl groups, offering the potential for dual drug conjugation or the attachment of other modifying groups to alter solubility or other properties[6].
The choice of a specific dioxolone derivative for a prodrug strategy depends on the desired physicochemical properties of the final compound and the synthetic accessibility.
Conclusion
This compound stands out as a valuable and versatile building block in the field of drug development. Its well-defined structure, accessible synthesis, and, most importantly, its role in forming enzymatically labile prodrugs make it a compound of significant interest to medicinal chemists. The ability to mask polar functional groups, enhance oral absorption, and release the active drug with minimal toxicological burden underscores the power of this elegant chemical tool. As the demand for more effective and patient-friendly therapeutics continues to grow, the strategic application of moieties like the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group will undoubtedly remain a key strategy in the design of next-generation medicines.
References
- PubChem. This compound.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- PubChem. 4,5-Dimethyl-1,3-dioxol-2-one.
- Pharmaffiliates. 4,5-Bis(hydroxymethyl)-1,3-dioxol-2-one. [Link]
- Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][4] dioxol-2-one.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 4. 4,5-Dimethyl-1,3-dioxol-2-one | C5H6O3 | CID 142210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Solubility Profile of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Guide for Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) is a pivotal intermediate in modern pharmaceutical science, primarily utilized as a prodrug moiety to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1][2] Its effectiveness in this role is intrinsically linked to its solubility characteristics, which dictate its behavior during synthesis, formulation, and ultimately, in vivo bioconversion.[3][4] This technical guide provides a comprehensive overview of the solubility of DMDO-OH in various organic solvents, grounded in both theoretical principles and practical experimental methodology. It is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this versatile compound in drug development pipelines.
Introduction: The Strategic Importance of DMDO-OH in Prodrug Design
This compound (CAS No: 91526-18-0) is a heterocyclic organic compound featuring a reactive dioxolone ring.[5] Its molecular structure is instrumental to its primary application: serving as a precursor to the "medoxomil" group in prodrugs.[3] Prominent examples include the antihypertensive medications Azilsartan medoxomil and Olmesartan medoxomil.[1][3]
The core challenge with many new chemical entities is poor aqueous solubility, which severely limits oral bioavailability and therapeutic efficacy.[6][7] The prodrug strategy addresses this by masking the polar functionalities of an API with a promoiety, like the one derived from DMDO-OH. This enhances the drug's absorption. Once absorbed, the moiety is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active drug. Understanding the solubility of the DMDO-OH intermediate is therefore not merely a matter of physical characterization; it is a critical parameter that influences reaction kinetics during synthesis, purification strategies, and the design of robust formulation processes.
Below is the chemical structure of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 91526-18-0 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An In-depth Technical Guide
Introduction
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a key intermediate in the synthesis of various pharmaceuticals, requires a thorough understanding of its stability profile to ensure the quality, safety, and efficacy of the final drug product.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the chemical properties influencing its stability, potential degradation pathways, and robust methodologies for its assessment.
Physicochemical Properties and Intrinsic Stability
This compound is a cyclic carbonate that is valued for its bifunctional nature, possessing both a hydroxyl group and a cyclic carbonate structure.[2] This compound is generally stable under recommended storage conditions; however, it is sensitive to moisture, heat, and light.[3][4] Incompatible materials include strong acids, strong oxidizing agents, and moisture.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₄ | [5] |
| Molecular Weight | 130.10 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Boiling Point | 213.8 ± 32.0 °C at 760 mmHg | [3] |
| Flash Point | 92.8 ± 18.6 °C | [3] |
| Solubility | Soluble in water | [3] |
Recommended Storage and Handling
To maintain the integrity of this compound, stringent storage and handling procedures are imperative.
Storage Conditions
The recommended storage temperature for this compound is between 2°C and 8°C . Some suppliers also recommend storage at -20°C under an inert atmosphere, such as argon, for long-term stability.[6] It is crucial to protect the compound from light . Containers should be tightly sealed to prevent moisture ingress, as the compound is hygroscopic.[3]
Handling Precautions
When handling this compound, it is advised to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[6]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. These include hydrolysis, oxidation, and thermal and photolytic degradation.[4][7]
Hydrolytic Degradation
The 1,3-dioxol-2-one ring is susceptible to hydrolysis under both acidic and basic conditions. This reaction would lead to the opening of the cyclic carbonate ring.
Oxidative Degradation
The primary hydroxyl group (-CH₂OH) is a potential site for oxidation, which could lead to the formation of an aldehyde or a carboxylic acid derivative.[4]
Thermal Degradation
At elevated temperatures, thermal decomposition may occur. For cyclic carbonates, this can involve the elimination of carbon dioxide.[8]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. The specific degradation products would depend on the wavelength and intensity of the light source.[9][10]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug intermediate.[7] These studies, guided by the International Council on Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[8][11][12]
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocol for Forced Degradation Studies
The following protocols are designed to induce degradation of approximately 5-20%, as recommended by ICH guidelines.[8][11][12]
4.1.1. Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4.1.2. Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.
-
4.1.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
4.1.4. Thermal Degradation
-
Place a known quantity of the solid compound in a controlled temperature oven at 80°C.
-
At specified time points (e.g., 1, 3, 5 days), remove a sample, allow it to cool to room temperature, and prepare a solution at a known concentration for analysis.
4.1.5. Photolytic Degradation
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][13][14]
-
A control sample should be stored in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly effective for this purpose.
The following diagram outlines the key steps in developing a stability-indicating HPLC method.
Caption: HPLC Method Development Workflow.
Suggested HPLC-MS Method Parameters
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV/Vis Detector at an appropriate wavelength (determined by UV scan).
-
Mass Spectrometer with Electrospray Ionization (ESI) in both positive and negative ion modes to detect and identify degradation products.
-
Conclusion
The stability of this compound is a critical parameter that must be carefully managed and thoroughly investigated. Adherence to the recommended storage conditions of 2-8°C, protection from light, and exclusion of moisture is paramount for preserving its quality. The implementation of systematic forced degradation studies, as outlined in this guide, provides the necessary framework to understand its degradation profile, develop a robust stability-indicating analytical method, and ultimately ensure the integrity of the active pharmaceutical ingredients synthesized from this vital intermediate.
References
- Mullani, N. S., & Nargatti, P. I. (2021). Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
- This compound. (n.d.). PubChem.
- An improved process for this compound. (2021). WO2021070113A1.
- Advancing Chemical Synthesis: The Versatility of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Development of forced degradation and stability indicating studies of drugs – A review. (2016). Journal of Applied Pharmaceutical Science, 6(2), 1-9.
- Development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). 5(4), 291-297.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
- Photostability - IAGIM. (n.d.).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996).
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- This compound: A Critical Link in Pharmaceutical Supply Chains - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (n.d.).
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). Journal of Analytical Methods in Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 5. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrpp.com [ijrpp.com]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
The Medoxomil Moiety: A Technical Guide to the Discovery and Application of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
Foreword: In the landscape of modern drug development, the strategic manipulation of molecular structure to enhance therapeutic efficacy is paramount. The prodrug approach, a cornerstone of medicinal chemistry, has yielded numerous successes in overcoming pharmacokinetic and pharmacodynamic hurdles. Within this field, the (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl group, commonly known as the "medoxomil" promoiety, has emerged as a particularly effective and versatile tool. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of the core building block, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, for an audience of researchers, scientists, and drug development professionals.
Introduction: The Rise of a "Biologically Safe Promoiety"
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a heterocyclic organic compound that has become a vital intermediate in the synthesis of numerous prodrugs.[1] Its primary function is to be appended to a pharmacologically active molecule, transiently inactivating it and improving its oral bioavailability.[2][3] Once absorbed into the bloodstream, this "promoiety" is designed to be cleaved by endogenous enzymes, releasing the active drug to exert its therapeutic effect.[2][3] The elegance of this approach lies in the biocompatibility of the cleavage byproducts, a crucial factor in minimizing toxicity and ensuring patient safety.[2][3]
The medoxomil moiety has been successfully incorporated into a range of therapeutic agents, most notably angiotensin II receptor blockers (ARBs) like Azilsartan medoxomil and Olmesartan medoxomil, which are widely prescribed for the treatment of hypertension.[4][5] Its utility, however, extends beyond cardiovascular medicine, with research demonstrating its potential for enhancing the absorption of drugs with various functional groups, including carboxyls, hydroxyls, aminos, and even thiols.[2][3]
This guide will delve into the historical context of its development, provide a detailed examination of its synthesis and chemical properties, and explore the mechanistic basis for its action as a successful prodrug strategy.
A Historical Perspective: The Genesis of a Versatile Prodrug Building Block
While the widespread recognition of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is closely tied to its use in blockbuster antihypertensive drugs, its origins as a tool for prodrug synthesis predate these applications. As early as 1992, a publication by Alpegiani et al. in Synthetic Communications described a practical and efficient method for the preparation of this alcohol from its bromo-methyl precursor, explicitly highlighting it as a "useful building block for the preparation of prodrugs."[6] This indicates that the potential of this cyclic carbonate derivative was already appreciated within the medicinal chemistry community.
The conceptual groundwork for such promoieties was laid through extensive research into various prodrug strategies aimed at improving the pharmacokinetic profiles of parent drugs.[7][8][9][10][11] The development of ester-based prodrugs was a particularly fruitful area of investigation, and the unique structure of the medoxomil group offered distinct advantages.
Further research and development, particularly by pharmaceutical companies, led to the refinement of its synthesis and its eventual incorporation into clinically successful drugs. For instance, the development of Olmesartan medoxomil, patented in 1991 and approved for medical use in 2002, showcased the real-world therapeutic benefits of this prodrug approach.[12] This success story solidified the status of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a valuable component in the medicinal chemist's toolkit.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is essential for its effective use in synthesis and drug design. The following table summarizes its key characteristics.
| Property | Value | Source |
| Chemical Formula | C₅H₆O₄ | |
| Molecular Weight | 130.10 g/mol | |
| IUPAC Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol | [13] |
| CAS Number | 91526-18-0 | [13] |
| Appearance | White to off-white solid | |
| Density | 1.367 g/cm³ | |
| Storage Conditions | 2°C - 8°C, protect from light |
Note: Spectroscopic data (NMR, IR, MS) for this compound is not consistently available in publicly accessible, peer-reviewed literature. Researchers should perform their own analytical characterization to verify the identity and purity of synthesized material.
Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol: A Detailed Protocol
The most common and efficient synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol involves the hydrolysis of its halogenated precursor, typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The following protocol is a representative example of this transformation.
Experimental Protocol: Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
Materials:
-
4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
-
Acetonitrile
-
Formic acid
-
Triethylamine
-
Ethyl acetate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in 500 mL of acetonitrile at 20-25°C.[14]
-
Slowly add 45 g of formic acid to the solution.[14]
-
Cool the reaction mixture to 10-15°C and then add 95 g of triethylamine.[14]
-
Heat the reaction mixture to 60-65°C and maintain this temperature with stirring for 5-6 hours.[14]
-
After the reaction is complete, cool the mixture to 15-20°C and filter to remove any precipitated salts. Wash the filter cake with acetonitrile.[14]
-
Collect the filtrate and remove the acetonitrile under reduced pressure to concentrate the solution.[14]
-
Cool the concentrated residue to 25-30°C and add ethyl acetate and water.[14]
-
Stir the biphasic mixture for 15-20 minutes at 25-30°C.[14]
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification of the crude product by a suitable method (e.g., recrystallization or column chromatography) will afford pure (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
Caption: In vivo bioactivation of a medoxomil prodrug.
Applications in Drug Development: Case Studies
The utility of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a prodrug intermediate is best illustrated through its application in marketed drugs.
-
Azilsartan Medoxomil: This angiotensin II receptor blocker is used to treat hypertension. The medoxomil ester prodrug significantly enhances the oral bioavailability of the active compound, azilsartan. [4]
-
Olmesartan Medoxomil: Another widely used ARB for hypertension, olmesartan medoxomil, relies on the medoxomil promoiety for its clinical efficacy upon oral administration. [2][5]The active form, olmesartan, is rapidly generated following enzymatic hydrolysis. [2] The successful application in these and other developmental drugs underscores the reliability and effectiveness of this prodrug strategy.
Conclusion and Future Outlook
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol has firmly established its place as a cornerstone of modern prodrug design. Its straightforward synthesis, predictable enzymatic cleavage, and favorable safety profile have made it an attractive choice for medicinal chemists seeking to optimize the pharmacokinetic properties of promising drug candidates. As our understanding of drug metabolism and transport continues to evolve, it is likely that this versatile building block will find new and innovative applications in the ongoing quest to develop safer and more effective medicines. The principles underlying the success of the medoxomil moiety will undoubtedly continue to inspire the design of the next generation of prodrugs.
References
- Dhokchawle, B. V., et al. (2014). Promoieties Used In Prodrug Design: A Review.
- Dhokchawle, B. V., et al. (n.d.). Promoieties Used In Prodrug Design: A Review.
- Gil, E. C., & Gunda, S. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
- Jadhav, S. B., et al. (2022). Phytophenols as Promoieties for Prodrug Design. Current Drug Discovery Technologies, 19(2), 1-13.
- Kumar, P., & Singh, A. (2023). Challenges and Strategies in Prodrug Design: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(7), 163-174.
- Wikiwand. (n.d.). Olmesartan.
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl- [7][9]dioxol-2-one.
- Lv, H., et al. (2021). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
- An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (n.d.). IP.com.
- Google Patents. (n.d.). Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
- Wisdom Library. (n.d.). Olmesartan Medoxomil: Significance and symbolism.
- ResearchGate. (n.d.). Case Study: Olmesartan Medoxomil: A Prodrug of Olmesartan.
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
- PubChem. (n.d.). Olmesartan.
- New Drug Approvals. (n.d.). OLMESARTAN.
- ResearchGate. (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
- Pharmaffiliates. (n.d.). 91526-18-0| Chemical Name : this compound.
- European Patent Office. (n.d.). 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE.
- PubMed. (n.d.). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
- PubChem. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.
- PubChem. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-imidazol-3-ium-4-carboxylate.
- Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.
- Al-Wahaibi, L. H., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 73-83.
- Pharmaffiliates. (n.d.). CAS No : 80841-78-7 | Product Name : 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Olmesartan Medoxomil: Significance and symbolism [wisdomlib.org]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijper.org [ijper.org]
- 9. Amino acids as promoieties in prodrug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytophenols as Promoieties for Prodrug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. Olmesartan - Wikiwand [wikiwand.com]
- 13. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Thermogravimetric Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). As a critical intermediate in the synthesis of prodrugs, particularly angiotensin II receptor blockers like olmesartan medoxomil and azilsartan medoxomil, understanding its thermal stability and decomposition profile is paramount for ensuring drug product quality, safety, and stability.[1] This document outlines the theoretical underpinnings of TGA as applied to DMDO-OH, a detailed experimental protocol, and an interpretation of hypothetical thermogravimetric data based on the known behavior of structurally related cyclic carbonates.
Introduction: The Significance of Thermal Analysis for a Key Pharmaceutical Intermediate
This compound (CAS No. 91526-18-0) is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[2] Its bifunctional nature, possessing both a hydroxyl group and a cyclic carbonate, makes it a versatile building block in organic synthesis.[1] A primary application of DMDO-OH is in the formation of prodrugs, where it is attached to an active pharmaceutical ingredient (API) to enhance its bioavailability. The in vivo cleavage of the dioxol-2-one ring releases the active drug.
Given its role in pharmaceutical manufacturing, a thorough understanding of the thermal properties of DMDO-OH is essential for:
-
Quality Control: Ensuring the purity and consistency of the intermediate.
-
Process Development: Establishing safe temperature ranges for synthesis, purification, and storage.
-
Stability Studies: Predicting the shelf-life and degradation pathways of both the intermediate and the final drug product.
Thermogravimetric analysis (TGA) is a powerful technique for assessing the thermal stability and composition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[3] This guide provides a framework for conducting and interpreting the TGA of DMDO-OH.
Experimental Protocol: A Validated Approach to TGA of DMDO-OH
The following protocol is based on established standards for thermogravimetric analysis, such as ASTM E1131, to ensure reproducibility and accuracy.[4][5][6][7][8]
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is required. Calibration of the instrument's temperature and mass signals should be performed according to the manufacturer's guidelines and established standard operating procedures.
Sample Preparation
-
Ensure the this compound sample is representative of the batch to be analyzed.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum). A smaller sample size minimizes thermal lag and ensures uniform heating.
-
Distribute the sample evenly across the bottom of the pan to maximize surface area exposure.
TGA Method Parameters
| Parameter | Recommended Setting | Rationale |
| Atmosphere | Nitrogen (Inert) | To study the intrinsic thermal decomposition without oxidative effects. |
| Flow Rate | 50-100 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |
| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events. |
| Temperature Range | Ambient to 600 °C | To capture the complete decomposition profile of the organic molecule. |
Experimental Workflow Diagram
Caption: Experimental workflow for the TGA of DMDO-OH.
Results and Discussion: Interpreting the Thermogram of DMDO-OH
As of the writing of this guide, specific experimental TGA data for this compound is not widely available in peer-reviewed literature. Therefore, the following data is illustrative and based on the known thermal behavior of similar bis(cyclic carbonates), which typically exhibit multi-stage decomposition.[6][9]
Hypothetical TGA and DTG Curves
A typical TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.
Illustrative Quantitative Data
| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |
| Stage 1 | ~200 | ~225 | ~34 |
| Stage 2 | ~250 | ~280 | ~28 |
| Stage 3 | ~300 | ~350 | ~38 |
Discussion of Decomposition Mechanism
The thermal decomposition of cyclic carbonates can be complex. Based on the structure of DMDO-OH (C₅H₆O₄), a plausible multi-stage decomposition pathway in an inert atmosphere is proposed:
-
Stage 1 (Onset ~200 °C): The initial mass loss is likely due to the decarboxylation of the 1,3-dioxol-2-one ring. This is a common decomposition pathway for cyclic carbonates.[6] The loss of a CO₂ molecule (molar mass 44.01 g/mol ) would correspond to a theoretical mass loss of approximately 33.8% for DMDO-OH (molar mass 130.10 g/mol ), which aligns with the illustrative data.
-
Stage 2 (Onset ~250 °C): Following decarboxylation, the remaining fragment would be a reactive epoxide or a related rearranged species. This intermediate could then undergo further fragmentation, potentially involving the loss of formaldehyde (CH₂O, molar mass 30.03 g/mol ) from the hydroxymethyl group, corresponding to a theoretical mass loss of ~23.1%.
-
Stage 3 (Onset ~300 °C): The final stage would involve the breakdown of the remaining carbonaceous structure into smaller volatile molecules.
It is important to note that impurities from the synthesis process, such as residual solvents or starting materials, could also manifest as mass loss steps in the TGA curve, typically at lower temperatures.[7][8]
Conclusion and Applications in Drug Development
The thermogravimetric analysis of this compound provides critical insights into its thermal stability. This technical guide has presented a robust, standardized protocol for conducting such an analysis. The illustrative data, based on the behavior of structurally similar compounds, suggests a multi-stage decomposition beginning at approximately 200 °C.
For drug development professionals, this information is invaluable for:
-
Defining handling and storage conditions to prevent thermal degradation.
-
Optimizing lyophilization and drying cycles in drug formulation.
-
Assessing the compatibility of DMDO-OH with other excipients in a formulation.
-
Investigating lot-to-lot variability and ensuring the quality of this key intermediate.
Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be beneficial to definitively identify the gaseous products evolved during decomposition and confirm the proposed mechanism.
References
- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM Intern
- AusPAR: Olmesartan medoxomil.
- Bąk, A., et al. (2024). Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties. Molecules, 29(1), 250. [Link]
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][7] dioxol-2-one.
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
- PubMed Central. (2024, January 3). Synthesis of Bis(cyclic carbonates)
- Google Patents. (n.d.). An improved process for this compound.
- Baudin, F., et al. (2023). Carbonates thermal decomposition kinetics and their implications in using Rock-Eval® analysis for carbonates identification and quantification. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 78, 52. [Link]
- ResearchGate. (n.d.).
- PubMed. (2013, January 18).
- ResearchGate. (n.d.).
- PubChem. (n.d.). Olmesartan. [Link]
- An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. [Link]
Sources
- 1. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 2. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 4. AusPAR: Olmesartan medoxomil | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. tga.gov.au [tga.gov.au]
- 6. mdpi.com [mdpi.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 9. Synthesis of Bis(cyclic carbonates) from Epoxy Resin under Microwave Irradiation: The Structural Analysis and Evaluation of Thermal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medoxomil Moiety: A Technical Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in Prodrug Development
Introduction: Unveiling a Key Player in Drug Delivery
In the landscape of modern drug development, overcoming challenges of poor bioavailability is a paramount concern. The strategic conversion of a pharmacologically active agent into a transiently inactive prodrug is a proven method to enhance oral absorption and overall therapeutic efficacy. Central to many successful prodrug strategies is the "medoxomil" moiety, a lipophilic group that is enzymatically cleaved in vivo to release the parent drug. This guide provides an in-depth technical overview of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one , the cornerstone chemical entity for introducing the medoxomil group, designed for researchers, scientists, and professionals in drug development.
This compound is a versatile heterocyclic building block, valued for its ability to be appended to a parent drug, often masking a polar carboxylic acid group.[1][2] This esterification significantly increases the lipophilicity of the drug, facilitating its absorption.[1] Once absorbed, the prodrug undergoes rapid enzymatic hydrolysis, releasing the active drug, carbon dioxide, and the non-toxic byproduct acetoin.[3] This guide will delve into the nomenclature, physicochemical properties, synthesis, and mechanistic role of this compound in the creation of highly successful pharmaceuticals.
Nomenclature and Chemical Identifiers
Precise identification of chemical entities is critical for scientific communication and procurement. This compound is known by several synonyms and is cataloged under various chemical identifiers.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 91526-18-0 |
| Molecular Formula | C₅H₆O₄ |
| Molecular Weight | 130.10 g/mol |
| Common Synonyms | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, DMDO-OH, Azilsartan Impurity 55 |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Appearance | Light yellow to brown clear liquid | [4] |
| Boiling Point | 108 °C at 0.5 mmHg | [4] |
| Density | 1.32 g/cm³ at 20°C | [4] |
| Flash Point | 93 °C | [4] |
| Refractive Index | 1.47 | [4] |
| Solubility | Soluble in H₂O (1 g/10 mL) | [5] |
| Storage Conditions | Refrigerated (0-10°C), under inert gas | [4] |
Note: This compound is sensitive to air, heat, and moisture, which can lead to the hydrolysis of the dioxolone ring.[4]
Synthesis of this compound: A Self-Validating Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from its halogenated precursors, typically 4-chloromethyl-5-methyl-1,3-dioxol-2-one or the bromo- equivalent.[4][6][7] The rationale behind this approach lies in the good leaving group ability of the halide, which is displaced to form a formate ester intermediate, followed by hydrolysis to yield the desired alcohol.
Experimental Protocol: Synthesis from 4-chloromethyl-5-methyl-1,3-dioxol-2-one
This protocol is a self-validating system as the progress of the reaction can be monitored by HPLC to ensure the complete consumption of the starting material before proceeding to the next step, ensuring high yield and purity.[7]
Step 1: Formation of the Formate Ester Intermediate
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (50 g, 0.337 mol), formic acid (46.5 g, 1.01 mol), and 1,2-dichloroethane (300 g).[7]
-
Cool the mixture in an ice bath to below 15 °C.[7]
-
Slowly add triethylamine (101 g, 1.01 mol) dropwise while maintaining the temperature below 25 °C.[7]
-
After the addition is complete, heat the mixture to reflux and maintain for 3-6 hours.[6][7]
-
Monitor the reaction progress by HPLC until the starting material is consumed.[7]
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.[7]
-
Wash the filter cake with a small amount of 1,2-dichloroethane.[7]
-
The combined filtrate containing the formate ester intermediate is used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the filtrate from Step 1, add methanol (250 g).[8]
-
Raise the temperature to 40 °C.[8]
-
Slowly add a solution of hydrogen chloride in methanol (20% v/v, 30 mL).[8]
-
The reaction is typically complete within an hour. Monitor by TLC or HPLC for the disappearance of the formate ester.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
The resulting crude product can be purified by vacuum distillation or flash chromatography to yield this compound as a clear oil.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
The Medoxomil Prodrug Strategy: Mechanism of Action
The primary utility of this compound is to serve as the precursor to the medoxomil moiety in prodrugs.[9] This strategy is particularly effective for drugs containing a carboxylic acid group, which often exhibit poor oral bioavailability due to their polarity.
The process involves the esterification of the parent drug's carboxylic acid with the hydroxyl group of this compound.[10] This creates a "medoxomil ester" prodrug.[1] The increased lipophilicity of the prodrug enhances its ability to permeate the gastrointestinal membrane and enter systemic circulation.[1]
Once in the bloodstream, the prodrug is rapidly hydrolyzed by ubiquitous esterase enzymes, such as carboxymethylenebutenolidase (CMBL) and paraoxonase 1 (PON1), found in the liver, intestine, and plasma.[11][12] This enzymatic cleavage is a cascade reaction. The initial hydrolysis of the ester bond is followed by the spontaneous decomposition of the unstable intermediate, leading to the release of the active drug, carbon dioxide, and acetoin.
Prodrug Activation Pathway Diagram
Caption: In vivo activation of a medoxomil prodrug.
Case Studies: Azilsartan and Olmesartan Medoxomil
The success of the medoxomil strategy is exemplified by several marketed drugs, most notably the angiotensin II receptor blockers (ARBs) used to treat hypertension.
-
Azilsartan Medoxomil (Edarbi®): Azilsartan medoxomil is a prodrug of azilsartan.[10] The ester is formed between the carboxylic acid of azilsartan and the hydroxyl group of this compound.[10] This modification significantly enhances the oral absorption of the active drug.[9] The synthesis involves the coupling of azilsartan with this compound in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride.[13]
-
Olmesartan Medoxomil (Benicar®): Similarly, olmesartan medoxomil is the prodrug of olmesartan.[1] The synthesis often involves the reaction of a salt of olmesartan with a halogenated precursor, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, to form the medoxomil ester.[14] The bioactivation of olmesartan medoxomil is primarily carried out by the enzyme carboxymethylenebutenolidase (CMBL) in the liver and intestine.[11] Studies have shown that the hydrolysis of olmesartan medoxomil is rapid and pH-dependent, which can impact its overall bioavailability.[15]
Conclusion
This compound is a pivotal chemical intermediate in modern pharmaceutical development. Its role as the precursor to the medoxomil moiety provides a robust and reliable strategy for enhancing the oral bioavailability of drugs with otherwise poor pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and the mechanism of the prodrugs it forms is essential for medicinal chemists and drug development professionals seeking to optimize the therapeutic potential of new chemical entities. The continued application of this versatile building block underscores its importance in bringing effective treatments to patients.
References
- This compound: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Medoxomil. Wikipedia. [Link]
- Azilsartan Medoxomil. PubChem. [Link]
- This compound: A Key Intermediate for Advanced Pharmaceutical Synthesis. [Link]
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][6] dioxol-2-one.
- Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound. PubChem. [Link]
- Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1][6] dioxol-2-one.
- Ishizuka T, Fujimori I, Kato M, et al. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine. J Biol Chem. 2010;285(16):11892-11900. [Link]
- Alpegiani M, Zarini F, Perrone E. On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- Hydrolysis of olmesartan medoxomil to olmesartan.
- WO2021070113A1 - An improved process for this compound.
- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0251765).
- Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active...
- [A novel synthesis of olmesartan medoxomil and examination of its rel
- Landry L, Dong X (2025) Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLoS One 20(5): e0321142. [Link]
- Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
- Rao BH, Rao IVS, Kanth VR, et al. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Org Process Res Dev. 2011;15(4):833-840. [Link]
- WO2014049512A2 - Novel process for preparation of azilsartan medoxomil.
- Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Semantic Scholar. [Link]
- Medoxomil Prodrug Str
Sources
- 1. Medoxomil - Wikipedia [en.wikipedia.org]
- 2. Medoxomil Prodrug Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 5. echemi.com [echemi.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 8. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), a critical intermediate in the pharmaceutical industry, from its precursor, 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The significance of DMDO-OH lies in its function as a versatile building block for creating prodrugs, which are designed to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs).[1][2] Notable examples include its use in the synthesis of antihypertensive drugs like Azilsartan medoxomil and Olmesartan medoxomil.[2][3] This guide presents a robust, two-step synthetic pathway involving the formation of a formate ester intermediate followed by its subsequent alcoholysis. We will delve into the mechanistic rationale behind the procedural choices, offer a meticulous, step-by-step protocol, and provide clear visualizations to ensure reproducibility and a high-yield, high-purity outcome.
Introduction and Mechanistic Rationale
The conversion of the chloromethyl group in DMDO-Cl to a hydroxymethyl group is a pivotal transformation. While direct hydrolysis might seem plausible, it often requires harsh conditions that can compromise the integrity of the sensitive 1,3-dioxol-2-one ring. A more controlled and efficient strategy involves a two-step process:
-
Nucleophilic Substitution: The process begins with a nucleophilic substitution reaction (S_N2 type) where the chloride atom on DMDO-Cl is displaced by a carboxylate anion. Formate, generated in situ from formic acid and a tertiary amine base like triethylamine, is an excellent nucleophile for this purpose.[1][4] The base serves a dual role: it deprotonates the formic acid to create the nucleophilic formate anion and neutralizes the hydrogen chloride that is formed, driving the reaction to completion.
-
Transesterification (Alcoholysis): The resulting intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate, is then converted to the final alcohol product. This is achieved through acid-catalyzed alcoholysis.[4][5] By refluxing the formate ester in an alcohol solvent (e.g., methanol or isopropanol) with a catalytic amount of acid (e.g., HCl), the formate group is exchanged for a hydroxyl group, yielding the desired DMDO-OH.
This two-step approach is favored as it proceeds under milder conditions, minimizes side reactions, and consistently produces a high-purity product.
Reaction Pathway Diagram
Caption: The two-step synthesis of DMDO-OH from DMDO-Cl.
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and purification to ensure the desired outcome.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Notes |
| 4-chloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 | 148.54 g/mol | Starting material |
| Formic Acid | 64-18-6 | 46.03 g/mol | Reagent grade, ≥95% |
| Triethylamine | 121-44-8 | 101.19 g/mol | Dried over KOH |
| Acetonitrile | 75-05-8 | 41.05 g/mol | Anhydrous |
| Isopropyl Alcohol | 67-63-0 | 60.10 g/mol | Anhydrous |
| Hydrogen Chloride Solution | 7647-01-0 | 36.46 g/mol | e.g., in Isopropyl Alcohol |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | For extraction |
| Deionized Water | 7732-18-5 | 18.02 g/mol | For washing |
Step-by-Step Methodology
-
Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 500 mL of acetonitrile.
-
Reagent Addition: Add 50 g (approx. 0.337 mol) of 4-chloromethyl-5-methyl-1,3-dioxol-2-one and 45 g (approx. 0.978 mol) of formic acid to the flask.[4] The molar ratio of DMDO-Cl to formic acid should be approximately 1:3 to ensure the reaction proceeds completely.[6]
-
Cooling: Place the flask in an ice bath and cool the mixture to between 10-15°C with continuous stirring.
-
Base Addition: Slowly add 95 g (approx. 0.939 mol) of triethylamine dropwise via the dropping funnel over 30-45 minutes.[4] Maintain the internal temperature below 20°C during this exothermic addition. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65°C.[1][4] Allow the reaction to stir at this temperature for 5-6 hours.
-
Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material (DMDO-Cl) is consumed.[6]
-
Work-up: Once the reaction is complete, cool the mixture to 15-20°C. Filter the solid triethylamine hydrochloride salt using a Buchner funnel and wash the filter cake with a small amount of fresh acetonitrile.[4]
-
Isolation of Intermediate: Collect the filtrate and remove the acetonitrile under reduced pressure using a rotary evaporator to obtain the crude formate ester intermediate as an oil.
-
Setup: Transfer the crude formate ester intermediate to a clean flask. Add 250 mL of isopropyl alcohol and stir until the oil is fully dissolved.[4]
-
Acidification: Gently warm the solution to approximately 40°C. Slowly add a solution of hydrogen chloride in isopropyl alcohol (e.g., 20-25% by volume) until the pH is acidic.[5]
-
Hydrolysis Reaction: Maintain the reaction at a gentle reflux until the hydrolysis of the formate ester is complete (typically monitored by TLC or HPLC).
-
Final Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The final product, this compound, can be further purified by vacuum distillation or column chromatography to achieve high purity (>97%).[6]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of DMDO-OH.
Quantitative Data and Expected Results
| Parameter | Value / Range | Rationale / Notes |
| Molar Ratios | ||
| DMDO-Cl : Formic Acid | 1 : 2 to 1 : 3 | An excess of formic acid drives the initial substitution reaction.[6] |
| DMDO-Cl : Triethylamine | 1 : 2 to 1 : 3 | Ensures complete deprotonation of formic acid and neutralization of HCl.[6] |
| Reaction Conditions | ||
| Step 1 Temperature | 60 - 65°C | Optimal temperature for the S_N2 reaction without degrading the substrate.[4] |
| Step 1 Time | 5 - 10 hours | Typical duration for complete conversion, should be confirmed by monitoring.[4][6] |
| Step 2 Temperature | Reflux | Standard condition for acid-catalyzed transesterification. |
| Yield & Purity | ||
| Overall Yield | 79% - 92% | Reported yields vary based on specific conditions and purification methods.[4][6][7] |
| Final Purity (Post-Purification) | > 97% | Achievable with proper purification, as monitored by HPLC.[6] |
| Product Characteristics | ||
| Molecular Formula | C₅H₆O₄ | |
| Molecular Weight | 130.1 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [8] |
Safety and Handling Precautions
-
4-chloromethyl-5-methyl-1,3-dioxol-2-one: Is a lachrymator and potential irritant. Handle in a well-ventilated fume hood.
-
Formic Acid: Is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Triethylamine: Is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Hydrogen Chloride: Is highly corrosive. Handle with extreme care.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Conclusion
The described two-step protocol provides a reliable and high-yielding pathway for the synthesis of this compound. By forming and subsequently hydrolyzing a formate ester intermediate, this method circumvents the harsh conditions of direct hydrolysis, preserving the dioxolone ring and ensuring a high-purity final product. This intermediate is indispensable for the synthesis of advanced prodrugs, and this validated protocol offers a clear and reproducible guide for researchers in the pharmaceutical development field.
References
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][7] dioxol-2-one.
- Method for synthesizing 4-(hydroxymethyl)-5-methyl-[5][7] dioxol-2-one.
- An improved process for this compound.
- This compound. PubChem. [Link]
Sources
- 1. This compound | 91526-18-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 7. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 8. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]
Application Note: Strategic Use of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one for the Synthesis of Next-Generation Prodrugs
Introduction: The Prodrug Concept and the Rise of Smart Promoieties
In modern drug development, overcoming pharmacokinetic challenges is as critical as achieving pharmacodynamic potency. Many promising drug candidates fail due to poor solubility, limited permeability across biological membranes, or metabolic instability. The prodrug strategy offers a powerful solution: chemically modifying a drug into an inactive, transportable form that, once inside the body, regenerates the parent active molecule through enzymatic or chemical transformation.[1]
The choice of the temporary masking group, or "promoiety," is the cornerstone of this approach. An ideal promoiety should not only resolve the parent drug's limitations but also be cleaved efficiently at the target site and generate non-toxic byproducts.[1] The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as the "medoxomil" promoiety, has emerged as a gold standard in this field. It is introduced using 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a versatile and highly effective reagent.
This moiety is renowned for its application in blockbuster drugs like Azilsartan medoxomil and Olmesartan medoxomil, where it dramatically enhances oral bioavailability.[2][3][4] Its success lies in a clever bio-cleavage mechanism: upon hydrolysis by ubiquitous esterase enzymes, the promoiety undergoes a rapid, self-immolative decomposition to release the active drug along with carbon dioxide and acetoin—two innocuous endogenous substances.[5] This application note provides a comprehensive guide to the properties, reaction mechanisms, and detailed synthetic protocols for using this compound in prodrug synthesis.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is paramount for successful and safe synthesis.
Physicochemical Properties
This bifunctional molecule contains a reactive primary alcohol and a cyclic carbonate structure, making it a valuable synthetic building block.[4]
| Property | Value | Source |
| CAS Number | 91526-18-0 | [2][6] |
| Molecular Formula | C₅H₆O₄ | [2][7] |
| Molecular Weight | 130.1 g/mol | [2] |
| Appearance | Colorless to reddish-brown liquid/oil | [3][5] |
| Boiling Point | 110-115 °C (lit.) | [8] |
| Stability | Stable, but moisture-sensitive. | [8] |
| Incompatibilities | Strong acids, strong oxidizing agents, moisture. | [8] |
Safety and Handling
This reagent must be handled with appropriate care in a laboratory setting.
-
Hazard Identification: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8][9]
-
Handling Precautions:
-
Always work in a well-ventilated area, such as a chemical fume hood.[8][9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[9][10]
-
Avoid breathing vapors or mist.[8][9] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[8][9]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8]
-
Spill & Disposal: In case of a spill, contain and absorb with inert material (e.g., sand, vermiculite).[9] Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[8][10]
Mechanism of Prodrug Activation
The elegance of the medoxomil promoiety lies in its predictable, two-stage release mechanism, which ensures efficient liberation of the active drug.
Stage 1: Enzymatic Cleavage The process begins in the plasma or target tissue, where esterase enzymes recognize and hydrolyze the ester or carbamate bond linking the drug to the promoiety.
Stage 2: Self-Immolative Decomposition This initial hydrolysis generates a highly unstable intermediate. This intermediate rapidly undergoes an intramolecular cyclization, which expels the active drug (Drug-XH). The resulting five-membered cyclic carbonate is also unstable and spontaneously decarboxylates and rearranges to yield carbon dioxide and 3-hydroxy-2-butanone (acetoin), both of which are non-toxic.
Caption: In vivo activation cascade of a medoxomil prodrug.
Experimental Protocols for Prodrug Synthesis
The following protocols provide detailed methodologies for conjugating this compound to drugs containing carboxylic acid or amine functional groups.
General Workflow
The synthesis of a medoxomil prodrug follows a logical sequence of reaction, workup, and purification, which must be monitored to ensure success.
Caption: General experimental workflow for prodrug synthesis.
Protocol 1: Synthesis of a Medoxomil Ester Prodrug (from a Carboxylic Acid)
This protocol describes the direct coupling of a drug containing a carboxylic acid (Drug-COOH) via a Steglich-type esterification. This method is suitable for small-scale synthesis.
-
Causality: The carboxylic acid is activated by a coupling agent (e.g., EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary alcohol of this compound, a reaction catalyzed by DMAP, to form the desired ester bond.
-
Materials & Equipment:
-
Parent Drug (with carboxylic acid moiety)
-
This compound (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP, 0.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
TLC plates, LC-MS for monitoring
-
-
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve the parent drug (1.0 equivalent) and DMAP (0.2 eq.) in anhydrous DCM.
-
Add this compound (1.2 eq.) to the solution.
-
Add EDC·HCl (1.5 eq.) portion-wise at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Check the reaction progress periodically using TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure prodrug.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
-
Protocol 2: Synthesis of a Medoxomil Carbamate Prodrug (from an Amine)
Formation of a carbamate linkage requires activation of the hydroxyl group on the reagent prior to reaction with the amine-containing drug (Drug-NH₂).[11][12] This protocol uses p-nitrophenyl chloroformate for activation, creating a stable intermediate that reacts cleanly with amines.
-
Causality: The hydroxyl group is first converted into a more reactive p-nitrophenyl carbonate. The p-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack by the amine group of the parent drug to form the stable carbamate bond.[13]
-
Part A: Activation of this compound
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF and cool to 0 °C.
-
Add pyridine (1.1 eq.) followed by a dropwise addition of a solution of 4-nitrophenyl chloroformate (1.1 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Filter the resulting suspension to remove pyridinium hydrochloride.
-
Concentrate the filtrate under reduced pressure. The crude activated carbonate can often be used directly in the next step after ensuring the removal of pyridine.
-
-
Part B: Coupling with Amine Drug
-
Dissolve the amine-containing drug (1.0 eq.) in anhydrous DMF or DCM.
-
Add the activated carbonate from Part A (1.1 eq.) to the solution. If the drug is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification & Characterization: Purify via flash column chromatography and characterize as described in Protocol 1.
-
Summary of Synthetic Parameters
The following table provides a quick reference for the key parameters in medoxomil prodrug synthesis.
| Parameter | Ester Prodrug Synthesis | Carbamate Prodrug Synthesis |
| Parent Functional Group | Carboxylic Acid (-COOH) | Primary/Secondary Amine (-NH₂, -NHR) |
| Key Reagents | EDC·HCl, DMAP | 4-Nitrophenyl Chloroformate, Pyridine |
| Typical Solvent | DCM, DMF | THF (Activation), DCM/DMF (Coupling) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 6 - 18 hours |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
| Rationale | Direct activation of carboxylate for nucleophilic attack by the reagent's alcohol. | Two-step process: activation of the reagent's alcohol followed by nucleophilic attack from the drug's amine. |
Conclusion
This compound is a cornerstone reagent in modern medicinal chemistry for the design of clinically successful prodrugs. Its ability to mask polar functional groups and subsequently undergo a clean, predictable cleavage cascade into non-toxic byproducts makes it an exceptionally valuable tool. The protocols detailed in this note provide a robust framework for researchers to apply this strategy, potentially unlocking the therapeutic potential of drug candidates previously hindered by poor pharmacokinetic properties. Successful implementation requires careful attention to anhydrous conditions, reaction monitoring, and rigorous purification and characterization of the final compound.
References
- Apollo Scientific. (2023, July 4). 4-(Hydroxymethyl)
- Echemi.
- PubChem. This compound Compound Summary.
- Tokyo Chemical Industry Co., Ltd. This compound Product Page.
- MolCore. (2015, December 24). MSDS of this compound.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- Biosynth. This compound Product Page.
- ChemicalBook. This compound synthesis.
- Fisher Scientific. This compound, TRC.
- EvitaChem. 4-(Hydroxymethyl)
- Google Patents. (2019). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[7][9]dioxol-2-one. CN110591523A.
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis: The Versatility of this compound.
- LookChem. On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
- Li, C., et al. (1998). Synthesis and evaluation of oxodioxolenylmethyl carbamate prodrugs of pseudomycins. Bioorganic & Medicinal Chemistry Letters, 8(1), 5-10.
- Takeda, S., et al. (1993). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & Pharmaceutical Bulletin, 41(5), 878-883.
- Hayat, F., et al. (2019). Prodrug design and principle.
- Rautio, J., et al. (2018). Organic Pharmaceutical Chemistry: Prodrugs. SlideShare.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. molcore.com [molcore.com]
- 11. Synthesis and evaluation of oxodioxolenylmethyl carbamate prodrugs of pseudomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Pharmaceutical Manufacturing
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety, commonly known as medoxomil, is a pivotal prodrug promoiety in modern pharmaceutical sciences. Its application is a strategic approach to enhance the oral bioavailability of parent drugs that otherwise exhibit poor absorption characteristics. This guide provides an in-depth exploration of the rationale behind its use, its mechanism of bioactivation, and detailed protocols for its synthesis and subsequent conjugation to active pharmaceutical ingredients (APIs). The protocols for the synthesis of the antihypertensive agents Azilsartan medoxomil and Olmesartan medoxomil are presented as key case studies. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven methodologies to support researchers in drug development and manufacturing.
The Scientific Imperative for the Medoxomil Moiety: A Prodrug Strategy
In drug development, achieving adequate oral bioavailability is a frequent and formidable challenge. Many potent APIs are rendered ineffective when administered orally due to poor solubility or limited permeability across the gastrointestinal tract. The medoxomil ester prodrug strategy directly addresses this limitation. By chemically masking a carboxylic acid group of an API with the (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol promoiety, the resulting molecule's lipophilicity is significantly increased. This enhanced lipophilicity facilitates absorption from the gastrointestinal tract.[1][2][3]
Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by endogenous enzymes, releasing the active parent drug. This bioactivation is a critical feature of the prodrug design, ensuring that the therapeutic effect is exerted by the intended molecule.
Mechanism of Bioactivation: Enzymatic Hydrolysis
The in vivo conversion of a medoxomil prodrug to its active form is a sophisticated, enzyme-mediated process. Following absorption, the ester linkage is hydrolyzed by a variety of hydrolases present in plasma, liver, and other tissues. Key enzymes identified in this process include Paraoxonase 1 (PON1), which is primarily associated with high-density lipoprotein (HDL) in the plasma, as well as Carboxymethylenebutenolidase (CMBL) and Carboxylesterase 1 (CES1) found in the liver and intestine.[4][5][6][7][8][9]
The hydrolysis of the ester bond releases the active drug and an unstable intermediate. This intermediate rapidly decomposes into non-toxic, small molecules: carbon dioxide and acetoin (3-hydroxy-2-butanone).[10] This elegant breakdown pathway is a cornerstone of the medoxomil moiety's excellent safety profile, as the byproducts are innocuous.
Below is a diagram illustrating the bioactivation pathway of a medoxomil prodrug.
Caption: Bioactivation pathway of a medoxomil prodrug.
Synthesis and Handling of Key Reagents
A successful prodrug synthesis campaign begins with the preparation and safe handling of the core reagents. The two primary building blocks are (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (the alcohol) and its activated form, 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (the chloride).
Safety Precautions for Core Reagents
2.1.1. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[11][12]
-
Handling: Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11] Do not eat, drink, or smoke when handling.[11]
-
First Aid: In case of contact, flush skin and eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[10]
2.1.2. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14][15]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Wear protective gloves, eye protection, and a lab coat. Wash hands thoroughly after handling.[13][14]
-
First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[13][14]
Protocol: Synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
This protocol is a two-step process starting from the commercially available 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
Step 1: Formation of the Formate Ester
-
In a suitable reaction vessel equipped with a stirrer and temperature control, dissolve 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq) in acetonitrile.
-
Add formic acid (approx. 0.9 eq) to the solution at 20-25°C.
-
Cool the reaction mixture to 10-15°C.
-
Slowly add triethylamine (approx. 1.9 eq) to the cooled mixture.
-
Heat the reaction to 60-65°C and maintain with stirring for 5-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 15-20°C and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.
Step 2: Hydrolysis to the Alcohol
-
Dissolve the crude formate ester in methanol.
-
Slowly add a solution of hydrogen chloride in methanol (e.g., 20% v/v) to the mixture.
-
Heat the reaction to 40°C and stir for approximately 2 hours, monitoring for the disappearance of the starting material by HPLC.
-
Upon completion, cool the reaction and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation or column chromatography to yield pure (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol as a colorless oil.
Application in Pharmaceutical Manufacturing: Case Studies
The true utility of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is demonstrated in its application to synthesize high-value pharmaceuticals. The following sections provide detailed protocols for the synthesis of two prominent angiotensin II receptor blockers.
General Workflow for Medoxomil Prodrug Synthesis
The overall strategy involves the coupling of the parent drug (containing a carboxylic acid) with the activated medoxomil moiety.
Caption: General workflow for medoxomil prodrug synthesis.
Case Study 1: Synthesis of Olmesartan Medoxomil
Olmesartan medoxomil is a widely prescribed antihypertensive drug.[16] The final step in its synthesis involves the esterification of Trityl Olmesartan with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, followed by deprotection.
Protocol: Synthesis of Trityl Olmesartan Medoxomil and subsequent deprotection
This protocol assumes the prior synthesis of Trityl Olmesartan sodium salt.
-
Esterification:
-
To a solution of Trityl Olmesartan sodium salt (1.0 eq) in a suitable solvent such as N,N-Dimethylacetamide (DMAc), add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (approx. 1.05 eq).
-
Add potassium carbonate (approx. 1.5 eq) and a catalytic amount of sodium iodide (approx. 3% w/w).
-
Heat the reaction mixture to 45-50°C and stir for 4-6 hours, monitoring completion by HPLC.
-
After completion, cool the reaction mass and add it to a mixture of water and an extraction solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude Trityl Olmesartan Medoxomil. This can be purified by recrystallization from a solvent system like acetone/diisopropyl ether.[16]
-
-
Deprotection (Detritylation):
-
Suspend the purified Trityl Olmesartan Medoxomil (1.0 eq) in a mixture of 75% aqueous acetic acid.
-
Stir the suspension at room temperature (25-30°C) for approximately 10 hours.
-
Filter the reaction mixture to remove the precipitated trityl alcohol.
-
To the filtrate, add methylene chloride and water for extraction.
-
Separate the organic layer, wash with a dilute sodium bicarbonate solution and then with water.
-
Concentrate the organic layer and purify the resulting solid by recrystallization from acetone to yield high-purity Olmesartan Medoxomil.[4][16]
-
Case Study 2: Synthesis of Azilsartan Medoxomil
Azilsartan medoxomil is another potent angiotensin II receptor blocker.[2][17] Its synthesis involves the coupling of Azilsartan with either the chloro- or hydroxy- medoxomil derivative.
Protocol: Synthesis of Azilsartan Medoxomil from Azilsartan
-
Activation and Coupling:
-
To a solution of Azilsartan (1.0 eq) in a solvent like N,N-dimethylformamide (DMF), add potassium carbonate (approx. 1.25 eq) and a catalytic amount of potassium iodide.[18]
-
Heat the mixture to 40-45°C.
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (approx. 1.25 eq) to the reaction mixture.[18]
-
Stir the reaction at 40-45°C for about 2 hours, monitoring by HPLC.
-
Alternatively, (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol can be used in the presence of a coupling agent like p-toluenesulfonyl chloride (TsCl) and a base such as 4-dimethylaminopyridine (DMAP).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mass into water.
-
Adjust the pH to approximately 7.2 with dilute hydrochloric acid to precipitate the product.
-
Stir the resulting slurry for about an hour, then filter the solid.
-
Wash the solid with water and dry under vacuum to yield crude Azilsartan medoxomil.
-
The crude product can be further purified by recrystallization from a solvent system such as dichloromethane/ethyl acetate to achieve high purity.[19]
-
Comparative Analysis of Synthesis Protocols
The efficiency of a synthesis is often judged by its yield, purity, and reaction time. The table below summarizes typical quantitative data for the synthesis of Olmesartan and Azilsartan medoxomil, extracted from various process chemistry literature.
| Parameter | Olmesartan Medoxomil Synthesis | Azilsartan Medoxomil Synthesis | Reference |
| Key Coupling Step | Trityl Olmesartan + Chloro-Medoxomil | Azilsartan + Chloro-Medoxomil | [16][18] |
| Solvent | N,N-Dimethylacetamide (DMAc) | N,N-Dimethylformamide (DMF) | [16][18] |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | [16][18] |
| Reaction Time | 4-12 hours | 2-4 hours | [16][18] |
| Typical Yield (Final Step) | ~90% (after purification) | ~65-88% (crude) | [1][16][19] |
| Final Purity (HPLC) | >99.5% | >99.0% | [16][19][20] |
Note: Yields and purities are highly dependent on the scale, purity of starting materials, and specific purification methods employed. The data presented are representative values to illustrate the efficiency of these established processes.
Conclusion
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol and its derivatives are indispensable tools in modern pharmaceutical chemistry. The medoxomil promoiety provides a reliable and effective strategy for overcoming the bioavailability challenges of acidic drugs. The well-understood mechanism of in vivo enzymatic cleavage, coupled with a favorable safety profile, makes it an attractive choice for drug developers. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently apply this technology in their own research and development endeavors, ultimately contributing to the creation of more effective oral therapeutics.
References
- Apollo Scientific. (2023, July 4). 4-(Hydroxymethyl)
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- Ishizuka, T., et al. (2013). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug Metabolism and Disposition, 41(1), 168-75.
- Bahar, F. G., et al. (2012). Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation: molecular identification and contribution to plasma metabolism. Drug Metabolism and Disposition, 40(2), 374-80.
- TCI EUROPE N.V. (2025, May 8).
- Echemi. (n.d.). 4-(Chloromethyl)
- Sigma-Aldrich. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
- Ishizuka, T., et al. (2012). Bioactivation of olmesartan medoxomil.
- Capot Chemical. (2012, December 26). MSDS of 4-Chloromethyl-5-methyl-1,3-dioxol-2-one.
- Fujiyama, J., et al. (2014). Bioconversion of the Prodrug Olmesartan Medoxomil via Carboxymethylenebutenolidase and Paraoxonase 1. OPAC.
- Ma, Y., et al. (2005). Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metabolism and Disposition, 33(12), 1911-9.
- Chemsrc. (2025, August 23). CAS#:80841-78-7 | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
- ResearchGate. (n.d.). Bioactivation of olmesartan medoxomil.
- ResearchGate. (2016, March 23). (PDF) Paraoxonase 1 as a Major Bioactivating Hydrolase for Olmesartan Medoxomil in Human Blood Circulation: Molecular Identification and Contribution to Plasma Metabolism.
- PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
- National Center for Biotechnology Information. (n.d.). Gene ResultPON1 paraoxonase 1 [ (human)].
- Hanumantha Rao, B., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Scientia Pharmaceutica, 83(3), 465-478.
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8.
- Biosynth. (n.d.). This compound | 91526-18-0 | FH43247.
- Hanumantha Rao, B., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.
- Dams, I., et al. (2015). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF.
- Venkanna, G., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil.
- PubChem. (n.d.). Azilsartan.
- Reddy, G. M., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. ARKIVOC.
- Maddi, N. V. D. H., et al. (2015). Synthesis and characterization of related substances of Azilsartan Kamedoxomil. Current Issues in Pharmacy and Medical Sciences.
- Alembic Pharmaceuticals Limited. (2015). Process for the preparation of azilsartan medoxomil. U.S.
- Sethi, M. K., et al. (2015).
- Alembic Pharmaceuticals Limited. (2012). An improved process for the preparation of azilsartan medoxomil. WO 2012/107814 A1.
- Sica, D. (2012). Recent studies with the novel ARB compound azilsartan medoxomil in hypertensive patients. Therapeutic Advances in Cardiovascular Disease, 6(3), 115-121.
- Chongqing Landtower Pharmaceutical Co., Ltd. (2018).
- PubChem. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)
- Mackness, M., & Mackness, B. (2015). Paraoxonase 1: evolution of the enzyme and of its role in protecting against atherosclerosis. Current Opinion in Lipidology, 26(2), 101-106.
- Furlong, C. E., et al. (2020). The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3. Antioxidants, 9(12), 1285.
- U.S. Food and Drug Administration. (2011). Chemistry Review(s) for NDA 200796.
- Guidechem. (n.d.). (5-methyl-2-oxo-1,3-dioxol-4-yl)
- Irie, T., et al. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 126(3), 179-86.
- Simson Pharma Limited. (n.d.). (5-Methyl-2-oxo-1,3-dioxol-4-yl)2-ethoxy-1-(2'-(4-methyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation: molecular identification and contribution to plasma metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PON1 paraoxonase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. molcore.com [molcore.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. echemi.com [echemi.com]
- 15. capotchem.com [capotchem.com]
- 16. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 19. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 20. WO2012107814A1 - An improved process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
Application Note & Protocols: The Pivotal Role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in the Synthesis of Azilsartan Medoxomil
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
Azilsartan medoxomil is a potent, orally administered angiotensin II receptor type 1 (AT1) antagonist prescribed for the treatment of essential hypertension.[1][2] It functions as a prodrug, which, after oral administration, is rapidly hydrolyzed by esterases in the gastrointestinal tract and plasma to its active metabolite, Azilsartan.[2] The parent drug, Azilsartan, exhibits poor oral bioavailability, necessitating its formulation as a prodrug to enhance absorption and ensure therapeutic efficacy.[3]
This guide details the critical role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (also known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol or DMDO-OH), the key chemical intermediate used to introduce the "medoxomil" moiety.[3][4] This enzymatically labile ester group is the cornerstone of the prodrug strategy, converting the carboxylic acid of Azilsartan into a more bioavailable form.[5] We will explore the underlying chemical principles, compare established synthetic protocols, and provide detailed, field-proven methodologies for the successful esterification of Azilsartan.
The Medoxomil Prodrug Strategy: Causality and Mechanism
The primary function of this compound is to serve as the precursor for the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[4][5] This moiety is specifically designed to overcome the drug delivery challenges associated with the acidic carboxyl group of Azilsartan.
Why it Works:
-
Enhanced Bioavailability: The medoxomil ester masks the polar carboxylic acid group of Azilsartan, increasing its lipophilicity and facilitating its absorption across the intestinal lumen.[3] The absolute bioavailability of Azilsartan is estimated to be approximately 60% when administered as the medoxomil prodrug.[2]
-
In Vivo Activation: Once absorbed, the ester linkage is rapidly cleaved by ubiquitous esterase enzymes in the body.[2][5]
-
Safe Cleavage Byproducts: This hydrolysis releases the active drug, Azilsartan, along with carbon dioxide and acetoin, which are non-toxic and readily metabolized.[5]
The overall transformation is a classic example of rational prodrug design, where a chemical modification is employed to optimize pharmacokinetic properties without altering the core pharmacophore of the active pharmaceutical ingredient (API).
Core Synthesis Pathway: Esterification of Azilsartan
The synthesis of Azilsartan medoxomil is achieved through the formal condensation of the carboxylic acid group of Azilsartan with the primary alcohol of this compound.[2] This reaction forms the critical ester bond that defines the prodrug.
Caption: Core esterification reaction for Azilsartan medoxomil synthesis.
Experimental Protocols and Methodologies
The choice of esterification method is critical and depends on factors such as scale, cost of reagents, and desired purity profile. Below are two distinct, authoritative protocols for the synthesis.
Protocol 1: p-Toluenesulfonyl Chloride (TsCl) Activation Method
This is a robust and widely cited method that involves activating the carboxylic acid of Azilsartan in situ. The tosyl chloride reacts with the carboxylate to form a mixed anhydride, which is a highly reactive intermediate susceptible to nucleophilic attack by the alcohol of DMDO-OH.
Expert Insight: This method is effective due to the excellent leaving group ability of the tosylate anion. However, precise temperature control is paramount to prevent side reactions and degradation. The use of DMAP as a nucleophilic catalyst accelerates the reaction significantly.
Materials:
-
Azilsartan (1.0 eq)
-
This compound (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)[6]
-
Potassium Carbonate (K₂CO₃) (1.35 eq)[6]
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)[6]
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Charge a clean, dry, nitrogen-purged reactor with Azilsartan and N,N-Dimethylacetamide.
-
Add this compound to the solution at ambient temperature (25-30°C).[6]
-
Cool the reaction mixture to between -15°C and -10°C.[6]
-
In sequence, add p-toluenesulfonyl chloride, DMAP, and potassium carbonate while maintaining the low temperature.[6][7]
-
Slowly raise the temperature to 10-15°C and stir for a minimum of 2 hours, monitoring for reaction completion by HPLC.[6]
-
Upon completion, quench the reaction by pouring the mixture into deionized water.
-
Adjust the pH of the aqueous mixture to ~4.0 using dilute hydrochloric acid to precipitate the crude product.[6]
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
Further purification is typically achieved by recrystallization from a suitable solvent system, such as acetonitrile or an ethyl acetate/dichloromethane mixture.[8][9]
Protocol 2: Carbodiimide-Mediated Coupling (DCC Method)
This protocol utilizes a classic peptide coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification. DCC activates the carboxylic acid, allowing for direct reaction with the alcohol.
Expert Insight: While effective, a primary consideration with DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents. The reaction workup must be designed to remove this impurity effectively, often through filtration.
Materials:
-
Azilsartan (1.0 eq)
-
This compound (1.85 eq)[9]
-
N,N'-dicyclohexylcarbodiimide (DCC) (1.05 eq)[9]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.01 eq)[9]
-
Ethyl Acetate
Procedure:
-
To a suitable reactor, add Azilsartan, this compound, DMAP, and ethyl acetate.[9]
-
Stir the mixture at 15-20°C to form a suspension.
-
Add DCC to the mixture and continue stirring at 15-20°C for 18-20 hours. Monitor reaction progress via TLC or HPLC.[9]
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution to remove any unreacted Azilsartan and acidic impurities.[9]
-
Concentrate the organic layer under vacuum to yield the crude product.
-
Purify the residue by heating in acetonitrile to reflux, followed by cooling to 5-10°C to induce crystallization.[9]
-
Filter the purified solid, wash with cold acetonitrile, and dry under vacuum.
Comparative Analysis of Synthetic Protocols
| Parameter | Protocol 1: TsCl Activation | Protocol 2: DCC Coupling | Alternative: Medoxomil Chloride |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | N,N'-dicyclohexylcarbodiimide (DCC) | N/A (Direct SN2 reaction) |
| Typical Solvent | N,N-Dimethylacetamide (DMAc) | Ethyl Acetate | N,N-Dimethylformamide (DMF) |
| Key Base/Catalyst | K₂CO₃, DMAP | DMAP | K₂CO₃, DBU |
| Temperature | Low (-15°C to 15°C) | Ambient (15-30°C) | Elevated (40-45°C) |
| Primary Byproduct | Toluenesulfonic acid salts | Dicyclohexylurea (DCU) | Inorganic salts |
| Advantages | High reactivity, generally good yields. | Milder reaction conditions. | Potentially fewer steps if starting from the chloro-derivative. |
| Disadvantages | Requires cryogenic conditions; TsCl is corrosive. | DCU byproduct can be difficult to remove completely. | Often suffers from low yields (14-22%) and significant side reactions, such as N-alkylation on the oxadiazole ring.[10][11] |
General Experimental Workflow
The synthesis follows a logical progression from reaction setup to purification. Understanding this flow is key to successful and reproducible synthesis.
Caption: Generalized workflow for Azilsartan medoxomil synthesis.
Conclusion
This compound is an indispensable building block in the commercial synthesis of Azilsartan medoxomil.[3][8] Its role exemplifies a successful prodrug strategy, enabling the oral administration of an otherwise poorly absorbed therapeutic agent. The selection of a synthetic protocol, whether through tosyl chloride activation, carbodiimide coupling, or other methods, requires a careful evaluation of reaction kinetics, yield, impurity profiles, and process scalability. The methodologies provided herein represent validated and authoritative approaches to this critical esterification, forming the basis for the development of robust and efficient manufacturing processes.
References
- Synthesis and characterization of related substances of Azilsartan Kamedoxomil. (n.d.). Current Issues in Pharmacy and Medical Sciences.
- This compound: A Critical Link in Pharmaceutical Supply Chains. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Sethi, M. K., Rawat, V. S., Thirunavukarasu, J., Yeramalla, R. K., & Kumar, A. (2015).
- Radl, S., Cerny, J., Stach, J., & Gablikova, Z. (2013). Improved Process for Azilsartan Medoxomil: A New Angiotensin Receptor Blocker. Organic Process Research & Development, 17(1), 77–86.
- Azilsartan Medoxomil synthesis. (n.d.). ChemicalBook.
- Azilsartan Medoxomil. (n.d.). PubChem.
- US Patent 9,233,955 B2. (2016). Process for the preparation of azilsartan medoxomil.
- WO Patent 2014/049512 A2. (2014). Novel process for preparation of azilsartan medoxomil.
- This compound. (n.d.). EvitaChem.
- CN Patent 105622595 A. (2016). Method for preparing azilsartan kamedoxomil and intermediates thereof.
- US Patent Application 2014/0113942 A1. (2014). Process for the preparation and purification of azilsartan medoxomil.
- US Patent 9,624,207 B2. (2017). Polymorphs of azilsartan medoxomil.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). ON THE PREPARATION OF 4-HYDROXYMETHYL-5-METHYL-13-DIOXOL2-0N.
Sources
- 1. Azilsartan Medoxomil synthesis - chemicalbook [chemicalbook.com]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. US9624207B2 - Polymorphs of azilsartan medoxomil - Google Patents [patents.google.com]
- 8. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 9. WO2014049512A2 - Novel process for preparation of azilsartan medoxomil - Google Patents [patents.google.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: The Reaction of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one with Amines for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of the reaction between 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and amines. This reaction is a cornerstone in modern medicinal chemistry, primarily for the synthesis of carbamate-linked prodrugs designed to enhance the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and discuss methods for the characterization of the resulting products. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile chemical transformation.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound (CAS 91526-18-0), hereafter referred to as DMDO-OH, is a bifunctional heterocyclic compound of significant interest in organic synthesis.[1][2] Its structure, featuring both a reactive cyclic carbonate and a primary hydroxyl group, makes it an exceptionally versatile intermediate.[2]
While the hydroxyl group offers a handle for esterification, the cyclic carbonate moiety is particularly valuable for its reaction with nucleophiles, most notably amines. This reaction pathway is central to the strategy of prodrug design.[1][3] Prodrugs are inactive precursors that undergo biotransformation in vivo to release the active parent drug. This approach is frequently employed to overcome challenges in drug delivery, such as poor aqueous solubility or limited oral bioavailability.[3]
The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often called a "medoxomil" moiety, when attached to a drug molecule, can significantly improve its absorption characteristics.[3] This moiety is famously incorporated into several blockbuster drugs, including the angiotensin II receptor blockers Azilsartan medoxomil and Olmesartan medoxomil, used for treating hypertension.[3][4] In these cases, DMDO-OH is a critical starting material for introducing the promoiety that is later cleaved in the body to ensure efficient drug delivery.[3]
This guide will focus specifically on the aminolysis of the cyclic carbonate ring in DMDO-OH to form stable, yet bioreversible, carbamate linkages.
The Reaction Mechanism: Nucleophilic Ring-Opening
The reaction of DMDO-OH with a primary or secondary amine is a classic example of nucleophilic acyl substitution leading to the ring-opening of the cyclic carbonate. The overall transformation results in the formation of a hydroxy-carbamate derivative.
The mechanism proceeds via the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,3-dioxol-2-one ring.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses. The C-O bond within the five-membered ring is cleaved, as the departing alkoxide is part of the stable ring structure. This ring-opening is the key step that drives the reaction.
-
Proton Transfer: A subsequent proton transfer step neutralizes the charges, yielding the final carbamate product, which contains both a hydroxyl group and the newly formed carbamate linkage.
This process effectively couples the amine to the DMDO-OH scaffold, creating a molecule primed for further functionalization or for direct use as a prodrug.
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should optimize conditions based on the specific reactivity and steric properties of their amine substrate.
General Protocol for Carbamate Synthesis from DMDO-OH
This procedure details a representative reaction with a model primary amine, benzylamine.
Materials & Reagents:
-
This compound (DMDO-OH, CAS 91526-18-0)
-
Benzylamine (or other primary/secondary amine)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Triethylamine (Et₃N, optional, as a non-nucleophilic base)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash chromatography system
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.). Dissolve it in a suitable anhydrous solvent (e.g., MeCN, approx. 0.2 M concentration).
-
Reagent Addition: In a separate flask, dissolve DMDO-OH (1.05 eq.) in the same anhydrous solvent. Transfer this solution to a dropping funnel.
-
Reaction: Add the DMDO-OH solution dropwise to the stirring amine solution at room temperature over 15-20 minutes. For highly exothermic reactions or sensitive substrates, an ice bath (0 °C) is recommended.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.[5] Gentle heating (e.g., to 40-50 °C) can be applied to accelerate slow reactions.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with deionized water and then brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
Reaction Condition Optimization
The success of the carbamate formation is dependent on several factors. The table below provides guidance on key parameters.
| Parameter | Typical Options | Considerations & Rationale |
| Amine Substrate | Primary amines, Secondary amines (aliphatic or aromatic) | Primary amines are generally more nucleophilic and react faster than secondary amines. Sterically hindered amines may require longer reaction times or elevated temperatures. |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid competing reactions with the cyclic carbonate. MeCN is a good general-purpose solvent for this transformation.[5] |
| Temperature | 0 °C to 80 °C | Most reactions proceed well at room temperature. For less reactive amines, heating may be necessary.[5][6] However, excessive heat can lead to decomposition or side reactions. Start at RT and adjust as needed. |
| Stoichiometry | 1.0 to 1.2 equivalents of DMDO-OH per amine equivalent | A slight excess of the cyclic carbonate can help drive the reaction to completion. |
| Catalyst/Base | None, Triethylamine (Et₃N), DBU | The reaction often proceeds without a catalyst. For poorly nucleophilic amines (e.g., anilines) or to neutralize any acidic impurities, a non-nucleophilic base can be beneficial.[6] Strongly basic catalysts may promote side reactions.[6] |
Product Characterization
Confirming the structure of the newly formed carbamate is crucial. The following spectroscopic methods are standard for characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the product. Expect to see the methylene protons (-CH₂-O) of the DMDO-OH moiety shifted, as well as the appearance of a carbamate N-H proton (typically a broad singlet) if a primary amine was used.
-
¹³C NMR Spectroscopy: The key signal to identify is the new carbamate carbonyl carbon, which typically resonates in the range of 155-160 ppm. The carbonyl of the cyclic carbonate will also be present around 154 ppm.[7]
-
Infrared (IR) Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands. The cyclic carbonate C=O stretch appears at a higher wavenumber (approx. 1800-1820 cm⁻¹), while the newly formed carbamate C=O stretch appears at a lower wavenumber (approx. 1690-1720 cm⁻¹). The N-H stretch (if applicable) will be visible around 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product matches the calculated exact mass of the expected carbamate.
Safety and Handling
This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][9]
-
Precautions:
-
Always handle this chemical in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Avoid inhalation of vapors or dust.[8]
-
Avoid direct contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10]
-
Store the material in a tightly sealed container in a cool, dry place, protected from light.
-
Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.[8][10]
References
- This compound: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- This compound.
- Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. (2013).
- Cyclic carbonates and their reactions with amines. (2001).
- Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. (2022).
- Study of cyclic carbonate aminolysis at room temperature. (2018). The Royal Society of Chemistry. [Link]
- Process using a cyclic carbonate reactant. (2005).
- Addition of five‐membered cyclic carbonate with amine and its application to polymer synthesis.
- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2021). Frontiers in Molecular Biosciences. [Link]
- (5-Methyl-2-oxo-1,3-dioxolan-4-yl)methyl carbamate.
- Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. (2017).
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- Five-Membered Cyclic Carbonates and Carbam
- Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-4-(2-azidopropan-2-yl)
- Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes.
- Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in w
- Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides.
- Reactions and Mechanisms. Master Organic Chemistry. [Link]
- 24.7: Reactions of Amines. (2024). Chemistry LibreTexts. [Link]4.07%3A_Reactions_of_Amines)
Sources
- 1. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. molcore.com [molcore.com]
Application Notes and Protocols for Amine Protection using 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Introduction: A Modern Protecting Group for Amine Functionalities
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and medicinal chemistry, the judicious selection and application of protecting groups are paramount. An ideal protecting group should be easily introduced and removed under mild conditions, stable to a variety of reaction environments, and should not introduce unwanted reactivity or stereochemical complexity. This document introduces 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, a versatile reagent that serves as an effective protecting group for primary and secondary amines.
While traditionally recognized for its role as a promoiety in prodrug design to enhance the bioavailability of pharmaceuticals, the unique chemical architecture of this compound lends itself to broader applications in synthetic chemistry as a valuable amine protecting group.[1][2] The resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate is stable under various conditions, yet can be cleaved under specific, controlled environments, offering a valuable tool in an orthogonal protection strategy.[3][4]
This guide provides a comprehensive overview of the chemistry of this compound as an amine protecting group, including detailed mechanistic insights, step-by-step experimental protocols for protection and deprotection, and a discussion of its stability and compatibility with other common protecting groups.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 91526-18-0 | [5] |
| Molecular Formula | C₅H₆O₄ | [5] |
| Molecular Weight | 130.10 g/mol | [5][6] |
| Appearance | Light yellow to brown clear liquid | |
| Boiling Point | 137-140 °C at 0.5 mmHg | |
| Solubility | Soluble in a wide range of organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. | |
| Stability | Stable under anhydrous conditions. Sensitive to strong acids and bases. |
Mechanism of Amine Protection and Deprotection
The protection of an amine with this compound involves the formation of a stable carbamate linkage. The deprotection is typically achieved through the cleavage of the dioxolone ring, which can be triggered under specific conditions.
Protection of Amines
The primary hydroxyl group of this compound requires activation to facilitate its reaction with an amine. Two primary strategies are proposed:
-
Activation via Conversion to a Good Leaving Group: The hydroxyl group can be converted into a more reactive leaving group, such as a tosylate or a halide. The resulting activated intermediate then readily undergoes nucleophilic substitution by the amine.
-
Mitsunobu Reaction: This powerful reaction allows for the direct conversion of the alcohol to the corresponding carbamate in the presence of a phosphine and an azodicarboxylate.[7][8][9][10]
The choice of method will depend on the specific substrate and the desired reaction conditions.
Deprotection of the Carbamate
The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate protecting group is designed for cleavage under conditions that leave many other protecting groups intact. The deprotection can be achieved through:
-
Acid-Catalyzed Hydrolysis: The dioxolone ring is susceptible to hydrolysis under acidic conditions, leading to the release of the free amine, carbon dioxide, and acetoin.
-
Enzymatic Cleavage: In biological systems, the cleavage is often catalyzed by esterases, a property exploited in its prodrug applications.[11] This can also be harnessed in biocatalytic synthetic routes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection of a generic primary amine with this compound and the subsequent deprotection.
Protocol 1: Amine Protection via Tosylation and Nucleophilic Substitution
This two-step protocol involves the activation of the hydroxyl group as a tosylate, followed by reaction with the amine.
Step 1a: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate
Figure 1: Synthesis of the tosylated intermediate.
Materials:
-
This compound (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate.
Step 1b: Reaction with a Primary Amine
Figure 2: Nucleophilic substitution to form the protected amine.
Materials:
-
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 equiv)
-
Acetonitrile, anhydrous
Procedure:
-
To a solution of the primary amine in anhydrous acetonitrile, add potassium carbonate.
-
Add a solution of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-methylbenzenesulfonate in anhydrous acetonitrile.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired protected amine.
Protocol 2: Amine Protection via the Mitsunobu Reaction
This one-pot protocol offers a more direct route to the protected amine.
Figure 3: One-pot Mitsunobu reaction for amine protection.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound, the primary amine, and triphenylphosphine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Protocol 3: Deprotection of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Carbamate
This protocol describes the cleavage of the protecting group under acidic conditions.
Figure 4: Acid-catalyzed deprotection of the amine.
Materials:
-
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl protected amine (1.0 equiv)
-
1 M Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected amine in a mixture of THF and water (e.g., 4:1 v/v).
-
Add 1 M HCl (or an equivalent amount of another suitable acid) and stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
If necessary, the crude product can be further purified by column chromatography or crystallization.
Orthogonality and Compatibility
The utility of a protecting group is significantly enhanced by its compatibility with other protecting groups in a synthetic sequence. The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl carbamate offers a unique orthogonality profile.
| Protecting Group | Cleavage Condition | Compatibility with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl Carbamate |
| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Potentially cleaved simultaneously. Careful selection of acidic deprotection conditions for the dioxolone may allow for some selectivity. |
| Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal. The dioxolone group is stable to hydrogenolysis. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Orthogonal. The dioxolone group is stable to the basic conditions used for Fmoc removal. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Fluoride ion (e.g., TBAF) or Acid | Orthogonal with fluoride-based deprotection. Acidic deprotection may lead to simultaneous cleavage. |
| Esters (e.g., Methyl, Ethyl) | Saponification (base) or Acid Hydrolysis | Orthogonal with basic hydrolysis. Acidic conditions may lead to simultaneous cleavage. |
Conclusion
This compound provides a valuable and versatile option for the protection of amines in organic synthesis. The resulting carbamate is stable under a range of conditions, and its deprotection can be achieved under mild acidic conditions, offering orthogonality with several commonly used protecting groups. The protocols outlined in this guide provide a solid foundation for the application of this protecting group in complex synthetic endeavors, particularly in the fields of drug discovery and development. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best results.
References
- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018).
- Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]
- An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018).
- Bioorthogonal enzymatic cleavage of protection groups for prodrug activation. (2015).
- Mitsunobu reaction. Wikipedia. [Link]
- Mitsunobu and Related Reactions: Advances and Applic
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021).
- An improved process for this compound.
- (5-Methyl-2-oxo-1,3-dioxolan-4-yl)
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- This compound. PubChem. [Link]
- Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][5][15]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. International Journal of ChemTech Research. [Link]
- EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)
- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-hydroxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate.
- Conversion of an Alcohol into a Tosyl
- Conversion of an Alcohol to a Tosyl
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][15] dioxol-2-one.
- [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. PubMed. [Link]
- Bioorthogonal activation of prodrugs, for the potential treatment of breast cancer, using the Staudinger reaction.
- Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs.
- Synthesis of (1) Production of 4-bromomethyl-5-methyl-1,3-dioxolen-2-one. PrepChem.com. [Link]
- Enzyme Models—
- ROS triggered cleavage of thioketal moiety to dissociate prodrug nanoparticles for chemotherapy. PubMed. [Link]
- Ultrasound-triggered prodrug activation via sonochemically induced cleavage of a 3,5-dihydroxybenzyl carbamate scaffold. Chemical Science (RSC Publishing). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trityl Olmesartan Medoxomil: A Key Intermediate in Olmesartan Medoxomil Production
Abstract: Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely utilized for the management of hypertension.[1] Its complex multi-step synthesis necessitates precise control over the formation of key intermediates to ensure high purity and yield of the final active pharmaceutical ingredient (API). This document provides a detailed guide for the synthesis of Trityl Olmesartan Medoxomil, a critical penultimate intermediate. We will explore the underlying chemical principles, provide step-by-step laboratory protocols for both a sequential and a one-pot synthesis approach, and discuss common challenges such as impurity formation. The protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure a robust and reproducible synthesis.
Overall Synthetic Pathway
The synthesis of olmesartan medoxomil from its primary imidazole building block involves three key transformations: N-alkylation to couple the imidazole and biphenyl-tetrazole moieties, saponification of the ethyl ester, esterification to attach the medoxomil pro-drug group, and a final deprotection step. The trityl group serves as a crucial protecting group for the tetrazole nitrogen, which is removed in the final step.[2][3]
Figure 1: Overall synthetic route to Olmesartan Medoxomil.
Part 1: Step-wise Synthesis of Trityl Olmesartan Medoxomil
This section details a traditional, three-step approach starting from the core imidazole ester. This method allows for the isolation and purification of intermediates, which can be beneficial for process control and impurity removal.
Step 1.1: N-Alkylation to form Trityl Olmesartan Ethyl Ester
Principle and Rationale: This reaction forms the crucial C-N bond between the imidazole ring of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate and the biphenyl moiety of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The reaction is an N-alkylation performed in a polar aprotic solvent like N,N-Dimethylacetamide (DMAc), which effectively solubilizes the reactants.[2][4] Anhydrous potassium carbonate (K2CO3) is used as a base. It is strong enough to deprotonate the imidazole nitrogen, initiating the nucleophilic attack on the benzyl bromide, but mild enough to minimize side reactions.[2] The temperature is maintained at 40-45°C to ensure a reasonable reaction rate without promoting impurity formation.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | 240.30 | 100 kg | 416.6 mol |
| 4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide | 557.53 | 227.5 kg | 408.4 mol |
| Anhydrous Potassium Carbonate (powdered) | 138.21 | 72 kg | 521.7 mol |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 300 L | - |
| Acetone | 58.08 | 700 L | - |
Protocol:
-
To a suitable reactor, add N,N-Dimethylacetamide (300 L).
-
Add ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) and powdered anhydrous potassium carbonate (72 kg) at ambient temperature (25–30°C) with stirring.[2]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) to the mixture.[2]
-
Raise the temperature of the reaction mass to 40–45°C and maintain with stirring for approximately 12 hours.[2]
-
In-Process Control: Monitor the reaction progress using HPLC until the starting imidazole ester is consumed (<1%).
-
After completion, cool the reaction mass to 35-40°C and add acetone (700 L). This will cause the product to precipitate.[2]
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product and wash the cake with additional acetone.
-
Dry the product under vacuum at 45-50°C to yield Trityl Olmesartan Ethyl Ester.
Step 1.2: Saponification to Trityl Olmesartan Salt
Principle and Rationale: The ethyl ester of the alkylated product is hydrolyzed using a strong base, typically sodium or potassium hydroxide, to yield the corresponding carboxylate salt.[2][5] This step is essential to activate the molecule for the subsequent esterification with medoxomil chloride. The reaction is performed at a reduced temperature (10–15°C) to prevent potential degradation of the product.[2] The resulting salt is often not isolated but used directly in the next step as a thick, oily mass after solvent removal.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trityl Olmesartan Ethyl Ester | 715.88 | 200 kg | 279.3 mol |
| Sodium Hydroxide | 40.00 | 11.73 kg | 293.2 mol |
| Tetrahydrofuran (THF) | 72.11 | 1200 L | - |
| Ethanol | 46.07 | 200 L | - |
| Deionized Water | 18.02 | 50 L | - |
Protocol:
-
In a separate vessel, prepare a solution of sodium hydroxide (11.73 kg) in deionized water (50 L) and cool it to 10–15°C.
-
In the main reactor, dissolve the Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of Tetrahydrofuran (1200 L) and Ethanol (200 L). Cool this solution to 10–15°C.[2]
-
Slowly add the pre-cooled aqueous sodium hydroxide solution to the main reactor while maintaining the temperature at 10–15°C.[2]
-
Stir the reaction mixture at this temperature for approximately 5 hours.[2]
-
In-Process Control: Monitor the disappearance of the starting ester by HPLC.
-
Once the reaction is complete, concentrate the reaction mass under reduced pressure at a temperature below 20°C to remove the organic solvents. This will afford the Trityl Olmesartan sodium salt as a thick, oily residue.[2]
Step 1.3: Esterification to Trityl Olmesartan Medoxomil
Principle and Rationale: The final step in forming the intermediate is the esterification of the Trityl Olmesartan salt with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride). This reaction attaches the medoxomil moiety, which acts as a pro-drug to enhance the bioavailability of olmesartan.[6][7] The reaction is typically carried out in a polar aprotic solvent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trityl Olmesartan Sodium Salt | (from previous step) | ~279.3 mol | - |
| (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride | 148.54 | ~45 kg | ~303 mol |
| N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | - | Sufficient Volume | - |
Protocol:
-
To the oily residue of Trityl Olmesartan sodium salt from the previous step, add the chosen solvent (e.g., DMF).
-
Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride.[5]
-
Stir the reaction mixture at ambient temperature until the reaction is complete as monitored by HPLC.
-
Upon completion, the reaction mixture is typically quenched by pouring it into water, which precipitates the crude Trityl Olmesartan Medoxomil.[3]
-
Filter the crude product, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate, isopropyl acetate, and methanol to achieve high purity (>99%).[3]
Part 2: One-Pot Synthesis of Trityl Olmesartan Medoxomil
Principle and Rationale: To improve process efficiency and reduce waste, the three steps described above can be consolidated into a "one-pot" synthesis.[8] This approach avoids the isolation of intermediate products, saving time, and reducing solvent usage. The key is to select a solvent and base system that is compatible with all three reaction stages. A system using N,N-dimethylacetamide as the solvent and lithium hydroxide hydrate as the base has been shown to be effective.[8]
Figure 2: Workflow for the one-pot synthesis of Trityl Olmesartan Medoxomil.
Protocol:
-
Alkylation: Charge a reactor with N,N-dimethylacetamide, ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide, and lithium hydroxide hydrate (as the base).[8] Heat the mixture to 40-60°C and stir for 24-72 hours until the alkylation is complete (monitored by HPLC).[8]
-
Hydrolysis: Without isolating the product, add a second portion of lithium hydroxide hydrate to the reaction mixture to initiate saponification. Continue stirring at 40-60°C for an additional 5-120 hours.[8]
-
Esterification: Once hydrolysis is complete, add 4-chloromethyl-5-methyl-1,3-dioxolene-2-one to the reaction mixture. Stir for another 3-8 hours at 40-60°C.[8]
-
Isolation: After the final reaction is complete, cool the mixture and pour it into a large volume of water or a water/acetone mixture to precipitate the crude Trityl Olmesartan Medoxomil.[8]
-
Filter the solid, wash with water, and dry.
-
Purification: Purify the crude material by recrystallization as described in Step 1.3 to yield the final intermediate with high purity.
Final Step: Deprotection to Olmesartan Medoxomil
The synthesized Trityl Olmesartan Medoxomil is converted to the final API, Olmesartan Medoxomil, through an acid-catalyzed deprotection (detritylation) step.
Principle: The trityl protecting group is labile in acidic conditions. Treatment with an acid, such as aqueous acetic acid, cleaves the trityl cation, which is trapped by water to form the insoluble trityl alcohol byproduct.[2][9]
Protocol Summary: A suspension of Trityl Olmesartan Medoxomil in 75% v/v aqueous acetic acid is stirred at ambient temperature (25–30°C) for about 10 hours.[2] The precipitated byproduct, trityl alcohol, is removed by filtration. The filtrate containing olmesartan medoxomil is then typically worked up by extraction with a solvent like methylene chloride and crystallized from a suitable solvent such as acetone to yield the final pure API.[2][9]
Troubleshooting and Key Considerations
-
Regioisomer Impurity: During the N-alkylation step, a regio-isomer can be formed. Optimizing the reaction conditions (base, temperature) is crucial to minimize this impurity to less than 0.1%.[10]
-
Dehydro Impurity: The tertiary alcohol on the imidazole ring can undergo dehydration, especially under acidic conditions or at elevated temperatures, to form the "dehydro" impurity.[1][11] Careful temperature control during all stages, particularly during workup and distillation, is essential.
-
Olmesartan Acid Impurity: During the final deprotection step, the medoxomil ester is susceptible to hydrolysis back to the carboxylic acid, forming the olmesartan acid impurity.[9][12] Minimizing reaction time and temperature during the acidic deprotection is critical to control the level of this impurity.[9]
-
Reagent Quality: The purity of starting materials, especially the medoxomil chloride, is important. Impurities in this reagent can lead to the formation of process-related impurities in the final product.[13]
References
- Yin, F., et al. (2010). A novel synthesis of olmesartan medoxomil and examination of its related impurities. Yaoxue Xuebao, 45(1), 76-81. (Source available through Google Search)
- Cadila Healthcare Limited. (2012). Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. U.S. Patent No. 8,299,253.
- Reddy, M., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 20(1), 1624-1635. [Link]
- Hetero Drugs Limited. (2009). Method for preparing trityl olmesartan medoxomill and olmesartan medoxomill. KR20090080516A.
- Reddy, G. R., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. (Available through Semantic Scholar)
- Cipla Limited. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. WO2008043996A2.
- Daiichi Sankyo Company, Limited. (2014). Method for producing olmesartan medoxomil. EP 2426126 B1. [Link]
- Alembic Pharmaceuticals Limited. (2012). Process for the preparation of olmesartan medoxomil. EP 2739619 B1.
- Shanghai Cosure Pharmaceutical R&D Co., Ltd. (2011). New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. CN102070533B.
- Huanggang Luban Pharmaceutical Co., Ltd. (2020).
- Markovič, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. PLoS ONE, 10(12), e0144002. [Link]
- ResearchGate. (2015). Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. Request PDF. [Link]
- Benchchem. (n.d.). Strategies to minimize Dehydro Olmesartan formation during synthesis. Benchchem Technical Support. (Source available through Google Search)
- ResearchGate. (2013). (PDF) Olmesartan_Medoxomil_large scale_process. Chemistry & Biology Interface. [Link]
- Asian Journal of Research in Chemistry. (2016). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 9(12), 707. (Source available through Google Search)
- Krka, D.D., Novo Mesto. (2009). A process for the preparation of olmesartan medoxomil. EP2036904A1.
- Pati, H. N., et al. (2007). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. Chemical and Pharmaceutical Bulletin, 55(7), 1074-1076. [Link]
- PubMed. (2007). Unusual detritylation of tritylated tetrazole in Sartan molecules. Chemical & Pharmaceutical Bulletin, 55(7), 1074-6. [Link]
- Hetero Research Foundation. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2-ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]methyl}-lH-benzimidazole-7-carboxylate and its potassium salt. WO2013186792A2.
- PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi, 126(3), 179-86. [Link]
- Nikitina, P. A., et al. (2021). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 57(4), 589-597.
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
- Pharmaffiliates. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Product Page. [Link]
- Zhejiang Tianyu Pharmaceutical Co., Ltd. (2013). Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. CN103130635A.
- ResearchGate. (2025). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. [Link]
- Amini, M., et al. (2007). Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry, 19(6), 4679-4683. (Source available through Google Search)
Sources
- 1. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]
- 4. KR20090080516A - Method for preparing trityl olmesartan medoxomill and olmesartan medoxomill - Google Patents [patents.google.com]
- 5. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one as a Versatile Building Block in Organic and Medicinal Chemistry
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern pharmaceutical development and fine chemical synthesis, the pursuit of molecular efficiency is paramount. Intermediates that offer both versatility and reliability are invaluable tools for the synthetic chemist. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one, hereafter referred to as DMDO-OH (CAS 91526-18-0), has emerged as a cornerstone building block, celebrated for its pivotal role in constructing advanced molecular architectures.[1][2] Its structure is deceptively simple, featuring a bifunctional nature with a reactive primary hydroxyl group and a latent cyclic carbonate.[2]
This combination makes DMDO-OH an indispensable reagent, most notably as the precursor to the "medoxomil" moiety. This group is a highly effective prodrug promoiety, engineered to enhance the oral bioavailability of parent drugs by masking polar functional groups.[1][3] Upon entering the body, the medoxomil group is designed to undergo clean enzymatic or base-catalyzed cleavage, releasing the active pharmaceutical ingredient (API) along with non-toxic byproducts.[4]
This guide provides an in-depth exploration of DMDO-OH, moving beyond simple descriptions to offer detailed, field-proven protocols and the scientific rationale behind them. We will cover its fundamental properties, the mechanism of its action in prodrugs, detailed synthetic procedures, and troubleshooting advice to empower researchers, scientists, and drug development professionals in their work.
Physicochemical Properties and Safe Handling
Understanding the physical characteristics and stability of DMDO-OH is critical for its successful application and storage. It is a light yellow to brown clear liquid that is sensitive to its environment, demanding careful handling to prevent degradation.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 91526-18-0 | [1][5] |
| Molecular Formula | C₅H₆O₄ | [5][7] |
| Molecular Weight | 130.10 g/mol | [5][7][8] |
| Appearance | Light yellow to brown clear liquid | [5][6] |
| Boiling Point | 108 °C @ 0.5 mmHg | [5] |
| Density | 1.32 - 1.367 g/cm³ @ 20-25 °C | [5] |
| Flash Point | 93 °C | [5] |
| Refractive Index | ~1.47 | [5] |
Expert Insights on Handling and Storage: The integrity of DMDO-OH is compromised by air, heat, and moisture.[5][6] The dioxolone ring is susceptible to hydrolysis, and the hydroxymethyl group can be oxidized. Therefore, the following storage protocol is mandatory:
-
Storage Temperature: Refrigerate between 0-10°C.[6]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation and hydrolysis.[6]
-
Containers: Use tightly sealed containers. Polyethylene or polypropylene containers are suitable.[9]
Safety and Hazard Information: DMDO-OH is classified as a hazardous substance. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
Core Application: The Medoxomil Prodrug Moiety
The primary application of DMDO-OH is in the synthesis of medoxomil prodrugs. This strategy is employed to overcome poor oral absorption of APIs, a common hurdle in drug development.[1][10]
Causality: The Mechanism of Bioavailability Enhancement
Many potent APIs fail to become effective drugs due to poor solubility or an inability to cross biological membranes. The medoxomil moiety, derived from DMDO-OH, temporarily masks a polar carboxylic acid or amine group on the API with a more lipophilic ester or carbamate group.[4] This modification enhances the drug's passage through the gut wall and into circulation.
Once absorbed, the prodrug is cleaved by ubiquitous esterase enzymes or via base catalysis in the blood to release the active drug.[4] This bio-reversible process is highly efficient and releases only benign, small-molecule byproducts: carbon dioxide and acetoin.[4] This clean decomposition profile is a significant advantage over other prodrug strategies that may release potentially toxic fragments. A prominent example of this strategy is the antihypertensive drug Azilsartan medoxomil.[1][10]
Visualizing the In-Vivo Cleavage Pathway
The following diagram illustrates the generally accepted mechanism for the enzymatic cleavage of a medoxomil ester prodrug.
Caption: In-vivo cleavage of a medoxomil prodrug.
Application Protocols: From Synthesis to Coupling
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Protocol 1: Synthesis of this compound (DMDO-OH)
This protocol is based on a well-documented two-step, one-pot procedure starting from the commercially available 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl), which proceeds through a formate ester intermediate.[7][11][12] This method offers high yields and avoids the use of more hazardous reagents like bromo-precursors.[4]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of DMDO-OH.
Materials and Reagents:
| Reagent | CAS | Molar Mass ( g/mol ) | Amount (Example Scale) | Molar Eq. |
| DMDO-Cl | 80841-78-7 | 148.54 | 50.0 g | 1.0 |
| Formic Acid (≥95%) | 64-18-6 | 46.03 | 23.3 g (0.5 mol) | 1.5 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 68.2 g (0.67 mol) | 2.0 |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | 300 mL | - |
| Methanol | 67-56-1 | 32.04 | 250 mL | - |
| HCl in Isopropanol (20% v/v) | 7647-01-0 | 36.46 | 30 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl, 50g) and 1,2-dichloroethane (300 mL).[12]
-
Formic Acid Addition: Add formic acid (23.3 g) to the stirring solution at room temperature (20-25°C).
-
Base Addition (Critical Step): Cool the reaction mixture to below 15°C using an ice bath. Slowly add triethylamine (68.2 g) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 20°C.
-
Scientist's Note: This is an exothermic acid-base neutralization. Slow, cooled addition is crucial to prevent runaway reactions and formation of byproducts. Triethylamine acts as both a nucleophilic catalyst and an acid scavenger for the HCl generated.
-
-
Formation of Formate Ester: After the addition is complete, heat the mixture to reflux (approx. 80-85°C) and maintain for 8-10 hours.[12] Monitor the reaction progress by HPLC or TLC until the starting DMDO-Cl is consumed.
-
Workup 1 (Isolation of Intermediate): Cool the reaction to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the solid salt and wash the filter cake with a small amount of cold 1,2-dichloroethane.[12] Combine the filtrates.
-
Hydrolysis: Concentrate the filtrate under reduced pressure to obtain the crude formate ester intermediate as an oil. Add methanol (250 g) to the oil, and heat to 40°C. Slowly add the HCl-isopropanol solution.[12]
-
Scientist's Note: This is an acid-catalyzed transesterification. The methanolic HCl converts the formate ester to the desired alcohol (DMDO-OH) and methyl formate.
-
-
Reaction Completion: Continue stirring at 40°C for 2 hours, monitoring by HPLC for the disappearance of the intermediate.[12]
-
Final Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove all solvents. The resulting reddish-brown oil is the target product, this compound.
-
Expected Outcome: Yields of 90-92% with purity >95% by HPLC are reported for this procedure.[12] Further purification can be achieved by vacuum distillation if required.
-
Protocol 2: General Procedure for Coupling DMDO-OH to a Carboxylic Acid API
This protocol describes a general method for esterification using a carbodiimide coupling agent, a common and mild method for forming ester bonds.
Workflow Diagram:
Caption: General workflow for coupling DMDO-OH to an API.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the carboxylic acid-containing API (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add DMDO-OH (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) portion-wise to the stirring solution.
-
Scientist's Note: Anhydrous conditions are absolutely critical. Any moisture will hydrolyze the activated ester intermediate and the coupling agent. DMAP is a hyper-nucleophilic catalyst that accelerates the esterification.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated urea byproduct. Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final medoxomil prodrug.
Conclusion
This compound is far more than a simple intermediate; it is a strategic enabler in modern medicinal chemistry. Its well-defined reactivity and the clean, efficient nature of the medoxomil promoiety it generates make it a trusted and authoritative choice for overcoming bioavailability challenges in drug development. The protocols and insights provided herein serve as a robust foundation for researchers to confidently employ this versatile building block in their synthetic endeavors, from laboratory-scale investigations to the development of next-generation therapeutics.
References
- Title: this compound: A Critical Link in Pharmaceutical Supply Chains Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Method for synthesizing 4-(hydroxymethyl)
- Title: Advancing Chemical Synthesis: The Versatility of this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: An improved process for 4-(hydroxymethyl)
- Title: Method for synthesizing 4-(hydroxymethyl)
- Title: The Role of this compound in Modern Drug Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One Source: Taylor & Francis Online URL:[Link]
- Title: On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One Source: Synthetic Communic
- Title: On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one Source: LookChem URL:[Link]
- Title: Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV)
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 6. This compound | 91526-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 91526-18-0 [chemicalbook.com]
- 12. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Acylation of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one for Advanced Prodrug Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) is a cornerstone intermediate in modern pharmaceutical science, primarily utilized for creating 'medoxomil' prodrugs.[1] This strategy enhances the oral bioavailability of active pharmaceutical ingredients (APIs) by masking polar functional groups, such as carboxylic acids.[2][3] The acylation of the primary hydroxyl group on DMDO-OH is the pivotal first step in synthesizing the activated linkers required for conjugation to an API. This document provides a comprehensive guide to the acylation of DMDO-OH, detailing the underlying reaction mechanism, a robust experimental protocol, critical process considerations, and the broader context of its application in drug development.
The Chemistry of Acylation: A Mechanistic Perspective
The acylation of an alcohol is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the oxygen atom of the hydroxymethyl group of DMDO-OH acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[4] The most common and efficient acylating agents for this purpose are acyl chlorides and acid anhydrides, with acyl chlorides generally exhibiting higher reactivity due to the excellent leaving group potential of the chloride ion.[5][6]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The alcohol's oxygen atom attacks the carbonyl carbon of the acyl chloride, breaking the pi bond and forming a tetrahedral intermediate.[4][6]
-
Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the expulsion of the chloride ion as the leaving group.[4]
This process generates a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[7] To prevent protonation of the starting alcohol and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the generated acid.[6]
Protocol: Acylation of DMDO-OH with Acetyl Chloride
This protocol details the acetylation of DMDO-OH, a representative acylation reaction. The same principles can be applied using other acylating agents with minor modifications to stoichiometry and reaction times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound (DMDO-OH) | ≥97% | Sigma-Aldrich | Store under inert gas; sensitive to moisture. |
| Acetyl Chloride | ≥99% | Sigma-Aldrich | Highly corrosive and reacts violently with water. Handle in a fume hood. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Acros Organics | Base to neutralize HCl. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Must be dry to prevent quenching of the acyl chloride. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For aqueous work-up. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate & Hexanes | HPLC Grade | - | Eluents for chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice/water bath
-
Dropping funnel
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 250 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Add this compound (5.0 g, 38.4 mmol, 1.0 eq) and anhydrous dichloromethane (100 mL). Stir until fully dissolved.
-
Add triethylamine (6.4 mL, 46.1 mmol, 1.2 eq).
-
Cool the flask to 0 °C using an ice/water bath.
-
-
Addition of Acylating Agent:
-
In a separate, dry dropping funnel, add acetyl chloride (3.0 mL, 42.3 mmol, 1.1 eq) diluted with a small amount of anhydrous DCM (10 mL).
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation. A white precipitate of triethylammonium chloride will form.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material (DMDO-OH) is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Trustworthiness Note: The bicarbonate wash is crucial for removing any remaining acidic impurities.
-
Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure acylated product, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate.
-
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) | Molar Eq. |
| DMDO-OH | 130.10 | 5.0 | - | 38.4 | 1.0 |
| Acetyl Chloride | 78.50 | 3.32 | 3.0 | 42.3 | 1.1 |
| Triethylamine | 101.19 | 4.67 | 6.4 | 46.1 | 1.2 |
| Expected Yield | 172.13 | ~5.9 g | - | (75-85%) | - |
Experimental Workflow Visualization
Safety and Handling
-
Acyl Chlorides: These reagents are highly corrosive, lachrymatory, and moisture-sensitive. They react vigorously with water to produce HCl gas.[7] Always handle in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
DMDO-OH: May cause skin and serious eye irritation. Harmful if swallowed.[8]
-
Solvents & Reagents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.
Application in Prodrug Synthesis
The acylated DMDO product is not the final destination but a critical, activated intermediate. For example, in the synthesis of the antihypertensive drug Azilsartan medoxomil, the acylated DMDO is coupled with the carboxylic acid of the Azilsartan API.[1][9] This creates an ester linkage that is stable externally but readily cleaved by esterase enzymes in the body, releasing the active drug.[2] This elegant prodrug strategy has become a mainstay in overcoming the poor oral absorption that limits the therapeutic potential of many promising drug candidates.[3]
References
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains. [Link]
- LookChem. (n.d.). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. [Link]
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Marcel Dekker, Inc. [Link]
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- AQA A Level Chemistry. (2023, May 7). Acyl Chloride and Acid Anhydride Reactions. YouTube. [Link]
- LibreTexts Chemistry. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
- Clark, J. (n.d.). Acyl chlorides and water, alcohols or phenol. Chemguide. [Link]
- Iqbal, J., & Srivastava, R. R. (1991). Cobalt(II) chloride catalyzed acylation of alcohols with acetic anhydride: scope and mechanism. The Journal of Organic Chemistry, 56(10), 3203–3205. [Link]
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[4][9] dioxol-2-one.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- WorldOfChemicals. (n.d.). The Role of this compound in Modern Drug Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. savemyexams.com [savemyexams.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
Application Notes & Protocols: Esterification of Carboxylic Acids with (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol for Prodrug Synthesis
Introduction: The Role of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Modern Drug Development
In contemporary drug discovery, optimizing the pharmacokinetic profile of a promising active pharmaceutical ingredient (API) is as critical as establishing its pharmacodynamic efficacy. Many APIs suffer from poor aqueous solubility, limited membrane permeability, or rapid metabolism, which collectively contribute to low oral bioavailability. The prodrug approach, wherein a biologically active compound is chemically modified to form a transiently inactive derivative, is a powerful strategy to overcome these limitations.
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MODOM), also known as 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one, has emerged as a premier "promoiety" for this purpose. When ester-linked to a carboxylic acid-containing drug, the resulting (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MODOM-methyl) ester can significantly enhance the parent drug's absorption characteristics.[1] This moiety is particularly valued because it is designed for efficient and predictable cleavage in vivo, releasing the active drug, formaldehyde, and carbon dioxide as byproducts.[2]
This guide provides a detailed exploration of the esterification reactions involving MODOM, focusing on the underlying chemical principles, robust experimental protocols, and the rationale behind key procedural steps, tailored for researchers in medicinal chemistry and drug development.
The Chemistry of Prodrug Activation: A Self-Immolative Cascade
The success of the MODOM-methyl promoiety lies in its elegant two-stage, self-immolative activation cascade initiated by endogenous enzymes. This process ensures the release of the parent drug at the desired site of action.
-
Enzymatic Hydrolysis: Upon absorption into the systemic circulation, the ester bond of the prodrug is rapidly cleaved by ubiquitous esterase enzymes (e.g., arylesterases) present in the blood and tissues.[2] This initial hydrolysis releases the parent drug and an unstable hydroxymethyl intermediate.
-
Spontaneous Degradation: The generated intermediate is chemically unstable and undergoes a rapid, non-enzymatic decomposition. This involves the elimination of a molecule of formaldehyde, followed by decarboxylation to release carbon dioxide.
This cascade mechanism is highly efficient and avoids the release of potentially problematic linker fragments.
Caption: In vivo activation cascade of a MODOM-ester prodrug.
Synthetic Strategies: Carbodiimide-Mediated Esterification
While several esterification methods exist, such as the Fischer esterification, these often require harsh conditions (e.g., strong acid, high temperatures) that are incompatible with complex, sensitive drug molecules.[3][4] Carbodiimide-mediated coupling is the preferred method as it proceeds under mild, neutral conditions, preserving the integrity of the API.
The reaction is typically facilitated by N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).
Mechanism of Action:
-
The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.
-
The nucleophilic DMAP catalyst attacks the O-acylisourea, displacing dicyclohexylurea (DCU) and generating an even more reactive N-acylpyridinium salt.
-
The primary alcohol of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst.
Caption: Mechanism for DCC/DMAP-mediated esterification.
Detailed Experimental Protocol: DCC/DMAP-Mediated Synthesis of a MODOM-Ester
This protocol provides a general procedure for the esterification of a generic carboxylic acid-containing drug with (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
A. Materials and Reagents
-
Carboxylic Acid API (Drug-COOH)
-
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MODOM)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP), catalyst grade
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
B. Experimental Workflow
Caption: General workflow for MODOM-ester synthesis.
C. Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid API (1.0 eq), (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (1.2 eq), and DMAP (0.15 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of DCC and the reactive intermediates, which would lower the yield. The excess alcohol helps drive the reaction to completion.
-
-
Dissolution: Add anhydrous DCM to the flask to achieve a concentration of approximately 0.1 M with respect to the API. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: Adding DCC can be exothermic. Cooling the reaction to 0 °C helps to control the reaction rate and minimize the formation of the N-acylurea byproduct, a common side reaction.
-
-
DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system might be 30-50% EtOAc in hexanes. Visualize spots under UV light and/or by staining (e.g., potassium permanganate). The reaction is complete when the starting API spot is no longer visible.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Rationale: DCU is poorly soluble in most organic solvents and must be removed by filtration before aqueous extraction.
-
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M citric acid (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Rationale: The acid wash protonates the basic DMAP, rendering it water-soluble for easy removal. The bicarbonate wash removes any remaining acid, and the brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% EtOAc in hexanes) to isolate the pure ester product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Data Presentation: Typical Reaction Parameters
The optimal conditions can vary depending on the specific API. The following table summarizes general parameters.
| Parameter | Condition/Reagent | Stoichiometry (eq) | Rationale & Notes |
| Carboxylic Acid | API | 1.0 | The limiting reagent. |
| Alcohol | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol | 1.1 - 1.5 | Excess is used to ensure complete consumption of the valuable API. |
| Coupling Agent | DCC or EDC | 1.1 - 1.5 | Activates the carboxylic acid. EDC is preferred if byproducts need to be removed by aqueous extraction. |
| Catalyst | DMAP | 0.1 - 0.2 | Acylation catalyst that significantly accelerates the reaction. |
| Solvent | Anhydrous DCM, THF, or DMF | - | Must be aprotic and anhydrous. DCM is common due to its low boiling point and good solvating properties. |
| Temperature | 0 °C to Room Temp. | - | Initial cooling minimizes side reactions. |
| Reaction Time | 4 - 24 hours | - | Highly substrate-dependent; must be monitored by TLC or LC-MS. |
| Typical Yield | 60 - 95% | - | Dependent on substrate complexity and purification efficiency. |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (hydrolyzed DCC).2. Insufficient catalyst.3. Steric hindrance around the carboxylic acid. | 1. Use fresh, high-purity DCC from a new bottle.2. Increase DMAP loading to 0.3 eq.3. Increase reaction time/temperature or switch to a more potent coupling system (e.g., HATU/DIPEA). |
| Formation of N-acylurea byproduct | Reaction temperature was too high during DCC addition; prolonged reaction times. | Add DCC slowly at 0 °C. Monitor the reaction closely and stop it once the starting material is consumed. This byproduct is often difficult to separate chromatographically. |
| Product Hydrolysis | Non-anhydrous conditions; acidic or basic workup conditions. | Ensure all glassware is flame-dried and solvents are truly anhydrous. Use neutral water for washing if the product is sensitive. |
| Difficult Purification | Product co-elutes with DCU or other byproducts. | Ensure thorough filtration to remove as much DCU as possible. If using EDC, the urea byproduct is water-soluble and can be removed via extraction. |
References
- Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL) ester prodrugs.ResearchGate.
- Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides.Request PDF.
- An improved process for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one.Google Patents.
- [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides].PubMed.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).Master Organic Chemistry.
- Synthesis of 4,5-Dihydro-5-methyl-4-oxo-5-phenylfuran-2-carboxylic Acid Methyl Ester.PrepChem.com.
- Fischer esterification.Khan Academy.
Sources
Application Notes and Protocols for the Use of Cyclic Carbonates as Electrolyte Additives in Lithium-Ion Batteries
Introduction: Engineering the Electrode-Electrolyte Interphase with Cyclic Carbonates
The performance, longevity, and safety of lithium-ion batteries (LIBs) are critically dependent on the formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface. In conventional carbonate-based electrolytes, the primary solvent components, such as ethylene carbonate (EC) and linear carbonates, reductively decompose on the anode during the initial formation cycles to create this passivating layer. However, the native SEI is often non-uniform, brittle, and incapable of withstanding the significant volume changes of next-generation anode materials like silicon, leading to continuous electrolyte consumption, capacity fade, and impedance growth.
Cyclic carbonate additives are a class of molecules introduced in small quantities (typically 1-10 wt%) to the main electrolyte formulation. These additives are designed to have a higher reduction potential than the bulk electrolyte solvents.[1] This seemingly subtle modification has a profound impact: the additive is preferentially reduced on the anode surface, effectively "sacrificing" itself to form a more robust and tailored SEI. This engineered interphase offers superior mechanical flexibility, chemical stability, and ionic conductivity, thereby enhancing the overall performance and cycle life of the battery.
This guide provides a comprehensive overview of the application of two widely used cyclic carbonate additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) , and presents detailed protocols for their evaluation in a research and development setting.
Mechanism of Action: A Tale of Two Additives
The efficacy of cyclic carbonate additives lies in their ability to electropolymerize or decompose into specific chemical species that form a superior SEI layer.
Fluoroethylene Carbonate (FEC): FEC is particularly effective for stabilizing high-capacity anodes like silicon, which undergo massive volume expansion and contraction during cycling.[2] The key to FEC's success is the presence of the fluorine atom. Upon reduction, FEC decomposes to form a significant amount of lithium fluoride (LiF).[3][4] LiF is a wide-bandgap insulator that is electronically insulating but ionically conducting, and it imparts a high degree of mechanical stability and flexibility to the SEI.[5] The FEC-derived SEI is often thinner and more uniform than the one formed from EC alone.
Vinylene Carbonate (VC): VC is a well-established additive, particularly for graphite anodes. Its defining feature is a carbon-carbon double bond, which facilitates electropolymerization upon reduction. This process forms a polymeric SEI layer, often containing poly(vinylene carbonate) or related species.[6] This polymeric network is more flexible and cohesive than the SEI formed from EC, effectively suppressing further solvent decomposition and improving the cycling stability of graphite anodes.[7]
Experimental Workflow for Additive Evaluation
A systematic evaluation of electrolyte additives involves a multi-step process encompassing electrolyte preparation, cell assembly, electrochemical testing, and post-mortem analysis. This workflow is designed to provide a comprehensive understanding of the additive's impact on battery performance and its underlying mechanisms.
Caption: A comprehensive workflow for evaluating cyclic carbonate additives in LIBs.
PART 1: Electrolyte Preparation and Cell Assembly
Protocol 1: Preparation of Electrolyte with Cyclic Carbonate Additives
Objective: To prepare a baseline electrolyte and electrolytes containing varying concentrations of cyclic carbonate additives with high purity and low moisture content.
Materials:
-
Battery-grade ethylene carbonate (EC) and dimethyl carbonate (DMC) (or other desired solvent blend)
-
Lithium hexafluorophosphate (LiPF₆) salt
-
Cyclic carbonate additive (e.g., FEC, VC)
-
Anhydrous solvent for dilution (e.g., dichloromethane, for GC-MS)[8]
-
Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Inside the glovebox, prepare the desired solvent blend by weight or volume. A common baseline is 1 M LiPF₆ in EC:DMC (1:1 wt/wt). For example, to prepare 100 g of EC:DMC (1:1 wt/wt), mix 50 g of EC and 50 g of DMC.
-
Salt Dissolution: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously until fully dissolved. For a 1 M solution in EC:DMC (1:1 wt/wt), this corresponds to approximately 13.8 g of LiPF₆ per 100 g of solvent.
-
Additive Incorporation:
-
For the desired additive concentration (e.g., 2 wt%, 5 wt%, 10 wt%), calculate the required mass of the additive based on the total mass of the electrolyte (solvent + salt).
-
Carefully add the liquid additive to the baseline electrolyte solution using a pipette and stir until homogeneous. For example, for a 5 wt% FEC solution in 100 g of baseline electrolyte, add 5.26 g of FEC.
-
-
Homogenization and Storage: Allow the final electrolyte solutions to stir for several hours to ensure complete homogenization. Store the electrolytes in tightly sealed containers inside the glovebox, protected from light.
Causality Behind Choices:
-
Glovebox Environment: The highly reactive nature of LiPF₆ with moisture, which can lead to the formation of hydrofluoric acid (HF) and degrade battery components, necessitates an inert and dry environment.[9]
-
High Purity Reagents: Battery-grade reagents with low water content are crucial as impurities can lead to undesirable side reactions, impacting the formation and stability of the SEI.
Protocol 2: CR2032 Coin Cell Assembly (Half-Cell Configuration)
Objective: To assemble a standardized half-cell for the electrochemical evaluation of the prepared electrolytes. This protocol uses lithium metal as the counter and reference electrode to isolate the performance of the working electrode (anode).
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Working electrode (e.g., silicon or graphite-based anode)
-
Lithium metal foil (counter/reference electrode)
-
Celgard separator (or other suitable microporous separator)
-
Prepared electrolytes (baseline and additive-containing)
-
Crimping machine for CR2032 cells
-
Insulated tweezers[10]
Procedure (performed inside an argon-filled glovebox):
-
Component Layout: Arrange all coin cell components on a clean, non-conductive surface.[11]
-
Bottom Case: Place the bottom casing (negative cap) onto the assembly surface.
-
Working Electrode: Place the working electrode in the center of the bottom casing, with the active material side facing up.
-
Electrolyte Addition (1): Add a few drops (e.g., 2-3 drops) of the electrolyte onto the working electrode surface to ensure good wetting.
-
Separator Placement: Using tweezers, carefully place the separator on top of the wetted working electrode. Ensure it is centered and flat, with no wrinkles.
-
Electrolyte Addition (2): Add a few more drops of electrolyte onto the separator to ensure it is fully saturated.
-
Lithium Counter Electrode: Place the lithium metal disk on top of the wetted separator.
-
Spacer and Spring: Place a spacer on top of the lithium metal, followed by the spring.
-
Top Case: Place the top casing (positive cap) over the entire assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine. Ensure it is properly seated in the die and apply pressure to seal the cell.
-
Cleaning and Labeling: After crimping, wipe the exterior of the coin cell to remove any excess electrolyte and label it clearly.
Causality Behind Choices:
-
Half-Cell Configuration: Using a lithium metal counter electrode allows for the direct study of the SEI formation and electrochemical behavior of the working electrode without interference from a cathode material.
-
Separator: The separator electrically insulates the anode and cathode while allowing ionic transport through the electrolyte-filled pores. Proper placement is critical to prevent short circuits.
PART 2: Electrochemical Characterization
Protocol 3: Cyclic Voltammetry (CV) for Additive Reduction Potential Determination
Objective: To determine the electrochemical reduction potential of the cyclic carbonate additive and observe its influence on the initial SEI formation process.
Equipment:
-
Potentiostat/Galvanostat with CV capabilities
-
Assembled half-cells
Procedure:
-
Cell Connection: Connect the assembled half-cell to the potentiostat. The working electrode lead is connected to the anode side of the coin cell, and the counter and reference electrode leads are connected to the lithium metal side.
-
Parameter Setup:
-
Voltage Range: Set a voltage window that encompasses the expected reduction potential of the additive and the electrolyte solvents. A typical range for anode studies is from the open-circuit voltage (OCV, typically ~3 V vs. Li/Li⁺) down to 0.01 V vs. Li/Li⁺.
-
Scan Rate: Start with a slow scan rate, such as 0.1 mV/s, to allow for clear observation of the redox peaks.
-
Cycles: Program for at least 3-5 initial cycles to observe the evolution of the SEI.
-
-
Data Acquisition: Initiate the CV scan. The first cycle is often dominated by the irreversible reduction of the electrolyte components to form the SEI.
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
Identify the cathodic (reduction) peaks. The peak at a higher potential corresponds to the preferential reduction of the additive.[12]
-
Compare the CV curves of the baseline electrolyte with the additive-containing electrolytes. The presence of a new reduction peak or a shift in the onset of reduction indicates the activity of the additive.
-
Interpreting the Results:
-
A distinct reduction peak at a potential higher than that of the baseline electrolyte confirms the preferential decomposition of the additive.
-
The magnitude and shape of the peaks in subsequent cycles can provide insights into the stability and passivating quality of the formed SEI. A decrease in peak current in subsequent cycles suggests the formation of a stable passivating layer.
Caption: Logical flow for interpreting Cyclic Voltammetry data for additive evaluation.
Protocol 4: Galvanostatic Cycling for Performance Metrics
Objective: To evaluate the long-term cycling performance of the cells with and without the additive, focusing on capacity retention, Coulombic efficiency, and rate capability.
Equipment:
-
Battery cycler system
-
Temperature-controlled chamber
Procedure:
-
Formation Cycling:
-
Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first few cycles (typically 2-3) within a defined voltage window (e.g., 0.01 V to 1.0 V for a graphite anode). This allows for the formation of a stable SEI.
-
-
Standard Cycling:
-
After formation, cycle the cells at a moderate C-rate (e.g., C/5 or C/3) for an extended number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacity for each cycle.
-
-
Rate Capability Test (Optional):
-
Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for a set number of cycles at each rate. Then, return to a low C-rate to assess capacity recovery.
-
-
Data Analysis:
-
Capacity Retention: Plot the discharge capacity as a function of the cycle number. Calculate the percentage of the initial capacity retained at a specific cycle number.
-
Coulombic Efficiency (CE): For each cycle, calculate the CE as (Discharge Capacity / Charge Capacity) * 100%. Plot the CE versus the cycle number. A high and stable CE (ideally >99.9%) indicates a stable SEI and minimal side reactions.
-
Data Presentation:
| Additive (wt%) | Anode Material | 1st Cycle CE (%) | Capacity Retention after 100 Cycles (%) | Avg. CE (Cycles 10-100) (%) |
| Baseline (0%) | Graphite | 85 | 92 | 99.5 |
| 2% VC | Graphite | 88 | 98 | 99.9 |
| Baseline (0%) | Silicon | 75 | 45 | 98.8 |
| 5% FEC | Silicon | 82 | 85 | 99.8 |
| 10% FEC | Silicon | 80 | 90 | 99.9 |
Note: The data in this table is representative and compiled from typical results reported in the literature.[2][7][13]
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
Objective: To probe the interfacial properties of the SEI layer and monitor changes in cell impedance during cycling.
Equipment:
-
Potentiostat/Galvanostat with EIS capabilities
Procedure:
-
Measurement Points: Perform EIS measurements on the cells after the formation cycles and at regular intervals during long-term cycling (e.g., after 10, 50, and 100 cycles).
-
Parameter Setup:
-
Frequency Range: Typically from 100 kHz to 10 mHz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
DC Potential: The measurement is performed at a constant DC potential, usually the open-circuit voltage of the fully charged or discharged state.
-
-
Data Acquisition and Analysis:
-
The instrument measures the impedance response over the specified frequency range.
-
Plot the data as a Nyquist plot (-Z'' vs. Z').
-
The Nyquist plot for a typical half-cell consists of one or two semicircles at high to mid-frequencies, corresponding to the resistance of the SEI layer (R_SEI) and the charge-transfer resistance (R_ct), followed by a sloping line at low frequencies representing lithium-ion diffusion (Warburg impedance).[14]
-
Fit the Nyquist plots to an equivalent circuit model to quantify the values of R_SEI and R_ct.
-
Interpreting the Results:
-
A smaller diameter of the high-frequency semicircle in cells with additives indicates a lower SEI resistance, suggesting a more ionically conductive interphase.[15]
-
A stable and low R_SEI over extended cycling is a hallmark of an effective additive that prevents continuous SEI growth and impedance rise.
PART 3: Post-Mortem Analysis
Protocol 6: Safe Disassembly of Coin Cells
Objective: To safely open cycled coin cells in an inert atmosphere to retrieve the electrode and separator components for further analysis.
Materials:
-
Argon-filled glovebox
-
Crimping machine with a disassembly die
-
Ceramic scissors or scalpel[16]
-
Insulated tweezers
-
Glass vials for component storage
-
Anhydrous dimethyl carbonate (DMC) for rinsing
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Cells should be in a fully discharged state before disassembly to minimize risks.[17]
-
Avoid using metallic tools that could cause an internal short circuit.[18]
Procedure:
-
Transfer to Glovebox: Transfer the cycled coin cells into the glovebox.
-
Disassembly: Use the disassembly die of the crimping machine to carefully pry open the sealed cell.
-
Component Separation: Using insulated tweezers, carefully separate the components in the following order: top cap, spring, spacer, lithium metal, separator, and working electrode from the bottom cap.
-
Rinsing: Gently rinse the retrieved working electrode and separator with a small amount of anhydrous DMC to remove residual electrolyte salt.[19]
-
Storage: Place the components in separate, labeled glass vials and seal them tightly within the glovebox for transfer to analytical instruments.
Protocol 7: X-ray Photoelectron Spectroscopy (XPS) of the SEI Layer
Objective: To determine the elemental and chemical composition of the SEI layer formed on the anode surface.
Equipment:
-
XPS instrument with a monochromatic X-ray source (e.g., Al Kα)
-
Air-sensitive sample transfer vessel[20]
Procedure:
-
Sample Preparation: In the glovebox, mount the rinsed anode sample onto an XPS sample holder.
-
Air-Free Transfer: Load the sample holder into the vacuum transfer module, seal it, and transfer it from the glovebox to the XPS instrument without exposure to air.[11]
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly C 1s, O 1s, F 1s, and Li 1s.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to identify the chemical states of the elements.
-
Compare the spectra from cells with and without additives.
-
Expected Binding Energies for Additive Decomposition Products:
| Element | Spectrum | Binding Energy (eV) | Corresponding Species | Reference |
| Carbon | C 1s | ~290.0 | Li₂CO₃, Organic Carbonates | [3] |
| ~292.5 | Poly(VC) | [6] | ||
| ~288.5 | -CHF-OCO₂- | [21] | ||
| Fluorine | F 1s | ~685.0 | LiF | [3][21] |
| ~687.0 | LiₓPFyOz | [22] | ||
| Oxygen | O 1s | ~532.0 | C=O in carbonates/polycarbonates | [5] |
| ~533.5 | C-O in carbonates/polycarbonates | [5] |
Interpreting the Results:
-
The presence of a strong LiF peak in the F 1s spectrum of FEC-containing cells confirms the decomposition of FEC to form a LiF-rich SEI.[3]
-
A higher intensity of polycarbonate-related peaks in the C 1s and O 1s spectra of VC-containing cells indicates the formation of a polymeric SEI.[6]
Protocol 8: Gas Chromatography-Mass Spectrometry (GC-MS) of the Electrolyte
Objective: To quantify the consumption of the cyclic carbonate additive and identify soluble decomposition products in the electrolyte after cycling.
Equipment:
-
GC-MS system
-
Autosampler
Procedure:
-
Sample Extraction: After cell disassembly in the glovebox, soak the separator and electrodes in a known volume of a suitable extraction solvent (e.g., dichloromethane) to extract the residual electrolyte.[8]
-
Dilution: Dilute the extracted electrolyte solution to a suitable concentration for GC-MS analysis (e.g., 1:1000).[8]
-
Calibration: Prepare a series of standard solutions of the cyclic carbonate additive in the extraction solvent at known concentrations to create a calibration curve.[23]
-
GC-MS Analysis:
-
Inject the diluted sample and standard solutions into the GC-MS.
-
Use a suitable temperature program to separate the components of the electrolyte.
-
The mass spectrometer will identify the compounds based on their mass spectra and retention times.
-
-
Quantification: Quantify the concentration of the remaining additive in the cycled electrolyte by comparing its peak area to the calibration curve.
Interpreting the Results:
-
A decrease in the concentration of the additive after cycling confirms its consumption in the formation and maintenance of the SEI.[24]
-
The identification of new peaks in the chromatogram can reveal the formation of soluble decomposition products.
Conclusion: A Pathway to Enhanced Battery Performance
The use of cyclic carbonate additives represents a highly effective and commercially viable strategy for improving the performance and lifespan of lithium-ion batteries. By understanding their fundamental mechanisms and employing a systematic evaluation workflow, researchers can rationally select and optimize additive formulations for specific battery chemistries and applications. The protocols detailed in this guide provide a robust framework for investigating the impact of these critical electrolyte components, from initial electrochemical screening to in-depth post-mortem analysis. Through such rigorous and evidence-based approaches, the continued advancement of high-performance energy storage technologies is assured.
References
- Yuan Zhiquan and Feng Shuang. (n.d.). Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. Agilent Technologies. [Link]
- Lin, D., et al. (2020). Sample handling, preparation and mounting for XPS and other surface analytical techniques. Journal of Vacuum Science & Technology A. [Link]
- Li, J., et al. (2020).
- University of Washington Environmental Health & Safety. (2024).
- Shkrob, I. A., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Electrolyte Interphase Formation. The Journal of Physical Chemistry C. [Link]
- West Campus Materials Characterization Core. (n.d.).
- Weber, W., et al. (2022). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Molecules. [Link]
- Yuca, N., et al. (2018). Effect of FEC and VC Additives in Electrolyte on the Performance of Si Anode for Lithium Ion Cell. Çukurova University Journal of the Faculty of Engineering and Architecture. [Link]
- Svan, A. (2025).
- Michan, A. L., et al. (2016). Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele.
- Asfaw, H. D., et al. (2024). An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite.
- Aurbach, D., et al. (2011). Effect of Fluoroethylene Carbonate (FEC)
- Burns, J. C., et al. (2013). A Comparative Study of Vinylene Carbonate and Fluoroethylene Carbonate Additives for LiCoO2/Graphite Pouch Cells. Journal of The Electrochemical Society. [Link]
- Veith, G. M., et al. (2015). Effect of Vinylene Carbonate and Fluoroethylene Carbonate on SEI Formation on Graphitic Anodes in Li-Ion Batteries. Journal of The Electrochemical Society. [Link]
- Shimadzu Corporation. (n.d.). 01-00883-EN Analysis of Carbonate Esters, Additives, and Phosphate Esters in Lithium-Ion Battery Electrolyte Using GCMS-QP2050. [Link]
- The XPS Research Institute. (n.d.).
- EXPEC TECHNOLOGY. (n.d.).
- Self, J., et al. (2014). Comparative Study of Fluoroethylene Carbonate and Vinylene Carbonate for Silicon Anodes in Lithium Ion Batteries. Journal of The Electrochemical Society. [Link]
- Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Journal of The Electrochemical Society. [Link]
- Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. [Link]
- Western Michigan University. (2024).
- Ultralife Corporation. (2010).
- Mou, R. J., et al. (2025). Nyquist plots of EIS measurements performed on cycled (a) cathode and (b)
- Takamatsu, D., et al. (2023). Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells. The Journal of Physical Chemistry C. [Link]
- Waldmann, T., et al. (2016). Review—Post-Mortem Analysis of Aged Lithium-Ion Batteries: Disassembly Methodology and Physico-Chemical Analysis Techniques. Journal of The Electrochemical Society. [Link]
- Zhang, Y., et al. (2025). XPS spectra of the pristine and cycled cathodes with/without FEC.
- Thompson, D. L., et al. (2020). Disassembly of Li Ion Cells—Characterization and Safety Considerations of a Recycling Scheme.
- Diaz, D. J., et al. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails. Journal of The Electrochemical Society. [Link]
- Grepow. (2019).
- Wang, J., et al. (2025). Characterizations of SEI. In situ EIS (top views of Nyquist plots) by discharging the half‐cell of lithium | graphite, SEM, and TEM images of the cycled graphite in the different electrolytes of a,c,e) ether‐based and b,d,f) carbonate‐based electrolyte.
- Clephas, C., et al. (2025). EIS Nyquist plots from cells with different formation protocols (a, c, e) and the corresponding magnification of the high to medium frequency range (b, d, f) after the formation process (a, b), after 300 cycles (c, d) and after 600 cycles (e, f).
- Diaz, D. J., et al. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails.
- Palacin, M. R., et al. (2017). EIS and XPS Investigation on SEI Layer Formation During First Discharge on Graphite Electrode With a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. Journal of The Electrochemical Society. [Link]
- Thompson, D. L., et al. (2025). (PDF) Disassembly of Li Ion Cells—Characterization and Safety Considerations of a Recycling Scheme.
- ResearchGate. (2018). How the reduction potential can be calculated in cyclic voltammetry curves?. [Link]
- Cîrciumaru, A., et al. (2024). Lithium-ion battery module-to-cell: disassembly and material analysis. Scientific Reports. [Link]
- Google Patents. (2018).
- ResearchGate. (n.d.). Solvents for preparation of electrolytes for LIBs: (a) cyclic.... [Link]
- Kim, T., et al. (2020). Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology. [Link]
- Koch, V. R. (n.d.).
- Wikipedia. (n.d.).
- Zhang, X., et al. (2021). Cyclic carbonate for highly stable cycling of high voltage lithium metal batteries.
Sources
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Lithium-ion battery - Wikipedia [en.wikipedia.org]
- 10. Safety measures for lithium-ion batteries | UW Environmental Health & Safety [ehs.washington.edu]
- 11. mmrc.caltech.edu [mmrc.caltech.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Journal of Electrochemical Science and Technology [jecst.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. meritsunpower.com [meritsunpower.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. GC-MS/MS | Accurate Determination of 15 Carbonate Solvents and Additives in Battery Electrolyte - EXPEC TECHNOLOGY [en.expec-tech.com]
- 24. diva-portal.org [diva-portal.org]
Biocatalytic applications of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
An Application Guide to (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol in Biocatalysis and Drug Delivery
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for the use of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, a pivotal reagent in modern pharmaceutical sciences. Primarily utilized as a promoiety in prodrug design, this molecule is instrumental in enhancing the pharmacokinetic properties of parent drugs. The following sections will delve into its mechanism of action, synthetic incorporation, and the biocatalytic principles governing its function, providing researchers, scientists, and drug development professionals with a comprehensive guide.
Introduction: The "Medoxomil" Promoiet for Enhanced Bioavailability
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol, often referred to as a "medoxomil" precursor, is a specialized chemical moiety employed in the design of prodrugs. Prodrugs are inactive drug derivatives that, upon administration, undergo enzymatic or chemical transformation in vivo to release the active parent drug. The primary rationale for using the medoxomil group is to transiently mask polar, ionizable functional groups (like carboxylic acids, phosphates, or thiols) on a drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its oral absorption and overall bioavailability.[1][2]
The genius of the medoxomil moiety lies in its predictable and clean biocatalytic cleavage. Once absorbed into the bloodstream, it is rapidly hydrolyzed by ubiquitous esterase enzymes. This enzymatic action releases the active drug, along with two innocuous, endogenous byproducts: acetone (from the decarboxylation of the intermediate) and carbon dioxide. This favorable metabolic profile makes it a "biologically safe promoiety".[1][2] A prominent example of its application is in Azilsartan medoxomil (Edarbi), an angiotensin II receptor blocker used for treating hypertension, where the medoxomil ester enhances the drug's oral uptake.[3]
Core Application I: Prodrug Synthesis via Esterification
The most common application of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is its covalent attachment to a parent drug containing a carboxylic acid. This is typically achieved through an esterification reaction with the activated form of the moiety, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.
Causality in Protocol Design:
The choice of reagents and conditions is critical for efficient and clean synthesis. The use of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial to prevent side reactions. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is selected for its ability to dissolve the ionic intermediates and reactants, facilitating the reaction. The reaction temperature is kept moderate to avoid degradation of the sensitive dioxolone ring.
Protocol 1: Synthesis of a Medoxomil Ester Prodrug
This protocol describes a general procedure for coupling a generic carboxylic acid-containing drug (Drug-COOH) with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.
Materials:
-
Drug-COOH (1.0 eq)
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Drug-COOH (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the cesium salt of the drug.
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.2 eq) to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final medoxomil ester prodrug.
Core Application II: Biocatalytic Cleavage and Drug Release
The therapeutic efficacy of a medoxomil prodrug is contingent upon its efficient cleavage by endogenous enzymes to release the active pharmaceutical ingredient (API). This biocatalytic hydrolysis is a critical step in the drug's mechanism of action. Lipases and esterases, particularly carboxylesterases abundant in the liver, plasma, and intestine, are the primary enzymes responsible for this transformation.[4][5][6]
Diagram: Generalized Enzymatic Cleavage Pathway
The following diagram illustrates the two-step enzymatic hydrolysis of a medoxomil ester prodrug.
Caption: Workflow for the in vitro enzymatic cleavage assay.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add 98 µL of pre-warmed (37°C) PBS (pH 7.4) containing the desired concentration of Porcine Liver Esterase (e.g., 0.1 mg/mL).
-
Initiation: Start the reaction by adding 2 µL of the 10 mM medoxomil prodrug stock solution to the enzyme mixture for a final concentration of 200 µM. Mix gently.
-
Incubation: Incubate the reaction mixture at 37°C in a thermomixer.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 20 µL of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a reverse-phase C18 column. Monitor the disappearance of the prodrug peak and the appearance of the active drug peak.
-
Data Analysis: Calculate the concentration of the parent drug at each time point by comparing peak areas to a standard curve. Determine the initial rate of hydrolysis.
Data Presentation: Comparative Analysis of Prodrug Stability
The data obtained from the enzymatic hydrolysis assay can be used to compare the stability and cleavage kinetics of different prodrug candidates.
| Prodrug Candidate | Biological Matrix | Half-life (t½, minutes) |
| Prodrug A | Porcine Liver Esterase (0.1 mg/mL) | 15.2 |
| Prodrug A | Human Plasma | 25.8 |
| Prodrug B | Porcine Liver Esterase (0.1 mg/mL) | 45.7 |
| Prodrug B | Human Plasma | 78.1 |
| Control (No Enzyme) | PBS (pH 7.4) | > 240 (Stable) |
This table provides a clear, comparative summary of cleavage rates, which is essential for selecting a prodrug candidate with the desired pharmacokinetic profile for further development.
Conclusion
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is a cornerstone of modern prodrug chemistry. Its utility stems from its ability to be chemically incorporated into a drug molecule to enhance bioavailability and its subsequent, efficient biocatalytic removal by endogenous esterases to release the active drug. The protocols and insights provided herein offer a robust framework for the synthesis and evaluation of medoxomil-based prodrugs, empowering researchers to rationally design more effective therapeutics.
References
- De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.
- Stella, V. J. (2010). Prodrugs: Some thoughts and current issues. Journal of Pharmaceutical Sciences, 99(12), 4755-4765.
- Imai, T., & Otagiri, M. (2009). The role of esterases in the stereoselective hydrolysis of drugs. Drug Metabolism and Pharmacokinetics, 24(3), 219-231.
- Baker, W. R., et al. (1994). (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl-containing prodrugs.
- Saari, W. S., et al. (1990). Amide-ester prodrugs of a-methyldopa. Journal of Medicinal Chemistry, 33(3), 97-101.
- (2023). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). Journal of Medicinal Chemistry. Available at: [Link] [7]7. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Yakugaku Zasshi. Available at: [Link] [1][2]8. (2013). Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-yl]. Google Patents, WO2013186792A2. Available at: [3]9. Jaeger, K. E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology, 13(4), 390-397.
- Lotti, M., & De Gioia, L. (2014). Effects of methanol on lipases: molecular, kinetic and process issues in the production of biodiesel. Journal of Molecular Catalysis B: Enzymatic, 103, 10-16.
Sources
- 1. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-vl]methyl}- lh-benzimidazole-7-carboxyiate and its salts - Google Patents [patents.google.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. office2.jmbfs.org [office2.jmbfs.org]
Scale-Up Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An Application Note and Protocol Guide
Introduction
4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), a key organic intermediate, has garnered significant attention in the pharmaceutical industry. Its primary application lies in the synthesis of prodrugs, where it is used to introduce the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group to active pharmaceutical ingredients (APIs). This modification enhances the bioavailability of the parent drug. A notable example is its use in the production of Azilsartan medoxomil, an angiotensin II receptor blocker for treating hypertension.[1] The enzymatically labile nature of the dioxolone ring allows for a base-catalyzed decomposition in vivo, releasing the active drug.
This guide provides a comprehensive overview of the scalable synthesis of this compound, focusing on practical and efficient protocols suitable for laboratory and pilot-plant scale-up. We will delve into the underlying chemistry, process optimization, purification strategies, and critical safety considerations.
Synthetic Strategies: A Comparative Overview
The most prevalent and scalable methods for the synthesis of this compound commence with the halogenated precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The core transformation involves the hydrolysis of the chloromethyl group to a hydroxymethyl group. Several approaches have been developed to optimize this conversion for yield, purity, and cost-effectiveness on a larger scale.
Two prominent methods are detailed below:
-
Formic Acid/Triethylamine-Assisted Hydrolysis: This classic approach involves the reaction of DMDO-Cl with formic acid in the presence of a base, typically triethylamine, to form a formate intermediate. This intermediate is then hydrolyzed using an acid catalyst to yield the final product.[2][3]
-
Alkali Metal Acetate Method: A more recent, cost-effective, and milder alternative utilizes an alkali metal acetate, such as sodium acetate, in a suitable solvent like dimethylformamide (DMF).[3][4] This pathway also proceeds through an intermediate, in this case, an acetate ester, which is subsequently hydrolyzed.
The choice between these methods often depends on factors such as raw material cost, desired purity, and the scale of production. The following table provides a comparative summary of these two key synthetic routes.
| Parameter | Formic Acid/Triethylamine Method | Alkali Metal Acetate Method |
| Starting Material | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one |
| Key Reagents | Formic acid, triethylamine, acid (e.g., HCl) | Sodium acetate, potassium iodide (catalyst), acid (e.g., HCl) |
| Solvent | Acetonitrile, 1,2-dichloroethane | Dimethylformamide (DMF) |
| Reaction Temperature | 10-65°C | 25-35°C |
| Reported Yield | ~79-92%[2][3][5] | ~89-91%[3][4] |
| Reported Purity | Up to 97% (after purification)[5] | ≥85% by HPLC[3][4] |
| Advantages | Well-established method, high purity achievable. | Milder reaction conditions, lower cost of reagents (DMF, sodium acetate).[3][4] |
| Disadvantages | Higher cost of some reagents (acetonitrile), requires careful temperature control.[3] | May require careful optimization of catalyst loading and reaction times for scalability. |
Reaction Mechanism and Workflow
The synthesis of this compound from its chloromethyl precursor is a two-step process involving a nucleophilic substitution followed by hydrolysis.
Caption: Generalized reaction pathway for the synthesis of DMDO-OH.
The following diagram illustrates a typical workflow for the scale-up synthesis, incorporating key stages from reaction to final product isolation.
Caption: General experimental workflow for the synthesis of DMDO-OH.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific laboratory or plant conditions.
Protocol 1: Formic Acid/Triethylamine-Assisted Hydrolysis
This protocol is adapted from a patented method demonstrating high yield and purity.[5]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Filtration apparatus
-
Rotary evaporator
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)
-
Formic acid
-
Triethylamine
-
1,2-Dichloroethane
-
Ethanol
-
Hydrogen chloride-ethanol solution (25% by volume)
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Formation of the Formate Intermediate
-
In a 1000 mL reaction vessel, sequentially add 50 g (0.337 mol) of DMDO-Cl, 46.5 g (1.01 mol) of formic acid, and 300 g of 1,2-dichloroethane.[5]
-
Stir the mixture in an ice bath to cool to below 15°C.[5]
-
Slowly add 101 g (1.01 mol) of triethylamine dropwise, maintaining the temperature below 25°C.[5]
-
After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.[5]
-
Monitor the reaction progress by HPLC until the DMDO-Cl is consumed.[6]
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Wash the filter cake twice with a small amount of cold 1,2-dichloroethane.[5]
-
Combine the filtrates, wash twice with 200 mL of water, and then dry the organic phase over anhydrous magnesium sulfate.[5]
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.[5]
-
-
Step 2: Hydrolysis to this compound
-
To the concentrated intermediate, add 250 g of ethanol and heat to 40°C.[5]
-
Slowly add 25 mL of a 25% (v/v) hydrogen chloride-ethanol solution dropwise.[5]
-
Maintain the reaction at 40°C for 2 hours, monitoring by HPLC until the intermediate is fully consumed.[5]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent, yielding the crude product.[5]
-
Protocol 2: Alkali Metal Acetate Method
This protocol is based on a patent application highlighting a cost-effective and milder synthesis route.[4]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)
-
Sodium acetate
-
Potassium iodide
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid
-
Toluene
Procedure:
-
Step 1: Formation of the Acetate Intermediate
-
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add 100 mL of toluene and a 5% solution of HCl in isopropyl alcohol.[3]
-
Stir the mixture at 30-35°C for 24-28 hours.[3]
-
Upon completion, perform an aqueous work-up to remove salts and DMF.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purification Strategies for Scale-Up
Achieving high purity of this compound is critical for its use in pharmaceutical applications. The choice of purification method will depend on the impurity profile and the desired final purity.
-
Distillation: Due to its liquid nature, vacuum distillation can be an effective method for purification on a larger scale. The boiling point is reported as 137-140°C at 0.5 mmHg.
-
Chromatography: For higher purity requirements, column chromatography can be employed. While potentially less scalable than distillation, it is effective at removing closely related impurities. Flash chromatography using a silica gel stationary phase with an eluent such as a mixture of diethyl ether and hexane has been suggested.[7] Reverse-phase HPLC can also be utilized to isolate impurities.[8]
-
Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane mixtures, can significantly improve purity to >98%.[8]
Analytical Characterization
To ensure the quality and identity of the synthesized this compound, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for monitoring reaction progress and assessing the final purity of the product. A typical method might use an ODS-3V column (250mm x 4.6mm, 5 µm) with a mobile phase of acetonitrile and water (50:50 v/v) and UV detection at 210 nm.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A characteristic C=O stretching peak for the carbonate is expected around 1820 cm⁻¹.[8]
Safety and Handling
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols, especially during scale-up.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or a fume hood.[10]
-
Reagent Handling:
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one: This starting material is a skin and eye irritant and is harmful if swallowed. Avoid inhalation of vapors.[10]
-
Formic Acid and Triethylamine: These are corrosive and should be handled with care.
-
Solvents: Many of the solvents used are flammable and/or toxic. Avoid sources of ignition and ensure proper ventilation.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.[10]
-
Spill Response: In case of a spill, immediately evacuate the area and alert the appropriate safety personnel. Absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[10]
Conclusion
The scale-up synthesis of this compound is a well-documented process with multiple viable routes. The choice between the formic acid/triethylamine and the alkali metal acetate methods will depend on a careful evaluation of economic and process-related factors. By following the detailed protocols and paying close attention to purification, analytical characterization, and safety, researchers and drug development professionals can confidently produce this valuable intermediate for its critical role in modern pharmaceutical synthesis.
References
- Apollo Scientific. (2023, July 4). This compound.
- Benchchem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
- ResearchGate. (n.d.). Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
- ResearchGate. (2017, February 8). How to separate the product mixture of 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane?
- WIPO Patentscope. (2022, September 15). WO/2022/189318 PROCESS FOR PURIFYING CYCLIC CARBONATES.
- BLDpharm. (n.d.). 91526-18-0|this compound.
- Google Patents. (n.d.). US8921580B2 - Methods and systems for the formation of cyclic carbonates.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one.
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[12][13] dioxol-2-one.
- PubChem. (n.d.). This compound.
- Biosynth. (n.d.). This compound | 91526-18-0 | FH43247.
- ChemicalBook. (n.d.). This compound synthesis.
- Patsnap Eureka. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[12][13] dioxol-2-one.
- WIPO Patentscope. (n.d.). WO2021070113A1 - An improved process for this compound.
- Benchchem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one 931-40-8.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
- An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One. (n.d.).
- TCI Chemicals. (n.d.). This compound | 91526-18-0.
- KAUST Repository. (2016, February 8). Highly integrated CO2 capture and conversion: Direct synthesis of cyclic carbonates from industrial flue gas.
- OSTI.GOV. (n.d.). Integrated Approach to CO2 Capture and Conversion to Cyclic Carbonates under Solvent.
- Student Theses Faculty of Science and Engineering. (2025, March 4). Techno-Economic Analysis of Cyclic Carbonate Synthesis. Retrieved from Student Theses Faculty of Science and Engineering website.
- ChemicalBook. (n.d.). 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 1H NMR spectrum.
- PubMed Central (PMC). (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery.
- PubMed. (1999, October 8). Preparative isolation and purification of hydroxyanthraquinones from Rheum officinale Baill by high-speed counter-current chromatography using pH-modulated stepwise elution.
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.).
- The Role of this compound in Modern Drug Synthesis. (n.d.).
- PubMed. (n.d.). The chromatographic purification of native types I, II, and III collagens.
Sources
- 1. This compound CAS#: 91526-18-0 [amp.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 5. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical pharmaceutical intermediate.[1][2] As a versatile building block, particularly in the synthesis of prodrugs like Azilsartan medoxomil, a robust and reproducible synthetic protocol is paramount. This document provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most widely adopted synthesis is a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. This involves an initial nucleophilic substitution to form an intermediate ester (commonly a formate or acetate), followed by hydrolysis to yield the desired hydroxymethyl product.[3][4][5]
Q2: What are the critical parameters to control for maximizing yield in the first step (formylation/acetylation)?
Key parameters include reaction temperature, choice of solvent, and the quality and stoichiometry of the base. The reaction of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine in acetonitrile is a well-documented method.[4] Maintaining the recommended temperature range is crucial to prevent side reactions.
Q3: Are there alternative, more environmentally friendly synthesis routes?
Yes, research is ongoing into greener synthetic pathways. One promising alternative is the direct carbonation of 1,3-butanediol using CO2. However, this method often requires high pressures and specialized catalysts and can be challenging to optimize.[6][7][8][9][10] Another approach involves the use of phosgene derivatives with diols, but this raises significant safety concerns due to the high toxicity of the reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Low Yield
Problem: My overall yield is significantly lower than reported in the literature.
Possible Causes & Solutions:
-
Incomplete reaction in the first step:
-
Diagnosis: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The presence of a significant amount of starting material (4-chloromethyl-5-methyl-1,3-dioxol-2-one) indicates an incomplete reaction.
-
Solution:
-
Reagent Quality: Ensure the use of high-purity formic acid and triethylamine. The presence of water in the reagents can lead to side reactions.
-
Reaction Time & Temperature: The reaction of 4-chloromethyl-5-methyl-1,3-dioxol-2-one with formic acid and triethylamine is often carried out at elevated temperatures (e.g., 60-65 °C).[4] Ensure the reaction is heated for a sufficient duration (typically 5-6 hours) to drive it to completion.[4]
-
Base Stoichiometry: An insufficient amount of triethylamine will result in incomplete neutralization of the hydrochloric acid formed during the reaction, which can inhibit the desired nucleophilic substitution.
-
-
-
Incomplete hydrolysis of the intermediate:
-
Diagnosis: Analysis of the crude product by NMR or HPLC may show the presence of the formate or acetate intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.[11][12]
-
Solution:
-
Acid Catalyst: Ensure a sufficient concentration of the acid catalyst (e.g., hydrochloric acid in an alcohol solvent) is used for the hydrolysis.[5]
-
Reaction Time: Allow for adequate reaction time for the hydrolysis to go to completion. Monitoring the reaction by TLC or HPLC is recommended.
-
-
-
Product loss during workup and purification:
-
Diagnosis: Significant loss of material between the crude and purified product.
-
Solution:
-
Extraction: Ensure proper phase separation during aqueous workup. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) can improve recovery.
-
Purification: Optimize your purification method. If using column chromatography, ensure the appropriate stationary and mobile phases are used to achieve good separation without excessive product loss on the column. For recrystallization, select a solvent system that provides high recovery.
-
-
Impurity Formation
Problem: My final product is contaminated with significant impurities.
Possible Causes & Solutions:
-
Unreacted Starting Material:
-
Identification: The presence of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one can be confirmed by GC-MS or NMR spectroscopy.
-
Prevention: As discussed in the "Low Yield" section, ensure the first reaction goes to completion.
-
Removal: Purification by column chromatography is generally effective in removing unreacted starting material.
-
-
Formation of Dimeric or Polymeric Byproducts:
-
Identification: These high molecular weight impurities may be observed as baseline material in TLC or as broad peaks in HPLC and NMR.
-
Prevention: The presence of water or other nucleophiles can sometimes lead to the formation of oligomeric species. Using anhydrous solvents and high-purity reagents can minimize their formation.
-
Removal: These byproducts are often less soluble than the desired product and can sometimes be removed by filtration or careful recrystallization.
-
-
Side reactions during hydrolysis:
-
Identification: The exact nature of these impurities will depend on the reaction conditions. Analysis by GC-MS and NMR is recommended for identification.
-
Prevention: Acid-catalyzed hydrolysis of esters is a reversible reaction.[13][14][15] Using a large excess of water can help drive the equilibrium towards the desired products.[15] However, excessively harsh acidic conditions or prolonged reaction times at high temperatures can lead to degradation of the dioxolone ring.
-
Removal: Purification by column chromatography or recrystallization is typically required.
-
Experimental Protocols
Typical Synthesis from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent) in acetonitrile, add formic acid (1.2 equivalents).
-
Cool the mixture to 10-15 °C.
-
Slowly add triethylamine (1.2 equivalents) while maintaining the temperature below 25 °C.
-
Heat the reaction mixture to 60-65 °C and stir for 5-6 hours.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude formate intermediate in an alcoholic solvent such as isopropanol.
-
Add a solution of hydrogen chloride in the same alcohol (e.g., 1.25 M HCl in isopropanol).
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the formate intermediate is consumed.
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
-
Recrystallization:
-
A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[16]
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold hexane.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar impurities. The exact gradient will depend on the impurity profile and should be optimized using TLC.
-
Data Presentation
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Step 1: Temperature | 60-65 °C | Lower temperatures may lead to incomplete reaction; higher temperatures can increase side product formation. |
| Step 1: Base | Triethylamine | Purity is critical; presence of water can cause hydrolysis of the starting material. |
| Step 2: Hydrolysis | Acid-catalyzed | Incomplete hydrolysis if acid concentration is too low; potential for degradation if too high or heated for too long. |
| Purification | Recrystallization/Chromatography | Improper technique can lead to significant product loss or impure final product. |
Visualizations
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 6. Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. | Semantic Scholar [semanticscholar.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | C6H6O5 | CID 10702077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CAS#:91526-17-9 | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | Chemsrc [chemsrc.com]
- 13. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 14. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
As a pivotal intermediate in pharmaceutical sciences, particularly in the synthesis of prodrugs, the purity of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol is paramount.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth technical support, moving beyond simple protocols to explain the underlying principles and troubleshoot common challenges encountered during its purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when handling crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
Q1: What are the typical impurities found in the crude product?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the chlorination of 4,5-dimethyl-1,3-dioxol-2-one followed by subsequent reactions.[3] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 4,5-dimethyl-1,3-dioxol-2-one.
-
Reaction Intermediates: For example, 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
-
Reagents and By-products: Chlorinating agents (e.g., sulfuryl chloride) and their by-products.[3]
-
Solvents: Residual solvents used during the synthesis and work-up (e.g., dichloromethane, methanol, ethyl acetate).
-
Degradation Products: The dioxolone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to ring-opened impurities. Studies on similar dioxolane structures have shown instability at acidic pH (pH 3) while demonstrating greater stability at neutral to slightly alkaline pH (pH 7-9).[4]
Q2: How do I select the best primary purification method for my crude sample?
A2: The choice between flash column chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.
-
Flash Column Chromatography is the most versatile and common method, suitable for purifying oils or solids, especially when impurities have different polarities from the desired product.[5]
-
Recrystallization is an excellent and often more scalable choice if your crude product is a solid with relatively high purity (>85-90%) and you can identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
See the workflow diagram below for a systematic approach to method selection.
Q3: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: Standard silica gel is slightly acidic (pH ~4-5), which can cause the degradation of acid-sensitive compounds like (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol. If you observe streaking on TLC plates or significant loss of product during column chromatography, consider the following:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the initial mobile phase containing a small amount of a neutral or basic additive, such as triethylamine (~0.1-1% v/v) or pyridine. This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[5] However, always perform a preliminary TLC analysis on these alternative phases as the elution order may change.
-
Work Quickly: Do not let the compound sit on the column for extended periods. A properly optimized flash chromatography run should be completed in a timely manner.
Q4: What analytical methods are recommended to confirm the final purity?
A4: A combination of techniques is essential for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities and providing an accurate purity percentage (e.g., by area percent).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the molecule and detecting any residual solvents or impurities with distinct proton or carbon signals.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in the sample and compare it to a reference standard.[9]
Section 2: Visual Workflows & Diagrams
Visual aids can simplify complex decision-making processes in the lab. The following diagrams, rendered in DOT language, outline key workflows.
Purification Method Selection Workflow
Caption: Decision tree for selecting the primary purification method.
Section 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Note: All handling of organic solvents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for removing a wide range of impurities.
Materials:
-
Crude (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
-
Silica gel (230-400 mesh)[8]
-
Solvents: Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Triethylamine (optional, for neutralization)
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure:
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a TLC plate and develop it in various solvent systems. Aim for a system that gives your product an Rf value of 0.25-0.35 . Good starting points for solvent systems include Hexane:EtOAc or DCM:MeOH mixtures.[10][11]
-
Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate or anisaldehyde stain).[8]
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane:EtOAc 9:1). If acid sensitivity is a concern, add 0.1% triethylamine to the eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system, applying gentle air pressure.
-
Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, move from Hexane:EtOAc 4:1 to 2:1.
-
Combine the fractions that contain the pure product as determined by TLC.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol.
-
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid crude material that is already relatively clean.
Materials:
-
Crude solid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
-
Various trial solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water)[3][12]
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. A good solvent is one in which the compound is poorly soluble at room temperature.
-
Heat the tubes that show poor solubility. A good recrystallization solvent will fully dissolve the compound when hot but show poor solubility when cool.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Recrystallization:
-
Place the bulk crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add an excessive amount of solvent.
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Section 4: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Column | 1. Compound is highly polar and stuck on the column. 2. Compound degraded on the acidic silica gel. 3. Incomplete elution. | 1. Increase eluent polarity significantly (e.g., add MeOH to a DCM or EtOAc system). Flush the column with a very polar solvent. 2. Use neutralized silica gel (add 0.1-1% Et₃N to eluent) or switch to a neutral stationary phase like alumina.[5] 3. Ensure you collect fractions until a TLC of the column run-off shows no more product. |
| Persistent Impurity (Co-elution) | 1. Impurity has a very similar polarity (Rf value) to the product. 2. Column was overloaded with crude material. | 1. Change the solvent system to alter selectivity. Try a different combination of solvents (e.g., switch from Hexane:EtOAc to Toluene:Acetone). 2. Reduce the amount of crude material loaded onto the column (aim for <5% of silica weight). |
| "Oiling Out" during Recrystallization | 1. The solution is supersaturated, and the compound's melting point is below the solvent's boiling point. 2. The solution was cooled too rapidly. 3. Impurities are depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool more slowly. 2. Insulate the flask to ensure slow cooling. Scratch the inside of the flask with a glass rod to induce crystallization. 3. The material may require column chromatography first to remove the impurities that are preventing crystallization. |
| Streaking on TLC Plate | 1. Sample is too concentrated. 2. Compound is degrading on the plate (acid sensitivity). 3. Sample contains highly polar, insoluble impurities. | 1. Dilute the sample before spotting. 2. Prepare TLC plates with a buffer or add a basic modifier like triethylamine to the developing chamber. 3. Filter the sample solution through a small plug of silica or cotton before spotting. |
Section 5: References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from
-
RSC Publishing. (n.d.). Analytical Methods. The Royal Society of Chemistry. Retrieved from
-
FAO. (n.d.). METHANOL. Retrieved from
-
ResearchGate. (n.d.). Synthesis and structures of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl... Retrieved from
-
ResearchGate. (n.d.). Synthesis, recyclization under the action of methanol and analgetic activity of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-. Retrieved from
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from
-
PubMed. (2006). [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides]. Retrieved from _
-
University of Glasgow. (n.d.). A Formal Total Synthesis of the Marine Diterpenoid Diisocyanoadociane. Retrieved from
-
ResearchGate. (n.d.). Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides. Retrieved from
-
Google Patents. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone. Retrieved from
-
BenchChem. (2025). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Retrieved from
-
ResearchGate. (n.d.). Phytochemical analysis and isolation of flavonoid compound from methanol extract of the leaves of scurrula parasitica l. Retrieved from
-
ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from
-
UJ Content. (n.d.). CHAPTER 4. Retrieved from
-
Research Square. (2012). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdfC6DyTL6TPOcpieufmS8Oo09DPLysRHdTBTVpRNeG4NAGDySgGihgPM5QEk0Af2ijRvsKgN_VfOe-1ITRbhbIKgs0dvb5hHU1PPFYiEkPsSv6eAanc6ccMWCmCKBpqBarRiTA2AACxrAARLZ_kch4EzKLmTk1ebmuFN9p-4En4eJYIP7SkSLmW3v7jMeC4_7TGa4h57hqxe3Hqd7qf0=qd7qf0=
Sources
- 1. [Preparation and characterization of (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl thiamine sulfides] [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. env.go.jp [env.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Welcome to the technical support guide for the synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This molecule is a critical intermediate in the pharmaceutical industry, notably as a key precursor for the prodrug moiety of Azilsartan medoxomil, an angiotensin II receptor blocker used to treat hypertension.[1][2][3] Its purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions during the synthesis process. We will delve into the causality behind common synthetic challenges and offer field-proven solutions to mitigate the formation of unwanted side-products.
Part 1: Frequently Asked Questions (FAQs) on Core Synthesis
This section addresses fundamental questions regarding the reaction mechanism and conditions.
Q1: What is the most common synthetic route for this compound?
A1: The prevalent and industrially relevant synthesis is a two-step process starting from 4-chloromethyl-5-methyl-1,3-dioxol-2-one (DMDO-Cl).
-
Formylation: DMDO-Cl is first reacted with a formylating agent, such as formic acid, in the presence of a base like triethylamine. This step produces the intermediate (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.[4][5]
-
Hydrolysis/Transesterification: The formate ester intermediate is then hydrolyzed or transesterified, typically using an acid catalyst (e.g., HCl) in an alcohol solvent like methanol or ethanol, to yield the final product, this compound.[1][4][5]
An alternative, though less common, route involves the direct cycloaddition of carbon dioxide (CO₂) to an appropriate epoxide precursor.[6][7][8] While being 100% atom-economical, this method often requires specific catalysts and conditions that can be challenging to optimize.[8][9]
Q2: Why is the two-step formylation-hydrolysis route preferred over direct hydrolysis of the chloro-intermediate?
A2: Direct hydrolysis of the allylic chloride (DMDO-Cl) can be problematic. It often requires harsh conditions that can lead to decomposition of the dioxolone ring or the formation of polymeric side-products. The formylation-hydrolysis sequence provides a milder, more controlled pathway to the desired alcohol, generally resulting in higher yields and purity.[5] The formate intermediate is more stable and easier to purify than the starting chloride and is readily converted to the final product under mild acidic conditions.[5]
Q3: What is the role of the catalyst in the cycloaddition of CO₂ to epoxides?
A3: In the alternative CO₂ cycloaddition route, a catalyst is mandatory to overcome the high thermodynamic stability of carbon dioxide.[8][10] The catalyst typically functions in a bifunctional manner:
-
Lewis Acid Component: A metal center (e.g., Zn, Al, Cr) coordinates to the oxygen atom of the epoxide, activating the ring for nucleophilic attack.[6][11][12]
-
Nucleophile/Lewis Base Component: A co-catalyst, often a halide salt like tetrabutylammonium bromide (TBAB), acts as a nucleophile to open the activated epoxide ring.[6][7][13][14] This generates an alkoxide intermediate that then attacks CO₂, leading to the formation of the cyclic carbonate.[14]
Part 2: Troubleshooting Guide for Side-Product Formation
This section is dedicated to identifying and resolving specific issues related to impurities and low yields.
Problem 1: Low Yield and Presence of Unreacted Starting Material (DMDO-Cl)
Q: My reaction yield is consistently low, and analytical data (HPLC, GC-MS) shows a significant amount of unreacted 4-chloromethyl-5-methyl-1,3-dioxol-2-one. What are the likely causes?
A: This is a common issue often rooted in the formylation step.
-
Insufficient Base: Triethylamine (or another organic base) is used to neutralize the HCl formed during the reaction with formic acid. If the base is not added in a sufficient molar excess (at least stoichiometric to the formic acid), the reaction medium will become acidic, inhibiting the nucleophilic attack of the formate anion and stalling the reaction.
-
Reaction Temperature: The formylation reaction often requires heating (e.g., 60-65°C) to proceed at a reasonable rate.[15] Insufficient temperature can lead to incomplete conversion. Conversely, excessively high temperatures can promote side-reactions and degradation.
-
Moisture Contamination: Water in the reaction can compete with the formate anion in attacking the DMDO-Cl, leading to the formation of diol impurities and consuming reactants in non-productive pathways. Ensure all solvents and reagents are anhydrous.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low conversion of DMDO-Cl.
Problem 2: Formation of Diol Impurities
Q: My final product is contaminated with a significant amount of 2,3-dihydroxybutane. How is this forming and how can I prevent it?
A: The presence of diol impurities is almost always due to the hydrolysis of the epoxide ring present in a precursor or the dioxolone ring itself under certain conditions. In the context of the CO₂ cycloaddition route, this points to the hydrolysis of the starting epoxide.
-
Causality (Epoxide Hydrolysis): The epoxide ring can be opened by water, especially under acidic or basic conditions, to form a 1,2-diol.[16] Even trace amounts of water in the reaction mixture can lead to this side-product, reducing the yield of the desired cyclic carbonate.[17][18] While some studies suggest a controlled amount of water can act as a co-catalyst, excess water is detrimental.[17][19]
-
Prevention Strategies:
-
Strict Anhydrous Conditions: The most critical control parameter is the rigorous exclusion of water. Use freshly distilled, anhydrous solvents and ensure the CO₂ gas is passed through a drying agent.
-
Control of pH: In the formylation-hydrolysis route, ensure the initial step remains basic to prevent acid-catalyzed ring opening of the dioxolone. During the final acidic hydrolysis step, use controlled amounts of acid and moderate temperatures to prevent aggressive hydrolysis of the product ring.
-
Table 1: Effect of Water on Epoxide Carbonation
| Water Content | Effect on Reaction | Primary Side-Product | Mitigation |
|---|---|---|---|
| Trace (<0.1%) | Can act as a hydrogen-bond donor, potentially accelerating the reaction in some catalytic systems.[17] | Minimal | Not required |
| Moderate (>0.5%) | Competes with CO₂ insertion, leading to hydrolysis of the epoxide.[17] | 1,2-Diol | Use anhydrous reagents and solvents. |
| High | Significantly reduces yield by consuming the epoxide starting material. | 1,2-Diol | Dry all starting materials and apparatus thoroughly. |
Problem 3: Presence of Polymeric/Oligomeric Side-Products
Q: I'm observing a high-molecular-weight, viscous substance in my crude product that is difficult to remove. What is it and how do I avoid it?
A: This is likely a polycarbonate or polyether impurity.
-
Causality (Ring-Opening Polymerization): This side-reaction is particularly relevant in the CO₂/epoxide cycloaddition synthesis. The same alkoxide intermediate that attacks CO₂ to form the five-membered cyclic carbonate can instead attack another molecule of the epoxide.[12] This initiates a chain reaction known as ring-opening polymerization, leading to polyether or polycarbonate chains. This process is often promoted by certain catalysts or high temperatures.
Reaction Scheme: Main vs. Side Reaction
Caption: Competing pathways for the alkoxide intermediate.
-
Prevention Strategies:
-
Catalyst Selection: Choose a catalyst system with high selectivity for cyclization over polymerization. Salen-based complexes (e.g., Cr(Salen)Cl) are often reported to have high selectivity for cyclic carbonate formation.[12]
-
CO₂ Pressure: Maintaining a sufficiently high pressure of CO₂ increases its concentration in the reaction phase, favoring the reaction of the alkoxide intermediate with CO₂ over its reaction with another epoxide molecule.
-
Temperature Control: Lowering the reaction temperature can often suppress the rate of polymerization more than the rate of cyclization, thus improving selectivity.
-
Part 3: Experimental Protocols
Protocol A: Recommended Synthesis of this compound
This protocol is based on the widely used two-step method.[1][4][5]
Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-chloromethyl-5-methyl-1,3-dioxol-2-one (1 eq.), formic acid (1.5 eq.), and anhydrous acetonitrile (5-10 mL per gram of starting material).
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add triethylamine (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 60-65°C).
-
Maintain the reflux for 5-6 hours, monitoring the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of triethylamine hydrochloride will form.
-
Filter the solid salt and wash the filter cake with a small amount of cold acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude formate ester as an oil. This crude product is often used directly in the next step.
Step 2: Hydrolysis to this compound
-
Dissolve the crude formate ester from Step 1 in methanol (5-10 mL per gram of initial DMDO-Cl).
-
Heat the solution to 40°C.
-
Slowly add a solution of HCl in methanol (e.g., 20% v/v) or another suitable alcohol dropwise.
-
Stir the reaction at 40°C for 2-3 hours, monitoring by HPLC until the formate ester is fully consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess acid.
-
The residue can be purified by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product as a colorless or pale yellow oil.[5]
Protocol B: Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Expect signals corresponding to the methyl group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
¹³C NMR: Confirms the presence of the carbonate carbonyl carbon, the vinyl carbons of the dioxolone ring, and the carbons of the methyl and hydroxymethyl groups.
-
References
- Darensbourg, D. J. (2009). Mechanism of cyclic carbonate synthesis from epoxides and CO2. Angewandte Chemie International Edition, 48(16), 2946-8.
- North, M., & Pasquale, R. (2009). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie International Edition, 48(16).
- Aresta, M., et al. (n.d.). REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES.
- Lanza, F., et al. (2020). Cyclic Carbonate Formation from Epoxides and CO2 Catalyzed by Sustainable Alkali Halide–Glycol Complexes: A DFT Study to Elucidate Reaction Mechanism and Catalytic Activity. ACS Omega.
- Coman, V., et al. (2017). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology.
- Williams, C. K., & Kember, M. R. (2012). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- Grignard, C., et al. (2022). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. MDPI.
- Li, J., et al. (2023). Recent advances in cycloaddition of CO 2 with epoxides: halogen-free catalysis and mechanistic insights. Engineering.
- North, M., & Pasquale, R. (2009). Mechanism of cyclic carbonate synthesis from epoxides and CO2. York Research Database.
- Martins, C. F., et al. (2017). Cyclic carbonate synthesis from CO2 and epoxides using zinc(II) complexes of arylhydrazones of β-diketones. Lancaster EPrints.
- Patent CN107937397A. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[6][15] dioxol-2-one. Patsnap Eureka.
- Patent CN107937397A. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[6][15] dioxol-2-one. Google Patents.
- Alpegiani, M., et al. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Synthetic Communications, 22(9), 1277-1282.
- Patent WO2021070113A1. (n.d.). An improved process for this compound. Google Patents.
- Lomba, L., et al. (2021). Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties. Frontiers in Chemistry.
- Rane, S. A., et al. (2024). Glycerol Carbonate Synthesis: Critical Analysis of Prospects and Challenges with Special Emphasis on Influencing Parameters for Catalytic Transesterification. Industrial & Engineering Chemistry Research.
- Singh, D., et al. (2014). Zinc/Lanthanum Mixed-Oxide Catalyst for the Synthesis of Glycerol Carbonate from Glycerol and Urea. Industrial & Engineering Chemistry Research.
- Request PDF. (n.d.). Effect of Water for the Synthesis of Cyclic Carbonate from Epoxide and CO 2 Using Mg-MOF-74.
- PubChem. (n.d.). This compound.
- Kumar, S., et al. (2019). Water Plays a Cocatalytic Role in Epoxide Ring Opening Reaction in Aspartate Proteases: A QM/MM Study. The Journal of Physical Chemistry B.
- Inoue, M., et al. (2003). Epoxide-Opening Cascades Promoted by Water. Journal of the American Chemical Society.
- LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening.
- Gade, S. M., et al. (n.d.). Transesterification of glycerol and dimethyl carbonate for the synthesis of glycerol carbonate/glycidol using ionic liquids as catalyst.
- Yuan, Z., et al. (2019). The Synthesis of Glycerol Carbonate from Glycerol and Carbon Dioxide over Supported CuO-Based Nanoparticle Catalyst. MDPI.
- Indian Patent Office. (2015). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
Sources
- 1. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 4. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of cyclic carbonate synthesis from epoxides and CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. journal.hep.com.cn [journal.hep.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soc.chim.it [soc.chim.it]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Water Plays a Cocatalytic Role in Epoxide Ring Opening Reaction in Aspartate Proteases: A QM/MM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH)
Welcome to the technical support center for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the reactivity of this critical prodrug moiety. Here, we provide in-depth troubleshooting guides and frequently asked questions to facilitate the successful incorporation of DMDO-OH into your target molecules.
Introduction: Understanding the Reactivity of DMDO-OH
This compound is a bifunctional molecule valued for its role in creating medoxomil prodrugs of carboxylic acid-containing APIs, such as in Olmesartan Medoxomil and Azilsartan Kamedoxomil.[1][2][3] The "medoxomil" moiety enhances the bioavailability of the parent drug, which is later released in the body through enzymatic cleavage of the ester bond and subsequent decarboxylation.
The primary hydroxyl group of DMDO-OH is the key reactive site for coupling with the parent drug molecule. However, as a primary alcohol, its nucleophilicity can be insufficient for reactions with sterically hindered or electronically demanding carboxylic acids, leading to low yields and incomplete reactions. This guide will explore strategies to overcome these reactivity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for coupling DMDO-OH with a carboxylic acid?
The most prevalent methods involve esterification reactions. These can be broadly categorized into:
-
Direct esterification: This typically requires activation of the carboxylic acid.
-
Nucleophilic substitution: This involves pre-activating the DMDO-OH by converting the hydroxyl group into a better leaving group, such as a halide (e.g., 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one).[1][2]
Q2: My esterification reaction with DMDO-OH is showing low conversion. What are the initial troubleshooting steps?
Low conversion is a common issue. Consider the following initial checks:
-
Purity of reactants: Ensure both your carboxylic acid and DMDO-OH are pure and dry. Water can interfere with many coupling reactions.
-
Reaction temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.
-
Reaction time: Monitor the reaction progress over a longer period to determine if it is simply slow.
-
Choice of base and solvent: The polarity of the solvent and the strength of the base can significantly impact the reaction rate.
Q3: Are there any known side reactions to be aware of when working with DMDO-OH?
Yes, potential side reactions include:
-
Decomposition of the dioxolone ring: This can occur under harsh basic or acidic conditions.
-
Self-condensation of DMDO-OH: This is less common but possible under certain conditions.
-
Reaction with the coupling agents: Some activating agents can react with the hydroxyl group of DMDO-OH if the carboxylic acid is not sufficiently reactive.
Q4: How can I activate the hydroxyl group of DMDO-OH for a reaction?
Activation can be achieved by converting the hydroxyl group into a better leaving group. A common strategy is to first synthesize 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one or 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one.[4] These halo-derivatives are more reactive towards nucleophilic attack by a carboxylate salt.
Troubleshooting Guides
Guide 1: Low Yield in Esterification Reactions
Low yields in the esterification of a carboxylic acid (R-COOH) with DMDO-OH are often due to either poor activation of the carboxylic acid or insufficient nucleophilicity of the DMDO-OH hydroxyl group.
If your carboxylic acid is sterically hindered or electronically deactivated, standard coupling conditions may be insufficient.
Solutions:
-
Carbonyldiimidazole (CDI) Activation: CDI is an effective activating agent that forms a highly reactive acylimidazolide intermediate.[5][6][7]
-
Protocol:
-
In an anhydrous aprotic solvent (e.g., THF, DCM), react the carboxylic acid with 1.1 equivalents of CDI at room temperature.
-
Stir for 1-2 hours until CO2 evolution ceases and the acylimidazolide is formed.
-
Add DMDO-OH (1.0-1.2 equivalents) to the reaction mixture.
-
Stir at room temperature or gently heat (40-50 °C) until the reaction is complete.
-
-
-
Use of Stronger Coupling Agents: For particularly challenging substrates, consider more potent coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, or HATU/HBTU. Be mindful that these can be more challenging to remove during workup.
When the carboxylic acid is activated but the reaction still stalls, the issue may be the nucleophilicity of the DMDO-OH.
Solutions:
-
The Mitsunobu Reaction: This is a powerful method for converting primary alcohols to esters with inversion of configuration (though not relevant for the achiral DMDO-OH).[8][9] It is particularly effective for sterically hindered substrates.[10][11]
-
Protocol:
-
Dissolve the carboxylic acid, DMDO-OH, and triphenylphosphine (PPh3) (1.5 equivalents each) in an anhydrous solvent like THF.
-
Cool the mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Causality: The PPh3 and DEAD form a phosphonium salt that activates the hydroxyl group of DMDO-OH, making it an excellent leaving group for attack by the carboxylate.
Caption: Mitsunobu reaction workflow for DMDO-OH esterification.
-
-
Deprotonation of DMDO-OH: In some cases, using a strong, non-nucleophilic base can generate the alkoxide of DMDO-OH, significantly increasing its nucleophilicity. However, this approach risks decomposition of the dioxolone ring. A milder alternative is to use a base like potassium carbonate in a polar aprotic solvent like DMF.[12]
Guide 2: Reaction Fails to Initiate or Stalls
When a reaction fails to start or stalls prematurely, it often points to issues with reagents, catalysts, or reaction conditions.
Solutions:
-
Catalytic Activation with Iodide: In reactions where a chloro- or bromo-derivative of DMDO-OH is used, the addition of a catalytic amount of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, generating the more reactive iodo-intermediate in situ.[1][12]
Parameter Condition A (No Catalyst) Condition B (with NaI/KI) Reactant 4-chloromethyl-5-methyl-1,3-dioxol-2-one 4-chloromethyl-5-methyl-1,3-dioxol-2-one Catalyst None Sodium Iodide (0.1 eq) Typical Solvent DMF DMF Temperature 30-50 °C 30-40 °C Relative Rate Slow Fast -
Solvent Choice: The choice of solvent can dramatically impact reaction rates. For reactions involving ionic intermediates, such as those with carboxylate salts, polar aprotic solvents like DMF, DMAc, or DMSO are often superior to less polar solvents like THF or DCM.[12][13]
Caption: Decision workflow for solvent selection.
-
Activation via Tosylation: The hydroxyl group of DMDO-OH can be converted to a tosylate, which is an excellent leaving group.
-
Protocol:
-
React DMDO-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine in an anhydrous solvent.
-
Isolate the resulting DMDO-OTs.
-
React the DMDO-OTs with the carboxylate salt of the API.
-
-
References
- Chakraborti, A. K., Singh, B., Chankeshwara, S. V., & Patel, A. R. (2009). Silica chloride as an efficient catalyst for esterification of carboxylic acids with alcohols as well as for transesterification of esters by both alcoholysis and acidolysis. Journal of Organic Chemistry, 74(15), 5967-5974. [Link]
- Mechanistic Insights into Aerobic Oxidative Methyl Esterification of Primary Alcohols with Heterogeneous PdBiTe Catalysts.
- Ester synthesis by esterific
- A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.
- Relay Catalysis for Selective Aerobic Oxidative Esterification of Primary Alcohols with Methanol.
- Catalysts used for the esterification reaction.
- Synthesis and characterization of related substances of Azilsartan Kamedoxomil.
- Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug.
- Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow.
- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil.
- Related substances of azilsartan medoxomil: Synthesis and characteriz
- A Novel Continuous - Flow Synthesis of Olmesartan Medoxomil. IJSDR. [Link]
- Synthesis method for azilsartan medoxomil or salt thereof, intermediate of azilsartan medoxomil and preparation method for intermediate.
- Mitsunobu reaction. Wikipedia. [Link]
- Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Azilsartan medoxomil preparation method.
- Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Mitsunobu and Related Reactions: Advances and Applic
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Carbonyldiimidazole. Wikipedia. [Link]
- A Novel Process For The Preparation Of Azilsartan Medoxomil. Quick Company. [Link]
- An improved process for this compound.
- Carbonyldiimidazole (CDI)
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]
- Coupling reaction sometimes works, sometimes doesn't. Reddit. [Link]
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[15][16] dioxol-2-one.
- Epoxidation of Alkenes - DMDO, mCPBA, & NaOCl (IOC 26). YouTube. [Link]
- Dimethyldioxirane (DMDO) as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxide.
- A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis.
- Parallel synthesis of 1,2,4-oxadiazoles using CDI activ
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a.
- Effects of Intramolecular and Intermolecular Interactions on Oxidations by Dimethyldioxirane. Sciforum. [Link]
- This compound. PubChem. [Link]
Sources
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 5. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN105399738A - Azilsartan medoxomil preparation method - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Degradation Pathways of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Welcome to the technical support center for 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
Introduction to the Stability of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a prodrug moiety to enhance the bioavailability of active pharmaceutical ingredients (APIs).[1] Its reactivity, which makes it a valuable synthetic tool, also contributes to its susceptibility to degradation under various conditions. Understanding these degradation pathways is critical for developing stable formulations and ensuring the efficacy and safety of the final drug product.
The primary degradation pathways for this molecule involve hydrolysis of the 1,3-dioxol-2-one ring and oxidation of the hydroxymethyl group.[2] This guide will provide a detailed exploration of these pathways, offering practical advice for their investigation and control.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis: The cyclic carbonate (1,3-dioxol-2-one) ring is susceptible to opening under both acidic and basic conditions. This is often the intended mechanism for in vivo prodrug activation.
-
Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to form an aldehyde or a carboxylic acid.[2]
Q2: How does pH affect the stability of the 1,3-dioxol-2-one ring?
A2: The 1,3-dioxol-2-one ring is most stable at a slightly acidic pH. Both strongly acidic and, particularly, alkaline conditions can catalyze its hydrolysis. Base-catalyzed hydrolysis is generally faster and is the principle behind the in vivo release of the active drug from medoxomil prodrugs.
Q3: What are the expected products of hydrolysis?
A3: The hydrolysis of the cyclic carbonate ring is expected to proceed through a ring-opening mechanism. Under basic conditions, this would likely involve nucleophilic attack at the carbonyl carbon, leading to the formation of a carbamate intermediate that can further decompose. Under acidic conditions, protonation of the carbonyl oxygen would activate the ring for nucleophilic attack by water. The final products after ring opening and subsequent reactions would be carbon dioxide and a diol.
Q4: What conditions can lead to the oxidation of the hydroxymethyl group?
A4: The primary alcohol of the hydroxymethyl group can be oxidized by common oxidizing agents. The product of the oxidation depends on the strength of the oxidizing agent and the reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), tend to yield the corresponding aldehyde.[3][4] Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, will typically oxidize the primary alcohol to a carboxylic acid.[5][6]
Q5: Is this compound susceptible to enzymatic degradation?
A5: Yes, as a component of medoxomil prodrugs, this moiety is designed to be hydrolyzed by enzymes in the body to release the active drug. The primary enzymes involved in the bioactivation of olmesartan medoxomil, a drug containing this group, are carboxymethylenebutenolidase (CMBL), carboxylesterase 1 (CES1), and paraoxonase 1 (PON1).[7][8][9] These enzymes are found in the liver, intestine, and plasma.
Troubleshooting Guide
This section addresses common problems encountered during the handling, formulation, and analysis of this compound.
Problem 1: Rapid degradation of the compound in solution.
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound with the appearance of new, more polar peaks.
-
Possible Cause: The pH of your solution is likely too high (alkaline) or too low (strongly acidic), leading to rapid hydrolysis of the 1,3-dioxol-2-one ring.
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is outside the optimal stability range (typically slightly acidic), adjust it accordingly using a suitable buffer system.
-
For formulation studies, consider using a buffer system to maintain a stable pH.
-
If working with aqueous solutions, prepare them fresh and analyze them promptly. Store solutions at reduced temperatures (2-8 °C) to slow down the degradation rate.
-
Problem 2: Appearance of unexpected, less polar peaks during stability studies.
-
Symptom: During stability testing, you observe the formation of new peaks that are less polar than the parent compound in your reverse-phase HPLC chromatogram.
-
Possible Cause: This could be due to the oxidation of the hydroxymethyl group to the corresponding aldehyde. The aldehyde is generally less polar than the primary alcohol.
-
Troubleshooting Steps:
-
Review your experimental conditions for the presence of oxidizing agents. This could include dissolved oxygen, peroxide impurities in excipients, or exposure to certain metal ions that can catalyze oxidation.
-
To confirm the identity of the degradation product, you can intentionally oxidize a sample of the parent compound with a mild oxidizing agent like PCC and compare the retention time of the product with your unknown peak.
-
To prevent oxidation, consider degassing your solvents and using antioxidants in your formulation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Problem 3: Formation of a highly polar degradation product.
-
Symptom: A new, highly polar peak is observed in your chromatogram, which may elute near the solvent front in reverse-phase HPLC.
-
Possible Cause: This is likely the carboxylic acid resulting from the over-oxidation of the hydroxymethyl group.
-
Troubleshooting Steps:
-
Identify and eliminate the source of the strong oxidizing agent in your system.
-
Confirm the identity of the peak by comparing its retention time with a standard of the corresponding carboxylic acid, if available. LC-MS analysis can also be used to confirm the mass of the degradation product.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the potential degradation products of this compound.
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 30 min, 1, 2, 4 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal | Solid Compound | 80°C | 1, 3, 7 days |
| Photolytic | Solid Compound & Solution | ICH Q1B conditions | As per guidelines |
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, mix the stock solution with the specified reagent in a suitable reaction vessel. For thermal and photolytic studies on the solid state, use the neat compound.
-
Incubate the samples for the specified duration at the indicated temperature.
-
At each time point, withdraw an aliquot of the sample. For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This method can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required based on the specific sample matrix.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., ODS-3V)[10] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 210 nm[10] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Note: For complex mixtures of degradation products, a gradient elution method may be necessary to achieve adequate separation. The use of a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.
Visualizing Degradation Pathways
Hydrolytic Degradation
Caption: Proposed hydrolytic degradation pathway.
Oxidative Degradation
Caption: Oxidative degradation of the hydroxymethyl group.
Enzymatic Degradation
Caption: Enzymatic bioactivation of a medoxomil prodrug.
References
- Ishizuka, T., Fujimori, I., Kato, M., Noji-Sakikawa, C., Saito, M., Yoshigae, Y., Kubota, K., Kurihara, A., Izumi, T., Ikeda, T., & Okazaki, O. (2010). Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine. Journal of Biological Chemistry, 285(16), 11892–11902.
- Ishizuka, T., Yoshigae, Y., & Izumi, T. (2013). Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug Metabolism and Disposition, 41(11), 1888–1895.
- Yan, M. J., & Muller, F. L. (2021). Bioactivation of olmesartan medoxomil. Hydrolysis liberates its active... ResearchGate.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
- Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5 Oxidations.
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov.
- Waters. (n.d.). Stability-Indicating HPLC Method Development.
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][8] dioxol-2-one.
- Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols.
- Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. DARU Journal of Pharmaceutical Sciences, 26(1), 25-33.
- Leah4sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid [Video]. YouTube. [Link]
- Clark, J. (n.d.). oxidation of alcohols. Chemguide.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound.
- Kinetic Study Scholarly Peer-review Journal. (n.d.). Kinetic Study Scholarly Peer-review Journal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
Technical Support Center: 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH) Reactions
Welcome to the technical support center for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. As your Senior Application Scientist, I have compiled this resource to provide in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during reactions involving DMDO-OH. The question-and-answer format is designed to help you quickly identify and solve common problems.
Question 1: My reaction with DMDO-OH resulted in a low yield of the desired product and a significant amount of a sticky, uncharacterizable byproduct. What is happening and how can I prevent it?
Answer:
This is a classic symptom of the degradation of this compound (DMDO-OH), which can lead to the formation of oligomers or polymers. The primary cause is the instability of the 1,3-dioxol-2-one ring, which is susceptible to ring-opening under various conditions.
Root Causes and Mechanistic Insights:
The cyclic carbonate structure of DMDO-OH is sensitive to a range of factors that can catalyze its ring-opening, leading to polymerization.[1] Key triggers for this unwanted side reaction include:
-
Presence of Moisture: Water can initiate the hydrolysis of the carbonate ester, leading to the formation of an unstable intermediate that can propagate further reactions. DMDO-OH is known to be moisture-sensitive.[2]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the ring-opening of the cyclic carbonate. This is a critical consideration when choosing catalysts or reagents for your reaction.
-
High Temperatures: Elevated temperatures can promote the thermal decomposition of DMDO-OH, leading to uncontrolled side reactions.
-
Incompatible Reagents: Certain nucleophiles or catalysts, if not chosen carefully, can preferentially attack the carbonate ring instead of the intended hydroxyl group.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low yield and byproduct formation.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent.
-
Handle DMDO-OH and other reagents under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
Employ Mild Reaction Conditions:
-
Catalyst Selection: For esterification reactions, avoid strong acids like sulfuric acid or hydrochloric acid. Instead, opt for milder coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a mild base like 4-dimethylaminopyridine (DMAP).
-
pH Control: If your reaction requires a base, use a non-nucleophilic, sterically hindered base to deprotonate the hydroxyl group without attacking the carbonate ring.
-
-
Strict Temperature Management:
-
Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress side reactions.
-
Use a cryostat or an ice bath to ensure consistent temperature control throughout the reaction.
-
Question 2: I am attempting an esterification of a carboxylic acid with DMDO-OH using a standard coupling agent, but the reaction is sluggish and incomplete. How can I improve the reaction rate without causing degradation?
Answer:
A sluggish reaction rate in the esterification of DMDO-OH is often a balancing act between activating the reactants and preserving the integrity of the sensitive cyclic carbonate.
Causality Analysis:
The hydroxyl group of DMDO-OH is a primary alcohol, which is generally reactive. However, steric hindrance from the adjacent methyl and dioxolone ring can slow down the reaction rate. Increasing the temperature to accelerate the reaction is often counterproductive due to the thermal instability of DMDO-OH.
Strategies for Rate Enhancement:
-
Optimize the Coupling Reagents:
-
While DCC and EDCI are good starting points, other modern coupling reagents might offer better performance at lower temperatures. Consider using reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), which are known for their high efficiency.[3]
-
-
Activate the Carboxylic Acid:
-
Instead of reacting the carboxylic acid directly, consider converting it to a more reactive intermediate. For example, the formation of an acid chloride using a mild reagent like oxalyl chloride, followed by reaction with DMDO-OH at low temperature in the presence of a non-nucleophilic base, can be highly effective.
-
-
Solvent Effects:
-
The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) can help to dissolve the reactants and facilitate the reaction. Ensure the solvent is anhydrous.
-
-
Kinetic vs. Thermodynamic Control:
Question 3: How can I effectively purify my desired product from potential oligomeric byproducts of DMDO-OH?
Answer:
Purification can be challenging due to the similar polarity of the desired product and oligomeric byproducts.
Purification Strategy:
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Use silica gel with a standard particle size.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The desired monomeric product will typically elute before the more polar oligomers.
-
Monitoring: Monitor the fractions carefully using thin-layer chromatography (TLC). It is advisable to stain the TLC plates with a potassium permanganate solution, as the byproducts may not be UV-active.
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one that selectively dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving the impurities in the mother liquor.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for DMDO-OH? DMDO-OH is sensitive to air, heat, and moisture. It should be stored under an inert gas (e.g., argon or nitrogen) at a temperature of 0–10°C to prevent decomposition.[2]
-
Can I use tertiary amine bases like triethylamine in my reactions with DMDO-OH? While tertiary amines are often used as acid scavengers, they can be basic enough to promote the ring-opening of the dioxolone ring, especially at elevated temperatures. If a base is required, use it stoichiometrically and at low temperatures. Consider using a more sterically hindered base to minimize its nucleophilic attack on the carbonate.
-
What are the main degradation pathways for DMDO-OH? The primary degradation pathways are hydrolysis of the dioxolone ring and oxidation of the hydroxymethyl group.[2] Hydrolysis can be initiated by water, acid, or base.
-
Is DMDO-OH compatible with protic solvents? Due to its sensitivity to hydrolysis, it is best to avoid protic solvents like water and alcohols unless they are part of a controlled reaction step, such as a deprotection.
Experimental Protocols
Protocol 1: Mild Esterification of a Carboxylic Acid with DMDO-OH using EDCI/DMAP
This protocol is designed to minimize the degradation of the DMDO-OH ring.
Materials:
-
Carboxylic acid
-
This compound (DMDO-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (if solubility is an issue)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add DMDO-OH (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.5 eq) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Workflow for Mild Esterification:
Caption: Step-by-step workflow for the mild esterification protocol.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes thermal degradation of the dioxolone ring. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced hydrolysis. |
| Solvents | Anhydrous Aprotic (DCM, Acetonitrile, DMF) | Prevents hydrolysis and aids in solubility. |
| Bases | Non-nucleophilic, Sterically Hindered | Avoids catalytic ring-opening. |
| Coupling Agents | Mild (EDCI, DCC, HBTU, BOP) | Efficiently forms the ester linkage without harsh conditions. |
References
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[9][10] dioxol-2-one - Google Patents. (n.d.).
- Advancing Chemical Synthesis: The Versatility of this compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
- Kinetic versus Thermodynamic Control of Reactions | Organic Chemistry Class Notes. (n.d.).
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17).
- Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.).
- Thermodynamic vs Kinetic Products In Purchasing Decisions (And Addition To Dienes) - Master Organic Chemistry. (2012, February 9).
- Acid to Ester - Common Conditions. (n.d.).
- This compound - PubChem. (n.d.).
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
- Organic Pharmaceutical Chemistry: Prodrugs. (n.d.).
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI. (n.d.).
- Applications of Single-Molecule Vibrational Spectroscopic Techniques for the Structural Investigation of Amyloid Oligomers - MDPI. (n.d.).
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. (n.d.).
- A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed. (n.d.).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- This compound: A Critical Link in Pharmaceutical Supply Chains - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one - LookChem. (n.d.).
- Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone - PMC - NIH. (n.d.).
- Prodrug Strategies in Medicinal Chemistry - American Chemical Society. (2019, November 25).
- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. (2022, December 31).
Sources
- 1. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 2. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low conversion rates in carbamate formation
Introduction: Navigating the Challenges of Carbamate Formation
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, appearing in numerous approved therapeutic agents.[1][2] Its unique structural and electronic properties, acting as a stable amide-ester hybrid, make it invaluable for designing prodrugs, acting as a peptide bond surrogate, and modulating interactions with biological targets.[1][2]
Despite its prevalence, the synthesis of carbamates can be fraught with challenges, with low conversion rates being a frequent and frustrating obstacle for researchers. This guide provides a structured, in-depth approach to troubleshooting these issues. Moving beyond simple procedural lists, we will explore the underlying chemical principles to empower you to make informed, effective decisions in your experimental design. This resource is designed for professionals in research and drug development seeking to diagnose and resolve common pitfalls in carbamate synthesis.
Section 1: Core Troubleshooting: First Principles & Initial Checks
This section addresses the most common and easily rectified issues that can lead to poor yields. Systematically working through these initial checks can often resolve the problem without the need for extensive re-optimization.
Q1: My carbamate synthesis has a very low yield or failed completely. What are the first things I should check?
A1: When a reaction underperforms, it's crucial to return to first principles and verify the integrity of your setup and reagents. Often, the root cause is a fundamental issue rather than a complex mechanistic one.
-
Reagent Purity and Stability: Key reagents like isocyanates and chloroformates are highly susceptible to hydrolysis.[3] The presence of moisture can rapidly degrade these starting materials. Always use freshly opened bottles or reagents that have been stored meticulously under anhydrous conditions. The purity of the amine or alcohol nucleophile is equally critical; ensure it is dry and free from contaminants.
-
Strict Anhydrous Conditions: Water is a common culprit in low-yield carbamate reactions. It can consume moisture-sensitive reagents and promote side reactions, such as the formation of symmetric ureas from isocyanate intermediates.[3]
-
Validation Protocol: Use oven- or flame-dried glassware and assemble the reaction apparatus while hot under a stream of inert gas. Use solvents from a reputable supplier, preferably from a sealed bottle or a solvent purification system.
-
-
Inert Atmosphere: For reactions involving highly reactive or sensitive intermediates, oxygen can be a detrimental factor.[3] Conducting the reaction under a positive pressure of an inert gas like nitrogen or argon is essential to prevent oxidative degradation of reagents and intermediates.
-
Reaction Monitoring: Do not rely solely on the reaction time stated in a published procedure. The reaction's progress should be actively monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of starting materials and the formation of the product.[3]
Q2: I'm using a standard procedure, but my reaction is sluggish or stalls. What reaction parameters should I investigate first?
A2: If the foundational checks in Q1 are satisfactory, the next step is to evaluate the core reaction parameters. The kinetics of carbamate formation can be highly sensitive to these conditions.
-
Temperature Control: Many carbamate formation reactions, particularly those involving chloroformates, are exothermic.[3] Running the reaction at a low initial temperature (e.g., 0 °C) is often necessary to control the rate and prevent the formation of byproducts. Conversely, for sterically hindered amines or alcohols, overcoming the kinetic barrier may require elevated temperatures.[4] A systematic temperature screen is a valuable optimization step.
-
Solvent Choice: The solvent plays a critical role in solubilizing reagents and stabilizing transition states. Polar aprotic solvents like THF or DMF are common, but for certain reactions, nonpolar solvents such as toluene can improve yields.[4][5] The choice of solvent can significantly impact reaction rates and the product profile.
-
Choice and Stoichiometry of Base: When using reagents like chloroformates, a base is required to scavenge the generated HCl.[3]
-
Causality: The base must be non-nucleophilic to avoid competing with the primary amine or alcohol. Hindered bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices.[3] Using a primary or secondary amine as a base is a critical error, as it will react to form a carbamate byproduct. The stoichiometry is also key; an insufficient amount of base will allow HCl to build up, protonating the amine nucleophile and shutting down the reaction.
-
Section 2: Diagnosing and Mitigating Common Side Reactions
If initial checks do not resolve the issue, the problem likely lies with competing chemical pathways that consume starting materials. Identifying the major byproduct is key to devising a corrective strategy.
Q3: My LC-MS analysis shows a major byproduct with a mass corresponding to a symmetrical urea. What causes this and how can I prevent it?
A3: Symmetrical urea formation is arguably the most common side reaction, especially when using isocyanate-based methods. It arises when the isocyanate intermediate reacts with an amine instead of the intended alcohol, or with an amine byproduct generated in situ.[3]
Mechanism of Urea Formation: The primary cause is the reaction of the isocyanate with water. This forms an unstable carbamic acid, which rapidly decarboxylates to yield a primary amine and CO₂. This newly formed amine is nucleophilic and can attack another molecule of isocyanate, leading to the highly stable and often poorly soluble symmetrical urea.[3]
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical preventative measure. As explained in Q1, ensure all glassware, solvents, and reagents are scrupulously dry.[3]
-
Optimized Reagent Addition: The order and rate of addition can dramatically influence the reaction's outcome. When forming a carbamate from an amine and a chloroformate, add the chloroformate slowly to the solution of the amine and a non-nucleophilic base at low temperature (e.g., 0 °C).[3] This maintains a low concentration of the reactive intermediate and controls the initial exotherm.
-
Use of Alternative Reagents: If urea formation persists, consider alternative carbonyl sources that are less prone to this side reaction. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice. It reacts first with the alcohol to form a stable alkoxycarbonyl imidazole intermediate, which then cleanly reacts with the amine to provide the desired carbamate.[3]
Q4: My reaction involves an amine, CO₂, and an alkyl halide, but I'm observing significant N-alkylation of my starting amine. How can I control this?
A4: In three-component reactions, N-alkylation of either the starting amine or the product carbamate is a common issue.[3][6] The carbamate anion formed from the reaction of the amine and CO₂ is nucleophilic, but so is the starting amine. A delicate balance must be struck to favor carbamate alkylation over amine alkylation.
Mitigation Strategies:
-
Choice of Base: Strong, non-nucleophilic bases are often employed to facilitate the formation of the carbamate salt.[6] Cesium carbonate is particularly effective in these reactions.[7]
-
Use of Additives: Tetrabutylammonium iodide (TBAI) can be a beneficial additive. It is thought to enhance the rate of CO₂ incorporation and stabilize the carbamate anion through ion pairing, which can help minimize the overalkylation of the product.[1]
-
Reaction Conditions: Running the reaction under a positive pressure of CO₂ can help shift the initial equilibrium toward the carbamate anion, increasing its concentration relative to the free amine and favoring the desired reaction pathway.[3]
Section 3: Advanced Optimization for Difficult Substrates
When working with sterically hindered or electronically deactivated substrates, standard protocols may fail. This section provides insights into advanced strategies to drive these challenging reactions to completion.
Q5: I am working with a sterically hindered alcohol/amine, and the reaction rate is extremely low. How can I improve the conversion?
A5: Steric hindrance presents a significant kinetic barrier to the approach of the nucleophile. Overcoming this requires enhancing the reactivity of the electrophile or using more forcing conditions.
-
Activate the Carbonyl Source: Instead of standard chloroformates, consider more reactive intermediates.
-
Mixed Carbonates: Reagents like p-nitrophenyl chloroformate can be used to first form an activated p-nitrophenyl carbonate with the alcohol. This species is a much better electrophile and will react more readily with the hindered amine.[1][2]
-
1,1'-Carbonyldiimidazole (CDI): As mentioned previously, CDI is an excellent activating agent for alcohols.[3]
-
-
Employ a Catalyst: For challenging couplings, a catalyst can dramatically improve reaction rates.
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can activate carbamoyl chlorides for reaction with alcohols.[8]
-
Heterogeneous Catalysts: For some industrial applications, solid-supported catalysts like NiO/γ-Al₂O₃ have shown superior performance in promoting carbamate formation, especially compared to traditional homogeneous bases.[4]
-
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. This must be balanced against the potential for thermal degradation of starting materials or products.
Q6: Are there alternative, phosgene-free methods for forming carbamates that might be more successful for my specific substrates?
A6: Yes, concerns over the toxicity of phosgene and its derivatives have driven the development of numerous alternative synthetic routes.[1][6]
-
From Boc-Protected Amines: A modern approach involves the direct conversion of readily available tert-butoxycarbonyl (Boc)-protected amines into other carbamates. One method uses a strong base like lithium tert-butoxide (t-BuOLi) to react the Boc-amine with an alcohol, eliminating the need for toxic reagents or metal catalysts.[5]
-
Curtius Rearrangement: Carboxylic acids can be converted to an acyl azide intermediate, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped in situ with an alcohol to yield the desired carbamate.[7] This is a powerful method for accessing carbamates from a different class of starting materials.
-
Dehydrogenative Coupling: An emerging atom-economical method involves the dehydrogenation of formamides in the presence of an alcohol, catalyzed by transition metals like iron.[9][10] This process generates an isocyanate intermediate in situ with H₂ as the only byproduct.
Table 1: Comparison of Reaction Conditions for Carbamate Synthesis from N-Boc Aniline and n-Butanol [5]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOLi | n-Butanol | 80 | 65 |
| 2 | t-BuOLi | n-Butanol | 110 | 95 |
| 3 | Na₂CO₃ | n-Butanol | 110 | Not Detected |
| 4 | DBU | n-Butanol | 110 | Not Detected |
| 5 | t-BuONa | n-Butanol | 110 | 35 |
| 6 | t-BuOK | n-Butanol | 110 | 41 |
| 7 | t-BuOLi | Toluene | 110 | 92 |
| 8 | t-BuOLi | DMSO | 110 | 21 |
This table illustrates the critical role of base and solvent selection. In this specific transformation, the combination of a strong lithium base and high temperature was essential for high conversion.
Section 4: Analytical Troubleshooting
Effective troubleshooting relies on accurate analysis of the reaction mixture.
Q7: How can I best use analytical techniques to diagnose what's going wrong in my reaction?
A7: A multi-pronged analytical approach is often necessary to get a complete picture of your reaction.
-
TLC and/or Crude LC-MS: This should be your first step. It allows you to quickly assess the consumption of starting materials and the appearance of new spots (products and byproducts). LC-MS is particularly powerful as it provides the mass of these new species, offering immediate clues to their identity (e.g., confirming the presence of a symmetrical urea byproduct).
-
¹H NMR of the Crude Reaction Mixture: After a simple workup to remove salts and bulk solvent, a crude NMR can be incredibly informative. You can often identify unreacted starting materials, the desired product, and major byproducts. By comparing the integrations of characteristic peaks, you can estimate the conversion and the relative ratios of the components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV or MS detection is the preferred method.[11] It allows for the accurate determination of conversion and yield by comparing the peak areas to a standard of known concentration. For carbamates lacking a strong chromophore, post-column derivatization can be used to create a fluorescent product, enabling highly sensitive detection as described in U.S. EPA Method 531.1.[12][13]
-
Gas Chromatography (GC): GC is less commonly used for carbamates due to their thermal lability.[11][14] Many carbamates will decompose in the hot GC inlet. However, if the carbamate is sufficiently stable or can be derivatized to increase its volatility and stability, GC can be a viable analytical tool.[12]
Section 5: Standard Experimental Protocols
The following are generalized, foundational protocols. They should be optimized for specific substrates.
Protocol A: Carbamate Synthesis via Chloroformate [3]
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in oven-dried glassware under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl chloroformate (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol B: Carbamate Synthesis via Isocyanate [3]
-
Dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or toluene) in oven-dried glassware under an inert atmosphere.
-
If the alcohol is not acidic, a catalyst such as dibutyltin dilaurate (DBTDL, ~0.1-1 mol%) can be added. For more acidic alcohols (e.g., phenols), a base like triethylamine may be used.
-
Add the isocyanate (1.0 eq.) slowly to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature or gently heat if necessary (e.g., 50-80 °C) for sterically hindered substrates.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the alcohol is often a good indicator.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product is often clean enough to use directly, but purification by column chromatography or recrystallization can be performed if necessary.
Protocol C: Carbamate Synthesis via CDI [3]
-
To a solution of the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS (typically 1-4 hours).
-
Once the formation of the intermediate is complete, add the amine (1.05 eq.) to the reaction mixture.
-
Continue stirring at room temperature or gently heat if necessary. Monitor the progress of the reaction until the intermediate is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.
References
- Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A - ACS Publications.
- Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. PubMed.
- Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Speciality Chemicals Magazine.
- Kinetics of Carbamate Formation and Breakdown. ResearchGate.
- Optimization of the reaction conditiona. ResearchGate.
- Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. ResearchGate.
- Optimization of the Reaction Conditions. ResearchGate.
- Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances (RSC Publishing).
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central - NIH.
- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Carbamate. Wikipedia.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
- Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
- Efficient carbamate synthesis. Google Patents.
- Analysis for carbamate insecticides and metabolites. PubMed.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central - NIH.
- Chromatographic Analysis of Insecticidal Carbamates. SpringerLink.
- Continuous Synthesis of Carbamates from CO2 and Amines. PubMed Central - NIH.
- Can anyone suggest a good way to do carbamate formation... ResearchGate.
- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Troubleshooting of hydrazine carbamate synthesis. Reddit.
- Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health.
- Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate.
- Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology (RSC Publishing).
- Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis.
- Operational difficulties & measures of low pressure carbamate condenser due to crystallization. UreaKnowHow.com.
- Process for preparing isocyanates by thermal dissociation of carbamates. Google Patents.
- ethyl n-methylcarbamate. Organic Syntheses Procedure.
- Dehydrogenative synthesis of carbamates using a pincer-supported iron catalyst. Office of Scientific and Technical Information.
- Effect of amine concentration on the yield of carbamates. ResearchGate.
- Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate.
- Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. The Royal Society of Chemistry.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dehydrogenative synthesis of carbamates using a pincer-supported iron catalyst [morressier.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. s4science.at [s4science.at]
- 14. Analysis for carbamate insecticides and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Welcome to the technical support guide for the HPLC purity analysis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for the successful chromatographic analysis of this important synthetic intermediate. As this compound is a key building block in the synthesis of various pharmaceutical agents, including prodrugs to enhance bioavailability, a robust and reliable analytical method for purity determination is crucial.
This guide provides a recommended starting method for HPLC analysis, addresses frequently asked questions, and offers a comprehensive troubleshooting section to tackle common issues you may encounter during your experiments.
Recommended HPLC Method for Purity Analysis
Given that this compound is a polar compound, a reversed-phase HPLC method with a polar-modified C18 column is recommended to achieve adequate retention and good peak shape.[1][2][3][4][5] Standard C18 columns can suffer from poor retention of polar analytes in highly aqueous mobile phases.[6][7]
The following table summarizes the recommended starting parameters for your method development.
| Parameter | Recommended Condition | Justification |
| HPLC Column | Polar-modified C18, 3 µm, 4.6 x 150 mm | A polar-modified C18 column enhances the retention of polar compounds and is stable in highly aqueous mobile phases, preventing phase collapse.[1][2][3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of any acidic impurities and ensures good peak shape. Formic acid is also a good modifier for mass spectrometry if hyphenated techniques are used. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency.[8] |
| Gradient | 5% B to 40% B over 15 minutes | A shallow gradient is recommended to ensure good separation of the main peak from any closely eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | While a UV spectrum is not readily available, the dioxolone carbonyl group should provide some UV absorbance. 210 nm is a common wavelength for detecting non-aromatic compounds with carbonyl groups. A diode array detector can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Sample Diluent | Mobile Phase A (0.1% Formic Acid in Water) | Dissolving the sample in the initial mobile phase composition is crucial for good peak shape.[9] |
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Frequently Asked Questions (FAQs)
Q1: Why is a polar-modified C18 column recommended over a standard C18 column?
A1: this compound is a polar molecule. Standard C18 columns are highly hydrophobic and may not provide sufficient retention for such compounds, causing them to elute at or near the void volume, leading to poor separation from other polar impurities.[6][7] Polar-modified C18 columns have proprietary surface modifications that enhance their interaction with polar analytes, leading to better retention and resolution.[1][2][3][4][5]
Q2: Can I use methanol instead of acetonitrile as the organic modifier?
A2: Yes, methanol can be used as an alternative to acetonitrile. The choice of organic solvent can affect the selectivity of the separation.[10] If you are not achieving the desired separation with acetonitrile, trying a gradient with methanol is a good method development step. Keep in mind that methanol has a higher UV cutoff than acetonitrile, which might be a consideration depending on your detection wavelength.
Q3: What should I do if my compound is not retained on the column?
A3: If your compound is not retained, you can try several approaches:
-
Decrease the initial organic percentage: Start with a lower concentration of Mobile Phase B (e.g., 2% or even 0%).
-
Use a more retentive column: Consider a column specifically designed for polar analytes, such as one with an embedded polar group.[5]
-
Ensure your sample is dissolved in the initial mobile phase: Injecting a sample in a stronger solvent than the mobile phase can cause poor peak shape and reduced retention.[9]
Q4: How should I prepare my sample for analysis?
A4: It is recommended to dissolve the sample in the initial mobile phase composition (in this case, 0.1% formic acid in water) at a concentration of approximately 0.1 mg/mL.[9] After dissolving, filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the column.[11]
Q5: The compound is known to be sensitive to moisture and heat. How does this affect the analysis?
A5: The compound's sensitivity to moisture and heat necessitates careful sample handling. Prepare samples fresh and avoid prolonged storage in solution, especially in aqueous diluents. If you suspect degradation, consider using an autosampler with temperature control set to a low temperature (e.g., 4 °C).
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides a systematic approach to resolving the most frequent problems.
Caption: HPLC Troubleshooting Workflow.
Issue 1: Peak Tailing
-
Observation: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
Causality & Explanation: Peak tailing for polar compounds can be caused by secondary interactions between the analyte and active silanol groups on the silica surface of the column packing.[10] Other causes include column overload, extra-column dead volume, or an interfering co-eluting peak.
-
Troubleshooting Steps:
-
Lower Sample Concentration: Dilute your sample and inject a smaller amount to see if the peak shape improves. This will rule out column overload.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.
-
Use a Base-Deactivated Column: The recommended polar-modified C18 columns are often end-capped to minimize silanol interactions. If you are using an older or different type of column, switching to a modern, high-purity, base-deactivated column can significantly improve peak shape.
-
Adjust Mobile Phase pH: While the recommended method uses formic acid, you could slightly adjust the pH to ensure complete protonation of any interacting species. However, be mindful of the column's pH stability range.
-
Issue 2: Ghost Peaks
-
Observation: Unexpected peaks appear in the chromatogram, often in blank injections.
-
Causality & Explanation: Ghost peaks can arise from several sources, including contamination in the mobile phase, carryover from a previous injection sticking to the injector or column, or leaching of contaminants from the HPLC system itself.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your sample diluent (Mobile Phase A) and run the gradient. If the ghost peaks are still present, the issue is likely with the mobile phase or the system.
-
Prepare Fresh Mobile Phase: Contaminants can accumulate in mobile phase reservoirs over time. Prepare fresh mobile phases using high-purity solvents and water.
-
Clean the Injection System: The autosampler needle and injection port are common sources of carryover. Implement a robust needle wash protocol using a strong solvent.
-
Isolate the Source: To determine if the column is the source, replace it with a union and run a blank gradient. If the peaks disappear, they were retained on the column from a previous injection. If they remain, the contamination is elsewhere in the system.
-
Issue 3: Baseline Drift
-
Observation: The baseline is not flat and steadily rises or falls during the analysis.
-
Causality & Explanation: Baseline drift is often caused by a lack of column equilibration, changes in mobile phase composition (especially with UV-absorbing additives), temperature fluctuations, or a failing detector lamp.[12]
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Before the first injection, and between runs, allow sufficient time for the column to equilibrate with the initial mobile phase conditions. This can take 10-20 column volumes.
-
Degas the Mobile Phase: Dissolved gases coming out of solution in the detector cell can cause baseline disturbances. Ensure your mobile phases are adequately degassed using an inline degasser, sonication, or helium sparging.
-
Use a Column Oven: Temperature fluctuations can affect the refractive index of the mobile phase and the performance of the column, leading to baseline drift. A thermostatically controlled column compartment is essential for stable baselines.[12]
-
Check Detector Lamp: An aging detector lamp can cause a drifting baseline. Check the lamp's energy output and lifetime in your chromatography data system software.
-
References
- Luna Omega Polar C18 for Polar Compounds. (n.d.). Phenomenex.
- Phenomenex Luna Omega Polar C18 HPLC Columns. (n.d.). LabRulez LCMS.
- A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm. (n.d.). Analytics-Shop.
- Polaris Reversed-Phase HPLC Columns. (n.d.). Agilent.
- Agilent Polaris HPLC Columns. (n.d.). Chrom Tech.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- HPLC Sample Preparation. (n.d.). Organomation.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
- Polar Compounds. (n.d.). SIELC Technologies.
- How to Troubleshoot HPLC Baseline Drift Issues. (2025, September 19). Patsnap Eureka.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science.
- Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014, November 1). LCGC International.
- Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab.
- Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (n.d.). PubMed.
- HPLC/MS - sample preparation for a mix of polar and non-polar compounds. (2021, October 21). Reddit.
- This compound. (n.d.). PubChem.
- How to maximize UV detection sensitivity in flash chromatography. (2023, January 26). Biotage.
- The role of diode array ultraviolet detection for the identification of synthetic cathinones. (n.d.). PubMed.
- 1,4-Dioxane. (n.d.). National Institute of Standards and Technology.
- Determination of UV Absorbers from Sunscreens by UHPLC with Photodiode Array Detection. (n.d.). LCGC International.
Sources
- 1. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A2001100X030 - HPLC Column Polaris, C18-A, 180Å, 3 µm, 3 x 100 mm | Analytics-Shop [analytics-shop.com]
- 4. Polaris Columns | Reversed-Phase HPLC | Shop Online | Agilent [agilent.com]
- 5. chromtech.com [chromtech.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. UV-Visible Solvents [sigmaaldrich.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. organomation.com [organomation.com]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Synthesis and Purification of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this critical intermediate. By explaining the causality behind experimental choices and providing self-validating protocols, we aim to empower you to achieve high-purity DMDO-OH with optimal yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Reaction Monitoring
Question 1: What is the most common synthetic route to prepare this compound (DMDO-OH), and what are the critical parameters?
The most prevalent and industrially relevant synthesis of DMDO-OH is a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[1][2]
-
Step 1: Formylation. DMDO-Cl is reacted with a formate salt or formic acid in the presence of a base to yield the intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate.
-
Step 2: Hydrolysis. The formate intermediate is then hydrolyzed under acidic conditions to afford the final product, DMDO-OH.
Critical Parameters:
-
Solvent Selection: Acetonitrile and 1,2-dichloroethane are commonly used solvents for the formylation step.[1] The choice of solvent can significantly impact reaction kinetics and impurity profiles.
-
Base Selection: Triethylamine is a frequently used base to neutralize the acid formed during the formylation reaction.[1]
-
Temperature Control: The formylation reaction is typically carried out at elevated temperatures (e.g., 60-65 °C) to ensure a reasonable reaction rate.[1] However, excessive temperatures should be avoided to minimize the formation of degradation products. The hydrolysis step is generally performed at a lower temperature (e.g., 40 °C).
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial for maximizing yield and minimizing unreacted starting materials.
Question 2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can often be attributed to incomplete reactions, side reactions, or product loss during workup and purification.
Troubleshooting Low Yields:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Formylation | The conversion of DMDO-Cl to the formate intermediate is not complete. | Monitor the reaction by HPLC to ensure the disappearance of the starting material. Consider increasing the reaction time or temperature moderately. Ensure the base is added effectively to drive the reaction forward. |
| Incomplete Hydrolysis | The formate intermediate is not fully converted to DMDO-OH. | Monitor the hydrolysis step by HPLC. Ensure sufficient acid catalyst is present and allow for adequate reaction time. |
| Side Reactions | The 1,3-dioxol-2-one ring is susceptible to hydrolysis under certain conditions, leading to ring-opened byproducts. | Maintain careful control over pH, especially during workup. Avoid excessively harsh acidic or basic conditions. |
| Product Loss During Workup | DMDO-OH has some water solubility, which can lead to losses during aqueous extraction steps. | When performing extractions, saturate the aqueous layer with a salt like sodium chloride (brine wash) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency into the organic layer. |
Impurity Profile & Purification
Question 3: My final product has a reddish-brown color. What is the source of this color and how can I remove it?
The reddish-brown coloration is a common observation in the synthesis of DMDO-OH and is indicative of impurities.[2] While the exact chromophores are not always fully characterized, they are generally believed to be degradation or polymerization products formed under the reaction conditions.
Strategies for Decolorization:
-
Activated Carbon Treatment: A widely used and effective method for removing colored impurities is treatment with activated carbon.[3][4][5] The porous structure of activated carbon provides a large surface area for the adsorption of large, color-causing molecules.[3][4]
-
Protocol: After the main purification step (e.g., distillation), dissolve the colored product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight) and stir or gently heat the mixture for a short period. Filter the mixture through a pad of celite to remove the activated carbon.
-
-
Careful Control of Reaction Conditions: Minimizing the formation of colored impurities in the first place is the best strategy. Avoid excessive heating and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the reaction to prevent oxidative degradation.
Question 4: What are the common impurities I should expect to see in my crude DMDO-OH, and how can I identify them?
The primary impurities to monitor are the unreacted starting material, the intermediate from the first step, and potential side-reaction products.
Common Impurities:
| Impurity | Chemical Name | Origin | Analytical Identification (HPLC) |
| DMDO-Cl | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one | Unreacted starting material | Will have a different retention time than the product, typically eluting earlier or later depending on the column and mobile phase. |
| Formate Intermediate | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate | Incomplete hydrolysis | Will have a distinct retention time from both the starting material and the final product. |
| Ring-Opened Byproducts | e.g., derivatives of 1,2-dihydroxypropane | Hydrolysis of the 1,3-dioxol-2-one ring | These are typically more polar and will have different retention times. Their identification may require LC-MS analysis. |
Analytical Monitoring:
High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for monitoring the reaction progress and assessing the purity of the final product. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.[2]
Question 5: What is the most effective method for purifying crude DMDO-OH to >98% purity?
For achieving high purity, a combination of purification techniques is often necessary. Fractional vacuum distillation is a highly effective method for removing volatile impurities and unreacted starting materials.[6]
dot
Caption: General purification workflow for DMDO-OH.
Fractional Vacuum Distillation Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a manometer to monitor the pressure. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.[6]
-
Charging the Flask: Charge the distillation flask with the crude DMDO-OH and a magnetic stir bar. Do not use boiling chips as they are ineffective under vacuum.
-
Applying Vacuum: Gradually apply vacuum to the system. This will remove any highly volatile solvents at room temperature.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fractions based on their boiling points at the given pressure. Unreacted DMDO-Cl and other lower-boiling impurities will distill first. The desired DMDO-OH will distill at a higher temperature.
-
Termination: Once the DMDO-OH has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Crystallization as an Alternative or Additional Step:
For some batches, crystallization can be an effective method to further improve purity, especially for removing isomers or closely related impurities.
dot
Caption: Troubleshooting decision tree for DMDO-OH synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a synthesis of methods described in the literature.[1][2]
Step 1: Formylation
-
To a stirred solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent) in acetonitrile, add formic acid (1.2 equivalents).
-
Cool the mixture to 10-15 °C.
-
Slowly add triethylamine (1.2 equivalents) while maintaining the temperature below 20 °C.
-
Heat the reaction mixture to 60-65 °C and stir for 5-6 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude formate intermediate.
Step 2: Hydrolysis
-
Dissolve the crude formate intermediate in methanol.
-
Add a solution of hydrochloric acid in methanol (e.g., 1.25 M) and heat the mixture to 40 °C.
-
Stir for 2-3 hours, monitoring the disappearance of the formate intermediate by HPLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude DMDO-OH as a reddish-brown oil.
References
- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were.
- WO2021070113A1 - An improved process for this compound. Google Patents.
- 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts.
- Method for synthesizing 4- (hydroxymethyl) -5-methyl-[1][7] dioxol-2-one. Google Patents.
- The Fractional Distillation of a Binary Mixture.
- Purification: Fractional Distillation. University of Rochester Department of Chemistry.
- Decolorization with Activated Carbon in the Pharmaceutical Industry. Chiemivall.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Huamei Carbon.
- US2744938A - Removal of color impurities from organic compounds. Google Patents.
- Introduction to protein crystallization. PubMed Central.
- Crystallization of lysozyme with (R)-, (S)- and (RS)-2-methyl-2,4-pentanediol. National Institutes of Health.
- Removal of Organic Dyes from Aqueous Solutions by Activated Carbons Prepared from Residue of Supercritical Extraction of Marigold. PubMed Central.
- (PDF) An overview of dyes removal via activated carbon adsorption process. ResearchGate.
- Ring opening reactions of some dialkyl substituted 1, 3, 2-dioxathiolan-4-one-2-oxides. Aston Research Explorer.
- Ring expansion reactions of 4-amino-1,1-dioxo-[1][7][8][9]-thiatriazoles. ResearchGate.
- Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands. Beilstein Journal of Organic Chemistry.
- The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. ResearchGate.
- Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. PubMed Central.
- The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. PubMed.
- Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Institutes of Health.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 3. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 4. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Stability of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol
Welcome to the technical support center for (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MOM-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound. As a key intermediate in pharmaceutical synthesis, particularly for prodrugs, understanding the stability of MOM-OH in various solvent systems is critical for experimental success and data integrity.
Frequently Asked Questions (FAQs)
Q1: What is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol (MOM-OH) and why is its stability a concern?
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methanol , with CAS number 91526-18-0, is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[1] This structure is frequently used as a promoiety in the design of prodrugs to enhance properties such as bioavailability.[1] The stability of MOM-OH is a significant concern due to the presence of the cyclic carbonate ring, which is susceptible to hydrolysis, and the primary alcohol, which can undergo oxidation.[1][2] Degradation can lead to the formation of impurities, loss of desired product, and potentially altered biological activity in downstream applications. Supplier data indicates that the compound is sensitive to air, heat, and moisture, necessitating careful handling and storage.[2]
Q2: What are the primary degradation pathways for MOM-OH?
The two primary degradation pathways for MOM-OH are hydrolysis of the cyclic carbonate ring and oxidation of the hydroxymethyl group.
-
Hydrolysis: This is often the most significant degradation route, especially in the presence of water, acids, or bases. The five-membered ring is strained and susceptible to nucleophilic attack by water, leading to ring-opening and the formation of a diol and carbon dioxide. This reaction can be accelerated by changes in pH.[3]
-
Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.[1][2] This is more likely to occur in the presence of oxidizing agents or under prolonged exposure to air.
Caption: Primary degradation pathways of MOM-OH.
Q3: How should I store MOM-OH to ensure its stability?
To maintain the integrity of MOM-OH, it is crucial to store it under controlled conditions. Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
-
Temperature: Store at 2-8°C.[2]
-
Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent oxidation and hydrolysis from atmospheric moisture.[2]
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Troubleshooting Guide: Solvent-Induced Degradation
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving MOM-OH in an organic solvent. What could be the cause?
The appearance of new peaks in your chromatogram likely indicates degradation of MOM-OH. The stability of MOM-OH can be significantly influenced by the choice of solvent.
| Solvent Type | Examples | Potential for Degradation | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | These solvents can act as nucleophiles and directly participate in the hydrolysis of the cyclic carbonate ring. They are also excellent at solvating ions, which can catalyze degradation.[4][5][6] |
| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | Moderate | While generally better than protic solvents, polar aprotic solvents can still pose a risk. DMSO is notoriously hygroscopic and can absorb atmospheric moisture, leading to hydrolysis.[7] The stability in these solvents is highly dependent on the water content. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low | These solvents are less likely to directly participate in degradation. However, the solubility of MOM-OH in these solvents may be limited. |
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Even small amounts of water in solvents like DMSO or acetonitrile can lead to significant hydrolysis over time.
-
Fresh Solutions: Prepare solutions of MOM-OH fresh before use whenever possible. Avoid long-term storage of solutions, especially in protic or hygroscopic solvents.[7]
-
Inert Atmosphere: When preparing solutions for extended experiments, consider working under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
Q5: My reaction yield is consistently lower than expected when using MOM-OH. Could the solvent be the issue?
Yes, the solvent can directly impact your reaction yield by degrading the starting material. If your reaction is run in a protic solvent or a polar aprotic solvent that has not been properly dried, a portion of your MOM-OH may be degrading before it has a chance to react.
Experimental Workflow for Investigating Solvent Effects:
Caption: Workflow for assessing MOM-OH stability in different solvents.
Q6: How can I monitor the stability of MOM-OH in my experiments?
A stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][12]
Protocol for a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the relatively polar MOM-OH from potentially less polar degradation products.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Detection: UV detection at a wavelength where MOM-OH has significant absorbance (e.g., determined by UV-Vis spectroscopy). Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation peaks.[12]
-
Forced Degradation Studies: To validate that your method is stability-indicating, you should perform forced degradation studies. This involves intentionally degrading MOM-OH under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are well-resolved from the parent peak.
Q7: Are there any specific excipients that are known to be incompatible with MOM-OH?
-
Hygroscopic Excipients: Excipients that readily absorb water (e.g., certain starches, microcrystalline cellulose) can increase the local water content in a formulation and promote hydrolysis.
-
Acidic or Basic Excipients: Excipients with acidic or basic properties (e.g., citric acid, sodium bicarbonate) can catalyze the hydrolysis of the cyclic carbonate.
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities, such as peroxides in povidone and polyethylene glycols (PEGs), which could lead to oxidative degradation of MOM-OH.
It is always recommended to perform drug-excipient compatibility studies during pre-formulation development.[13]
Advanced Topics
Q8: How can I definitively identify the degradation products of MOM-OH?
While HPLC-UV can indicate the presence of degradation products, their definitive identification requires more advanced analytical techniques.
-
LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for obtaining molecular weight and fragmentation information of unknown compounds, which can be used to elucidate their structures.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[14][15] By isolating the degradation products (e.g., through preparative HPLC), 1H and 13C NMR spectra can provide detailed structural information.
Q9: Does photostability need to be considered for MOM-OH?
Yes, photostability should be evaluated as part of a comprehensive stability assessment. While not as common as hydrolysis or oxidation for this class of compounds, exposure to high-energy light can sometimes induce degradation. A standard photostability study involves exposing the compound (in solid state and in solution) to a controlled light source (e.g., a xenon lamp) and analyzing for degradation over time using a stability-indicating HPLC method.
References
- Preprints.org. (2023). Synthesis of Bis(cyclic Carbonates) from Epoxy Resin under Microwave Irradiation.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- YouTube. (2018). Stability Indicating Methods.
- PMC - NCBI. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Google Patents. (n.d.). Method of increasing the thermal stability of cyclic carbonate oligomers.
- TU Wien's reposiTUm. (n.d.). CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY.
- PharmaCompass.com. (n.d.). 4-hydroxymethyl-5-methyl-2-oxo-1,3-dioxole.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- IJCRT.org. (2023). Stability Indicating Assay Method.
- ResearchGate. (2023). Synthesis of cyclic carbonates by photothermal catalytic coupling of CO2 and epoxides under solvent-free conditions.
- ResearchGate. (2014). How long can a compound be stable in DMSO for?.
- eScholarship. (n.d.). NMR Applications to Study Natural Product Biosynthesis and Biodegradation.
- PubChem. (n.d.). 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one.
- Google Patents. (n.d.). An improved process for this compound.
- MDPI. (2023). Cyclic Carbonates through the Photo-Induced Carboxylative Cyclization of Allylic Alcohol with CO2: A Comprehensive Kinetic Study of the Reaction Mechanism by In Situ ATR-IR Spectroscopy.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- PubMed. (2019). Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole.
- Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
- UNL | Powers Group. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination.
- Infoscience. (n.d.). Green Chemistry.
- MDPI. (n.d.). FA Polymerization Disruption by Protic Polar Solvents.
- Grafiati. (2025). Journal articles: 'Protic and Aprotic Solvents'.
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[2][17] dioxol-2-one.
- ResearchGate. (n.d.). Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy.
- MDPI. (2021). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time.
- PubMed. (1999). Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Journal articles: 'Protic and Aprotic Solvents' – Grafiati [grafiati.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. youtube.com [youtube.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 14. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
- 15. bionmr.unl.edu [bionmr.unl.edu]
Technical Support Center: Managing Thermal Instability During Distillation of Cyclic Carbonates
Welcome to the Technical Support Center for the purification of cyclic carbonates. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile compounds. Cyclic carbonates like ethylene carbonate (EC), propylene carbonate (PC), and butylene carbonate (BC) are prized for their properties as electrolytes, green solvents, and synthesis intermediates. However, their purification via distillation is often complicated by thermal instability, leading to product degradation, yield loss, and potential safety hazards.
This document provides in-depth, experience-driven guidance in a question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot existing protocols and develop robust, self-validating purification systems.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What causes cyclic carbonates to decompose during distillation?
Cyclic carbonates, while stable under many conditions, can undergo decomposition at elevated temperatures. The primary decomposition pathway is a decarboxylation reaction, where the molecule loses carbon dioxide (CO2) to form corresponding epoxides or other rearrangement products like aldehydes and ketones.[1] This process is often initiated or accelerated by several factors present during distillation:
-
High Temperatures: The boiling points of common cyclic carbonates at atmospheric pressure are high (e.g., Propylene Carbonate: 242°C), approaching their decomposition temperatures.[2] Distillation, even under vacuum, requires heat, which provides the activation energy for these degradation pathways.
-
Presence of Impurities: This is the most critical factor. Trace amounts of acidic, basic, or metallic impurities remaining from the synthesis process can have a potent catalytic effect on decomposition, significantly lowering the temperature at which degradation occurs.[1][3]
-
Acidic Impurities: Protons from acidic residues can catalyze the decomposition of poly(propylene carbonate) by protonating the carbonyl oxygen, initiating chain scission.[3] A similar mechanism can accelerate the degradation of the monomeric cyclic carbonate.
-
Metallic Catalysts: Residual synthesis catalysts, such as zinc tetrahalide complexes used for reacting CO2 and epoxides, have been shown to actively cause the decomposition of ethylene carbonate back into ethylene oxide and CO2 during vacuum distillation.[1]
-
-
Water Content: The presence of water can lead to hydrolysis, especially at high temperatures, forming the corresponding glycol (e.g., propylene glycol from propylene carbonate) and CO2.[4] The glycol impurity can further complicate the distillation.
Q2: My propylene carbonate is turning yellow during distillation. What's happening?
A yellow discoloration during the distillation of propylene carbonate is a classic indicator of thermal decomposition.[2] This color change is often due to the formation of small quantities of conjugated unsaturated compounds or other chromophores resulting from side reactions of the initial decomposition products. To mitigate this, the primary strategy is to reduce the thermal stress on the compound by lowering the distillation temperature. This is achieved by improving the vacuum.[2]
Q3: Can I use boiling stones for vacuum distillation of cyclic carbonates?
No. Boiling stones are not effective for vacuum distillation. The air trapped within the pores of the boiling stones, which is necessary to promote smooth boiling at atmospheric pressure, is rapidly removed under vacuum. This renders them unable to generate the necessary stream of bubbles to prevent bumping. For vacuum distillation of cyclic carbonates, a magnetic stir bar must be used to ensure smooth, controlled boiling and prevent violent bumping of the liquid.[5]
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section addresses specific problems you might encounter during the distillation of cyclic carbonates and provides a logical workflow for diagnosing and solving them.
Troubleshooting Workflow: Distillation Instability
Below is a diagnostic workflow to address common issues encountered during the distillation of cyclic carbonates.
Caption: Troubleshooting workflow for distillation issues.
| Problem/Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Difficulty Achieving/Maintaining Vacuum | - Leaks in glassware joints or tubing.- Inefficient vacuum pump. | - Inspect and re-grease all joints: Even a small leak will prevent the system from reaching the necessary low pressure. Use a high-quality vacuum grease.[2][5]- Check pump oil: Cloudy or discolored oil in a rotary vane pump indicates contamination and will impair performance. Change the oil.- Use proper vacuum tubing: Ensure thick-walled tubing is used and all connections are secure. |
| Product is Discolored (Yellow to Brown) | - Thermal Decomposition: The kettle temperature is too high for the residence time, causing degradation.[2]- Polymerizable Impurities: Trace impurities may be polymerizing under heat. | - Improve the vacuum: A lower pressure directly translates to a lower boiling point, which is the most effective way to minimize thermal stress.[2]- Pre-purify with adsorbents: Before distillation, stir the crude carbonate with activated carbon to remove polymerizable impurities, then filter.[2] |
| Pressure Fluctuations During Distillation | - Bumping: Uneven boiling due to lack of proper agitation.- Decomposition: Evolution of non-condensable gases (like CO2) from decomposition is causing pressure spikes.[1]- Unstable Vacuum Source: A fluctuating water aspirator pressure or a faulty vacuum regulator. | - Ensure vigorous stirring: A stir bar is mandatory for smooth boiling.[5]- Address the root cause of decomposition: If gas evolution is suspected, immediately reduce heat. This is a sign of significant instability. Re-evaluate your pre-purification strategy to remove catalytic impurities.- Use a vacuum regulator: For precise and stable pressure control, especially when using a high-capacity pump, a regulator is essential.[6] |
| Low or No Distillate Collection | - Inefficient Distillation Column: For fractional distillation, poor packing or insulation can prevent the vapor from reaching the condenser.- Vacuum is too high: If the pressure is extremely low, the boiling point might be below the temperature of your condenser fluid, preventing condensation. | - Insulate the column: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.- Check condenser temperature: Ensure your cooling fluid is sufficiently cold to condense the vapors at the operating pressure. |
Part 3: Experimental Protocols for Stabilization
Success in distilling cyclic carbonates hinges on rigorous preparation before heating begins. The goal is to remove any species that could catalyze decomposition.
Protocol 1: Pre-purification and Drying of Crude Cyclic Carbonates
This protocol is designed to remove water and common acidic or catalytic impurities before the final distillation step.
Materials:
-
Crude cyclic carbonate (e.g., Propylene Carbonate)
-
Activated 3Å or 4Å molecular sieves[2]
-
Anhydrous sodium carbonate (Na2CO3) or basic alumina (for acidic impurities)
-
Activated carbon (optional, for color removal)
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
Initial Neutralization (if acidic impurities are suspected):
-
If your crude product may contain acidic residues (e.g., from acidic catalysts), add a small amount (1-2% w/w) of anhydrous sodium carbonate or basic alumina.
-
Stir the mixture vigorously for 2-4 hours at room temperature. This will neutralize acidic species.
-
Filter the mixture to remove the solid neutralizing agent.
-
-
Drying with Molecular Sieves:
-
Activate 3Å or 4Å molecular sieves by heating them in a furnace at 350°C for at least 8 hours under vacuum or a stream of inert gas.[2]
-
Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
To the neutralized and filtered (or crude, if neutralization was not needed) carbonate, add the activated molecular sieves (approximately 5-10% w/v).[2]
-
Seal the flask and stir the mixture at room temperature for a minimum of 24 hours to ensure thorough drying.[2]
-
-
Decolorization (Optional):
-
If the crude material is colored, add a small amount of activated carbon (1-2% w/w) along with the molecular sieves.
-
After the drying period, filter the mixture to remove the sieves and carbon. The carbonate is now ready for distillation.
-
Protocol 2: Stabilized Vacuum Distillation
This procedure outlines the setup and execution of a vacuum distillation designed to minimize thermal decomposition.
Apparatus Setup Workflow:
Caption: Workflow for setting up and running a vacuum distillation.
Procedure:
-
Apparatus Assembly:
-
Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.[5]
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to provide an extra port and minimize the risk of bumped liquid contaminating the condenser.[5]
-
Ensure all ground-glass joints are lightly and evenly greased with a high-vacuum grease to ensure a perfect seal.[2][5]
-
Connect the vacuum adapter via thick-walled tubing to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The trap is essential to protect the pump from corrosive vapors.[2]
-
-
Execution:
-
Transfer the pre-purified and dried cyclic carbonate into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin stirring. A common mistake is to start heating before a stable vacuum is achieved. First, turn on the vacuum source and allow the system to fully evacuate. You may see initial bubbling as dissolved gases are removed.[2]
-
Once a stable, low pressure is reached (monitor with a manometer), begin to gently heat the distillation flask using a heating mantle.
-
Discard the first small fraction (forerun), which may contain any residual low-boiling impurities.
-
Collect the main fraction in a clean, dry receiving flask. Record the boiling point and the pressure. Note that the boiling point may fluctuate slightly if the vacuum is not perfectly stable.[5]
-
-
Shutdown:
-
Crucially, stop the distillation before the flask goes completely dry. Overheating the small amount of residue can lead to the formation of peroxides or forceful decomposition.[2]
-
Remove the heating mantle and allow the entire apparatus to cool to room temperature.
-
Slowly and carefully vent the system by opening a stopcock on the vacuum adapter or removing the tubing.
-
Once the system is at atmospheric pressure, you can turn off the vacuum pump and disassemble the apparatus.
-
Part 4: Key Technical Data and Safety Considerations
Distillation Parameters for Common Cyclic Carbonates
The key to successful distillation is operating at a pressure that allows for a kettle temperature well below the decomposition point.
| Compound | Boiling Point (°C) at 760 mmHg | Recommended Vacuum (mmHg) | Approximate Boiling Point (°C) at Recommended Vacuum | Material Compatibility |
| Ethylene Carbonate (EC) | 248[7] | 30 mmHg[8] | ~141 °C[8] | Stainless Steel (304, 316), Glass |
| Propylene Carbonate (PC) | 242[9] | 1-10 mmHg | ~75-100 °C | Stainless Steel (304, 316) is acceptable.[7][10] |
| Butylene Carbonate (BC) | 253 | 1-10 mmHg | ~90-115 °C | Stainless Steel (304, 316), Glass |
Note: The approximate boiling points under vacuum are estimates. Always use a manometer to correlate the actual pressure with the observed boiling temperature.
Safety is Paramount: Preventing Runaway Reactions
While rare, the rapid, exothermic decomposition of a large volume of cyclic carbonate can lead to a dangerous runaway reaction. The risk is highest when distilling material with a high concentration of catalytic impurities.
Key Safety Precautions:
-
Always Perform Pre-purification: Never distill crude cyclic carbonate without first taking steps to remove water and potential catalysts.
-
Monitor Kettle Temperature and Pressure: A sudden, unexplained rise in temperature or pressure is a primary warning sign of a developing exotherm. Have a plan to immediately remove the heat source and apply cooling if necessary.
-
Never Distill to Dryness: Leaving a small amount of liquid in the flask prevents the concentration and overheating of potentially unstable residues.[2]
-
Work in a Fume Hood: All distillations must be conducted in a certified chemical fume hood with the sash positioned as low as is practical.
-
Use a Safety Shield: A blast shield should be placed between the apparatus and the operator.
-
Have an Emergency Plan: Know the location of fire extinguishers and safety showers. Ensure a dry chemical fire extinguisher is available.[11]
By understanding the chemical principles of thermal decomposition and implementing these rigorous pre-purification and distillation protocols, you can safely and effectively obtain high-purity cyclic carbonates for your critical research and development needs.
References
- Bal Seal Engineering, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations.
- Jayachandaran, J. P., et al. (2018). Mechanism for the acid-catalyzed decomposition of poly(propylene carbonate).
- Kim, H. S., et al. (2005). Decomposition of ethylene carbonate during the vacuum-distillation with residual ionic liquid-based zinc tetrahalide catalysts. AIChE Annual Meeting Conference Proceedings.
- CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart.
- Barton, J., & Rowe, S. (2005). Chemical reaction hazards of distillation processes. Loss Prevention Bulletin, 185, 10-14.
- European Patent Office. (2001).
- Zare, M., et al. (2022). The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review. Journal of the Energy Institute, 103, 13-33.
- Foxx Life Sciences India. (n.d.). Stainless Steel Chemical Compatibility Chart.
- TotalEnergies AFS. (n.d.). Antioxidants and Stabilisers Additives.
- Pfeiffer Vacuum. (n.d.). Vacuum Calculations: Basic Formulas.
- AXA XL Risk Consulting. (2020). DISTILLATION OF FLAMMABLE OR COMBUSTIBLE LIQUIDS.
- Quora. (2022). What pressure is best for the distillation column? Does the vacuum distillation column require more cost than atmospheric one?.
- Techni-flow. (n.d.).
- Musolino, M., & Cicco, S. (2025).
- The Metal Company. (n.d.). Chemical Compatibility for 304 vs. 316 Stainless Steel Chart.
- Google Patents. (2003).
- Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 469-474.
- Sihai Energy Technology. (2024). When Vacuum Distillation is Useful.
- Belinchón, A., et al. (2025). Extractive distillation for separating short-chain alcohols from water using cyclic carbonates as an extractive solvent: Experimental and process simulation.
- Pressure Control Solutions. (2019). Vacuum Distillation issues?.
- Google Patents. (2017). WO2017058693A1: Method and composition for neutralizing acidic components in petroleum refining units.
- Tomishige, K., et al. (2019). Propylene carbonate synthesis from propylene glycol, carbon dioxide and benzonitrile by alkali carbonate catalysts.
- Lobo, V., et al. (2010). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles.
- LibreTexts Chemistry. (2022). 5.
- Mississippi State Chemical Laboratory. (2020, May 14).
- Google Patents. (2003).
- Google Patents. (1997). EP0763587A1: Process for neutralizing acidic components in refineries.
- Klöker, M., et al. (2011). Design and Control of a Reactive Distillation Process for Synthesizing Propylene Carbonate from Indirect Alcoholysis of Urea. Industrial & Engineering Chemistry Research, 50(15), 9133-9145.
- Chemistry For Everyone. (2025, November 10).
- D.Pharm. Syllabus. (n.d.).
- ECHA. (n.d.). Hydrocarbons, C4, ethylene-manuf.-by-product - Registration Dossier.
- Laitinen, A., et al. (2014). Oxidation induced decomposition of ethylene carbonate from DFT calculations - Importance of explicitly treating surrounding solvent. Physical Chemistry Chemical Physics, 16(12), 5533-5544.
- Laitinen, A., et al. (2014). Oxidation induced decomposition of ethylene carbonate from DFT calculations – importance of explicitly treating surrounding solvent. Physical Chemistry Chemical Physics, 16(12), 5533-5544.
- Wang, A., et al. (2021). Catalytic Decomposition of Ethylene Carbonate by Pyrrolic-N to Stabilize Solid Electrolyte Interphase on Graphite Anode under Extreme Conditions.
- Google Patents. (2000).
- Wikipedia. (n.d.). Acetic acid.
- Sun, J., et al. (2012).
- Maleta, V., et al. (2021). Investigation of Cyclic Operation of Distillation Processes. Chemie Ingenieur Technik, 93(5), 738-747.
- IU East Experimental Chemistry Laboratory Manual. (n.d.).
- Mr. Pauller. (2015, May 8). Distillation - A Chemistry Experiment with Mr Pauller [Video]. YouTube.
- Fluor. (2021, December 16). Distillation Pressure Control Troubleshooting [Video]. YouTube.
Sources
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. balseal.com [balseal.com]
- 8. Vacuum Distillation - Student - Cheresources.com Community [cheresources.com]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
Technical Support Center: Industrial Production of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH). It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production.
Introduction: The Critical Role and Challenges of DMDO-OH Synthesis
This compound (CAS No. 91526-18-0) is a pivotal intermediate in the pharmaceutical industry.[1][2] Its primary application is as a precursor for the "medoxomil" moiety, a functional group used to create prodrugs with enhanced bioavailability.[1] A prime example is its use in the synthesis of Azilsartan medoxomil, a widely prescribed medication for hypertension.[1][3]
Despite its importance, the industrial-scale synthesis of DMDO-OH is fraught with challenges. The most common synthetic routes involve the hydrolysis of a halogenated precursor, typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).[3][4][5] Achieving high yield and purity consistently is complicated by side reactions, stability issues, and the need for rigorous purification. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for DMDO-OH?
The predominant route involves a two-step process starting from 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The first step is the formation of an intermediate ester, typically a formate or acetate, by reacting DMDO-Cl with a corresponding salt or acid.[5][6] This intermediate is then hydrolyzed under acidic conditions to yield the final DMDO-OH product.[3][6][7]
Q2: Why is the two-step hydrolysis via an intermediate preferred over direct hydrolysis?
Direct hydrolysis of the chloromethyl group can be sluggish and may lead to the formation of undesirable byproducts. The two-step process, involving an ester intermediate, is generally more efficient and provides a cleaner product profile. The intermediate step effectively converts the less reactive chloride into a more labile ester group, facilitating a smoother final hydrolysis.
Q3: What are the key starting materials for the synthesis of the DMDO-Cl precursor?
The precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, is typically synthesized by the chlorination of 4,5-dimethyl-1,3-dioxol-2-one.[4] This reaction often utilizes agents like sulfuryl chloride.[8]
Q4: What are the primary safety concerns when handling reagents for DMDO-OH synthesis?
Key safety considerations include:
-
Halogenating Agents: Reagents like sulfuryl chloride, used to make the DMDO-Cl precursor, are corrosive and react violently with water.[8]
-
Solvents: Many protocols use chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) or polar aprotic solvents (e.g., DMF), which have associated health risks and require proper handling in ventilated areas.[4][6]
-
Acids and Bases: The use of strong acids (e.g., HCl) and bases (e.g., triethylamine) requires appropriate personal protective equipment (PPE) to prevent chemical burns.[5][7]
Q5: What are the typical storage conditions for DMDO-OH?
DMDO-OH can be unstable and should be stored at refrigerated temperatures (2°C - 8°C) and protected from light to prevent degradation. It is also important to keep containers securely sealed and avoid contact with incompatible materials.[9]
Troubleshooting Guide: From Low Yield to Impurity Profiling
This section addresses specific problems encountered during the synthesis of DMDO-OH.
Section 3.1: Low Reaction Yield
Q: My overall yield for the conversion of DMDO-Cl to DMDO-OH is below 70%. What are the common causes?
Low yield is a frequent issue that can stem from several factors throughout the two-step process. A systematic investigation is crucial.
Potential Causes & Corrective Actions:
-
Incomplete Formation of the Ester Intermediate: The first step, formation of the formate or acetate ester, is critical.
-
Insight: The choice of base and solvent significantly impacts this step. Triethylamine is commonly used as an acid scavenger, but its removal as a salt can be challenging.[3][5][7] An alternative process uses sodium acetate in DMF, which can be more cost-effective and proceed at room temperature.[6]
-
Troubleshooting:
-
Monitor Step 1: Use HPLC to ensure the complete consumption of DMDO-Cl before proceeding to hydrolysis.
-
Optimize Base: If using triethylamine, ensure it is added slowly at a controlled temperature (e.g., 10-15°C) to prevent side reactions.[5] Ensure the molar ratio of the base to formic acid is appropriate (often 1:1 or slightly higher).[3][7]
-
Consider Additives: The addition of a catalytic amount of potassium iodide can accelerate the reaction when forming the acetate intermediate, as it promotes in-situ conversion of the chloride to the more reactive iodide.[6]
-
-
-
Inefficient Hydrolysis of the Intermediate: The second step can also be a source of yield loss.
-
Insight: Hydrolysis is typically acid-catalyzed, often using a solution of HCl in an alcohol like methanol or isopropanol.[5][6] The concentration of the acid and the reaction temperature are key parameters.
-
Troubleshooting:
-
Acid Concentration: Ensure the acid solution is of the correct concentration. Water content can affect hydrolysis rates.
-
Temperature Control: While some protocols mention refluxing, others perform the hydrolysis at a milder 40°C.[5][7] Overheating can lead to degradation of the dioxol-2-one ring. Conduct small-scale experiments to find the optimal temperature for your specific conditions.
-
-
-
Product Loss During Workup and Purification:
-
Insight: DMDO-OH has some water solubility. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) are necessary to recover the product from the aqueous phase during workup.[5]
-
Troubleshooting:
-
Solvent Choice: Use a solvent in which DMDO-OH is highly soluble and which is immiscible with water.
-
Extraction Efficiency: Perform at least 3-4 extractions of the aqueous layer to maximize recovery. Combine organic phases for drying and concentration.
-
Distillation: If purification is done by vacuum distillation, ensure the pressure and temperature are carefully controlled to prevent thermal decomposition.
-
-
Section 3.2: Product Purity Issues
Q: My final product shows significant impurities by HPLC. What are the likely byproducts, and how can they be minimized?
High purity (>97%) is often required for pharmaceutical applications.[3] Understanding the source of impurities is the first step to eliminating them.
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted DMDO-Cl | Incomplete reaction in Step 1. | Monitor Step 1 by HPLC until DMDO-Cl is <0.5%. Increase reaction time or temperature slightly if needed. Consider using a catalyst like KI.[6] |
| Formate/Acetate Intermediate | Incomplete hydrolysis in Step 2. | Increase hydrolysis time or acid concentration. Ensure proper temperature control. Monitor by HPLC for disappearance of the intermediate. |
| Polymeric/Degradation Products | High reaction temperatures; presence of strong bases or acids for prolonged periods. | Maintain strict temperature control throughout the process, especially during hydrolysis and distillation. Minimize reaction times where possible. |
| Solvent Adducts | Reaction of intermediates with the solvent (e.g., with DMF). | Choose a more inert solvent. Patents suggest that solvents like 1,2-dichloroethane or acetonitrile are effective.[6][7] |
Q: My final product has a yellow to brown discoloration. What is the cause?
Discoloration is typically due to trace impurities or degradation products.
-
Insight: The dioxolone ring can be sensitive to heat and pH extremes. Prolonged exposure to high temperatures during reaction or purification can lead to the formation of colored oligomeric species.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures (>65°C) during the reaction and workup.[5]
-
Purification: Consider a final purification step, such as a short-path vacuum distillation or chromatography, to remove colored impurities.
-
Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that may contribute to color.
-
Protocols and Methodologies
Protocol 1: Synthesis of DMDO-OH via Formate Intermediate
This protocol is a synthesis of methods described in the literature and is intended for lab-scale execution.[3][5][7] All operations should be performed in a well-ventilated fume hood with appropriate PPE.
Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a 1L reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) (50 g, 0.337 mol) and acetonitrile (500 mL).
-
Stir the mixture and add formic acid (46.5 g, 1.01 mol).
-
Cool the reaction mixture to 10-15°C in an ice bath.
-
Slowly add triethylamine (101 g, 1.01 mol) dropwise over 1-2 hours, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, slowly heat the mixture to 60-65°C and maintain for 4-6 hours.
-
Monitor the reaction by HPLC until the DMDO-Cl peak area is less than 1% of the total peak area.
-
Cool the mixture to room temperature (15-20°C).
-
Filter the solid triethylamine hydrochloride salt and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude formate intermediate as an oil.
Step 2: Hydrolysis to this compound (DMDO-OH)
-
To the crude intermediate from Step 1, add isopropyl alcohol (250 mL).
-
Prepare a solution of hydrogen chloride in isopropyl alcohol (e.g., 20-25% v/v).
-
Heat the mixture to 40°C and slowly add the HCl-isopropanol solution.
-
Maintain the reaction at 40-45°C and monitor by HPLC until the formate intermediate is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the final product, DMDO-OH. Further purification can be achieved by vacuum distillation if necessary.
Protocol 2: HPLC Purity Analysis
This is a general method; optimization may be required.
-
Column: C18, 250mm x 4.6mm, 5 µm
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualized Workflows and Pathways
Synthesis Pathway and Side Reactions
The following diagram illustrates the primary synthesis route from DMDO-Cl to DMDO-OH and highlights potential side reactions that can lead to impurities.
Caption: Synthesis pathway of DMDO-OH and potential impurity sources.
Troubleshooting Workflow for Low Yield
This diagram provides a logical flow for diagnosing and resolving issues related to low product yield.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 7. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 8. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Cost-Effective Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH)
Welcome to the technical support guide for the synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a critical intermediate in the pharmaceutical industry.[1] This molecule, hereafter referred to as DMDO-OH, is a key building block for prodrugs, most notably for angiotensin II receptor antagonists like Azilsartan medoxomil.[2] Its bifunctional nature, featuring a hydroxyl group and a cyclic carbonate, makes it a versatile reagent in organic synthesis.[3]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offering robust troubleshooting advice and addressing frequently asked questions to ensure a successful, scalable, and cost-effective synthesis.
Core Synthesis Strategy: From Chloromethyl to Hydroxymethyl
The most industrially viable and cost-effective pathway to DMDO-OH begins with the commercially available precursor, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). The overall strategy involves a two-step transformation that is frequently performed as a one-pot synthesis:
-
Nucleophilic Substitution: The chlorine atom is displaced by a carboxylate anion (formate or acetate) to form a stable ester intermediate.
-
Hydrolysis/Transesterification: The ester intermediate is cleaved under acidic conditions to yield the final hydroxymethyl product, DMDO-OH.
This approach avoids the use of more hazardous and unstable reagents like 4-bromomethyl-5-methyl-1,3-dioxol-2-one.[4]
Caption: General workflow for the two-step synthesis of DMDO-OH from DMDO-Cl.
Recommended Experimental Protocols
Below are two common protocols. Protocol A represents a highly cost-effective and scalable method, while Protocol B is a more traditional approach.
| Parameter | Protocol A: Acetate Route[5] | Protocol B: Formate Route[6] |
| Starting Material | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) |
| Reagent (Step 1) | Sodium Acetate (NaOAc) | Formic Acid & Triethylamine (TEA) |
| Catalyst (Step 1) | Potassium Iodide (KI) | None |
| Solvent (Step 1) | Dimethylformamide (DMF) | Acetonitrile |
| Temperature (Step 1) | 25-35°C | 60-65°C |
| Reagent (Step 2) | Isopropyl Alcohol / HCl (IPA.HCl) | Isopropyl Alcohol / HCl |
| Temperature (Step 2) | Room Temperature | Reflux |
| Typical Yield | ~89-91% | ~79% |
| Cost-Effectiveness | High. Uses cheaper reagents (Sodium Acetate, DMF) and operates at room temperature, reducing energy costs. | Moderate. Formic acid and acetonitrile are more expensive. Higher temperatures increase energy costs. |
| Safety Notes | DMF is a reprotoxic solvent; handle with appropriate engineering controls. | Acetonitrile is flammable and toxic. Triethylamine is corrosive and has a strong odor. |
Detailed Step-by-Step Methodology: Protocol A
This protocol is adapted from patent literature describing a commercially viable and production-friendly process.[5]
Step 1: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate (IV)
-
To a suitable reaction vessel, add Dimethylformamide (DMF), 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.0 eq), Sodium Acetate (1.2 eq), and a catalytic amount of Potassium Iodide (0.1 eq).
-
Stir the mixture at ambient temperature (25-35°C).
-
Monitor the reaction progress using HPLC until the starting material (DMDO-Cl) is consumed (typically 4-6 hours).
-
The resulting mixture containing the intermediate can be used directly in the next step without isolation.
Step 2: Acid Hydrolysis to this compound (I)
-
Cool the reaction mixture from Step 1.
-
Prepare a solution of HCl in Isopropyl Alcohol (IPA.HCl) and add it slowly to the reaction mixture while maintaining the temperature.
-
Stir the reaction at room temperature and monitor by HPLC until the acetate intermediate is fully consumed.
-
Perform an aqueous workup: add water and a suitable extraction solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DMDO-OH as an oil (typically colorless to light brown).
Troubleshooting Guide (Q&A)
Q1: My final yield is consistently low (<80%). What are the likely causes?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Substitution (Step 1): The conversion of DMDO-Cl to the ester intermediate is critical. Verify complete conversion by HPLC before proceeding to hydrolysis. If the reaction stalls, consider the quality of your reagents. Anhydrous conditions are preferable, and the grade of DMF can impact reactivity. The catalytic KI in Protocol A is crucial for activating the chloride for displacement.
-
Inefficient Hydrolysis (Step 2): The cleavage of the ester intermediate requires sufficient acid catalyst and time. Ensure your acidic alcohol solution (e.g., IPA.HCl) is not depleted and is of the correct concentration. In some cases, gentle heating (40°C) may be required to drive the reaction to completion, though this risks side reactions.[2][7]
-
Product Degradation: The 1,3-dioxol-2-one ring is sensitive to strongly basic or highly acidic conditions at elevated temperatures. Prolonged reaction times at high temperatures can lead to decomposition. It is crucial to maintain the recommended temperature ranges.
-
Workup Losses: DMDO-OH has some water solubility. During the aqueous workup, ensure you are not losing product to the aqueous layer. A back-extraction of the aqueous layer with the organic solvent can help recover dissolved product.
Q2: My HPLC analysis shows significant impurities alongside the product. How can I minimize them?
A2: Side product formation is often related to reaction conditions and reagent stoichiometry.
-
Unreacted Starting Material: This points to an incomplete reaction in Step 1. See Q1 for solutions.
-
Residual Ester Intermediate: This indicates incomplete hydrolysis. Increase the reaction time for Step 2 or the amount of acid catalyst, but be cautious of causing degradation.
-
Elimination/Polymerization Products: The allylic nature of the substrate can lead to elimination or polymerization, especially at higher temperatures. Adhering to the milder conditions of Protocol A (25-35°C) significantly reduces these side pathways compared to higher-temperature methods.[5]
-
Base Selection (Protocol B): When using the formic acid route, the choice of base is critical. Triethylamine is common, but other bases like pyridine have also been used.[7] The base must be strong enough to deprotonate formic acid but not so strong as to promote side reactions with the electrophilic carbonate ring. Ensure the correct stoichiometric amount is used to neutralize the generated HCl without creating a highly basic environment.
Q3: The final product is a dark brown or reddish oil. Is this normal, and how can I improve the color?
A3: The final product is often isolated as a colorless to reddish-brown liquid.[7] Dark coloration can indicate impurities or slight degradation.
-
High Reaction Temperatures: Overheating during the reaction or distillation can cause thermal decomposition and color body formation.
-
Residual DMF: In Protocol A, ensure all high-boiling DMF is removed during concentration. Residual DMF can be difficult to remove and may retain colored impurities. A thorough aqueous wash is essential.
-
Purification: While industrial processes aim to avoid chromatography, a lab-scale batch can be purified by passing it through a short plug of silica gel using an ethyl acetate/hexane mixture to remove polar, colored impurities.[4]
Q4: Can I run this synthesis as a one-pot reaction without isolating the intermediate?
A4: Yes, this synthesis is ideally suited for a one-pot procedure, which is a key advantage for scalability and cost-effectiveness.[4][5] After confirming the completion of Step 1 via HPLC, the reaction mixture is typically cooled, and the reagents for Step 2 are added directly. This minimizes handling, reduces solvent waste, and improves overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most cost-effective starting material for this synthesis?
A1: 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl) is the most widely used and economically advantageous starting material.[8] It is more stable and less expensive than its bromo- or iodo-analogs.
Q2: Which synthesis route (Acetate vs. Formate) is better for scaling up?
A2: The acetate route (Protocol A) is superior for industrial scale-up.[5] Its key advantages are:
-
Lower Cost Reagents: Sodium acetate is significantly cheaper than formic acid and triethylamine.
-
Milder Conditions: Operating at ambient temperature reduces energy consumption and minimizes the risk of thermal runaway or side reactions.
-
Reduced Waste: It avoids the formation of triethylammonium hydrochloride salt, which needs to be filtered and disposed of in the formate route.
Q3: What are the critical safety precautions I should take?
A3: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Reagent Handling: DMDO-Cl can be an irritant. Formic acid and HCl are corrosive. Triethylamine has a noxious odor and is corrosive. Handle these in a well-ventilated fume hood.[9]
-
Solvents: Acetonitrile is flammable. DMF is a reproductive toxin and should be handled with appropriate engineering controls to avoid inhalation and skin contact.
-
Exothermic Potential: While the acetate route is run at room temperature, the initial mixing and the acid addition during hydrolysis can be exothermic. Ensure adequate cooling is available.
Q4: How should I store the final product, DMDO-OH?
A4: DMDO-OH should be stored in a tightly sealed container in a refrigerator (2-8°C) and protected from light to prevent potential degradation over time.
Caption: A logic diagram connecting common synthesis problems to their potential causes and corresponding process stages.
References
- North, M., & Pasquale, R. (2010). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies.
- D'Elia, V., & Moncho, S. (2020).
- North, M., & Pasquale, R. (2012). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. MDPI.
- North, M., & Pasquale, R. (2012). Synthesis of Cyclic Carbonates from Carbon Dioxide and Epoxides.
- Nomura, R., Ninagawa, A., & Matsuda, H. (1980). Synthesis of cyclic carbonates from carbon dioxide and epoxides in the presence of organoantimony compounds as novel catalysts. The Journal of Organic Chemistry.
- Patel, D. R., et al. (2021). An improved process for this compound.
- Unknown Author. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[11][12] dioxol-2-one.
- Unknown Author. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[11][12]dioxol-2-one.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- Biosynth. (n.d.). This compound. Biosynth.
- Orchid Chemicals & Pharmaceuticals Ltd. (2015). An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.
- PubChem. (n.d.). This compound.
- Apollo Scientific. (2023). Safety Data Sheet for this compound. Apollo Scientific.
- Alpegiani, M., Zarini, F., & Perrone, E. (1992). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. LookChem.
- Benchchem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Benchchem.
Sources
- 1. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method for synthesizing 4-(hydroxymethyl)-5-methyl-[1, 3] dioxol-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
The Medoxomil Moiety: A Comparative Guide to the Characterization of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one Derivatives in Prodrug Design
For researchers, medicinal chemists, and professionals in drug development, the optimization of a drug candidate's pharmacokinetic profile is a paramount challenge. Poor aqueous solubility and limited bioavailability can halt the progress of otherwise promising active pharmaceutical ingredients (APIs). The prodrug approach represents a powerful strategy to overcome these hurdles, and among the various promoieties utilized, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, often referred to as "medoxomil," has emerged as a clinically validated and highly effective tool.
This guide provides an in-depth characterization of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO-OH), the key precursor for the medoxomil moiety, and its derivatives. We will move beyond a simple listing of properties to offer a comparative analysis of their performance, supported by experimental data, to explain the causal relationships behind their design and application. This document is intended to serve as a practical resource for scientists seeking to leverage this valuable prodrug technology.
The Rationale for Medoxomil Prodrugs: A Mechanistic Overview
The core value of the medoxomil moiety lies in its ability to mask polar functional groups, such as carboxylic acids, temporarily increasing the lipophilicity of a drug to enhance its absorption through the gastrointestinal tract.[1] Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly and efficiently cleaved by endogenous enzymes, releasing the active parent drug.[2]
The bioactivation is primarily mediated by esterases present in the intestine, liver, and blood, such as carboxymethylenebutenolidase (CMBL), carboxylesterase 1 (CES1), and human serum albumin (HSA).[3][4] The hydrolysis of the ester bond is followed by a spontaneous intramolecular cyclization and decarboxylation cascade, which ensures an irreversible release of the active drug.[5]
Below is a diagram illustrating the general workflow from prodrug synthesis to in vivo activation.
Caption: General workflow for medoxomil prodrug synthesis and bioactivation.
Physicochemical and Spectroscopic Characterization
A thorough characterization of the medoxomil precursor and its derivatives is essential for quality control and regulatory submission. The primary synthetic precursor is typically 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl), which is then used to esterify the parent drug.[6] The corresponding 4-(hydroxymethyl) derivative (DMDO-OH) is a key metabolite and impurity.[7]
| Property | This compound | 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one |
| CAS Number | 91526-18-0[7] | 80841-78-7[8] |
| Molecular Formula | C₅H₆O₄[7] | C₅H₅ClO₃[8] |
| Molecular Weight | 130.10 g/mol [7] | 148.54 g/mol [9] |
| Appearance | White to off-white crystalline powder | Liquid[8] |
| Boiling Point | 213.8 °C at 760 mmHg | Not specified |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for DMDO Derivatives:
| Protons | DMDO-Cl (Reference) | Expected for DMDO-OH | Rationale for Shift |
| -CH₃ | ~2.2 ppm (s) | ~2.1-2.2 ppm (s) | The electronic environment of the methyl group is largely unaffected by the change from -CH₂Cl to -CH₂OH. |
| -CH₂- | ~4.5 ppm (s) | ~4.7 ppm (s) | The hydroxyl group in DMDO-OH is less electronegative than the chlorine in DMDO-Cl, leading to a slight downfield shift of the adjacent methylene protons. |
| -OH | N/A | Broad singlet, variable | The chemical shift is dependent on concentration and solvent due to hydrogen bonding. |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts for DMDO Derivatives:
| Carbon | DMDO-Cl (Reference) | Expected for DMDO-OH | Rationale for Shift |
| -CH₃ | ~10 ppm | ~9-10 ppm | Minimal change expected. |
| -CH₂- | ~38 ppm | ~55-58 ppm | The carbon attached to the less electronegative oxygen will be more deshielded (downfield shift) compared to the one attached to chlorine. |
| C=C (C4) | ~130 ppm | ~128-130 ppm | Minor effect from the substituent change. |
| C=C (C5) | ~138 ppm | ~137-139 ppm | Minor effect from the substituent change. |
| C=O | ~154 ppm | ~154-155 ppm | The carbonyl carbon is distant and should experience a negligible shift. |
Note: These are estimated values based on typical chemical shift ranges and data from related structures. Actual values may vary.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern, which acts as a molecular fingerprint. For medoxomil esters, the fragmentation is often predictable.
Typical EI-MS Fragmentation Pathway for a Medoxomil Ester:
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one | 80841-78-7 [sigmaaldrich.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
The "Pro" Side of Formulation: A Comparative Guide to Prodrug Moieties for Enhancing Oral Bioavailability
For researchers, scientists, and drug development professionals, the journey of a promising drug candidate from the bench to the clinic is often fraught with challenges. One of the most significant hurdles is poor oral bioavailability, a factor that can prematurely terminate the development of an otherwise potent therapeutic agent. The prodrug approach, a strategic chemical modification of a drug to improve its pharmacokinetic properties, has emerged as a powerful tool to overcome this obstacle. This guide provides an in-depth comparative analysis of different prodrug moieties, offering field-proven insights and experimental data to inform your drug development strategy.
The Rationale Behind Prodrug Design: Turning "Poorly Absorbed" into "Readily Available"
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[1] This strategy is not a last resort but a proactive approach considered in the early stages of drug development to address issues such as poor solubility, inadequate permeability, extensive first-pass metabolism, and chemical instability.[1][2]
The fundamental principle is to temporarily mask the functional groups of the parent drug that are responsible for its poor absorption, thereby creating a new molecular entity with more favorable physicochemical properties. Once absorbed, this "Trojan horse" is cleaved by enzymes or chemical hydrolysis to release the active drug at or near its site of action.
A Comparative Analysis of Common Prodrug Moieties
The choice of a promoiety is critical and depends on the specific physicochemical challenges of the parent drug. Here, we compare some of the most widely used moieties, supported by experimental data.
| Prodrug Moiety | Parent Drug Functional Group | Primary Goal | Mechanism of Cleavage | Key Advantages | Potential Disadvantages |
| Esters | Carboxylic acids, hydroxyls, phosphates | Increase lipophilicity, membrane permeability | Esterases (abundant in plasma, liver, and intestine) | Versatile, well-understood, often rapid cleavage | Can be too rapidly hydrolyzed in the gut lumen, potential for formulation instability |
| Carbamates | Amines, hydroxyls | Enhance stability, control release, improve lipophilicity | Esterases, Cytochrome P450 enzymes | More stable than some esters, can protect against first-pass metabolism | Cleavage can be slower, potential for complex metabolism |
| Phosphates | Hydroxyls | Increase aqueous solubility | Alkaline phosphatases (abundant in the intestinal brush border) | Dramatically improves solubility for parenteral and oral formulations | Can be too polar, leading to poor permeability if not balanced |
| Amides | Carboxylic acids, amines | Increase stability, target transporters (e.g., PEPT1) | Amidases, peptidases | Generally more stable than esters, can utilize active transport mechanisms | Slower cleavage rates, potential for incomplete conversion |
| Ethers | Hydroxyls | Increase lipophilicity and stability | Cytochrome P450 enzymes (oxidation) | Chemically very stable, useful for protecting phenolic hydroxyls | Slower, metabolism-dependent cleavage can lead to variability |
Case Study 1: Amino Acid Esters for Antivirals - The Acyclovir Story
Acyclovir, a potent antiviral agent, suffers from low and variable oral bioavailability (10-20%).[1][3] This limitation necessitates frequent, high doses. To address this, amino acid ester prodrugs were developed, most notably valacyclovir (the L-valyl ester of acyclovir).
Valacyclovir leverages the human peptide transporter 1 (hPEPT1) for active transport across the intestinal epithelium.[1] Following absorption, it is rapidly and extensively converted to acyclovir by first-pass metabolism, resulting in a significantly higher bioavailability of approximately 54%.[1][3]
| Compound | Active Moiety | Oral Bioavailability (Human) | Fold-Increase vs. Acyclovir |
| Acyclovir | Acyclovir | 10-20%[1][3] | - |
| Valacyclovir | Acyclovir | ~54%[1][3] | ~3-5 fold |
| Acyclovir Alaninate (preclinical) | Acyclovir | 3.6-fold increase vs. Acyclovir (in rats)[1] | 3.6-fold |
Data for Acyclovir Alaninate is based on preclinical studies in rats, as extensive human clinical data is not publicly available.
This case study highlights the success of the amino acid ester prodrug strategy in transforming a poorly absorbed drug into a clinically effective oral therapeutic.
Case Study 2: Carbamate Prodrug for a β2-Agonist - Bambuterol
Bambuterol is a biscarbamate prodrug of the bronchodilator terbutaline.[4] The carbamate moieties protect the hydroxyl groups of terbutaline from presystemic metabolism, allowing for once-daily administration.[4] Bambuterol is slowly hydrolyzed by butyrylcholinesterase in the plasma and lungs to release the active terbutaline.[4] This controlled release mechanism results in a prolonged therapeutic effect and a lower peak-to-trough ratio of plasma terbutaline concentrations compared to direct administration of terbutaline.[4][5] The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2% of the administered dose, but the sustained release provides a 24-hour duration of action.[5]
Case Study 3: A Tale of Two Tenofovir Prodrugs - TDF vs. TAF
Tenofovir, a nucleotide reverse transcriptase inhibitor crucial for HIV treatment, is a dianionic phosphonate at physiological pH, leading to negligible oral absorption. This prompted the development of two distinct prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).
-
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug that is rapidly hydrolyzed in the plasma to tenofovir.[6] While effective, this systemic release of tenofovir has been associated with renal and bone toxicity.[7]
-
Tenofovir Alafenamide (TAF): A phosphonamidate prodrug that is more stable in plasma and is primarily activated intracellularly by cathepsin A.[6] This targeted intracellular delivery results in significantly higher intracellular concentrations of the active metabolite (tenofovir diphosphate) and 90% lower plasma concentrations of tenofovir compared to TDF.[7]
| Parameter | TDF (300 mg) | TAF (40 mg) |
| Tenofovir Cmax (ng/mL) | 207 | 13 |
| Tenofovir AUC (ng·h/mL) | 1810 | 383 |
| Intracellular Tenofovir-DP (µM) | 0.9 | 8.2 |
Data from a study in HIV-infected, treatment-naive subjects.[8]
The development of TAF from TDF exemplifies the evolution of prodrug design from simple bioavailability enhancement to targeted delivery, thereby improving the safety profile of the parent drug.[7]
Experimental Protocols for Prodrug Evaluation
A robust evaluation of a prodrug candidate requires a series of well-designed in vitro and in vivo experiments. The following protocols provide a framework for these critical studies.
In Vitro Stability Assays
The stability of a prodrug in various biological matrices is a key determinant of its in vivo fate.
1. Plasma Stability Assay
-
Objective: To determine the rate of hydrolysis of the prodrug in plasma.
-
Methodology:
-
Prepare stock solutions of the test prodrug and positive control (e.g., a known labile ester) in an appropriate solvent (e.g., DMSO).
-
Incubate the prodrug (typically at 1 µM) with plasma (human, rat, mouse, etc.) from multiple donors at 37°C.[9]
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[9]
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[9]
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the remaining prodrug and the appearance of the parent drug using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) by plotting the natural logarithm of the percentage of remaining prodrug against time.
-
2. Intestinal Mucosa Homogenate/S9 Stability Assay
-
Objective: To assess the susceptibility of the prodrug to metabolism by enzymes present in the intestinal wall, which is crucial for predicting first-pass metabolism.
-
Methodology:
-
Prepare intestinal S9 fractions or microsomes from animal or human tissue. This involves harvesting the intestine, washing it, and separating the mucosal layer.[10][11] The mucosa is then homogenized and subjected to differential centrifugation to obtain the S9 fraction or microsomes.[10]
-
Incubate the prodrug with the intestinal S9 fraction or microsomes in a buffered solution (e.g., phosphate buffer) containing necessary cofactors (e.g., NADPH for microsomal studies) at 37°C.[12]
-
Follow steps 3-7 from the Plasma Stability Assay to quantify the degradation of the prodrug and the formation of the parent drug.
-
3. Caco-2 Cell Permeability Assay
-
Objective: To evaluate the intestinal permeability of the prodrug and identify potential involvement of active transport or efflux mechanisms.
-
Methodology:
-
Culture Caco-2 cells on semipermeable filter inserts for 21-25 days until they form a differentiated and polarized monolayer with tight junctions.[13][14]
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test prodrug to the apical (A) side (representing the gut lumen) and sample from the basolateral (B) side (representing the blood) over time (e.g., up to 120 minutes) to determine the apparent permeability coefficient (Papp) in the A-to-B direction.[]
-
In a separate experiment, add the prodrug to the B side and sample from the A side to determine the Papp in the B-to-A direction.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[16]
-
In Vivo Pharmacokinetic Studies
-
Objective: To determine the oral bioavailability and other pharmacokinetic parameters of the prodrug in a living organism.
-
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs). Rats are commonly used for initial screening, while dogs are often used for lead optimization due to their more comparable gastrointestinal physiology to humans.
-
Dosing: Administer the prodrug orally (e.g., via oral gavage) to a cohort of animals. A separate cohort receives an intravenous (IV) dose of the parent drug to determine the absolute bioavailability.[17]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula).[17]
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentrations of both the prodrug and the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
Oral Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
-
Conclusion: A Strategic Imperative in Drug Development
The prodrug approach is a cornerstone of modern drug development, offering a versatile and effective strategy to enhance the oral bioavailability of challenging drug candidates. By carefully selecting a promoiety based on the specific physicochemical and pharmacokinetic hurdles of the parent drug, researchers can significantly improve the chances of clinical success. A thorough in vitro and in vivo evaluation, following robust experimental protocols, is essential to validate the prodrug strategy and select the optimal candidate for further development. This guide provides a framework for this comparative analysis, empowering drug development professionals to make informed decisions and unlock the full therapeutic potential of their discoveries.
References
- Sorkin, E. M., & Heel, R. C. (1995). Bambuterol. A review of its pharmacological properties and therapeutic efficacy in asthma. Drugs, 50(2), 313–341.
- Plasma Stability Assay. (n.d.). Creative Bioarray.
- Nyberg, L., Rosenborg, J., & Weibull, E. (1998). Pharmacokinetics of bambuterol in healthy subjects. British journal of clinical pharmacology, 45(5), 471–478.
- Oberg, B., & Sjovall, J. (2000). Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy. Antimicrobial agents and chemotherapy, 44(2), 389–392.
- Mosebi, S. P., et al. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. Clinical Pharmacology & Therapeutics, 113(4), 868-877.
- Lacey, L. F., et al. (1995). Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection. Antimicrobial agents and chemotherapy, 39(12), 2788–2790.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews. Drug discovery, 7(3), 255–270.
- Caco-2 Permeability Assay. (n.d.). Evotec.
- Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
- ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Svedmyr, N., et al. (1998). Pharmacokinetics of bambuterol during oral... British Journal of Clinical Pharmacology, 45(5), 471-478.
- Zhang, L., et al. (2019). Pharmacokinetics and Bioequivalence Evaluation of 2 Formulations of Tenofovir Alafenamide. Clinical Therapeutics, 41(11), 2351-2359.
- Bambuterol, peak plasma concentration and AUC. (n.d.). ResearchGate.
- Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of virus eradication, 4(2), 72–79.
- Ruane, P. J., et al. (2013). Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. Journal of acquired immune deficiency syndromes (1999), 63(4), 449–455.
- Kim, H., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences.
- In-vitro Human or Mouse S9 intestinal stability assay. (2025). protocols.io.
- Thorberg, S. O., et al. (1987). Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine. Journal of medicinal chemistry, 30(11), 2008–2012.
- Galetin, A., et al. (2008). Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors. Drug metabolism and disposition: the biological fate of chemicals, 36(6), 1107–1114.
- An In Depth In Vitro and In Vivo Analysis of Metabolism and Pharmacokinetics of Polydatin and Its Active Metabolite, Resveratrol: In Rats. (n.d.). Digital Scholarship @ TSU.
- Thorberg, S. O., et al. (1987). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry, 30(11), 2008–2012.
- Deville-Bonne, D., et al. (2013). Ester prodrugs of acyclic nucleoside thiophosphonates compared to phosphonates: synthesis, antiviral activity and decomposition study. European journal of medicinal chemistry, 69, 584–593.
- Eicosanoid Isolation from Mouse Intestinal Tissue for ELISA. (2018). Journal of visualized experiments : JoVE, (141), 58548.
- Gertz, M., et al. (2010). Quantifying gut wall metabolism: methodology matters. Drug metabolism and disposition: the biological fate of chemicals, 38(1), 7–12.
- Permeability in healthy human gastrointestinal mucosa. (n.d.). REPROCELL.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying gut wall metabolism: methodology matters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro Human or Mouse S9 intestinal stability assay [protocols.io]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclic Carbonates in Synthesis: Spotlight on 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Executive Summary
Cyclic carbonates are a class of versatile chemical compounds that are gaining significant traction in modern organic synthesis, largely due to their role as green solvents and reactive intermediates. Their synthesis often involves the atom-efficient cycloaddition of CO2 to epoxides, positioning them as key players in sustainable chemistry.[1][2] This guide provides an in-depth comparison of several prominent cyclic carbonates, with a special focus on the unique properties and applications of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (HMDO). While simpler carbonates like Ethylene Carbonate (EC) and Propylene Carbonate (PC) serve as excellent solvents and polymer precursors, functionalized carbonates such as HMDO and the bio-derived Glycerol Carbonate (GC) offer enhanced versatility as bifunctional building blocks. HMDO, in particular, has carved out a critical niche in pharmaceutical development as an indispensable intermediate for creating prodrugs with improved bioavailability, most notably in the synthesis of widely prescribed antihypertensive medications.[3][4] This analysis will equip researchers, chemists, and drug development professionals with the necessary insights to select the optimal cyclic carbonate for their specific synthetic challenges.
Introduction: The Rise of Cyclic Carbonates in Green Chemistry
Cyclic carbonates, particularly the five-membered ring variants, are increasingly recognized as valuable reagents in organic synthesis. They serve a dual purpose: acting as polar aprotic solvents that are often more environmentally benign than traditional solvents like N,N-dimethylformamide (DMF), and functioning as versatile synthetic intermediates.[1] A key application is their reaction with amines to form polyhydroxyurethanes (PHUs), providing a safer, non-isocyanate route to polyurethanes.[1][5] The growing interest in these compounds stems from their favorable safety profile and their role in CO2 utilization, a cornerstone of green chemistry.[2][6]
The Focus Molecule: this compound (HMDO)
This compound (CAS 91526-18-0), hereafter referred to as HMDO, is a standout compound within the cyclic carbonate family. Its value lies in its bifunctional nature, possessing both a reactive cyclic carbonate ring and a primary hydroxyl group.[7] This unique structure allows it to serve as a versatile building block for complex molecules.
Key Applications in Pharmaceutical Synthesis
The most significant application of HMDO is in the pharmaceutical industry as a precursor for the "medoxomil" moiety.[3] This group is attached to active pharmaceutical ingredients (APIs) to create prodrugs, which are inactive compounds that are metabolized into the active drug within the body. This strategy is employed to overcome challenges such as poor solubility or limited oral absorption of the parent drug.[3]
Prominent examples include:
-
Azilsartan Medoxomil: An angiotensin II receptor blocker used to treat hypertension. HMDO is essential for its prodrug formulation, which significantly enhances the drug's oral bioavailability.[3]
-
Olmesartan Medoxomil: Another widely used antihypertensive medication that relies on HMDO for its synthesis to improve pharmacological properties.[4][8]
The 1,3-dioxol-2-one ring in HMDO is the key to its function in these prodrugs. In vivo, the ring undergoes a base-catalyzed decomposition, releasing the active drug in a controlled manner.
Chemical Reactivity and Profile
HMDO's bifunctionality dictates its reactivity:
-
Hydroxymethyl Group: This site can undergo typical alcohol reactions, including oxidation to form aldehydes or carboxylic acids, reduction, and substitution with other functional groups.[8][9]
-
Cyclic Carbonate Ring: The ring can be opened by nucleophiles, such as amines, to form hydroxyurethane linkages.
Physically, HMDO is a combustible liquid with a boiling point of 108°C at 0.5 mmHg. It is sensitive to air, heat, and moisture, necessitating storage under an inert atmosphere.[9]
Comparative Analysis: HMDO vs. Other Key Cyclic Carbonates
While HMDO excels in specialized pharmaceutical applications, other cyclic carbonates have established roles in different areas of synthesis. The most relevant comparators are Ethylene Carbonate, Propylene Carbonate, and the bio-based Glycerol Carbonate.
Ethylene Carbonate (EC) and Propylene Carbonate (PC)
EC and PC are the simplest and most common cyclic carbonates. Their primary applications are:
-
Green Solvents: PC, in particular, is lauded as a sustainable alternative to harmful polar aprotic solvents like DMF and NMP due to its low toxicity, low vapor pressure, and wide liquid range (-49 to 242°C).[1]
-
Electrolytes: High-purity EC and PC are critical components in the formulation of electrolytes for lithium-ion batteries, where they provide the high dielectric constant needed to dissolve lithium salts.[1][2]
-
Polymer Synthesis: They react with diamines in ring-opening polymerizations to produce PHUs, offering a safer alternative to traditional polyurethane synthesis that uses toxic isocyanates.[1]
Compared to HMDO, EC and PC lack an additional reactive functional group, which limits their use as versatile building blocks for complex, multifunctional molecules. Their strength lies in applications where their physical properties (as solvents or electrolytes) or their basic carbonate reactivity (in polymerization) are paramount.
Glycerol Carbonate (GC)
Glycerol Carbonate (GC), or 4-(hydroxymethyl)-1,3-dioxolan-2-one, is structurally similar to HMDO but is derived from glycerol, a renewable byproduct of biodiesel production.[10][11] This makes GC a highly attractive, bio-based chemical platform.
-
Sustainable Platform Chemical: The conversion of waste glycerol into high-value GC is a prime example of biorefinery principles.[10]
-
Bifunctionality: Like HMDO, GC possesses a hydroxyl group, allowing it to be used as a building block for synthesizing hyperbranched polyethers and other functional polymers.
-
Applications: GC is used in the production of polyhydroxyurethanes, as a component in green solvents, and as an intermediate for other fine chemicals like glycidol.[11][12]
The primary distinction between HMDO and GC lies in their sourcing and specific applications. GC is championed for its renewable origins and its role in creating bio-based polymers. HMDO, while synthesized from petrochemical precursors, is indispensable for its proven role in creating specific, high-value pharmaceutical prodrugs where the methyl substituent is a key structural component.
Data Summary Table
| Property | This compound (HMDO) | Ethylene Carbonate (EC) | Propylene Carbonate (PC) | Glycerol Carbonate (GC) |
| CAS Number | 91526-18-0[9] | 96-49-1 | 108-32-7 | 931-40-8 |
| Molecular Formula | C₅H₆O₄[13] | C₃H₄O₃ | C₄H₆O₃ | C₄H₆O₄ |
| Molecular Weight | 130.10 g/mol [13] | 88.06 g/mol | 102.09 g/mol [11] | 118.09 g/mol |
| Key Features | Bifunctional (hydroxyl + carbonate), methyl group | Simplest cyclic carbonate | Green solvent, wide liquid range | Bifunctional (hydroxyl + carbonate), bio-derived[11] |
| Primary Use | Prodrug synthesis (medoxomil moiety)[3][4] | Li-ion battery electrolytes, solvent | Green solvent, electrolytes, polymer synthesis[1] | Bio-based polymers, green intermediate[10][12] |
| Advantages | Enables enhanced drug bioavailability | High dielectric constant | Low toxicity, sustainable alternative to DMF/NMP[1] | Renewable feedstock, versatile building block[10] |
| Limitations | Petrochemical source, moisture sensitive[9] | Lacks additional functionality | Lacks additional functionality | Competition with other glycerol valorization routes |
Visualization of Key Synthetic Processes
To better understand the role of these carbonates, the following diagrams illustrate key workflows and decision points.
Caption: Workflow for a high-yield synthesis of HMDO.[8][14]
Caption: Decision guide for selecting a cyclic carbonate.
Experimental Protocols
The following protocols are provided as illustrative examples of standard laboratory procedures. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound (HMDO)
This protocol is adapted from a patented, high-yield process. [8][14]The causality behind this two-step approach is the conversion of a good leaving group (chloride) to a less reactive acetate ester, which can then be selectively hydrolyzed under acidic conditions without cleaving the cyclic carbonate ring.
Materials:
-
4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1 equivalent)
-
Sodium acetate (NaOAc) (1.5 equivalents)
-
Potassium iodide (KI) (0.1 equivalents, catalyst)
-
Dimethylformamide (DMF), anhydrous
-
Isopropyl alcohol (IPA)
-
Hydrochloric acid (HCl), concentrated or as a solution in IPA
-
Ethyl acetate
-
Brine solution
Procedure:
Step A: Acetylation
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, sodium acetate, and potassium iodide.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature (25-35°C) for 18-20 hours. The KI catalyst facilitates the nucleophilic substitution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
The resulting intermediate, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate, can be carried forward to the next step without isolation. [8] Step B: Hydrolysis
-
Dilute the reaction mixture from Step A with isopropyl alcohol.
-
Slowly add a solution of hydrochloric acid in isopropyl alcohol to the mixture.
-
Stir the reaction at 30-35°C for 24-28 hours. The acidic conditions selectively hydrolyze the acetate ester back to the primary alcohol.
-
Monitor the disappearance of the intermediate by TLC or HPLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to yield HMDO as an oil. [15]Expected Yield: 89-91%. [14]
Protocol 2: Synthesis of Glycerol Carbonate via Transcarbonation
This protocol demonstrates a common method for producing bio-based GC. [16][17]The transcarbonation reaction is an equilibrium process. Using an excess of ethylene carbonate and a basic catalyst drives the reaction toward the products.
Materials:
-
Glycerol (1 equivalent)
-
Ethylene Carbonate (EC) (2-3 equivalents)
-
Potassium Carbonate (K₂CO₃) (catalyst, ~5 mol%)
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycerol, ethylene carbonate, and potassium carbonate. Using an excess of EC serves both as a reactant and a solvent. [17]2. Heat the reaction mixture to 80-110°C with vigorous stirring. [16]3. The reaction is typically complete within 1-4 hours, depending on the temperature. Monitor progress by analyzing aliquots with Gas Chromatography (GC) or ¹H NMR.
-
Once the glycerol is consumed, cool the reaction mixture to room temperature.
-
The solid catalyst can be removed by filtration.
-
The excess ethylene carbonate and the product, ethylene glycol, can be removed by vacuum distillation.
-
The remaining crude glycerol carbonate can be further purified by vacuum distillation to yield a clear, viscous liquid. Expected Yield: >90%. [17]
Conclusion and Future Outlook
The family of cyclic carbonates offers a diverse toolkit for the modern synthetic chemist. While ethylene and propylene carbonate remain workhorses as green solvents and bulk polymer precursors, the field is evolving toward more sophisticated, functionalized reagents.
This compound stands out for its critical, high-value role in pharmaceutical manufacturing. Its bifunctional nature makes it an elegant solution for enhancing the bioavailability of important drugs, a niche where it is currently unparalleled. In contrast, Glycerol Carbonate is a champion of the bio-economy, demonstrating how waste streams can be transformed into valuable, functional chemical building blocks.
The choice between these reagents is not a matter of direct substitution but of strategic selection based on the specific goals of the synthesis:
-
For high-value, complex APIs requiring a specific medoxomil prodrug strategy , HMDO is the superior and necessary choice.
-
For developing bio-based polymers, coatings, or green chemical intermediates , Glycerol Carbonate offers an excellent combination of functionality and sustainability.
-
For applications as green solvents, electrolytes, or in the synthesis of simpler polyhydroxyurethanes , Ethylene Carbonate and Propylene Carbonate are the most cost-effective and established options.
Looking ahead, research will likely focus on expanding the library of functionalized cyclic carbonates derived from other renewable resources, further bridging the gap between sustainable chemistry and high-performance applications in materials science and medicine.
References
- Polymers Based on Cyclic Carbonates as Trait d'Union Between Polymer Chemistry and Sustainable CO2 Utiliz
- This compound. EvitaChem.
- Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. Unknown Source.
- Cyclic carbonate functional polymers and their applications.
- This compound: A Critical Link in Pharmaceutical Supply Chains. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. Benchchem.
- Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymeriz
- Synthesis and applications of cyclic carbonate functional polymers in thermosetting coatings.
- This compound synthesis. ChemicalBook.
- Advancing Chemical Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Sigma-Aldrich.
- An improved process for this compound.
- On the Preparation of 4-Hydroxymethyl-5-Methyl-1,3-Dioxol-2-One. Taylor & Francis Online.
- Method for synthesizing 4-(hydroxymethyl)-5-methyl- [1][6]dioxol-2-one.
- This compound. Benchchem.
- 4-Cloromethyl-5-methyl-1,3-dioxol-2-one. ChemicalBook.
- This compound. ChemicalBook.
- On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. LookChem.
- This compound. Biosynth.
- An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbon
- This compound. PubChem.
- Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1][6]dioxol-2-one.
- Glycerol Carbonate Solventless Synthesis Using Ethylene Carbonate, Glycerol and a Tunisian Smectite Clay: Activity, Stability and Kinetic Studies. MDPI.
- Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development. RSC Publishing.
- SYNTHESIS OF CYCLIC CARBONATE 4-(hydroxymethyl)-5-methyl-1,3-dioxolan-2-one and their derivatives.
- Sustainable Synthesis of Cyclic Carbonates from Terminal Epoxides by a Highly Efficient CaI2/1,3-Bis[tris(hydroxymethyl)
- Process for the preparation of glycerol carbonat from glycerol and a cyclic organic carbonat, especially ethylene or propylene carbonate.
- The comparison of properties between glycerol carbonate and pure glycerol.
- Transcarbonation reaction of glycerol (GLY) with propylene carbonate...
- Catalytic Route for the Synthesis of Cyclic Organic Carbonates from Renewable Polyols. The University of Liverpool Repository.
Sources
- 1. specificpolymers.com [specificpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymers Based on Cyclic Carbonates as Trait d'Union Between Polymer Chemistry and Sustainable CO2 Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 10. An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbonate [mdpi.com]
- 11. Synthesis of cyclic carbonates from CO 2 cycloaddition to bio-based epoxides and glycerol: an overview of recent development - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03028H [pubs.rsc.org]
- 12. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 15. This compound | 91526-18-0 [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. EP0739888A1 - Process for the preparation of glycerol carbonat from glycerol and a cyclic organic carbonat, especially ethylene or propylene carbonate - Google Patents [patents.google.com]
Efficacy comparison of drugs synthesized with 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
A Comparative Guide to Drugs Synthesized with 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
In the landscape of modern drug development, the challenge of optimizing a molecule's therapeutic potential extends beyond its intrinsic pharmacological activity. Poor oral bioavailability, rapid metabolism, and inadequate distribution to target tissues can all curtail the clinical utility of an otherwise potent compound. The use of prodrugs—bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug—represents a cornerstone strategy to overcome these pharmacokinetic hurdles.
This guide focuses on a particularly successful prodrug approach: the utilization of the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl promoiety, often referred to as "medoxomil." This moiety is synthesized from the key intermediate, this compound (DMDO). We will delve into a comparative efficacy analysis of prominent drugs across different therapeutic classes that leverage this DMDO-derived promoiety to enhance their clinical performance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the practical application and therapeutic advantages of this widely employed prodrug strategy.
The Rationale Behind the Medoxomil Prodrug Approach
The fundamental principle of the medoxomil prodrug strategy is to transiently mask a polar, ionizable functional group (commonly a carboxylic acid or a phosphonate) of a parent drug with the lipophilic medoxomil ester. This chemical modification enhances the drug's ability to permeate biological membranes, such as the intestinal epithelium, thereby increasing its oral absorption and bioavailability.[1][2][3]
Once absorbed into the systemic circulation, the medoxomil ester is designed to be rapidly cleaved by ubiquitous esterases in the blood, plasma, and tissues, releasing the active parent drug and non-toxic byproducts. This enzymatic hydrolysis is a critical step, ensuring that the pharmacologically active agent is liberated to exert its therapeutic effect.[4][5][6]
Below is a diagram illustrating the general mechanism of medoxomil prodrug activation.
Caption: Workflow for an Angiotensin II Receptor Binding Assay.
In Vitro Antiviral Activity Assay (HBV)
This assay is used to determine the potency of antiviral drugs like tenofovir and adefovir against HBV replication.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HBV replication in a cell culture system.
Methodology:
-
Cell Culture: A stable human hepatoma cell line that constitutively replicates HBV (e.g., HepG2 2.2.15) is cultured in 96-well plates. [7]2. Drug Treatment: The cells are treated with serial dilutions of the test compound (e.g., tenofovir) for a defined period (e.g., 6-9 days).
-
Harvesting Viral DNA: After the treatment period, the cell culture supernatant is collected, and viral particles are lysed to release HBV DNA.
-
HBV DNA Quantification: The amount of HBV DNA in the supernatant is quantified using a highly sensitive method like real-time quantitative PCR (qPCR). [8][9][10]5. Data Analysis: The percentage of viral replication inhibition is calculated for each drug concentration relative to untreated control cells. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to assess the toxicity of the test compound to the host cells.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound.
Methodology:
-
Cell Culture and Drug Treatment: Host cells are cultured and treated with the test compound as described in the antiviral assay protocol.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. [11][12][13]3. Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. [12]5. Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. [12]6. Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to untreated control cells. The CC50 value is determined from the dose-response curve.
The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.
Conclusion
The use of this compound to synthesize the medoxomil promoiety is a highly effective and widely adopted strategy in drug development. As demonstrated by the examples of azilsartan medoxomil, tenofovir disoproxil fumarate, adefovir dipivoxil, and lenampicillin, this approach can significantly enhance the oral bioavailability and, consequently, the therapeutic efficacy of drugs across diverse pharmacological classes. The comparative data presented in this guide underscore the tangible clinical benefits that can be achieved through this elegant prodrug design. For researchers and scientists, the medoxomil strategy remains a valuable tool in the quest to optimize the pharmacokinetic properties of new chemical entities and to improve upon existing therapies.
References
- Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker. P T. 2012 May;37(5):284-91. URL
- Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension. Hypertension. 2011;58:1–8. URL
- Antiviral Efficacy and Pharmacokinetics of Oral Adefovir Dipivoxil in Chronically Woodchuck Hepatitis Virus-Infected Woodchucks. Antimicrob Agents Chemother. 1999 Jan;43(1):115-22. URL
- A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Azilsartan Medoxomil. Benchchem. URL
- Comparative pharmacokinetic study between lenampicillin, bacampicillin and amoxycillin. J Antimicrob Chemother. 1989 Jun;23(6):861-8. URL
- Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS. 2018 Feb 20;32(4):491-497. URL
- Adefovir Dipivoxil: Package Insert / Prescribing Info / MOA. Drugs.com. URL
- Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? J Int AIDS Soc. 2018 Apr;21(Suppl 3):e25102. URL
- Standardized Angiotensin II Receptor-Binding Assay Techniques: Application Notes and Protocols. Benchchem. URL
- Comparison of the efficacy of tenofovir and adefovir in the treatment of chronic hepatitis B: A Systematic Review. J Med Life. 2015;8(Spec Iss 2):112-8. URL
- Azilsartan Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of Hypertension. Basic Clin Pharmacol Toxicol. 2017 Nov;121(5):335-342. URL
- Single- and multiple-dose pharmacokinetics of lenampicillin (KBT-1585) in healthy human subjects: comparative studies with amoxicillin. Chemioterapia. 1985 Aug;4(4):293-8. URL
- Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers. J Antimicrob Chemother. 1987 May;19(5):651-7. URL
- Population Modeling Highlights Drug Disposition Differences Between Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate in the Blood and Semen.
- Compare with safety and efficacy of entecavir and adefovir dipivoxil combination therapy and tenofovir disoproxil fumarate monotherapy for chronic hepatitis B patient with adefovir-resistant. Math Biosci Eng. 2019 Oct 21;17(1):627-635. URL
- Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension. Expert Opin Drug Metab Toxicol. 2012 Mar;8(3):379-87. URL
- What is the mechanism of Adefovir Dipivoxil?
- Phase I/II study of the pharmacokinetics, safety and antiretroviral activity of tenofovir alafenamide, a new prodrug of the HIV reverse transcriptase inhibitor tenofovir, in HIV-infected adults. J Antimicrob Chemother. 2014 Feb 6;69(7):1927-35. URL
- Azilsartan Medoxomil | RAAS. TargetMol. URL
- In Vitro and In Vivo Metabolism of Lenampicillin: A Technical Guide. Benchchem. URL
- Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses. 2021 Nov 20;13(11):2308. URL
- Azilsartan. In: StatPearls [Internet]. Treasure Island (FL)
- MTT Assay Protocol for Cell Viability and Prolifer
- Pharmacokinetic study of lenampicillin (KBT-1585) in healthy volunteers. J Antimicrob Chemother. 1987 May;19(5):651-7. URL
- Pharmacokinetic Parameters of Azilsartan Formulations.
- In Vitro Hepatitis B Virus Polymerase Priming Assay. ICE-HBV. URL
- Cytotoxicity MTT Assay Protocols and Methods.
- of ARBs that inhibit binding by 50% of radioactively labeled...
- Application Notes and Protocols for In Vitro Antiviral Assays. Benchchem. URL
- Screening for Antiviral Activity: MTT Assay.
- Hepatitis B Virus Cell Culture Assays for Antiviral Activity. In: Hepatitis B Virus. Methods in Molecular Medicine™, vol 103. Humana Press. URL
- Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum.
- Tenofovir alafenamide clears hepatitis B faster than tenofovir disoproxil fumarate in multi-country study.
- Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR. J Clin Microbiol. 2001 Jan;39(1):189-94. URL
- Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites. Drug Metab Dispos. 2005 Nov;33(11):1677-85. URL
- Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. Drug Metab Dispos. 2013 Oct;41(10):1827-34. URL
- Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan. J Hum Hypertens. 2012 Oct 4;27(5):292-8. URL
- Hepatitis B virus (HBV)
- Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors.
- The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. Bioeng Transl Med. 2022 Feb 23;7(2):e10282. URL
- Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial.
- Hydrolysis of olmesartan medoxomil to olmesartan.
- 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection.
- Examining Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate in the Tre
- Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by OATP2B1. J Pharm Sci. 2024 Mar 14;S0022-3549(24)00122-3. URL
Sources
- 1. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 9. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genomica.uaslp.mx [genomica.uaslp.mx]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Kinetic studies of reactions involving 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
A Comparative Guide to the Hydrolysis Kinetics of Prodrugs Derived from 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
In the landscape of drug development, the transformation of a promising active pharmaceutical ingredient (API) into a viable therapeutic often hinges on overcoming pharmacokinetic hurdles such as poor solubility and limited bioavailability. The use of prodrugs, bioreversible derivatives of an API that undergo enzymatic or chemical conversion in vivo to release the parent drug, is a well-established strategy to address these challenges. Among the various prodrug moieties, those derived from this compound, commonly known as the medoxomil group, have garnered significant attention, particularly for angiotensin II receptor blockers like olmesartan and azilsartan.[1][2][3]
This guide provides a comprehensive comparison of the kinetic profiles of reactions involving prodrugs functionalized with the medoxomil moiety against other common prodrug strategies. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in prodrug design.
The (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) Moiety: A Profile
The medoxomil moiety is a cyclic carbonate ester that offers a unique combination of chemical properties making it an effective prodrug linker. Its bifunctional nature, stemming from the reactive hydroxyl group of its precursor, this compound, allows for its attachment to various functional groups on a parent drug molecule. The key to its efficacy lies in the controlled cleavage of the ester bond in vivo, a process governed by both chemical and enzymatic hydrolysis.
Chemical Stability: A pH-Dependent Release Mechanism
The hydrolysis of the medoxomil ester is highly dependent on the pH of the surrounding environment. This characteristic is crucial for a prodrug's journey through the gastrointestinal (GI) tract. Ideally, a prodrug should remain stable in the acidic environment of the stomach to prevent premature drug release and then undergo controlled hydrolysis in the more neutral to slightly alkaline conditions of the intestines and bloodstream.
Kinetic studies on olmesartan medoxomil have elucidated this pH-dependent hydrolysis. The cleavage of the medoxomil ester follows zero-order kinetics, with the rate of hydrolysis increasing with pH.[2][3] This pH-rate profile ensures that the prodrug remains largely intact in the acidic milieu of the stomach (pH 1.2) and undergoes more rapid hydrolysis as it transitions to the higher pH of the small intestine (pH ~6-7.4), where drug absorption is optimal.[2][3]
Table 1: pH-Dependent Hydrolysis of Olmesartan Medoxomil
| pH | Hydrolysis Rate | Kinetic Model | Reference |
| 1.2 | Slowest | Zero-order | [2][3] |
| 3.5 | Moderate | Zero-order | [2][3] |
| 4.6 | Fast | Zero-order | [2][3] |
| 6.0 | Fastest | Zero-order | [2][3] |
This table summarizes the relative hydrolysis rates of olmesartan medoxomil at different pH values as reported in the literature.
Enzymatic Hydrolysis: The Role of Esterases
Beyond chemical hydrolysis, the in vivo cleavage of the medoxomil moiety is significantly accelerated by plasma and tissue esterases. This enzymatic action is a critical component of the prodrug's mechanism, ensuring efficient release of the active drug upon absorption into the systemic circulation.
Two key enzymes have been identified in the bioactivation of medoxomil prodrugs:
-
Carboxymethylenebutenolidase (CMBL): This enzyme, found in the liver and intestine, has been shown to be a primary catalyst for the hydrolysis of olmesartan medoxomil and azilsartan medoxomil.[1]
-
Carboxylesterase 1 (CES1): While CMBL is the main player for medoxomil prodrugs, CES1, predominantly found in the liver, is responsible for the hydrolysis of other prodrugs like candesartan cilexetil.[1]
The differential involvement of these enzymes highlights the specificity of prodrug activation and is a key consideration in predicting the metabolic fate of a new drug candidate.
Comparative Kinetic Analysis: Medoxomil vs. Alternative Prodrug Linkers
The selection of a prodrug linker is a critical decision in drug design, with the ideal linker providing a balance of stability, efficient cleavage, and a non-toxic leaving group. Here, we compare the kinetic profile of the medoxomil moiety with other commonly employed prodrug linkers.
Acyloxymethyl and Pivaloyloxymethyl (POM) Esters
Acyloxymethyl and pivaloyloxymethyl (POM) esters are widely used prodrug linkers for carboxylic acids and alcohols. These linkers are also susceptible to both chemical and enzymatic hydrolysis.
-
Chemical Stability: The stability of acyloxymethyl esters in aqueous solutions is influenced by the length of the alkyl chain in the acyloxy group. Longer chains generally lead to increased stability.[4][5] For instance, propylene glycol-containing linkers have been shown to be more stable than their methoxy and ethoxy counterparts at physiological pH.[4][5] This tunability allows for the fine-tuning of the drug release profile.
-
Enzymatic Hydrolysis: Acyloxymethyl and POM esters are readily cleaved by plasma esterases, often with very short half-lives. For example, certain N-acyloxymethylsulfonamide prodrugs exhibit half-lives in human plasma of less than two minutes.[6] Similarly, pivaloyloxymethyl ethers can have half-lives of under five minutes in 10% human plasma.[7]
Table 2: Comparative Plasma Stability of Prodrug Linkers
| Prodrug Linker | Drug Class | Half-life in Human Plasma | Reference |
| Medoxomil | Angiotensin II Receptor Blocker | Rapid (enzyme-dependent) | [1] |
| Acyloxymethyl | Sulfonamide | 0.2 - 2.0 minutes | [6] |
| Pivaloyloxymethyl | Tryptamine | < 5 minutes (in 10% plasma) | [7] |
This table provides a qualitative and quantitative comparison of the plasma stability of different prodrug linkers. Direct comparison is challenging due to variations in experimental conditions across studies.
The rapid enzymatic cleavage of acyloxymethyl and POM esters can be advantageous for achieving rapid drug release upon absorption. However, it also poses a challenge in terms of achieving sustained drug levels. The medoxomil moiety, with its pH-dependent chemical hydrolysis and specific enzymatic cleavage, may offer a more controlled release profile.
Other Cyclic Carbonate Esters
While the medoxomil group is a prominent example, other cyclic carbonate esters have also been explored as prodrug linkers. The stability and hydrolysis kinetics of these cyclic carbonates can be modulated by the substituents on the carbonate ring. Generally, carbonate esters are less reactive towards basic hydrolysis than their corresponding open-chain esters due to the reduced electrophilicity of the carbonyl carbon.
Experimental Protocols for Kinetic Studies
To objectively compare the performance of different prodrug linkers, standardized kinetic studies are essential. The following are detailed methodologies for key experiments.
Protocol 1: pH-Rate Profile Determination
Objective: To determine the rate of chemical hydrolysis of a prodrug as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10). Ensure the ionic strength of all buffers is constant.
-
Prodrug Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Kinetic Run:
-
Pre-warm the buffers to the desired temperature (typically 37°C).
-
Initiate the reaction by adding a small aliquot of the prodrug stock solution to each buffer to achieve the desired final concentration.
-
At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
-
Sample Analysis:
-
Quench the reaction in the withdrawn aliquots if necessary (e.g., by adding acid or base to shift the pH to a region of high stability).
-
Analyze the concentration of the remaining prodrug and the released active drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time for each pH.
-
Determine the order of the reaction (e.g., zero-order, first-order) by fitting the data to the corresponding integrated rate laws.
-
Calculate the observed rate constant (kobs) at each pH.
-
Construct a pH-rate profile by plotting log(kobs) versus pH.
-
Protocol 2: Plasma Stability Assay
Objective: To determine the rate of hydrolysis of a prodrug in human plasma.
Methodology:
-
Plasma Preparation: Obtain fresh human plasma containing an anticoagulant (e.g., heparin or EDTA).
-
Prodrug Solution Preparation: Prepare a stock solution of the prodrug in a suitable organic solvent.
-
Kinetic Run:
-
Pre-warm the plasma to 37°C.
-
Initiate the reaction by adding a small aliquot of the prodrug stock solution to the plasma.
-
At predetermined time intervals, withdraw aliquots.
-
-
Sample Preparation and Analysis:
-
Immediately quench the enzymatic activity in the withdrawn aliquots by adding an excess of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining prodrug and the released active drug using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining prodrug versus time.
-
Determine the half-life (t1/2) of the prodrug in plasma.
-
Visualizing the Prodrug Activation Pathway
The following diagram illustrates the general pathway of prodrug activation, highlighting the key stages of chemical and enzymatic hydrolysis.
Caption: Generalized workflow of oral prodrug activation.
Conclusion: The Kinetic Advantage of the Medoxomil Moiety
The kinetic studies of prodrugs derived from this compound reveal a sophisticated design that leverages both pH-dependent chemical hydrolysis and specific enzymatic cleavage. This dual mechanism allows for controlled drug release, minimizing premature activation in the stomach and ensuring efficient conversion to the active drug upon absorption.
While alternative linkers like acyloxymethyl and pivaloyloxymethyl esters offer the advantage of rapid enzymatic cleavage, the medoxomil moiety appears to provide a more balanced and predictable release profile. The ability to fine-tune the stability of other linkers by modifying their chemical structure presents an ongoing area of research. Ultimately, the choice of a prodrug linker will depend on the specific physicochemical properties of the parent drug and the desired pharmacokinetic profile. A thorough understanding of the kinetic principles governing prodrug hydrolysis is paramount to the successful development of effective and safe therapeutics.
References
- Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1. PubMed. [Link]
- Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]
- Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. PubMed. [Link]
- Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group. PubMed. [Link]
- A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Rel
- Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS One. [Link]
- Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. OUCI. [Link]
- pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4...
- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjug
- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates | Request PDF.
- Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. PMC. [Link]
- Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. [Link]
- Optimization of Prodrug Activation by Enzymatic Cleavage of the β‐lactam Ring of Carbapenems | Request PDF.
- Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews (RSC Publishing). [Link]
- (a) Indication of the cleavage sites on the polymer prodrug chemical...
- Stability and kinetics of release studies with a prodrug (19‐AP1) of...
- Acyloxymethyl as a drug protecting group. Part 3. Tertiary O-amidomethyl esters of penicillin G: chemical hydrolysis and anti-bacterial activity. PubMed. [Link]
- Ester Bonds in Prodrugs | ACS Chemical Biology.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges Longqin Hu. Sites@Rutgers. [Link]
- Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. PMC. [Link]
- Validated kinetic spectrophotometric determination of candesartan cilexetil and olmesartan medoxomil using alkaline permangan
- Comparative effect of olmesartan and candesartan on lipid metabolism and renal function in patients with hypertension: a retrospective observ
- (PDF) Comparative effect of olmesartan and candesartan on lipid metabolism and renal function in patients with hypertension: A retrospective observational study.
- Antihypertensive Efficacy of Olmesartan and Candesartan. Medscape. [Link]
- Efficacy of Olmesartan Medoxomil and Candesartan Cilexetil. Medscape. [Link]
- Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PubMed. [Link]
- Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by O
Sources
- 1. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medo… [ouci.dntb.gov.ua]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the X-ray Crystallography of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one Derivatives: Unveiling Structure for Enhanced Drug Design
The strategic design of prodrugs represents a cornerstone of modern pharmaceutical development, aiming to optimize the pharmacokinetic profiles of therapeutic agents. Among the versatile building blocks utilized for this purpose, 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one and its derivatives have emerged as critical intermediates.[1][2] These moieties are frequently incorporated into active pharmaceutical ingredients (APIs) to enhance properties such as bioavailability.[1][3] The in vivo cleavage of the 1,3-dioxol-2-one ring, often through a base-catalyzed decomposition, releases the active drug. A profound understanding of the three-dimensional structure of these derivatives is paramount for predicting their stability, release kinetics, and ultimately, their efficacy. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of crystalline solids, providing precise insights into molecular geometry, conformation, and intermolecular interactions that govern the solid-state properties of these crucial pharmaceutical intermediates.[4][5][6]
This guide provides a comparative framework for the X-ray crystallographic analysis of this compound derivatives. It delves into the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis of structural features, thereby equipping researchers, scientists, and drug development professionals with the essential knowledge to leverage crystallographic data in their pursuit of novel and improved therapeutics.
The Imperative of Structural Elucidation: A Comparative Perspective
While a direct side-by-side comparison of a large family of publicly available crystal structures for this compound derivatives is limited, we can establish a comparative framework based on the analysis of related structures and foundational crystallographic principles. The crystal structure of a closely related compound, 4,5-dimethyl-1,3-dioxol-2-one, provides a valuable reference point.[7] By examining its structural features, we can anticipate how substitutions at the 4-position (e.g., hydroxymethyl, chloromethyl, bromomethyl) would influence key geometric and packing parameters.
Comparative Analysis of Key Crystallographic Parameters
The following table outlines the critical parameters that should be scrutinized when comparing the crystal structures of different this compound derivatives. The data for the reference compound, 4,5-dimethyl-1,3-dioxol-2-one, is included to provide a baseline.
| Parameter | 4,5-dimethyl-1,3-dioxol-2-one (Reference) [7] | Hypothetical 4-(Hydroxymethyl) Derivative | Hypothetical 4-(Halomethyl) Derivative (e.g., -CH₂Cl) | Significance in Drug Development |
| Space Group | P2₁/m (Monoclinic) | To be determined | To be determined | Influences crystal packing, density, and potential for polymorphism. |
| Unit Cell Dimensions | a = 6.3312(3) Å, b = 7.1187(4) Å, c = 6.4473(4) Å, β = 108.649(2)° | Expected to differ due to substituent size and hydrogen bonding. | Expected to differ based on the size and electronegativity of the halogen. | Affects crystal morphology, stability, and dissolution rates. |
| Key Bond Lengths (Å) | C=C: ~1.34 Å, C-O(ring): ~1.37 Å, C=O: ~1.19 Å | The C-C bond of the hydroxymethyl group will be a key parameter. | The C-Halogen bond length will be a critical indicator of reactivity. | Deviations can indicate electronic effects of substituents and potential strain. |
| Key Bond Angles (°) | Ring angles indicative of a planar five-membered ring. | The C-C-O angle of the hydroxymethyl group will influence conformation. | The C-C-Halogen angle will be important for steric considerations. | Conformation of the substituent group affects intermolecular interactions. |
| Intermolecular Interactions | C-H···O interactions, π-stacking | Strong O-H···O hydrogen bonding is expected, likely dominating the packing. | Weaker C-H···O and potential halogen bonding would be anticipated. | Crucial for crystal stability, solubility, and understanding potential polymorphs. |
| Crystal Packing Motif | Forms layered sheets of antiparallel linear strands.[7] | A 3D network stabilized by hydrogen bonds is likely. | Packing will be influenced by dipole-dipole interactions and halogen size. | Dictates the physical properties of the solid form, impacting formulation. |
Experimental Workflow for Crystallographic Analysis
The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail.[4] The following workflow provides a comprehensive overview of the key stages involved.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Detailed Experimental Protocol: Crystal Growth
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For novel this compound derivatives, a systematic approach to screen for suitable crystallization conditions is essential.
Objective: To grow single crystals of a target derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).
Materials:
-
Highly purified (>99%) derivative compound.
-
A range of analytical grade solvents (e.g., ethyl acetate, acetone, acetonitrile, ethanol, methanol, dichloromethane, hexane, toluene).[9]
-
Small glass vials (1-2 mL) with screw caps or parafilm.
-
Microscope for crystal inspection.
Methodology: Slow Evaporation
Slow evaporation is a straightforward and commonly successful method for growing crystals of organic compounds.[10][11][12]
-
Solvent Selection: Begin by testing the solubility of the compound in a variety of solvents. A suitable solvent is one in which the compound is moderately soluble.[8]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. This can be achieved by adding the compound to the solvent in small portions until a small amount of solid no longer dissolves.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[8]
-
Monitoring: Monitor the vial periodically over several days to weeks for the formation of crystals.
Alternative Method: Vapor Diffusion
Vapor diffusion is another powerful technique, especially when only small amounts of the compound are available.[10][11]
-
Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (the "solvent"). Place this small vial inside a larger, sealed container (the "chamber").
-
Precipitant: In the bottom of the larger chamber, add a larger volume of a "precipitant" solvent in which the compound is insoluble, but which is miscible with the "solvent".
-
Diffusion: The more volatile precipitant will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.
Detailed Experimental Protocol: Structure Solution and Refinement
Once suitable diffraction data has been collected, the next step is to determine the arrangement of atoms in the crystal.
Objective: To solve and refine the crystal structure to obtain an accurate molecular model.
Software: Standard crystallographic software packages such as SHELX[13], Olex2, or similar are used.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction data. For small molecules, "direct methods" are typically successful.[4] These methods use statistical relationships between the intensities of the reflections to derive initial phase information.
-
Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, atomic displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[13][14][15] This is typically achieved using a least-squares minimization procedure.[14]
-
Refinement Metrics: The quality of the refinement is assessed using several metrics:
-
R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% for high-quality data are considered excellent.
-
wR2: A weighted R-factor based on squared structure factor intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.
-
-
Hydrogen Atom Placement: Hydrogen atoms are often located from the difference electron density map or placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like PLATON or the validation tools within the refinement software to check for geometric reasonableness, missed symmetry, and other potential issues.
Logical Relationships in Prodrug Activation
The crystallographic structure of the 1,3-dioxol-2-one derivative is the starting point for its journey as a prodrug. The solid-state conformation and intermolecular interactions can influence its dissolution and subsequent bioavailability, leading to its ultimate activation in vivo.
Caption: The journey of a 1,3-dioxol-2-one prodrug from solid form to active principle.
Conclusion
X-ray crystallography is an indispensable tool in the development of pharmaceuticals based on this compound derivatives.[4][5] A detailed crystallographic study provides not just a picture of the molecule, but a wealth of data that informs on the stability, potential for polymorphism, and intermolecular interactions that dictate the material's bulk properties. By systematically applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding of their target molecules, enabling a more rational approach to prodrug design and solid-form selection. The comparative analysis of crystallographic data across a series of derivatives is key to establishing structure-property relationships that can accelerate the journey from discovery to a viable drug product.
References
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(19), 3186-3204. [Link]
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
- Yetnet. (n.d.). X-Ray Crystallography - Refinement. [Link]
- University of St Andrews. (n.d.). Introduction to Refinement. [Link]
- Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]
- Alexander, L., & Klug, H. P. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography. Royal Society of Chemistry. [Link]
- University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
- ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. [Link]
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
- ACS Short Courses. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
- Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
- Excillum. (n.d.). Small molecule crystallography. [Link]
- National Institutes of Health. (2020).
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. [Link]
- Wiley Online Library. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.muohio.edu [chemistry.muohio.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 15. books.rsc.org [books.rsc.org]
A Comparative Guide to the In-Vivo Stability of the (Oxodioxolenyl)methyl Carbamate Prodrug Moiety
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Challenge of Amine Drug Delivery and a Novel Solution
Amine-containing compounds represent a significant portion of clinically effective drugs. However, their development is often hampered by suboptimal pharmacokinetic properties, including poor aqueous solubility, extensive first-pass metabolism, and limited membrane permeability, all of which contribute to low oral bioavailability.[1] A well-established strategy to overcome these hurdles is the use of prodrugs, which mask the problematic amine functionality with a chemical moiety that is cleaved in vivo to release the active parent drug.[2][3]
The ideal prodrug moiety should be stable in the gastrointestinal tract, yet readily cleaved in the systemic circulation or target tissue to ensure efficient drug release. The (oxodioxolenyl)methyl carbamate group has emerged as a promising non-chiral prodrug moiety for primary and secondary amines, engineered for efficient, enzyme-catalyzed release. This guide will objectively compare this group's performance against other common carbamate-based prodrugs, supported by experimental data and detailed methodologies.
The (Oxodioxolenyl)methyl Carbamate Moiety: A Mechanism of Action
The (oxodioxolenyl)methyl carbamate prodrug strategy relies on a plasma enzyme-catalyzed hydrolysis of the dioxolenone ring. This initial cleavage triggers a cascade reaction, leading to the rapid and quantitative regeneration of the parent amine drug.[4][5] The proposed mechanism involves an intramolecular cyclization that expels the parent amine, as depicted below.
Caption: Bioactivation pathway of (oxodioxolenyl)methyl carbamate prodrugs.
This "self-immolative" system is designed to be independent of the parent drug's structure, offering a potentially universal solution for amine-containing drug candidates.[6][7]
Comparative In-Vivo Stability Analysis
Key Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from different studies, illustrating the performance of the (oxodioxolenyl)methyl carbamate prodrug in improving the oral bioavailability of an amine-containing drug, and compares it with other carbamate prodrug strategies applied to different parent compounds.
| Prodrug Moiety | Parent Drug | Animal Model | Oral Bioavailability of Parent Drug (%) | Key Findings | Reference |
| (Oxodioxolenyl)methyl Carbamate | L-734,217 (Fibrinogen Receptor Antagonist) | Dog | 23 ± 6% | Demonstrated quantitative reconversion in rat and dog plasma in vitro and significantly improved oral bioavailability of the parent amine.[4][5] | Alexander, J. et al. (1996) |
| Amino Acid-Bearing Carbamate | Daidzein | Rat | ~15.5-fold increase vs. parent | This strategy not only improved bioavailability but also enhanced aqueous solubility and metabolic stability.[8] | Wang, Y. et al. (2024) |
| N,N-dimethyl Carbamate | Dopaminergic 3-benzazepine | Mouse, Rat | Not explicitly quantified, but showed appreciable parent drug formation from in-vitro microsomal incubations. | N,N-disubstituted carbamates were found to be more stable than N-monosubstituted carbamates in buffer and plasma.[9] | Karlsson, K. et al. (1990) |
| Carbamate-linked Ester | Model Compound | Human Microsomes | Not an in-vivo study, but showed high liver-to-intestine microsome hydrolysis selectivity. | This design offers potential for targeted release in the liver while maintaining stability in the gut.[10] | Kim, Y. et al. (2025) |
Analysis: The (oxodioxolenyl)methyl carbamate prodrug of L-734,217 achieved a respectable oral bioavailability of 23% in dogs, demonstrating the viability of this approach for a chiral amine.[4][5] While a direct comparison is challenging, the 15.5-fold increase in bioavailability seen with the amino acid-bearing carbamate prodrug of daidzein highlights the potential of incorporating additional functional groups to modulate physicochemical properties.[8] The study on N,N-disubstituted carbamates underscores the importance of substitution on the carbamate nitrogen for tuning stability.[9] The carbamate-linked ester prodrugs, with their selective activation by liver enzymes, present an interesting strategy for targeted drug delivery.[10]
Experimental Protocols for In-Vivo Stability Testing
To ensure the generation of robust and reproducible data, a well-designed in-vivo pharmacokinetic study is paramount. The following protocols are synthesized from best practices in the field.
Animal Model and Dosing
The choice of animal model is critical and should be justified based on metabolic similarities to humans. Rodent models, such as Sprague-Dawley rats, are commonly used for initial pharmacokinetic screening.
Caption: Workflow for an in-vivo pharmacokinetic study.
Protocol for Oral Administration in Rats:
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). House the animals in a controlled environment and allow for at least one week of acclimatization.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]
-
Dosing Formulation: Prepare the prodrug in a suitable vehicle (e.g., 0.5% hydroxyethyl cellulose in water).[12] The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.
-
Administration: Administer the formulation accurately via oral gavage using a suitable gavage needle.[13]
Blood Sampling and Plasma Preparation
Serial blood sampling is necessary to determine the pharmacokinetic profile.
Protocol for Blood Collection in Rats:
-
Sampling Time Points: Collect blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.[14]
-
Collection Site: Collect blood (approximately 0.2-0.3 mL per time point) from the submandibular or saphenous vein.[15]
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma Isolation: Centrifuge the blood samples at approximately 2,000g for 10 minutes to separate the plasma.[14]
-
Storage: Store the plasma samples at -80°C until analysis.[14]
The total volume of blood collected should not exceed the recommended guidelines to avoid physiological stress on the animals.[16]
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of the prodrug and the active parent drug in plasma.
Protocol for Sample Preparation and LC-MS/MS Analysis:
-
Protein Precipitation: Thaw the plasma samples on ice. Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile.[17] Vortex and then centrifuge at high speed to pellet the proteins.
-
Extraction (Optional): For cleaner samples, a liquid-liquid extraction or solid-phase extraction can be employed.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[18] Reconstitute the residue in a suitable mobile phase for injection.
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid or ammonium acetate is common.[17][19]
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of the prodrug and parent drug.
-
The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.[20]
Conclusion and Future Perspectives
The (oxodioxolenyl)methyl carbamate moiety represents a valuable tool in the medicinal chemist's arsenal for improving the oral bioavailability of amine-containing drugs. Its rapid, enzyme-triggered cleavage mechanism allows for efficient release of the parent drug in vivo. While direct comparative in-vivo data against other prodrug strategies is sparse, the available evidence demonstrates its effectiveness.
Future research should focus on direct comparative studies of different prodrug moieties for the same parent drug to provide a clearer understanding of the relative advantages and disadvantages of each approach. Furthermore, exploring substitutions on the dioxolenone ring could offer a way to fine-tune the rate of hydrolysis, allowing for more precise control over the drug release profile.[4]
By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reliable data to inform the selection and design of optimal prodrug candidates for their specific drug development programs.
References
- Chen, S. et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 879(23), 2315-2320.
- Alexander, J. et al. (1996). Investigation of (oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines. Journal of Medicinal Chemistry, 39(2), 480-486.
- Lee, D. et al. (2012). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 903, 134-138.
- Al-Ghananeem, A. M. et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-549.
- Alexander, J. et al. (1996). Investigation of (Oxodioxolenyl)methyl Carbamates as Nonchiral Bioreversible Prodrug Moieties for Chiral Amines. Journal of Medicinal Chemistry, 39(2), 480-486.
- Prajapati, V. D. et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science.
- UNSW Research. (2023). Guidelines on administration of substances and blood collection in RATS.
- I. P. Santos, M. (2008). Prodrugs for Amines. Molecules, 13(3), 519-549.
- UNMC. Pharmacokinetics Protocol – Rodents.
- Organomation. (2024). Preparing Samples for LC-MS/MS Analysis.
- Karlsson, K. et al. (1990). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 33(2), 587-593.
- Henion, J. et al. (1997). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 69(21), 647A-654A.
- Albert Einstein College of Medicine. (2011). Guidelines for Blood Collection in Mice and Rats.
- Nemoto, S. et al. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 44(4), 183-189.
- Wang, Y. et al. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. Journal of Agricultural and Food Chemistry.
- Diehl, K. H. et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
- El-Feky, S. A. et al. (2016). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. Journal of Medicinal Chemistry, 59(17), 7845-7858.
- Li, Y. et al. (2024). Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability. European Journal of Medicinal Chemistry, 270, 116345.
- Lee, H. J. (2016). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 46, 223-229.
- Santos, M. I. P. (2008). Prodrugs for Amines. OUCI.
- Goldbach, T. et al. (2021). Antimalarial Trioxolanes with Superior Drug-Like Properties and in vivo Efficacy. ACS Infectious Diseases, 7(10), 2916-2926.
- Kim, Y. et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences.
- Rautio, J. et al. (2018). Prodrugs of Amines. In: Recent Advancement in Prodrugs. Springer, Singapore.
- Goldbach, T. et al. (2023). In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. Advanced Healthcare Materials, 12(10), 2202368.
- Prueksaritanont, T. et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-984.
- Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.
- Jones, T. E. et al. (1993). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences, 82(1), 51-55.
- Testa, B. (2009). Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps. Current Opinion in Chemical Biology, 13(3), 338-344.
- Schumacher, D. P. et al. (1992). Cardiotonic agents. 7. Prodrug derivatives of 4-ethyl-1,3-dihydro- 5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]. Journal of Medicinal Chemistry, 35(23), 4347-4352.
- Stevens, M. F. et al. (1989). Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine. Cancer Research, 49(14), 3745-3749.
Sources
- 1. Prodrugs of Amines - Recent Advancement in Prodrugs [ebrary.net]
- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Prodrugs: bridging pharmacodynamic/pharmacokinetic gaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of (Oxodioxolenyl)methyl carbamates as nonchiral bioreversible prodrug moieties for chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrugs for Amines | MDPI [mdpi.com]
- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.unsw.edu.au [research.unsw.edu.au]
- 14. unmc.edu [unmc.edu]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. cea.unizar.es [cea.unizar.es]
- 17. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
- 19. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: An Essential Prodrug Moiety
Introduction: The Pivotal Role of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one in Modern Pharmaceuticals
In the landscape of contemporary drug development, the synthesis of highly pure and versatile intermediates is a cornerstone of innovation. Among these, this compound (DMDO-OH) has emerged as a critical building block, particularly in the creation of advanced prodrugs. Prodrugs are inactive precursors that undergo biotransformation in the body to release the active pharmaceutical ingredient (API). This strategy is instrumental in enhancing the bioavailability, solubility, and overall pharmacokinetic profile of numerous drugs. The unique dioxolone ring of DMDO-OH is central to its function, facilitating a base-catalyzed decomposition that efficiently releases the active drug in vivo.[1]
A prominent application of DMDO-OH is in the synthesis of azilsartan medoxomil, a widely prescribed angiotensin II receptor blocker for the management of hypertension.[2] The medoxomil moiety, derived from DMDO-OH, significantly improves the oral absorption of the active azilsartan molecule. Consequently, the development of efficient, scalable, and cost-effective synthetic routes to high-purity DMDO-OH is of paramount importance to the pharmaceutical industry.
This guide provides a comprehensive comparison of the prevailing synthetic strategies for DMDO-OH, with a focus on the critical hydrolysis of the key intermediate, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl). We will delve into the mechanistic underpinnings of these routes, present a quantitative comparison of their performance, and discuss their industrial scalability, safety, and environmental considerations.
The Precursor: Synthesis of 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl)
The most common pathway to DMDO-OH commences with the synthesis of its chlorinated precursor, DMDO-Cl. This intermediate is typically prepared from 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[3] The synthesis of DMDO itself often starts from 3-hydroxy-2-butanone, which is reacted with a phosgene equivalent, such as triphosgene or bis(trichloromethyl)carbonate, to form the dioxolone ring.[4][5] The use of bis(trichloromethyl)carbonate is a safer alternative to the highly toxic phosgene gas.[5]
The conversion of DMDO to DMDO-Cl is a two-step process involving chlorination followed by thermal rearrangement. A widely employed method utilizes sulfuryl chloride as the chlorinating agent in a suitable organic solvent like dichloromethane or dichloroethane.[1]
Comparative Analysis of Synthetic Routes to this compound
The hydrolysis of the chloromethyl group in DMDO-Cl to the desired hydroxymethyl functionality is the final and crucial step in the synthesis of DMDO-OH. Several methodologies have been developed for this transformation, primarily differing in the choice of reagents and reaction conditions. The most prevalent strategies involve a two-step sequence: formation of an ester intermediate followed by alcoholysis.
Route 1: The Formate Ester Intermediate Pathway
This classic approach involves the reaction of DMDO-Cl with formic acid in the presence of a base, typically triethylamine, to form a formate ester intermediate. This intermediate is then subjected to alcoholysis, usually with an acidic solution of an alcohol like methanol or ethanol, to yield the final product.
Reaction Workflow:
Caption: Formate Ester Intermediate Pathway for DMDO-OH Synthesis.
Detailed Experimental Protocol (Representative): [6]
Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl formate
-
To a stirred solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (50 g, 0.337 mol) in 1,2-dichloroethane (300 g), add formic acid (46.5 g, 1.01 mol) at room temperature.
-
Cool the mixture to below 15°C in an ice bath.
-
Slowly add triethylamine (101 g, 1.01 mol) dropwise, maintaining the temperature below 15°C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.
-
Wash the filter cake with a small amount of cold 1,2-dichloroethane.
-
Combine the filtrates and wash twice with 200 mL of water.
-
Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude formate ester intermediate.
Step 2: Alcoholysis to this compound
-
To the crude formate ester intermediate, add ethanol (250 g) and heat to 40°C.
-
Slowly add a 25% (v/v) solution of hydrogen chloride in ethanol (25 mL) dropwise.
-
Maintain the reaction at 40°C for 2 hours, monitoring by HPLC until the formate ester is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to dryness to obtain the crude product.
-
The crude product can be further purified by distillation or crystallization.
Route 2: The Acetate Ester Intermediate Pathway
A more recent and industrially advantageous modification of the above route utilizes a more cost-effective and readily available reagent, sodium acetate, in place of formic acid and triethylamine. This pathway also proceeds through an ester intermediate, which is subsequently hydrolyzed.
Reaction Workflow:
Caption: Acetate Ester Intermediate Pathway for DMDO-OH Synthesis.
Detailed Experimental Protocol (Representative): [7][8]
Step 1: Formation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl acetate
-
To a stirred suspension of sodium acetate in dimethylformamide (DMF), add a catalytic amount of potassium iodide.
-
Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.
-
Stir the reaction mixture at 25-35°C until the reaction is complete as monitored by HPLC.
-
The resulting acetate intermediate can be carried forward to the next step with or without isolation.
Step 2: Acid Hydrolysis to this compound
-
To the reaction mixture containing the acetate intermediate, add isopropyl alcohol.
-
Add a solution of hydrogen chloride in isopropyl alcohol.
-
Stir the mixture until the hydrolysis is complete.
-
The final product can be isolated and purified by standard workup procedures followed by distillation or crystallization.
Quantitative Performance Comparison
| Parameter | Route 1: Formate Ester | Route 2: Acetate Ester |
| Overall Yield | 79-92%[6][9] | 89-91%[8] |
| Purity (HPLC) | Up to 97%[9] | ~85% (can be improved with purification)[8] |
| Reaction Time (Step 1) | 4-10 hours[6] | Typically faster than Route 1 |
| Reaction Temperature | 10-65°C (Step 1), Reflux (Step 2)[6] | 25-35°C (Step 1)[8] |
| Key Reagents | Formic acid, triethylamine, HCl | Sodium acetate, KI, HCl |
| Solvents | Acetonitrile, 1,2-dichloroethane, methanol, ethanol[6] | Dimethylformamide, isopropyl alcohol[8] |
Discussion: A Senior Scientist's Perspective
Causality Behind Experimental Choices
The choice between the formate and acetate routes often hinges on a balance of factors including cost, reaction conditions, and scalability. The formate ester route is a well-established method with consistently high reported yields and purity.[6][9] The use of formic acid and triethylamine is effective, but these reagents can be more expensive and require careful handling. The reaction often requires heating to reflux, which can increase energy consumption on an industrial scale.
The acetate ester route presents a more economically attractive alternative.[8] Sodium acetate is significantly cheaper than formic acid and triethylamine, and the reaction can be conducted at or near room temperature, reducing energy costs and simplifying reactor requirements.[8] The use of a catalytic amount of potassium iodide facilitates the nucleophilic substitution of the chloride by the acetate anion. While the initial reported purity may be slightly lower, this can be addressed through optimized purification procedures.
Trustworthiness and Self-Validating Systems
Both synthetic protocols described are robust and can be monitored effectively using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). The progress of both the ester formation and the subsequent hydrolysis can be tracked to ensure complete conversion and to identify the optimal reaction endpoints. This in-process monitoring is crucial for ensuring batch-to-batch consistency and high product quality, forming a self-validating system for the synthesis.
Scalability and Industrial Viability
For large-scale industrial production, the acetate ester route offers several advantages. The lower cost of raw materials and milder reaction conditions translate to a more economical and safer process.[8] The avoidance of high-temperature reflux also simplifies reactor design and reduces operational hazards. However, the use of dimethylformamide (DMF) as a solvent in the acetate route requires careful consideration due to its high boiling point and potential for decomposition at elevated temperatures. Efficient solvent recovery and recycling systems are essential for the economic and environmental viability of this route on an industrial scale.
Safety and Environmental Considerations
From a safety perspective, both routes involve the handling of corrosive acids and flammable organic solvents. Appropriate personal protective equipment and engineering controls are essential. The acetate route's milder reaction temperatures can be considered a safety advantage.
Environmentally, the choice of solvents plays a significant role. While acetonitrile and dichloromethane used in the formate route are effective, they are also associated with environmental and health concerns. The potential for replacing these with greener alternatives should be explored. The generation of triethylamine hydrochloride as a byproduct in the formate route requires appropriate waste disposal procedures. The acetate route, while using the less desirable DMF, generates sodium chloride as a primary byproduct, which is more environmentally benign. A comprehensive life cycle assessment would be beneficial for a definitive comparison of the environmental impact of both routes.[10]
Purification Strategies
The final purity of DMDO-OH is critical for its use in pharmaceutical synthesis. The crude product from both routes is typically a reddish-brown liquid.[9] Purification can be achieved through vacuum distillation or crystallization. Distillation is effective for separating the product from less volatile impurities, but care must be taken to avoid thermal decomposition of the product. Crystallization from a suitable solvent or solvent mixture can yield a highly pure solid product and is often the preferred method for achieving pharmaceutical-grade purity.
Conclusion
The synthesis of this compound is a well-developed field with several viable synthetic strategies. The traditional formate ester route offers high yields and purity, while the more recent acetate ester route provides a more cost-effective and potentially safer alternative for industrial-scale production. The choice of the optimal route will depend on a careful evaluation of economic, safety, and environmental factors, as well as the desired scale of production and final purity requirements. Continuous process optimization, including the exploration of greener solvents and improved purification techniques, will be key to further enhancing the efficiency and sustainability of DMDO-OH synthesis, ensuring a reliable supply of this vital intermediate for the pharmaceutical industry.
References
- Patsnap Eureka. (n.d.). Method for synthesizing 4-(hydroxymethyl)-5-methyl-[5][12] dioxol-2-one.
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- Google Patents. (n.d.). Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Critical Link in Pharmaceutical Supply Chains.
- Google Patents. (n.d.). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[5][12] dioxol-2-one.
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- LookChem. (n.d.). On the preparation of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one.
- Chemical Engineering Transactions. (2023). Life Cycle Assessment of a New Synthesis Route: which Degree of Modelling Is Necessary?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Drug Synthesis.
- Patsnap Eureka. (n.d.). Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
- PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one.
- MDPI. (2023). Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates.
Sources
- 1. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 [quickcompany.in]
- 2. Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN1261427C - Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 4,5-Dimethyl-1,3-dioxol-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 9. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Spectroscopic Evolution: A Comparative Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one and Its Synthetic Precursor
This guide provides an in-depth spectroscopic comparison of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one and its primary precursor, 1,2-dihydroxypropane (propylene glycol). Designed for researchers in medicinal chemistry and materials science, this document details the distinct spectral transformations that occur during the synthesis, offering a clear roadmap for reaction monitoring, quality control, and structural verification. By understanding the causality behind the spectral shifts observed in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can ensure the purity and identity of their final product.
Introduction to the Synthetic Pathway
This compound is a key chemical intermediate, notably utilized as a formaldehyde prodrug moiety in the development of novel therapeutic agents, such as the antibiotic gepotidacin. Its synthesis typically involves the cyclization of a diol precursor with a carbonylating agent. The most direct and common pathway employs the reaction of 1,2-dihydroxypropane with a phosgene equivalent, such as triphosgene, in the presence of a base like pyridine.
This transformation from a simple diol to a cyclic carbonate introduces significant changes to the molecule's structure, which are readily identified through spectroscopic analysis. The disappearance of the vicinal diol functionality and the appearance of a carbonate carbonyl group serve as the primary markers of a successful reaction. This guide will dissect these changes in detail.
Figure 1: Synthetic pathway from 1,2-dihydroxypropane to this compound.
Spectroscopic Profile of the Precursor: 1,2-Dihydroxypropane
1,2-Dihydroxypropane (propylene glycol) is a simple diol characterized by the prominent presence of hydroxyl (-OH) groups. Its spectroscopic features are dominated by these functional groups.
Key Spectroscopic Features:
-
¹H NMR: The spectrum is characterized by signals for the three distinct proton environments: the CH₃ group (doublet), the CH group (multiplet), and the CH₂ group (multiplet). The two hydroxyl protons often appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
¹³C NMR: Three distinct carbon signals are observed, corresponding to the methyl (CH₃), methine (CHOH), and methylene (CH₂OH) carbons.
-
IR Spectroscopy: The most defining feature is a very broad and strong absorption band in the high-frequency region (typically 3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.
-
Mass Spectrometry (EI): The molecular ion peak (m/z = 76) may be weak or absent. The spectrum is typically dominated by fragmentation patterns, such as the loss of a methyl group (m/z = 61) or a hydroxymethyl group (m/z = 45).
Summary of Precursor Data:
| Technique | Key Observations for 1,2-Dihydroxypropane | Typical Values |
| ¹H NMR | Methyl (CH₃) doublet, CH multiplet, CH₂ multiplet, broad OH signals. | ~1.1 ppm (d), ~3.8 ppm (m), ~3.4 ppm (m), variable (broad s). |
| ¹³C NMR | Three distinct aliphatic carbon signals. | ~18 ppm (CH₃), ~68 ppm (CH₂OH), ~70 ppm (CHOH). |
| IR (cm⁻¹) | Strong, broad O-H stretch; C-H stretches; C-O stretch. | 3200-3600 (O-H), 2850-3000 (C-H), 1040-1080 (C-O). |
| MS (EI, m/z) | Fragmentation ions are prominent. | 76 [M]⁺ (often weak), 61 [M-CH₃]⁺, 45 [M-CH₂OH]⁺. |
Spectroscopic Profile of the Product: this compound
The formation of the cyclic carbonate ring introduces several new, highly characteristic functional groups, fundamentally altering the spectroscopic signature compared to the starting diol.
Key Spectroscopic Features:
-
¹H NMR: The spectrum becomes more complex due to the chiral centers and the rigid ring structure. The key changes are the disappearance of one of the hydroxyl proton signals and the downfield shift of the methine (CH) and methylene (CH₂) protons attached to the ring, as they are now bonded to oxygen atoms within an electron-withdrawing carbonate system. A single hydroxyl proton from the hydroxymethyl side chain remains.
-
¹³C NMR: The most significant change is the appearance of a new signal in the highly deshielded region of the spectrum, corresponding to the carbonyl carbon (C=O) of the carbonate group. The ring carbons (CH and CH₂) also shift downfield.
-
IR Spectroscopy: The defining feature is the appearance of a very strong, sharp absorption band characteristic of the C=O stretch in a five-membered cyclic carbonate. The broad O-H stretch from the diol is replaced by a sharper O-H stretch from the single primary alcohol group.
-
Mass Spectrometry (ESI): In electrospray ionization, the molecule is often observed as an adduct with sodium [M+Na]⁺ or another cation.
Summary of Product Data:
| Technique | Key Observations for this compound | Reported Values |
| ¹H NMR | Methyl (CH₃) doublet, CH multiplet, CH₂ multiplet, single OH signal. Protons on the ring are shifted downfield compared to the precursor. | ~1.5 ppm (d, 3H), 3.7-3.9 ppm (m, 2H), 4.8 ppm (m, 1H), variable OH. |
| ¹³C NMR | Appearance of a downfield carbonyl (C=O) signal. Four other carbon signals. | ~17 ppm (CH₃), ~61 ppm (CH₂OH), ~77 ppm (CH-O), ~80 ppm (CH₂-O), ~155 ppm (C=O). |
| IR (cm⁻¹) | Strong, sharp C=O stretch; remaining O-H stretch. | ~3400 (O-H), ~1800 (C=O). |
| MS (ESI, m/z) | Observation of sodium adduct [M+Na]⁺. | 155.03 [M+Na]⁺. |
Comparative Spectroscopic Analysis: Tracking the Transformation
The transition from precursor to product can be unequivocally monitored by observing specific changes in the acquired spectra. This side-by-side comparison highlights the key indicators of a successful reaction.
| Spectroscopic Feature | 1,2-Dihydroxypropane (Precursor) | This compound (Product) | Reason for Change (Causality) |
| IR: O-H Stretch | Very broad, strong band (~3200-3600 cm⁻¹) | Sharper, less intense band (~3400 cm⁻¹) | Conversion of two hydroxyl groups into a carbonate ester. The remaining single -CH₂OH group has less extensive hydrogen bonding. |
| IR: Carbonyl Stretch | Absent | Very strong, sharp peak (~1800 cm⁻¹) | Formation of the new carbonate C=O bond, a powerful IR absorber. This is the most definitive indicator of reaction success. |
| ¹³C NMR: Carbonyl Signal | Absent | Present at high chemical shift (~155 ppm) | Introduction of the sp²-hybridized carbonyl carbon, which is highly deshielded. |
| ¹H NMR: Ring Protons | CH at ~3.8 ppm, CH₂ at ~3.4 ppm | CH at ~4.8 ppm, CH₂ protons incorporated into the ring. | The electron-withdrawing effect of the carbonate group deshields the adjacent protons, causing a significant downfield shift. |
| Mass Spectrum | M⁺ = 76 | [M+Na]⁺ = 155 | The molecular weight increases by 26 units, corresponding to the addition of a carbonyl group (CO) and the loss of two hydrogen atoms (H₂). |
Experimental Protocols
To ensure reproducibility and accuracy, the following standard operating procedures for spectroscopic analysis are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte (precursor or product) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the sample in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: Standard workflow for NMR spectroscopic analysis.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the liquid sample (1-2 drops) directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.
Conclusion
The conversion of 1,2-dihydroxypropane to this compound is marked by a set of clear and unambiguous spectroscopic changes. The emergence of a strong carbonyl peak around 1800 cm⁻¹ in the IR spectrum and a carbonate carbon signal near 155 ppm in the ¹³C NMR spectrum are the most definitive evidence of successful synthesis. Concurrently, the disappearance of the broad diol O-H stretch in the IR and the characteristic downfield shifts of adjacent protons in the ¹H NMR spectrum provide corroborating proof of the structural transformation. By employing the comparative methods and protocols outlined in this guide, researchers can confidently monitor their reaction progress and verify the integrity of their target molecule.
References
- Li, P., et al. (2016). A New Formaldehyde Prodrug, this compound, and Its S-Monocyclic Boronate Ester Prodrug. Molecules, 21(8), 1060.
A Comparative Guide to Purity Assessment of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one by Quantitative NMR (qNMR)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of every component is paramount to ensuring the safety and efficacy of the final drug product.[1] This is especially true for key intermediates like 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS 91526-18-0), a versatile building block used in the synthesis of prodrugs to enhance bioavailability.[2] Its molecular structure, featuring a reactive dioxolone ring and a hydroxymethyl group, makes it a valuable synthon, notably in the preparation of antihypertensive drugs such as Olmesartan Medoxomil.[2][3][4]
The International Council for Harmonisation (ICH) guidelines provide a stringent framework for the control of impurities in new drug substances, which includes starting materials and intermediates.[1][5][6] Adherence to these guidelines necessitates the use of robust, accurate, and precise analytical methods for purity determination. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and compelling alternative.[7][8]
This guide provides an in-depth comparison of qNMR with other analytical techniques for the purity assessment of this compound. We will delve into the fundamental principles of qNMR, provide a detailed experimental protocol, and present a comparative analysis to assist researchers and drug development professionals in making informed decisions for their analytical workflows.
The Principle of Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from many other analytical techniques because of a fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[9][10] This unique characteristic allows qNMR to function as a primary analytical method, enabling the determination of a substance's purity or concentration without the need for a compound-specific reference standard.[9][11][12] The purity is calculated by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified reference material (internal standard) of known purity, which is weighed into the same solution.[11][12]
The most common nucleus used for qNMR is ¹H (proton) due to its near 100% natural abundance and high sensitivity, making ¹H-qNMR a universal assay for most organic molecules, including this compound.[10][13]
The Purity Calculation Formula:
The purity of the analyte (Pₐ) can be determined using the following equation:
Purity (Pₐ) [%] = (Iₐ / Iₛₜₑ) * (Nₛₜₑ / Nₐ) * (Mₐ / Mₛₜₑ) * (mₛₜₑ / mₐ) * Pₛₜₑ
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
ₐ : Analyte (this compound)
-
ₛₜₑ : Internal Standard
Experimental Workflow: Purity Determination by ¹H-qNMR
A successful qNMR experiment relies on careful planning and execution across four key stages: method planning, sample preparation, data acquisition, and data processing.[10]
Caption: A streamlined workflow for qNMR purity assessment.
Detailed Experimental Protocol for this compound
1. Method Planning & Preparation
-
Internal Standard (IS) Selection: The choice of IS is critical. It must be stable, non-volatile, have a known high purity, and possess at least one sharp signal that does not overlap with any signals from the analyte or solvent. For this compound, Maleic Acid is a suitable choice. Its two olefinic protons produce a sharp singlet around 6.2-6.3 ppm in DMSO-d₆, which is a clear region in the analyte's spectrum.
-
Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar organic molecules.
-
Analyte Signal Selection: For quantification, select a well-resolved signal from the analyte that is free from overlap with other signals. The singlet corresponding to the methyl group (-CH₃) protons on the dioxolone ring is an ideal candidate.
2. Sample Preparation
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.
-
Accurately weigh approximately 8-10 mg of the certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the mass precisely.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, sonicate for 5 minutes.
-
Transfer the homogenous solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition (Example: 400 MHz Spectrometer)
-
Rationale for Parameters: The chosen parameters are designed to ensure uniform excitation and complete relaxation of all relevant nuclei, which is essential for accurate integration.[11]
-
Instrument: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard 1D pulse sequence (e.g., zg30)
-
Flip Angle: 30-45°. A smaller flip angle helps ensure that the magnetization returns to equilibrium more quickly.[11]
-
Relaxation Delay (D1): ≥ 30 seconds. This is the most critical parameter. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard) to ensure full relaxation and accurate signal integration.
-
Acquisition Time (AQ): ≥ 3 seconds
-
Spectral Width (SW): 16 ppm
-
Number of Scans (NS): ≥ 32. A higher number of scans increases the signal-to-noise ratio (S/N), which is crucial for the precise integration of signals.
4. Data Processing and Purity Calculation
-
Apply an exponential multiplication function (line broadening of ~0.3 Hz) to improve the S/N ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.[11]
-
Integrate the selected analyte signal (e.g., methyl protons) and the internal standard signal (maleic acid olefinic protons).
-
Use the formula provided above to calculate the mass purity of the this compound sample.
Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods
While qNMR is a powerful tool, chromatographic methods are established and widely used in the pharmaceutical industry.[14][15] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess the purity of this compound and its precursors.[4][16][17] A comparison highlights the distinct advantages of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[10] | Separation based on differential partitioning between a mobile and stationary phase.[15] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[15][16] |
| Accuracy | High; considered a primary ratio method.[9][12] | High, but dependent on the purity of the specific reference standard. | High, but dependent on the reference standard and potential for analyte degradation. |
| Precision | High; relative standard deviations (RSDs) are typically below 1%.[9] | High; RSDs are typically below 1-2%. | High; RSDs are typically below 1-2%. |
| Selectivity | High; structural information aids in distinguishing analyte from impurities. | Moderate to High; dependent on column chemistry and detector. Co-elution is possible.[18] | High; excellent separation for volatile compounds. |
| Sensitivity | Lower than chromatographic methods (typically mg/mL range).[18] | High (µg/mL to ng/mL range).[18] | Very High (ng/mL to pg/mL range), especially for volatile compounds.[18] |
| Reference Standard | Requires a single, well-characterized internal standard for multiple analytes.[9] | Requires a specific, highly purified reference standard of the analyte itself. | Requires a specific reference standard of the analyte. |
| Sample Throughput | Moderate; long relaxation delays can increase experiment time. | High; well-suited for automated, high-throughput analysis. | High; fast analysis times are possible with modern instruments. |
| Sample State | Non-destructive; sample can be recovered. | Destructive. | Destructive. |
| Quantification | Absolute quantification without a calibration curve. | Relative quantification; requires a calibration curve or single-point standard. | Relative quantification; requires a calibration curve or single-point standard. |
| Limitations | Lower sensitivity, potential for signal overlap in complex mixtures. | Requires soluble and non-volatile analytes, potential for co-elution. | Limited to thermally stable and volatile compounds. |
Trustworthiness and Regulatory Standing
The validity of qNMR as a tool for pharmaceutical analysis is well-established. Studies have demonstrated that qNMR methods can be fully validated according to regulatory guidelines, proving equivalent to liquid chromatography for potency determinations.[11][19] The technique is accepted by the International Conference on Harmonisation (ICH) and recognized by the U.S. Pharmacopeia as a primary analytical method.[11] This regulatory acceptance underscores its reliability for quality control in GMP (Good Manufacturing Practice) environments.[19]
Conclusion
For the purity assessment of this compound, quantitative NMR (qNMR) offers a distinct and powerful analytical approach. Its status as a primary method allows for highly accurate and precise purity determination without the need for a specific reference standard of the analyte, which can be a significant advantage during early-stage development when such standards may be unavailable or not fully characterized.
While HPLC and GC remain indispensable tools, particularly for detecting trace impurities due to their higher sensitivity, qNMR provides an orthogonal and direct measure of the main component's purity.[7][8] The integration of qNMR into a comprehensive analytical workflow, alongside chromatographic techniques, provides a robust, self-validating system for quality control. This ensures that critical intermediates like this compound meet the stringent purity requirements for the development of safe and effective pharmaceuticals.
References
- Title: Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry Source: Semantic Scholar URL
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
- Title: A Guide to Quantitative NMR (qNMR)
- Title: 4-(Hydroxymethyl)
- Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL
- Title: What methods are used to test the purity of organic compounds?
- Title: A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines Source: Benchchem URL
- Title: Quantitative NMR (qNMR)
- Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL
- Title: 4-(Hydroxymethyl)
- Title: Quantitative NMR (qNMR)
- Title: 4-(Hydroxymethyl)
- Title: Stimuli Article (qNMR)
- Title: 4-(Chloromethyl)
- Title: 4-(Hydroxymethyl)
- Title: Quantitative NMR (qNMR)
- Title: 4-(Hydroxymethyl)
- Title: Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations Source: SciELO URL
- Title: ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities)
- Source: Moravek, Inc.
- Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL
- Title: 4-Cloromethyl-5-methyl-1,3-dioxol-2-one Source: ChemicalBook URL
- Title: How to determine the purity of newly synthesized organic compound?
- Title: A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
- Source: Preprints.
- Title: 4-(Hydroxymethyl)
- Title: Dealing with Impurities in the Drug Substance and/or Drug Product during Development Source: RhoTauPharma URL
- Title: An improved process for 4-(hydroxymethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 91526-18-0 [chemicalbook.com]
- 3. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 4. 4-Cloromethyl-5-methyl-1,3-dioxol-2-one | 80841-78-7 [chemicalbook.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. emerypharma.com [emerypharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. usp.org [usp.org]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. jpionline.org [jpionline.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benchchem.com [benchchem.com]
- 17. WO2021070113A1 - An improved process for this compound - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cyclic Carbonate Reactivity: Five-Membered vs. Six-Membered Rings
<
Introduction
In the realm of biodegradable polymers, aliphatic polycarbonates synthesized via Ring-Opening Polymerization (ROP) stand out for their biocompatibility and tunable properties. The choice of the cyclic carbonate monomer is a critical determinant of the polymerization behavior and the final polymer's characteristics. This guide provides an in-depth comparison of the reactivity between five-membered and six-membered cyclic carbonates, offering researchers, scientists, and drug development professionals a clear understanding of the fundamental principles and practical considerations that govern their selection and use. We will explore the thermodynamic and kinetic drivers of their reactivity, common side reactions, and provide validated experimental protocols for their comparative analysis.
The Decisive Factor: Ring Strain and Thermodynamics
The propensity of a cyclic monomer to undergo ROP is fundamentally governed by the change in Gibbs free energy (ΔGₚ), which must be negative for polymerization to be spontaneous (ΔGₚ = ΔHₚ - TΔSₚ).[1] The primary driving force for the ROP of most cyclic monomers is the relief of ring strain, which contributes to a negative enthalpy of polymerization (ΔHₚ).[2][3]
-
Six-Membered Cyclic Carbonates (e.g., Trimethylene Carbonate - TMC): These rings possess significant ring strain. Consequently, their ROP is enthalpically driven and thermodynamically favorable, proceeding smoothly even at low temperatures (<100 °C) to yield high molecular weight polycarbonates.[1][2]
-
Five-Membered Cyclic Carbonates (e.g., Ethylene Carbonate - EC, Propylene Carbonate - PC): These rings are comparatively strain-free and thermodynamically stable.[2][4] Their polymerization is generally unfavorable, with a low ceiling temperature (T_c), often below room temperature.[2] Polymerization is only achieved at high temperatures (typically >130-150 °C).[1][2][5]
This fundamental thermodynamic difference is the most critical distinction between the two classes of monomers.
Kinetic Reactivity: A Tale of Two Rings
While thermodynamics dictates if a monomer will polymerize, kinetics dictates how fast.
Six-membered rings like TMC generally exhibit faster polymerization kinetics compared to their five-membered counterparts like PC. [1] In a direct comparison of their reaction with amines, a six-membered cyclic carbonate reacted quantitatively within 24 hours at 30°C, whereas a five-membered analogue only reached 34% conversion under the same conditions.[6] The activation energy for the reaction with the six-membered ring was significantly lower (10.1 kJ/mol) than for the five-membered ring (24.6 kJ/mol), highlighting its higher intrinsic reactivity.[6] This higher reactivity is attributed to the greater ring strain eager to be released upon nucleophilic attack.[6]
| Feature | Five-Membered Cyclic Carbonates (e.g., EC, PC) | Six-Membered Cyclic Carbonates (e.g., TMC) |
| Thermodynamic Polymerizability | Unfavorable; low ring strain.[2][4] | Favorable; significant ring strain.[2] |
| Typical Polymerization Temp. | High (>130 °C).[1][2][5] | Low to moderate (<100 °C).[1] |
| Kinetic Reactivity | Slower.[6] | Faster.[1][6] |
| Primary Side Reaction | Decarboxylation (loss of CO₂).[1][2] | Backbiting (forms cyclic oligomers).[1][2] |
| Typical Polymer Product | Poly(ether-carbonate) copolymers.[1][2] | High molecular weight polycarbonates.[2] |
The Challenge of Side Reactions
The divergent reactivity of these monomers also leads to different and characteristic side reactions that researchers must anticipate and control.
Five-Membered Rings: The Inevitability of Decarboxylation
The high temperatures required for the ROP of five-membered rings introduce a significant challenge: decarboxylation .[1][2] This process, the elimination of carbon dioxide, is a common side reaction that competes with the propagation reaction.[1] The loss of CO₂ is entropically favorable and results in the formation of ether linkages within the polymer backbone.[1][5] Consequently, the ROP of monomers like EC and PC does not yield pure polycarbonates but rather poly(alkylene ether-carbonate) copolymers.[1][2] The extent of decarboxylation can be significant, often exceeding 50 mol%, and is influenced by the catalyst system and reaction conditions.[1]
Caption: Competing pathways in the ROP of 5-membered carbonates.
Six-Membered Rings: Taming the "Backbiting" Beast
For six-membered rings, the primary side reaction is intramolecular transesterification, commonly known as "backbiting." [2] In this process, the active alkoxide chain end attacks a carbonate group along its own polymer chain, cleaving off a small cyclic monomer or oligomer.[2][7][8] This reaction is a form of depolymerization and can lead to a broadening of the molecular weight distribution and the formation of a low-molecular-weight cyclic fraction.[1][2] The rate of backbiting relative to propagation is highly dependent on the catalyst system. For instance, catalysts based on alkali metals, Mg, and Sn can produce significant cyclic oligomers, whereas some Al- and Zn-based catalysts can suppress this side reaction.[1]
Caption: Propagation vs. backbiting in the ROP of 6-membered carbonates.
Experimental Protocol: A Comparative ROP Study
To provide a tangible framework for evaluating these differences, this section details a robust, self-validating experimental protocol for comparing the organocatalyzed ROP of Propylene Carbonate (PC) and Trimethylene Carbonate (TMC).
Objective: To compare the polymerization kinetics, controllability, and product structure of a representative five-membered (PC) and six-membered (TMC) cyclic carbonate under identical organocatalytic conditions.
Causality: We select an organocatalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and an alcohol initiator (Benzyl Alcohol, BnOH) to ensure a well-understood hydrogen-bond activation mechanism and avoid metal contaminants.[9][10] The reaction temperature for TMC is set to ambient to leverage its high reactivity, while PC requires a significantly higher temperature to overcome its thermodynamic barrier.[1][2]
Materials & Reagents:
-
Trimethylene Carbonate (TMC), >99%
-
Propylene Carbonate (PC), anhydrous, >99.7%
-
Benzyl Alcohol (BnOH), anhydrous, >99.8%
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), >98%
-
Toluene, anhydrous, >99.8%
-
Chloroform-d (CDCl₃) with 0.03% TMS for NMR analysis
-
THF, HPLC grade for GPC analysis
-
Methanol, for polymer precipitation
Experimental Workflow Diagram
Caption: Workflow for comparative ROP of TMC and PC.
Step-by-Step Procedure:
-
Preparation (In a Glovebox or under Inert Atmosphere):
-
Prepare a stock solution of initiator and catalyst in anhydrous toluene. For a target monomer/initiator/catalyst (M/I/C) ratio of 100/1/1, dissolve 1 equivalent of BnOH and 1 equivalent of DBU in a calculated volume of toluene.
-
In separate, flame-dried Schlenk flasks equipped with stir bars, weigh the monomers: TMC (e.g., 5.0 mmol) and PC (e.g., 5.0 mmol).
-
Add anhydrous toluene to each flask to achieve a desired monomer concentration (e.g., 1 M).
-
-
Polymerization:
-
Place the TMC flask in a water bath at 25 °C and the PC flask in an oil bath preheated to 130 °C.
-
Inject the calculated volume of the BnOH/DBU stock solution into each flask to initiate polymerization. This marks t=0.
-
At predetermined time points (e.g., 5 min, 30 min, 2h, 8h for TMC; 1h, 4h, 12h, 24h for PC), withdraw small aliquots (~0.1 mL) using a nitrogen-purged syringe.
-
-
Monitoring and Quenching:
-
Immediately quench each aliquot by adding it to a vial containing a small amount of benzoic acid solution in CDCl₃. This neutralizes the DBU catalyst.
-
Analyze the quenched aliquots by ¹H NMR spectroscopy to determine monomer conversion.[11][12] The disappearance of the monomer's characteristic peaks relative to the appearance of the polymer's peaks allows for kinetic tracking. For TMC, monitor the methylene protons at ~4.2 ppm (polymer) vs. ~4.5 ppm (monomer). For PC, monitor the methine proton.
-
-
Polymer Isolation and Characterization:
-
After the desired reaction time or conversion is reached, quench the bulk reaction by adding a slight excess of benzoic acid.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold (~0 °C) methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum at 40 °C until a constant weight is achieved.
-
Gel Permeation Chromatography (GPC/SEC): Dissolve a small amount of the dried polymer (e.g., 2-3 mg/mL) in HPLC-grade THF.[13] Analyze the solution to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).[14][15][16]
-
¹H and ¹³C NMR Spectroscopy: Dissolve the final polymer in CDCl₃ to confirm its structure.[14] For the product from PC, pay close attention to the presence of ether linkage signals, which confirm decarboxylation.
-
Expected Outcomes & Self-Validation
-
TMC Polymerization: Should exhibit rapid conversion at room temperature. The plot of ln([M]₀/[M]ₜ) versus time should be linear, indicating controlled polymerization. The GPC analysis should show a predictable molecular weight based on the M/I ratio and conversion, with a narrow dispersity (Đ < 1.2).[9][17][18]
-
PC Polymerization: Will show significantly slower or negligible conversion at room temperature, but will proceed at 130 °C. The resulting polymer will have a molecular weight that does not correlate well with the M/I ratio due to competing side reactions. The ¹H and ¹³C NMR spectra will show peaks corresponding to both carbonate and ether linkages, confirming a copolymer structure.[1][19]
This protocol provides a self-validating system where the starkly different results from the two monomers, analyzed by identical methods, directly confirm the theoretical differences in their reactivity.
Conclusion
The choice between five- and six-membered cyclic carbonates is a critical decision in polymer design, dictated by fundamental differences in thermodynamics and kinetics. Six-membered rings are highly reactive, polymerizing readily under mild conditions to form high molecular weight polycarbonates , with backbiting being the main side reaction to control. In stark contrast, five-membered rings are thermodynamically stable, requiring high temperatures to polymerize and invariably undergoing decarboxylation to yield poly(ether-carbonate) copolymers .[1][2] Understanding these core principles and employing rigorous, comparative experimental designs allows researchers to harness the unique characteristics of each monomer class for the rational design of advanced biodegradable materials.
References
- Al-Abaidi, S., & Tözüm, M. S. (2022).
- Endo, T., et al. (2001). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane). Journal of Polymer Science Part A: Polymer Chemistry, 39(2), 162-168. [Link]
- Buchard, A., & Gregory, G. (2016). DFT Modelling of Ring-opening Thermodynamics of mannose-based cyclic carbonate.
- Coulembier, O., et al. (2021). Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. Polymers, 13(10), 1573. [Link]
- Fukushima, K. (2018). ROP of Cyclic Carbonates. In Ring-Opening Polymerization of Cyclic Esters and Carbonates. The Royal Society of Chemistry. [Link]
- Zhang, Y., et al. (2022). Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers. Journal of the American Chemical Society, 144(3), 1337-1349. [Link]
- Van-Sin, A., et al. (2021). Reactivity comparison of five- and six-membered cyclic carbonates with amines: Basic evaluation for synthesis of poly(hydroxyurethane).
- Zhang, L., et al. (2023).
- Zhang, L., et al. (2023).
- Sanda, F., et al. (2001). Cationic Ring-Opening Polymerization of Cyclic Carbonates with Alkyl Halides To Yield Polycarbonate without the Ether Unit by Suppression of Elimination of Carbon Dioxide. Macromolecules, 34(6), 1569-1574. [Link]
- Cederholm, L., et al. (2023). Chemical recycling to monomer: thermodynamic and kinetic control of the ring-closing depolymerization of aliphatic polyesters and polycarbonates. Polymer Chemistry, 14(30), 3469-3481. [Link]
- da Silva, F. C., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]
- Zhang, L., et al. (2021). Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s. Polymer Chemistry, 12(35), 4976-4983. [Link]
- Rheinberger, T., et al. (2022). Real-Time 1H and 31P NMR spectroscopy of the copolymerization of cyclic phosphoesters and trimethylene carbonate reveals transesterification from gradient to random copolymers. European Polymer Journal, 180, 111607. [Link]
- Al-Abaidi, S., & Tözüm, M. S. (2022).
- Cristea, M., et al. (2021). The ¹H NMR spectra of bis(cyclic carbonate)s.
- Nederberg, F., et al. (2007). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate. Biomacromolecules, 8(11), 3294-3297. [Link]
- Rheinberger, T., et al. (2022). Real-Time 1H and 31P NMR spectroscopy of the copolymerization of cyclic phosphoesters and trimethylene carbonate reveals transesterification from gradient to random copolymers.
- Nederberg, F., et al. (2007). Organocatalytic Ring Opening Polymerization of Trimethylene Carbonate.
- Matsumura, S., et al. (1998). Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides.
- Boydston, A. J., et al. (2018). Recent developments in entropy-driven ring-opening metathesis polymerization. Pure and Applied Chemistry, 90(3), 489-500. [Link]
- Waters Corporation. (n.d.). GPC Basic Chemistry.
- Lecomte, P., et al. (2005). Ring-Opening Polymerization of Trimethylene Carbonate Catalyzed by Methanesulfonic Acid: Activated Monomer versus Active Chain End Mechanisms. Macromolecules, 38(17), 7249-7256. [Link]
- Ivin, K. J. (1976). Thermodynamics of addition polymerization.
- Kausar, A. (2019). Ring-Opening Polymerization of Propylene Carbonate: Microstructural Analysis of the Polymer and Selectivity of Polymerization by 2D-NMR Techniques.
- ResolveMass Laboratories Inc. (n.d.). GPC Sample Preparation Guide: From Plastics to Biopolymers. ResolveMass. [Link]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GPC. University of Southern Mississippi. [Link]
- Meehan, E., Saunders, G., & Tribe, K. (2014).
- Al-Abaidi, S., & Tözüm, M. S. (2022). Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives.
- Agilent Technologies. (n.d.). Analysis of Polymers by GPC/SEC. Agilent. [Link]
- Darensbourg, D. J., et al. (2014). Scheme 4: Backbiting mechanism for the formation of cyclic carbonates.
- Gubbels, E., et al. (2024). Mastering Macromolecular Architecture by Controlling Backbiting Kinetics during Anionic Ring-Opening Polymerization. Macromolecules, 57(7), 2949-2957. [Link]
- Cai, G., et al. (2010). Backbiting-minimized Synthesis of Fluorosilicone Copolymers with Promoter by Anionic Ring-Opening Polymerization.
- Zhang, D., et al. (2019). Backbiting process in polymerization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. Chemoselective ring-opening copolymerization of five-membered cyclic carbonates and carbonyl sulfide toward poly(thioether)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity comparison of five- and six-membered cyclic carbonates with amines : Basic evaluation for synthesis of poly(hydroxyurethane) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.utwente.nl [research.utwente.nl]
- 13. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Complexities of Regioselective Ring-Opening vs Transcarbonylation-Driven Structural Metamorphosis during Organocatalytic Polymerizations of Five-Membered Cyclic Carbonate Glucose Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one: A Comparative Performance Analysis in Key Solvent Systems
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a solvent system is paramount to ensuring the success of a chemical synthesis and the stability of key intermediates. 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (DMDO), a pivotal building block in the synthesis of numerous prodrugs, including the antihypertensive agent Azilsartan medoxomil, presents unique challenges and opportunities based on the solvent environment.[1][2] This guide provides an in-depth technical assessment of DMDO's performance across a range of common laboratory solvents, offering experimental insights to inform your process development and optimization.
Introduction to this compound (DMDO)
DMDO, with the CAS number 91526-18-0, is a heterocyclic compound featuring a 1,3-dioxol-2-one core.[1][3] Its primary utility lies in its role as a precursor to the medoxomil moiety, a common prodrug-conferring group that enhances the bioavailability of active pharmaceutical ingredients (APIs).[2] The dioxolone ring is designed to undergo in vivo cleavage, releasing the active drug. However, the very reactivity that makes DMDO a valuable synthetic tool also renders it susceptible to degradation, a factor heavily influenced by the choice of solvent. This guide will explore the critical interplay between DMDO and its solvent environment, focusing on solubility, stability, and reactivity.
Comparative Analysis of DMDO Performance in Various Solvents
The selection of an appropriate solvent for a reaction or for storage is a critical decision that can significantly impact yield, purity, and stability. DMDO exhibits a range of solubilities and stabilities across different solvent classes.
Solubility Profile
Based on available data and established principles of "like dissolves like," we can categorize the solubility of DMDO. It is reported to have moderate solubility in aprotic solvents and good solubility in alcohols.[1] The following table provides a semi-quantitative overview of DMDO's solubility in common laboratory solvents.
| Solvent Class | Solvent | Dielectric Constant (ε) | Polarity | Anticipated Solubility of DMDO |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | High | High |
| N,N-Dimethylformamide (DMF) | 37 | High | High | |
| Acetonitrile (ACN) | 37 | High | Moderate[1] | |
| Polar Protic | Methanol (MeOH) | 33 | High | High[1] |
| Ethanol (EtOH) | 24 | High | High[1] | |
| Non-Polar Aprotic | Dichloromethane (DCM) | 9.1 | Moderate | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate | |
| Ethyl Acetate (EtOAc) | 6.0 | Moderate | Low to Moderate |
This data is a synthesis of qualitative literature reports and predictive chemical principles. Actual quantitative solubility may vary with temperature and purity.
The high polarity of DMSO and DMF, coupled with their ability to accept hydrogen bonds from the hydroxyl group of DMDO, facilitates strong solute-solvent interactions, leading to high solubility. Polar protic solvents like methanol and ethanol can also effectively solvate DMDO through hydrogen bonding.
Stability Assessment in Selected Solvents
The stability of DMDO is a crucial parameter, as degradation can lead to impurities and reduced yield in subsequent synthetic steps. The primary degradation pathway is the hydrolysis of the cyclic carbonate ring, which is sensitive to moisture and can be influenced by the solvent.[1]
To illustrate the impact of solvent choice on stability, a hypothetical stability study was designed. In this conceptual experiment, DMDO was dissolved in various anhydrous solvents at a concentration of 10 mg/mL and stored at room temperature (25°C) under a nitrogen atmosphere. The percentage of remaining DMDO was monitored by HPLC over a 48-hour period.
| Solvent | % DMDO Remaining (24 hours) | % DMDO Remaining (48 hours) | Primary Degradation Product(s) |
| Acetonitrile (ACN) | 98% | 96% | Minor hydrolysis products |
| Dimethylformamide (DMF) | 95% | 90% | Hydrolysis and formylation byproducts |
| Dimethyl Sulfoxide (DMSO) | 92% | 85% | Oxidation and hydrolysis products |
| Methanol (MeOH) | 85% | 75% | Transesterification and hydrolysis products |
| Ethanol (EtOH) | 88% | 80% | Transesterification and hydrolysis products |
The data in this table is illustrative and intended to model expected trends. Actual results will depend on experimental conditions, including water content and temperature.
Causality Behind Stability Trends:
-
Aprotic Solvents (ACN, DMF, DMSO): In anhydrous aprotic solvents, the primary degradation route is hydrolysis from trace water. Acetonitrile, being relatively inert, generally provides a more stable environment. DMF and DMSO, while excellent solvents, can contain impurities or degrade slightly to produce species that can react with DMDO.
-
Protic Solvents (MeOH, EtOH): In addition to hydrolysis, DMDO in alcoholic solvents can undergo transesterification, where the alcohol attacks the carbonyl group of the dioxolone ring. This leads to a faster degradation rate compared to aprotic solvents.
Impact of Solvent on Reactivity: A Case Study in Prodrug Synthesis
The synthesis of Azilsartan medoxomil involves the reaction of Azilsartan with a derivative of DMDO. The choice of solvent in this step is critical for achieving high yield and purity. Aprotic polar solvents such as DMF and DMSO are frequently employed in this synthesis.[4][5]
Why Aprotic Polar Solvents are Preferred:
-
Enhanced Nucleophilicity: Aprotic solvents do not form strong hydrogen bonds with the nucleophile (the carboxylate of Azilsartan), leaving it more "naked" and reactive.
-
Solubilization of Reactants: Both the polar Azilsartan and the DMDO derivative are well-solvated, ensuring a homogeneous reaction mixture.
-
Transition State Stabilization: The polar nature of these solvents can stabilize the charged transition state of the nucleophilic substitution reaction, thereby increasing the reaction rate.
The following diagram illustrates a simplified workflow for a typical nucleophilic substitution reaction involving DMDO, highlighting the role of the solvent.
Caption: Simplified workflow for a nucleophilic substitution reaction utilizing DMDO.
Experimental Protocols
To empower researchers to conduct their own assessments, the following detailed protocols are provided.
Protocol for Determining DMDO Solubility
-
Preparation of Saturated Solutions: In a series of vials, add a known volume (e.g., 1 mL) of each test solvent. To each vial, add small, accurately weighed portions of DMDO until a persistent solid is observed.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Protocol for Assessing DMDO Stability by HPLC
-
Stock Solution Preparation: Prepare a stock solution of DMDO in each test solvent at a known concentration (e.g., 10 mg/mL).
-
Time-Point Sampling: Store the solutions at a constant temperature in sealed vials under an inert atmosphere. At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Dilute the aliquots as necessary and analyze by HPLC to determine the concentration of the remaining DMDO.
-
Data Analysis: Plot the concentration of DMDO versus time for each solvent to determine the degradation kinetics.
HPLC Method Parameters (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
The following diagram outlines the workflow for the stability assessment.
Caption: Workflow for assessing the stability of DMDO in different solvents.
Alternative Prodrug Moieties
While DMDO is a widely used and effective prodrug moiety, several alternatives exist, each with its own set of properties.
-
Acyloxymethyl Groups: These are simple ester-based prodrugs. Their stability and cleavage rate can be tuned by modifying the acyl group.
-
Amino Acid Esters: These can enhance solubility and may target amino acid transporters for improved absorption.[6]
-
Phosphoramidates: This class of prodrugs is often used for nucleoside analogues to improve cellular uptake and phosphorylation.[7]
The choice of prodrug moiety will depend on the specific properties of the parent drug and the desired pharmacokinetic profile.
Conclusion and Recommendations
The performance of this compound is intrinsically linked to the solvent system in which it is used. For applications requiring high solubility and reactivity, such as in the synthesis of medoxomil prodrugs, polar aprotic solvents like DMF and DMSO are excellent choices, provided that anhydrous conditions are maintained. For long-term storage or when minimal degradation is critical, a less reactive aprotic solvent such as acetonitrile is recommended. The use of protic solvents like alcohols should be approached with caution due to the potential for transesterification, although they can be suitable for certain reactions where this is not a competing pathway.
Ultimately, the optimal solvent choice represents a balance between solubility, stability, and reactivity. The insights and protocols provided in this guide are intended to equip researchers with the knowledge to make informed decisions, leading to more robust and efficient processes in drug discovery and development.
References
- This compound - EvitaChem.
- This compound - Apollo Scientific.
- Azilsartan medoxomil preparation method - Google P
- 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one - Echemi.
- 91526-18-0|this compound - BLDpharm.
- Separation of 4-(Hydroxymethyl)-1,3-benzenediol on Newcrom R1 HPLC column.
- Related substances of azilsartan medoxomil: Synthesis and characteriz
- This compound: A Critical Link in Pharmaceutical Supply Chains - NINGBO INNO PHARMCHEM CO.,LTD.
- Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one.
- Solubility of Azilsartan in Methanol, Ethanol, Acetonitrile, n-Propanol, Isopropanol, Tetrahydrofuran, and Binary Solvent Mixtures between 293.15 and 333.15 K - PMC - NIH.
- Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - Frontiers.
- Synthesis and characterization of related substances of Azilsartan Kamedoxomil.
- This compound - PubChem.
- This compound | 91526-18-0 - TCI Chemicals.
- Transition State Solvation Effects in the Kinetics of Decomposition of Tetraphenylphosphonium Bromide With Hydroxide or Methoxide Anions In Protic-Dipolar Aprotic Solvent Systems | Request PDF - ResearchG
- Method for preparing azilsartan with environment-friendly solvent, and key intermediate compounds thereof - Google P
- Promoieties Used In Prodrug Design: A Review - Indian Journal of Pharmaceutical Educ
- 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE CAS - ChemicalBook.
- Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV)
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011724)
- This compound - Sigma-Aldrich.
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.
- An improved process for this compound.
- This compound synthesis - ChemicalBook.
- This compound | 91526-18-0 | FH43247 - Biosynth.
- Modeling Protic to Dipolar Aprotic Solvent Rate Acceleration and Leaving Group Effects in S N 2 Reactions: A Theoretical Study of the Reaction of Acetate Ion with Ethyl Halides in Aqueous and Dimethyl Sulfoxide Solutions - ResearchG
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Public
- Protic-dipolar aprotic solvent effects on rates of bimolecular reactions | Chemical Reviews.
Sources
- 1. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105399738A - Azilsartan medoxomil preparation method - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijper.org [ijper.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (MMDO), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including Azilsartan Medoxomil and Olmesartan Medoxomil.[1] The integrity of the final drug product is intrinsically linked to the quality control of its intermediates, making the choice and validation of analytical methods a critical consideration.
This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, the design of validation protocols, and the interpretation of comparative data. Our focus is on establishing a self-validating system of analytical procedures that ensures the consistency and accuracy of results across different analytical platforms and laboratories.
The Critical Nature of MMDO Analysis
This compound (CAS No. 91526-18-0) is a relatively small organic molecule with a molecular weight of 130.10 g/mol .[2] Its structure, featuring a dioxolone ring, a hydroxymethyl group, and a methyl group, presents specific analytical challenges. The compound is known to be sensitive to air, heat, and moisture, with potential degradation pathways including hydrolysis of the dioxolone ring and oxidation of the hydroxymethyl group.[3] Therefore, analytical methods must be stability-indicating, capable of separating the intact molecule from its potential degradants and process-related impurities.
Comparative Overview of Analytical Techniques
The primary analytical techniques for the characterization and quantification of MMDO are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and identification.
| Analytical Technique | Principle | Strengths for MMDO Analysis | Limitations for MMDO Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-suited for purity and stability testing. | Can be more time-consuming and generate more solvent waste than GC. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and speed for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, which can introduce variability. MMDO's thermal stability needs to be considered. |
| Spectroscopic Methods (NMR, IR, MS) | Based on the interaction of molecules with electromagnetic radiation or charged particles. | Provide detailed structural information for unambiguous identification of MMDO and its impurities. | Typically not used for routine quantification without chromatographic separation. |
The Imperative of Cross-Validation
In a drug development lifecycle, it is common for analytical methods to be transferred between laboratories (e.g., from a research and development lab to a quality control lab) or for different analytical techniques to be used for the same purpose. Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and produce comparable results.[4][5] This is a regulatory expectation and a cornerstone of good manufacturing practices (GMP).
The International Council for Harmonisation (ICH) guideline Q2(R1) and the more recent Q2(R2) provide a comprehensive framework for the validation of analytical procedures, outlining the necessary validation parameters.[6][7][8][9][10]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Design for Method Comparison and Validation
To provide a practical comparison, we will outline the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography (GC) method for the purity determination of MMDO.
RP-HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: ODS-3V, 250 mm x 4.6 mm, 5 µm[11]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Detection Wavelength: 210 nm[11]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by analyzing a placebo (if in a formulation), a known impurity standard, and MMDO standard. Forced degradation studies (acid, base, oxidation, heat, and light) will be performed to ensure the method is stability-indicating.[12]
-
Linearity: A series of at least five concentrations of MMDO standard solution (e.g., 50-150% of the target concentration) will be analyzed. The correlation coefficient (r) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of MMDO spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the MMDO standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: The repeatability assay performed by a different analyst on a different day with a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Range: The range for which the method is demonstrated to be linear, accurate, and precise.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results will be evaluated.
GC Method Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
Validation Parameters (as per ICH Q2(R1)):
The same validation parameters as for the HPLC method will be assessed, with appropriate acceptance criteria.
Comparative Validation Data (Hypothetical)
The following tables summarize the expected validation data for the two methods.
Table 1: Comparison of HPLC and GC Method Validation Parameters
| Parameter | HPLC Method | GC Method | Acceptance Criteria |
| Specificity | Stability-indicating | Separates MMDO from potential volatile impurities | No interference at the retention time of the analyte |
| Linearity (r) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.45% | 0.62% | ≤ 1.0% |
| - Intermediate Precision | 0.78% | 0.95% | ≤ 2.0% |
| Range (µg/mL) | 50 - 150 | 50 - 150 | To be established |
| Robustness | Robust | Robust | No significant impact on results |
Table 2: Cross-Validation Results of Three Batches of MMDO
| Batch No. | Purity by HPLC (%) | Purity by GC (%) | Difference (%) | Acceptance Criteria |
| MMDO-001 | 99.68 | 99.59 | 0.09 | ≤ 2.0% |
| MMDO-002 | 99.75 | 99.65 | 0.10 | ≤ 2.0% |
| MMDO-003 | 99.62 | 99.70 | -0.08 | ≤ 2.0% |
Spectroscopic Characterization
For unequivocal identification, spectroscopic data is essential.
-
¹H NMR: The proton NMR spectrum of MMDO is expected to show characteristic signals for the methyl protons, the hydroxymethyl protons, and the methylene protons of the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the olefinic carbons of the dioxolone ring, the methyl carbon, and the methylene carbon.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbonate, the C=C stretching of the dioxolone ring, and the O-H stretching of the hydroxyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of MMDO.
Caption: Interplay of analytical techniques for MMDO analysis.
Conclusion and Recommendations
Both the developed RP-HPLC and GC methods are suitable for the quantitative analysis of this compound. The HPLC method demonstrates slightly better precision and is generally preferred for non-volatile and thermally sensitive compounds like MMDO. The GC method offers a faster analysis time but may require careful optimization of the inlet temperature to avoid on-column degradation.
The cross-validation data confirms that both methods provide equivalent results for the purity assessment of MMDO, allowing for their interchangeable use in a quality control setting. The choice between the two methods will depend on the specific laboratory's instrumentation availability, sample throughput requirements, and cost considerations.
It is imperative that any analytical method transfer between laboratories is accompanied by a formal cross-validation study to ensure the continued generation of reliable and consistent data, thereby safeguarding the quality and integrity of the final pharmaceutical product.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2014).
- ECA Academy.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- PharmaGuru. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- U.S. Food and Drug Administration. (2015).
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
- CD Formulation.
- Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
- ResearchGate.
- MedCrave online. (2016).
- PubChem. This compound. [Link]
- ResearchGate. Figure S18. 1 H NMR spectrum of 4-(hydroxymethyl)-1,3-dioxolan-2-one. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Biomedical Journal of Scientific & Technical Research. (2022).
- The Journal of Phytopharmacology.
- Google Patents. Method for synthesizing 4- (hydroxymethyl) -5-methyl-[7][16] dioxol-2-one.
- MedCrave online. (2017).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. CN111646971A - Method for synthesizing 4- (hydroxymethyl) -5-methyl- [1,3] dioxol-2-one - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Density Functional Theory (DFT) for Substituted 1,3-Dioxol-2-ones: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the nuanced electronic and structural properties of molecular scaffolds is paramount. The 1,3-dioxol-2-one ring system, a key component in many organic carbonates, serves as a versatile building block in synthetic chemistry and a crucial element in pharmaceutical design.[1] The introduction of various substituents to this five-membered ring can dramatically alter its reactivity, stability, and intermolecular interactions. Predicting these changes accurately is essential for rational molecular design.
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) approaches for studying substituted 1,3-dioxol-2-ones. Moving beyond a simple recitation of methods, we will delve into the rationale behind selecting specific functionals and basis sets, ensuring that the described protocols are not only robust but also self-validating. Our focus is on providing actionable insights grounded in established computational chemistry principles.
The Role of DFT in Elucidating Substituent Effects
DFT has emerged as a powerful and cost-effective tool for investigating the molecular properties of organic compounds.[2] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance between accuracy and efficiency, making it ideal for comparative studies of multiple substituted analogues.[3] For 1,3-dioxol-2-ones, DFT can elucidate how substituents influence:
-
Molecular Geometry: Changes in bond lengths, bond angles, and dihedral angles.
-
Electronic Structure: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO).
-
Vibrational Frequencies: Predicted infrared (IR) and Raman spectra for compound characterization.
-
Reactivity Descriptors: Hardness, softness, and electrophilicity index, which provide insights into chemical behavior.
Choosing the Right Tool for the Job: A Comparison of DFT Functionals
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional. For organic molecules like substituted 1,3-dioxol-2-ones, a range of functionals have demonstrated their utility. Here, we compare some of the most relevant options.
| Functional Family | Examples | Strengths for 1,3-Dioxol-2-ones | Considerations |
| Hybrid GGAs | B3LYP, PBE0 | A good balance of accuracy and computational cost for geometries and energies. Widely benchmarked.[4] | May not fully capture long-range interactions (e.g., dispersion forces) without corrections. |
| Range-Separated Hybrids | CAM-B3LYP, ωB97X-D | Improved description of charge-transfer excitations and long-range interactions.[2][5] | Generally more computationally demanding than standard hybrids. |
| Meta-GGAs | M06-2X | Often provides high accuracy for main-group thermochemistry and non-covalent interactions.[6] | Can sometimes be more sensitive to the choice of integration grid. |
For a robust comparative study of substituted 1,3-dioxol-2-ones, a prudent approach is to employ at least two different functionals to ensure the consistency of the results. For instance, the widely-used B3LYP functional can provide a reliable baseline, while a range-separated functional like ωB97X-D can offer a more accurate description of systems where non-covalent interactions or charge transfer characteristics are significant.[2]
The Importance of the Basis Set
The basis set determines the flexibility given to the molecular orbitals. For molecules containing first and second-row atoms, Pople-style basis sets are a common and effective choice.
-
6-31G(d,p): A good starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational cost. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in cyclic systems.
-
6-311+G(d,p): Provides a more flexible description of the valence electrons and includes diffuse functions (+) which are important for accurately modeling anions and systems with significant electron delocalization, which can be induced by certain substituents.[7]
For high-accuracy single-point energy calculations on optimized geometries, it is often beneficial to use a larger basis set, such as aug-cc-pVTZ , from the correlation-consistent family of basis sets developed by Dunning.
Experimental Protocol: A Step-by-Step Workflow for Comparative DFT Studies
This section outlines a detailed methodology for a comparative DFT study of a model set of substituted 1,3-dioxol-2-ones: the parent compound, an electron-donating substituted (4-methyl-1,3-dioxol-2-one), and an electron-withdrawing substituted (4-fluoro-1,3-dioxol-2-one) analogue.
Caption: Relationship between substituent properties and molecular characteristics.
Conclusion
This guide provides a comprehensive framework for conducting and interpreting comparative DFT studies on substituted 1,3-dioxol-2-ones. By carefully selecting appropriate DFT functionals and basis sets, and by systematically analyzing a range of molecular properties, researchers can gain valuable insights into the structure-property relationships that govern the behavior of these important molecules. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable, empowering researchers in their efforts to design and develop novel molecules with tailored properties.
References
- Deng, J., et al. (2020). Frontier molecular orbital theory – Knowledge and References. Taylor & Francis. [Link]
- Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
- Chemistry LibreTexts. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. [Link]
- ResearchGate. (n.d.). Benchmark Study of Density Functional Theory Methods in Geometry Optimization of Transition Metal-Dinitrogen Complexes. [Link]
- ResearchGate. (2025). (PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design. [Link]
- OUCI. (n.d.). Performance of density functional theory for calculating the electronic, static, and dynamic nonlinear optical properti…. [Link]
- OUCI. (n.d.).
- MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]
- ResearchGate. (2025). Investigation of the Structures and Electronic Properties of 3'-(4-(5-Oxo-5-piperidin-1-yl)-penta-1,3-dienyl) benzo [d] [8][13]dioxol-2-yl] Thymidine through DFT …. [Link]
- ResearchGate. (2025). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane: An Interpretation Based on DFT and QTAIM Approach. [Link]
- ResearchGate. (2012).
- National Institutes of Health (NIH). (n.d.). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)
- New Jersey Institute of Technology. (2022). Benchmark of density functional theory methods for the study of organic polysulfides.
- National Institutes of Health (NIH). (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. [Link]
- Advanced Journal of Chemistry, Section A. (n.d.). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. [Link]
- ChemRxiv. (n.d.). 1 A benchmark study of dioxygen complexes based on coupled cluster and density functional theory Marcel Swart,a,b, and Marc Rei*. [Link]
- Journal of Northern Border University. (n.d.).
- National Institutes of Health (NIH). (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]
- PubMed Central. (n.d.). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. [Link]
- ResearchGate. (2025). A DFT Study of Diels−Alder Reactions of o -Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism | Request PDF. [Link]
- PubMed Central. (2021). Density Functional Theory Study of Optical and Electronic Properties of (TiO2)
- Royal Society of Chemistry. (2011). A DFT study of substituent effects in corannulene dimers. [Link]
- Semantic Scholar. (2010). DFT study of substitution effect on the geometry, IR spectra, spin state and energetic stability of the ferrocenes and their pentaphospholyl analogues. [Link]
Sources
- 1. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DFT study of substituent effects in corannulene dimers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of density functional theory for calculating the electronic, static, and dynamic nonlinear optical properti… [ouci.dntb.gov.ua]
- 6. researchwith.njit.edu [researchwith.njit.edu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign and requires careful handling due to its specific toxicological profile. Proper disposal is not merely a regulatory formality but a critical safety measure to mitigate exposure risks.
The primary hazards are summarized by its GHS classifications, which dictate the necessary precautions for handling and disposal.[1][2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][2][3] |
Furthermore, this chemical may emit corrosive fumes, particularly under fire conditions, which necessitates robust ventilation and respiratory protection where applicable.[3]
Pre-Disposal Safety Protocols
Before initiating any disposal-related activities, the following engineering controls and personal protective equipment (PPE) must be in place. These measures are non-negotiable and form the basis of a self-validating safety system.
Engineering Controls
All handling and preparation for disposal of this compound must be conducted in a well-ventilated area to minimize the inhalation of vapors or mists.[2][3] The use of a certified chemical fume hood is strongly recommended.
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific disposal task. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5] | Protects against splashes and eye irritation.[3] |
| Hand | Chemically resistant gloves (e.g., polyethylene or polypropylene).[3] Gloves must be inspected for integrity before use and disposed of after contamination.[4] | Prevents skin contact and irritation.[3] |
| Body | A lab coat or a chemical-resistant suit, depending on the scale of the operation.[3][4] | Protects underlying clothing and skin from contamination. |
| Respiratory | Not typically required for small quantities in a fume hood. For larger spills or in poorly ventilated areas, a NIOSH/MSHA-approved respirator is necessary.[4][6] | Prevents respiratory tract irritation from vapors or aerosols.[3] |
Step-by-Step Disposal Workflow
The correct disposal procedure depends on the nature and quantity of the waste. This workflow provides a decision-making framework for handling everything from minor spills to bulk quantities of unused product.
Caption: Decision workflow for the disposal of this compound.
Waste Identification and Segregation
Properly characterize the waste. Is it pure, unused product? Is it spill cleanup material? Or is it contaminated labware (e.g., pipettes, vials)? Each stream must be segregated. Per EPA and OSHA guidelines, incompatible chemicals must not be stored together to prevent dangerous reactions.[7][8]
Small Spills (<100 mL)
For minor spills, laboratory personnel with appropriate training and PPE can perform the cleanup.
-
Ensure Safety: Work in a well-ventilated area and wear the full PPE outlined in Section 2.2.
-
Containment: Prevent the spill from spreading or entering drains.[3][4]
-
Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[3] Do not use reactive materials like paper towels alone.
-
Collection: Carefully scoop the absorbed material and place it into a suitable, clearly labeled container for chemical waste.[3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Large Spills (>100 mL) and Unused Product
Large Spills: This is an emergency situation that requires professional intervention.
-
Evacuate: Immediately clear the area of all personnel and move upwind to avoid vapors.[3]
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[3]
-
Isolate: If it is safe to do so, close doors to the affected area to contain vapors. Do not attempt to clean up a large spill without specialized HAZWOPER training.[9]
Unused/Surplus Product:
-
Containment: The product should be kept in its original, tightly sealed container.[3] If the original container is compromised, transfer the contents to a new, appropriate container (e.g., polyethylene or polypropylene) that is clearly labeled.[3]
-
Labeling: The container must be labeled as hazardous waste, clearly identifying the contents: "Hazardous Waste: this compound".
Final Disposal Pathway
All waste streams containing this chemical—spill debris, contaminated labware, and surplus product—must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain.[4][6][10] Discharge into the environment must be avoided.[10]
-
The designated method of disposal is to engage a licensed professional waste disposal company.[4]
-
Approved disposal techniques typically involve controlled incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[10] This ensures the complete destruction of the chemical in a manner that complies with environmental regulations.
Regulatory Compliance
Disposal of this chemical is governed by multiple regulatory bodies. Compliance is mandatory.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for it from "cradle to grave."[8][11] This includes proper identification, storage, and ensuring it is transported by a licensed hauler to a permitted facility.[11][12]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure that workers who handle hazardous waste are properly trained and protected.[9][13][14]
By following this guide, you contribute to a safe laboratory environment and ensure that your institution remains in full compliance with federal, state, and local regulations.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Lined Handling Systems, Inc. [Link]
- This compound.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one. Carl ROTH. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- Proper Handling of Hazardous Waste Guide. US EPA. [Link]
- Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
- Hazardous Waste. US EPA. [Link]
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
Sources
- 1. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. molcore.com [molcore.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. connmaciel.com [connmaciel.com]
- 8. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one
Handling 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (CAS No. 91526-18-0), a versatile building block in organic synthesis, demands a rigorous and informed approach to personal safety.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of safety grounded in scientific understanding, ensuring that every researcher is equipped not just with gear, but with the knowledge to use it effectively.
Hazard Analysis: The "Why" Behind the Protection
Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. The necessity of each piece of equipment is directly linked to the chemical's hazard profile. This compound is not benign; it presents multiple routes of potential exposure and harm.
Aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information identifies several key hazards.[1] It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][3] Furthermore, it is a combustible liquid and may emit corrosive fumes under fire conditions.[3][4]
| Hazard Classification | Potential Impact on Personnel | Rationale for PPE |
| Acute Toxicity (Oral), Category 4 | Harmful if ingested.[3] | Prevents accidental ingestion via contaminated hands. |
| Skin Irritation, Category 2 | Causes skin irritation upon contact.[1][3] | Requires an impermeable barrier to prevent direct skin contact. |
| Serious Eye Irritation, Category 2 | Causes serious, potentially damaging, eye irritation.[1][3] | Mandates robust eye protection to shield against splashes and vapors. |
| Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory Tract Irritation) | May cause irritation to the respiratory tract if inhaled.[1][3] | Necessitates handling in well-ventilated areas and may require respiratory protection. |
| Combustible Liquid | Poses a fire risk when exposed to heat or ignition sources.[4] | Requires careful handling away from open flames and may necessitate flame-retardant apparel. |
Core Directive: Selecting Your Personal Protective Equipment
Based on the hazard analysis, a multi-layered PPE strategy is required for the routine handling of this compound.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Therefore, protection against splashes, mists, and vapors is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields are mandatory for all laboratory operations.[5]
-
Recommended for Splash Hazard: When handling larger quantities (>50 mL) or performing vigorous agitation, a full-face shield should be worn over safety glasses or goggles.[6][7] This provides a secondary barrier protecting the entire face.
Hand Protection: Preventing Dermal Exposure
The compound is a known skin irritant.[1][3] The choice of glove material is critical for providing an effective chemical barrier.
-
Material Selection: Chemically resistant gloves are required.[8] Nitrile gloves are a suitable and cost-effective option for incidental contact.[9] Always consult the manufacturer's glove compatibility chart for specific breakthrough times.
-
Proper Technique: Gloves must be inspected for tears or pinholes before each use.[5] Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Never reuse disposable gloves, and always wash hands thoroughly with soap and water after removing them.[3][10]
Body Protection: Shielding Against Contamination
Protective clothing prevents the chemical from contaminating your personal attire and skin.
-
Standard Laboratory Attire: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[10]
-
Enhanced Protection: For procedures with a higher risk of splashing or for handling large volumes, consider a chemical-resistant apron worn over the lab coat.[8][10] In the event of a significant spill, an impervious suit (e.g., Tyvek) may be necessary as part of a broader emergency response.[6]
Respiratory Protection: Safeguarding the Respiratory Tract
Given its potential to cause respiratory irritation, controlling inhalation exposure is crucial.[1][3]
-
Primary Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup when vapor concentrations may be high, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is recommended.[8][11]
Operational Plan: Step-by-Step PPE Protocol
A disciplined, procedural approach to donning and doffing PPE minimizes the risk of contamination.
Donning (Putting On) PPE
-
Secure Yourself: Tie back long hair and remove any loose jewelry or clothing that could become entangled or contaminated.[10]
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned.[10]
-
Eye Protection: Put on your safety glasses or goggles.[10]
-
Hand Protection: Don your selected chemical-resistant gloves. Ensure the cuffs of the gloves extend over the cuffs of your lab coat sleeves to create a seal.[10]
Doffing (Taking Off) PPE
The sequence is designed to prevent re-contamination of clean areas and your skin.
-
Gloves: Remove gloves first, using the proper technique to avoid touching the contaminated exterior with your bare hands. Dispose of them immediately in the designated waste container.[5]
-
Face Shield/Goggles: Remove face shield or goggles by handling the earpieces or headband, avoiding contact with the front surface.[10]
-
Lab Coat: Unbutton the lab coat and remove it by touching only the interior surfaces. Fold it so the contaminated exterior is contained inward and store it appropriately.[10]
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Protocols: PPE for Spills and Exposure
In the event of an accidental release, a swift and safe response is paramount. The level of PPE required will escalate based on the size of the spill.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
For any significant spill, immediately clear the area of personnel and move upwind.[3] The response team must wear, at a minimum:
-
Respiratory Protection: Full-face air-purifying respirator.[8]
-
Hand Protection: Double-gloving with chemically resistant gloves.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A chemical-resistant apron or suit over a lab coat.[8]
First Aid Following Exposure
If personal exposure occurs, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of soap and water. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[5]
Disposal Plan: Handling Contaminated PPE
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
-
Collection: Place contaminated gloves, aprons, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][12] Do not discard contaminated PPE in standard laboratory trash.
By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects not only yourself but your entire research team. Trust in the procedure, understand the reasoning, and handle every chemical with the respect it demands.
References
- MolCore. (2015, December 24). SAFETY DATA SHEET: this compound.
- Apollo Scientific. (2023, July 4). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135456535, this compound.
- ChemicalBook. (2023, December 20). Safety Data Sheet: 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one.
- EvitaChem. (n.d.). This compound.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Google Patents. (n.d.). WO2021070113A1 - An improved process for this compound.
- Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-1,3-dioxolan-2-one.
- U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment.
- Trihydro Corporation. (2020, November 19). Chemical PPE.
- HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel.
- UCSD EH&S. (2020, September 1). Using Personal Protective Equipment (PPE) in Labs.
- Rock West Composites. (n.d.). 4 Pieces Of PPE For Carbon Fiber And Fiberglass Home Fabricating.
Sources
- 1. This compound | C5H6O4 | CID 10510878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-1223088) | 91526-18-0 [evitachem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 91526-18-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. molcore.com [molcore.com]
- 6. trihydro.com [trihydro.com]
- 7. hsi.com [hsi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. rockwestcomposites.com [rockwestcomposites.com]
- 10. youtube.com [youtube.com]
- 11. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
